molecular formula C42H59N5O11S B607492 Fmoc-Lys (biotin-PEG4)-OH

Fmoc-Lys (biotin-PEG4)-OH

カタログ番号: B607492
分子量: 842.0 g/mol
InChIキー: PNYHBAKBBQCIDX-OITDVHEZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-Lys (biotin-PEG4)-OH is a Lysine embedded biotin PEG derivatives containing a carboxylic group and Fmoc-protected amine. Reaction of carboxylic with primary amino (-NH2) forms stable, irreversible amide bonds. The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations.

特性

IUPAC Name

6-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H59N5O11S/c48-37(15-6-5-14-36-39-35(28-59-36)45-41(52)47-39)44-18-20-55-22-24-57-26-25-56-23-21-54-19-16-38(49)43-17-8-7-13-34(40(50)51)46-42(53)58-27-33-31-11-3-1-9-29(31)30-10-2-4-12-32(30)33/h1-4,9-12,33-36,39H,5-8,13-28H2,(H,43,49)(H,44,48)(H,46,53)(H,50,51)(H2,45,47,52)/t34?,35-,36-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYHBAKBBQCIDX-OITDVHEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H59N5O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

842.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unlocking Precision Biology: A Technical Guide to Fmoc-Lys(biotin-PEG4)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of modern biological research and therapeutic development, the ability to precisely label, isolate, and manipulate proteins is paramount. Fmoc-Lys(biotin-PEG4)-OH has emerged as a critical chemical tool, enabling the seamless integration of a biotin (B1667282) handle into synthetic peptides. This in-depth technical guide explores the core applications, experimental protocols, and underlying principles of this versatile reagent, with a particular focus on its utility in solid-phase peptide synthesis (SPPS), affinity capture, and the burgeoning field of targeted protein degradation through Proteolysis Targeting Chimeras (PROTACs).

Fmoc-Lys(biotin-PEG4)-OH is a lysine (B10760008) derivative where the α-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, making it perfectly suited for standard SPPS workflows.[1] The ε-amino group of the lysine side chain is functionalized with a biotin molecule via a hydrophilic tetra-polyethylene glycol (PEG4) spacer. This PEG linker is not merely a connector; it plays a crucial role in enhancing the solubility of the resulting peptide and ensuring the biotin moiety is readily accessible for interaction with streptavidin or avidin.[1]

Core Applications

The unique structure of Fmoc-Lys(biotin-PEG4)-OH lends itself to a variety of powerful applications in life sciences:

  • Biotinylated Peptide Synthesis: The primary use of this reagent is to incorporate a biotin tag at a specific position within a peptide sequence during SPPS. This allows for the creation of custom biotinylated probes for a multitude of downstream assays.

  • Affinity Capture and Purification: The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) is harnessed to immobilize, purify, or enrich biotinylated peptides and their interacting partners from complex biological mixtures.[1]

  • Probe Development for Diagnostics and Imaging: Peptides tagged with biotin can be used in conjunction with enzyme- or fluorophore-conjugated streptavidin to develop sensitive diagnostic assays (e.g., ELISA) and cellular imaging probes.

  • Targeted Protein Degradation (PROTACs): Fmoc-Lys(biotin-PEG4)-OH serves as a valuable linker in the synthesis of PROTACs.[2] A PROTAC is a heterobifunctional molecule that recruits a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2] The biotin tag can be used for purification of the PROTAC or to study its interactions.

Physicochemical and Binding Data

Quantitative data is essential for the rational design of experiments. The following tables summarize key parameters for Fmoc-Lys(biotin-PEG4)-OH and its applications.

PropertyValueReference
CAS Number 1334172-64-3[3]
Molecular Formula C₄₂H₅₉N₅O₁₁S[3]
Molecular Weight 842.01 g/mol
Purity ≥95%[1]
Solubility Soluble in DMF, DMSO, NMP
Storage Temperature -20°C

Table 1: Physicochemical Properties of Fmoc-Lys(biotin-PEG4)-OH

InteractionDissociation Constant (Kd)Reference(s)
Biotin and Streptavidin~10⁻¹⁴ to 10⁻¹⁵ M[4]

Table 2: Binding Affinity Data

PROTAC Example (BTK Degrader)DC₅₀ ValueDₘₐₓ ValueReference
RC-32.2 nM97%[5]

Table 3: Example Quantitative Data for a PROTAC application. While this specific PROTAC may not use a biotinylated linker, the data illustrates the typical parameters measured.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-Lys(biotin-PEG4)-OH using standard Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-Lys(biotin-PEG4)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)[6]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.[7]

  • Fmoc Deprotection: Drain the DMF and add the deprotection solution. Agitate for 15-30 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5-7 times).[7]

  • Amino Acid Coupling:

    • In a separate tube, dissolve the next Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to activate the amino acid.[7]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.[6]

    • To incorporate the biotin tag, use Fmoc-Lys(biotin-PEG4)-OH in this step.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF.

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 1-3 hours.[7][8]

    • Filter the cleavage mixture to separate the resin.

  • Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification and Analysis: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry. Purify by reverse-phase HPLC and confirm the mass by mass spectrometry.

Affinity Pull-Down of a Protein of Interest

This protocol describes the use of a synthesized biotinylated peptide to capture an interacting protein from a cell lysate.

Materials:

  • Biotinylated peptide

  • Streptavidin-coated magnetic beads[9]

  • Cell lysate containing the protein of interest

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer or high concentration of free biotin)[2]

  • Magnetic rack

Procedure:

  • Bead Equilibration: Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube. Place on a magnetic rack to pellet the beads and remove the storage buffer. Wash the beads three times with Binding/Wash Buffer.[9]

  • Peptide Immobilization: Resuspend the equilibrated beads in Binding/Wash Buffer and add the biotinylated peptide. Incubate for at least 30 minutes at room temperature with gentle rotation to allow the peptide to bind to the beads.[9]

  • Washing: Pellet the beads using the magnetic rack and remove the supernatant. Wash the beads three times with Binding/Wash Buffer to remove any unbound peptide.

  • Protein Binding: Add the cell lysate to the peptide-conjugated beads. Incubate for 1-2 hours at 4°C with gentle rotation.[2]

  • Washing: Pellet the beads and discard the supernatant (flow-through). Wash the beads extensively (3-5 times) with cold Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in Elution Buffer and incubate to release the bound protein. For analysis by Western blot, SDS-PAGE sample buffer can be used, followed by boiling.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest.

PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol provides a general workflow to assess the efficacy of a PROTAC in degrading a target protein.

Materials:

  • PROTAC of interest

  • Cell line expressing the target protein

  • Cell culture medium and reagents

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, transfer apparatus, and blotting membranes

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a dose-response range of the PROTAC or a vehicle control (DMSO) for a specified time (e.g., 24 hours).[10]

  • Cell Lysis: Wash the cells with cold PBS and lyse them with ice-cold lysis buffer.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.[10]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[10]

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities and normalize to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot dose-response curves to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[5][11]

Visualizations: Diagrams and Workflows

Fmoc_Lys_biotin_PEG4_OH_Structure cluster_lysine Lysine Core cluster_modifications Modifications alpha-carbon α-Carbon alpha-amino α-Amino (N-terminus) alpha-carbon->alpha-amino carboxyl Carboxyl (C-terminus) alpha-carbon->carboxyl side-chain ε-Amino (Side Chain) alpha-carbon->side-chain Fmoc Fmoc Group Fmoc->alpha-amino Protection Biotin_PEG4 Biotin-PEG4 Spacer Biotin_PEG4->side-chain Functionalization

Figure 1: Logical structure of Fmoc-Lys(biotin-PEG4)-OH.

SPPS_Workflow start Start: Swell Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Couple Amino Acid (HBTU/HOBt/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage 3. Cleave from Resin & Deprotect Side Chains (TFA Cocktail) final_deprotection->cleavage precipitation 4. Precipitate in Ether cleavage->precipitation end End: Purified Biotinylated Peptide precipitation->end

Figure 2: Experimental workflow for Solid-Phase Peptide Synthesis.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Activates & Transfers Ub E2->Ternary_Complex Recruited Ub Ubiquitin (Ub) Ub->E1 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 3: PROTAC-mediated targeted protein degradation pathway.

Affinity_Pulldown_Workflow start Start: Streptavidin Magnetic Beads equilibrate 1. Equilibrate Beads (Wash with Buffer) start->equilibrate bind_peptide 2. Bind Biotinylated Peptide equilibrate->bind_peptide wash1 Wash (Remove unbound peptide) bind_peptide->wash1 bind_protein 3. Incubate with Cell Lysate wash1->bind_protein wash2 Wash (Remove non-specific proteins) bind_protein->wash2 elute 4. Elute Bound Proteins wash2->elute analyze 5. Analyze by SDS-PAGE and Western Blot elute->analyze end End: Identify Interacting Proteins analyze->end

Figure 4: Experimental workflow for an affinity pull-down assay.

Conclusion

Fmoc-Lys(biotin-PEG4)-OH is a cornerstone reagent for the chemical biology and drug discovery communities. Its seamless integration into Fmoc-based solid-phase peptide synthesis provides a reliable and efficient method for introducing a biotin handle into synthetic peptides. The enhanced solubility and accessibility afforded by the PEG4 spacer, combined with the high-affinity biotin-streptavidin interaction, enables a wide range of applications from affinity-based purification to the development of sophisticated probes and therapeutics like PROTACs. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers looking to leverage the power of this versatile molecule in their work.

References

An In-depth Technical Guide to Fmoc-Lys(biotin-PEG4)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(biotin-PEG4)-OH is a versatile chemical reagent indispensable in modern biochemical and pharmaceutical research. It is an amino acid derivative of lysine (B10760008), where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is modified with a biotin (B1667282) molecule attached via a tetraethylene glycol (PEG4) spacer. This unique trifunctional structure allows for its seamless integration into solid-phase peptide synthesis (SPPS) and the development of targeted therapeutics like PROTACs (PROteolysis TArgeting Chimeras).

The Fmoc group provides a base-labile protecting group suitable for standard SPPS protocols. The biotin moiety serves as a high-affinity tag for avidin (B1170675) or streptavidin, enabling a wide range of applications, including affinity purification, immobilization, and detection of peptides. The hydrophilic PEG4 linker enhances the solubility of the resulting conjugate and extends the biotin tag away from the peptide backbone, minimizing steric hindrance and improving its accessibility for binding to avidin or streptavidin.[1]

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-Lys(biotin-PEG4)-OH, complete with experimental protocols and structured data for easy reference.

Chemical Structure and Properties

Fmoc-Lys(biotin-PEG4)-OH is a complex molecule with distinct functional components. The core lysine provides the amino acid backbone. The Fmoc group on the α-amine allows for its use in iterative peptide synthesis. The ε-amine is acylated with a biotinylated PEG linker.

Physicochemical Properties
PropertyValueReference
Molecular Formula C42H59N5O11S[2][3]
Molecular Weight 842.01 g/mol [1][3]
CAS Number 1334172-64-3[2][3]
Appearance White to off-white solid[4]
Purity ≥95% (typically >98% by HPLC)[1][2]
Solubility Soluble in DMF, DMSO, and NMP[5]
Storage -20°C[2]

Structural Components and Their Functions

cluster_components Molecular Components cluster_functions Functions Fmoc_Lys Fmoc-Lys(biotin-PEG4)-OH Fmoc Fmoc Group Fmoc_Lys->Fmoc contains Lysine Lysine Fmoc_Lys->Lysine contains PEG4 PEG4 Linker Fmoc_Lys->PEG4 contains Biotin Biotin Fmoc_Lys->Biotin contains Fmoc_func α-Amine Protection (Base-labile) Fmoc->Fmoc_func provides Lysine_func Peptide Backbone Integration Lysine->Lysine_func enables PEG4_func Solubility Enhancement & Steric Reduction PEG4->PEG4_func offers Biotin_func High-Affinity Tag (Avidin/Streptavidin) Biotin->Biotin_func acts as

Caption: Functional components of Fmoc-Lys(biotin-PEG4)-OH.

Applications

The unique structure of Fmoc-Lys(biotin-PEG4)-OH makes it a valuable tool in several research areas:

  • Biotinylated Peptides: It is primarily used to incorporate a biotin tag at a specific site within a peptide sequence during SPPS. These biotinylated peptides are crucial for various biochemical assays, including ELISA, pull-down assays, and surface plasmon resonance (SPR).[6]

  • PROTACs: In the field of targeted protein degradation, this molecule can serve as a component of the linker connecting a target protein-binding ligand and an E3 ligase-recruiting ligand in a PROTAC.[4][7][8] The biotin tag can be used for purification or as a research tool to study PROTAC function.

  • Affinity Chromatography: Peptides or other molecules synthesized with this reagent can be immobilized on avidin or streptavidin-conjugated solid supports for affinity purification of interacting partners.

  • Drug Delivery: The PEG linker can improve the pharmacokinetic properties of peptide-based drugs.[5]

Experimental Protocols

Incorporation of Fmoc-Lys(biotin-PEG4)-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of Fmoc-Lys(biotin-PEG4)-OH into a peptide sequence using standard Fmoc-based SPPS.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-Lys(biotin-PEG4)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent (e.g., HBTU, HATU)

  • Hydroxybenzotriazole (HOBt) or suitable alternative

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Peptide synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Coupling of Fmoc-Lys(biotin-PEG4)-OH:

    • Dissolve Fmoc-Lys(biotin-PEG4)-OH (3 equivalents relative to resin substitution) in DMF. Note: Gentle warming may be required for complete dissolution. Some sources suggest that solubility is better in NMP or a mixture of DMF and DIPEA.

    • Add HOBt (3 eq.) and DIC (3 eq.) to the amino acid solution and pre-activate for 5-10 minutes. Alternatively, use a pre-formulated coupling reagent like HBTU (3 eq.) with DIEA (6 eq.).

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel at room temperature for 2-4 hours. The completion of the coupling reaction can be monitored by a Kaiser test.

    • Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3, using the next standard Fmoc-amino acid) steps until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: Perform a final deprotection step as described in Step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, DIC/HOBt) deprotection->coupling wash Wash (DMF, DCM) coupling->wash biotin_coupling Biotinylated Amino Acid Coupling (Fmoc-Lys(biotin-PEG4)-OH, DIC/HOBt) biotin_coupling->wash wash->deprotection Repeat for next amino acid wash->biotin_coupling At desired position final_deprotection Final Fmoc Deprotection wash->final_deprotection After last amino acid cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification & Analysis (RP-HPLC, Mass Spec) cleavage->purification

Caption: Workflow for Solid-Phase Peptide Synthesis with Fmoc-Lys(biotin-PEG4)-OH.

Conclusion

Fmoc-Lys(biotin-PEG4)-OH is a highly valuable and versatile reagent for the synthesis of biotinylated peptides and other bioconjugates. Its well-defined structure, with a base-labile protecting group, a high-affinity tag, and a solubility-enhancing linker, provides researchers with a powerful tool for a wide array of applications in chemical biology, drug discovery, and diagnostics. The experimental protocols provided herein offer a starting point for the successful incorporation of this reagent into synthetic workflows. As the fields of proteomics, peptidomimetics, and targeted therapies continue to evolve, the utility of well-designed chemical tools like Fmoc-Lys(biotin-PEG4)-OH will undoubtedly continue to grow.

References

An In-depth Technical Guide to Fmoc-Lys(biotin-PEG4)-OH: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(biotin-PEG4)-OH is a versatile chemical reagent indispensable in modern biochemical and pharmaceutical research. This lysine (B10760008) derivative is strategically modified with three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a biotin (B1667282) molecule, and a polyethylene (B3416737) glycol (PEG) spacer. This unique combination of features makes it an invaluable tool for the synthesis of biotinylated peptides and other biomolecules, enabling a wide array of applications from affinity capture and purification to cellular imaging and targeted drug delivery.

The Fmoc group provides a temporary shield for the α-amino group of lysine, allowing for its controlled incorporation into a growing peptide chain during solid-phase peptide synthesis (SPPS).[1] This protecting group is stable under a variety of reaction conditions but can be readily removed under mild basic conditions, typically with piperidine (B6355638), to allow for the subsequent coupling of the next amino acid in the sequence.

The biotin moiety serves as a high-affinity tag, renowned for its exceptionally strong and specific interaction with streptavidin and avidin (B1170675) proteins (with a dissociation constant, Kd, in the order of 10⁻¹⁴ to 10⁻¹⁵ M). This robust interaction forms the basis for numerous detection, purification, and immobilization techniques.

The tetraethylene glycol (PEG4) linker is a hydrophilic spacer that separates the biotin molecule from the lysine residue. This spacer is crucial for several reasons: it enhances the water solubility of the resulting biotinylated molecule, reduces steric hindrance to ensure efficient binding of the biotin tag to streptavidin, and provides flexibility to the conjugated molecule.[1]

This technical guide provides a comprehensive overview of the properties and characteristics of Fmoc-Lys(biotin-PEG4)-OH, detailed experimental protocols for its use, and examples of its application in various research contexts.

Properties and Characteristics

A thorough understanding of the physicochemical properties of Fmoc-Lys(biotin-PEG4)-OH is essential for its effective use in experimental design. The key properties are summarized in the table below.

PropertyValueReferences
Chemical Formula C₄₂H₅₉N₅O₁₁S[2]
Molecular Weight 842.01 g/mol [2][3][4]
CAS Number 1334172-64-3[2][3]
Appearance White to off-white solid
Purity Typically ≥95%[1][5]
Solubility Soluble in organic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO). The PEG4 linker enhances water solubility of the resulting biotinylated peptide.[1][5]
Storage Conditions Store at -20°C in a desiccated environment.[2][6]

Applications in Research and Drug Development

The unique trifunctional nature of Fmoc-Lys(biotin-PEG4)-OH lends itself to a wide range of applications in both basic research and the development of novel therapeutics.

Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Lys(biotin-PEG4)-OH is its incorporation into synthetic peptides via Fmoc-based SPPS. This allows for the precise placement of a biotin tag at a specific position within the peptide sequence. The resulting biotinylated peptides are invaluable tools for a multitude of downstream applications.

Affinity Capture and Pull-Down Assays

Biotinylated peptides synthesized using Fmoc-Lys(biotin-PEG4)-OH are widely used to identify and isolate binding partners from complex biological mixtures such as cell lysates.[7][8] In a typical pull-down assay, the biotinylated peptide is immobilized on streptavidin-coated beads. This complex is then incubated with the biological sample, allowing the peptide to bind to its interacting proteins. After washing away non-specific binders, the captured proteins can be eluted and identified by techniques such as mass spectrometry. This approach is instrumental in mapping protein-protein interaction networks and identifying novel drug targets.

Cellular Imaging

The high affinity of the biotin-streptavidin interaction can be exploited for cellular imaging applications. Cells can be treated with a biotinylated probe synthesized with Fmoc-Lys(biotin-PEG4)-OH, which binds to a specific cellular target. Subsequent incubation with fluorescently labeled streptavidin allows for the visualization of the target's localization and dynamics within the cell.[9][10] The PEG4 linker in this context helps to improve the bioavailability and reduce non-specific binding of the probe.

PROTAC Development

Fmoc-Lys(biotin-PEG4)-OH serves as a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][10] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The biotin-PEG4 moiety can be incorporated into the linker region of a PROTAC, facilitating its purification and characterization.

Experimental Protocols

This section provides detailed methodologies for the key experiments involving Fmoc-Lys(biotin-PEG4)-OH.

Protocol for Incorporation of Fmoc-Lys(biotin-PEG4)-OH in Solid-Phase Peptide Synthesis

This protocol outlines the manual coupling of Fmoc-Lys(biotin-PEG4)-OH onto a resin-bound peptide chain during Fmoc-based SPPS.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Lys(biotin-PEG4)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvent: DMF

  • Kaiser test kit for monitoring coupling completion

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 minute) to remove residual piperidine.

  • Coupling Activation: In a separate vial, dissolve Fmoc-Lys(biotin-PEG4)-OH (2-4 equivalents relative to resin loading) and HBTU/HATU (2-4 equivalents) in a minimal amount of DMF or NMP. Add DIPEA (4-8 equivalents) to the solution and vortex briefly.

  • Coupling Reaction: Immediately add the activated Fmoc-Lys(biotin-PEG4)-OH solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 x 1 minute) to remove excess reagents and byproducts.

  • Chain Elongation: The resin is now ready for the deprotection of the newly added Fmoc group and the coupling of the next amino acid in the sequence.

Troubleshooting:

  • Poor Solubility: If Fmoc-Lys(biotin-PEG4)-OH is difficult to dissolve, gentle warming or the use of NMP as a solvent may be beneficial.[5]

  • Incomplete Coupling: Steric hindrance from the bulky biotin-PEG4 moiety can sometimes lead to incomplete coupling. Using a more potent activating agent like HATU, increasing the equivalents of the amino acid and coupling reagents, or extending the reaction time can improve coupling efficiency.

Protocol for a Biotinylated Peptide Pull-Down Assay

This protocol describes a general workflow for using a biotinylated peptide to pull down interacting proteins from a cell lysate.

Materials:

  • Biotinylated peptide (synthesized with Fmoc-Lys(biotin-PEG4)-OH)

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Cell lysate

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine (B1666218) pH 2.8, or SDS-PAGE sample buffer)

  • Protease and phosphatase inhibitors

Procedure:

  • Bead Preparation: Resuspend the streptavidin beads and wash them three times with Binding/Wash Buffer.

  • Peptide Immobilization: Incubate the washed beads with an excess of the biotinylated peptide in Binding/Wash Buffer for 1 hour at room temperature with gentle rotation to immobilize the peptide.

  • Blocking: Wash the peptide-coated beads three times with Binding/Wash Buffer to remove unbound peptide. Block any remaining biotin-binding sites by incubating with a solution of free biotin, followed by washing.

  • Protein Binding: Incubate the peptide-coated beads with the cell lysate (supplemented with protease and phosphatase inhibitors) for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with Binding/Wash Buffer (at least 5 times) to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using the chosen Elution Buffer. If using a denaturing elution (e.g., SDS-PAGE sample buffer), the samples can be directly analyzed by SDS-PAGE and Western blotting or sent for mass spectrometry analysis. For non-denaturing elution, the eluate can be used for further functional assays.

  • Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners of the biotinylated peptide.

Visualizations

Experimental Workflow Diagrams

SPPS_Workflow Resin Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling (Fmoc-Lys(biotin-PEG4)-OH, HBTU/HATU, DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Next_Cycle Repeat for Next Amino Acid Washing2->Next_Cycle

Pull_Down_Workflow Beads Streptavidin Beads Immobilization Immobilize Biotinylated Peptide Beads->Immobilization Binding Incubate with Cell Lysate Immobilization->Binding Washing Wash Unbound Proteins Binding->Washing Elution Elute Bound Proteins Washing->Elution Analysis Analyze by MS or Western Blot Elution->Analysis

Signaling Pathway Diagram

Kinase_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Ligand Ligand Ligand->Receptor Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Substrate Substrate (Target of Probe) Kinase2->Substrate Phosphorylation TF Transcription Factor Substrate->TF Activation Probe Biotin-Peptide Probe Probe->Substrate Binding for Pull-down Gene Gene Expression TF->Gene

Conclusion

Fmoc-Lys(biotin-PEG4)-OH is a powerful and versatile reagent that has become a cornerstone of modern chemical biology and drug discovery. Its unique combination of an Fmoc protecting group, a high-affinity biotin tag, and a flexible PEG spacer enables the synthesis of precisely biotinylated peptides and other biomolecules. These tools are instrumental in a wide range of applications, including the elucidation of protein-protein interactions, the visualization of cellular processes, and the development of novel therapeutic modalities like PROTACs. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize Fmoc-Lys(biotin-PEG4)-OH in their research endeavors, thereby accelerating scientific discovery and innovation.

References

Fmoc-Lys(biotin-PEG4)-OH molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Lys(biotin-PEG4)-OH, a critical reagent for the synthesis of biotinylated peptides. The information presented herein is intended to support research and development activities in proteomics, drug discovery, and diagnostics.

Core Molecular Information

Fmoc-Lys(biotin-PEG4)-OH is a derivative of the amino acid lysine, engineered for seamless integration into solid-phase peptide synthesis (SPPS) workflows. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, a biotin (B1667282) molecule attached to the ε-amino group via a polyethylene (B3416737) glycol (PEG) spacer, and a free carboxylic acid. This design allows for the precise incorporation of a biotin label at a specific site within a peptide sequence.

The key functionalities of its components are:

  • Fmoc Group: A base-labile protecting group that prevents unwanted reactions at the α-amino group during peptide chain elongation. It is readily removed under mild basic conditions, typically with piperidine (B6355638).[1][2]

  • Biotin: A high-affinity ligand for streptavidin and avidin, enabling a wide range of applications such as affinity purification, immobilization, and detection of peptides.

  • PEG4 Spacer: A hydrophilic tetra-polyethylene glycol spacer that enhances the solubility of the resulting peptide in aqueous media. It also extends the biotin moiety away from the peptide backbone, which can improve its accessibility for binding to streptavidin or avidin.

  • Lysine Backbone: Provides the core amino acid structure for incorporation into the growing peptide chain.

  • Carboxylic Acid: The reactive group that participates in peptide bond formation with the free amino group of the preceding amino acid on the solid support.

Quantitative Data Summary

The following table summarizes the key quantitative and physical data for Fmoc-Lys(biotin-PEG4)-OH.

PropertyValueReferences
Chemical Formula C42H59N5O11S[1]
Molecular Weight 842.01 g/mol [3][4]
CAS Number 1334172-64-3[1]
Appearance White to off-white solid or viscous liquid[3]
Purity Typically ≥95% or 98% (HPLC)[1][3]
Storage Conditions -20°C, desiccated[1]
Solubility Soluble in organic solvents such as DMF, DMSO, and methylene (B1212753) chloride. The PEG4 spacer enhances water solubility of the final peptide.

Experimental Protocols

The primary application of Fmoc-Lys(biotin-PEG4)-OH is in solid-phase peptide synthesis. Below is a generalized protocol for its incorporation into a peptide sequence. Note that specific parameters may need to be optimized based on the peptide sequence, solid support, and synthesizer used.

General Protocol for Coupling in Fmoc-SPPS

1. Resin Preparation:

  • Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids) with the N-terminal Fmoc group of the preceding amino acid removed (deprotected).
  • Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF).

2. Activation of Fmoc-Lys(biotin-PEG4)-OH:

  • Dissolve Fmoc-Lys(biotin-PEG4)-OH (typically 2-5 equivalents relative to the resin loading) in DMF.
  • Add a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and an amine base like N,N-diisopropylethylamine (DIPEA).[5] The mixture is typically pre-activated for a few minutes.

3. Coupling Reaction:

  • Add the activated Fmoc-Lys(biotin-PEG4)-OH solution to the deprotected resin.
  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
  • Monitor the completion of the reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.

4. Washing:

  • After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

5. Fmoc Deprotection:

  • To continue peptide chain elongation, the Fmoc group from the newly added Lys(biotin-PEG4) residue must be removed.
  • Treat the resin with a solution of 20% piperidine in DMF for approximately 15-20 minutes.[5]
  • Wash the resin again with DMF to remove the cleaved Fmoc group and piperidine.

6. Chain Elongation:

  • The peptide-resin is now ready for the coupling of the next Fmoc-protected amino acid in the sequence. Repeat the coupling and deprotection steps until the desired peptide is synthesized.

7. Cleavage and Final Deprotection:

  • Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
  • A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v).[2]
  • The crude peptide is then precipitated with cold diethyl ether, collected, and dried.

8. Purification:

  • The crude biotinylated peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Chemical Structure

Caption: Chemical structure of Fmoc-Lys(biotin-PEG4)-OH.

Experimental Workflow in SPPS

Workflow for Incorporating Fmoc-Lys(biotin-PEG4)-OH in SPPS Resin Resin with Deprotected N-terminus Activate Activate Fmoc-Lys(biotin-PEG4)-OH (e.g., with HBTU/DIPEA) Resin->Activate 1. Couple Couple to Resin Activate->Couple 2. Wash1 Wash (DMF) Couple->Wash1 3. Deprotect Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotect 4. Wash2 Wash (DMF) Deprotect->Wash2 5. NextAA Couple Next Fmoc-Amino Acid Wash2->NextAA 6. Repeat as needed Cleave Cleave from Resin & Deprotect Side Chains (TFA Cocktail) NextAA->Cleave 7. Final Step Purify Purify Biotinylated Peptide (HPLC) Cleave->Purify 8.

Caption: General workflow for solid-phase peptide synthesis.

Signaling Pathway Analogy: Biotin-Streptavidin Interaction

Biotinylated Peptide Interaction with Streptavidin Peptide Synthesized Peptide BiotinylatedPeptide Biotinylated Peptide Peptide->BiotinylatedPeptide Incorporation of Fmoc-Lys(biotin-PEG4)-OH Complex Stable Biotin-Streptavidin Complex BiotinylatedPeptide->Complex High-Affinity Binding Streptavidin Streptavidin (e.g., on a solid support or conjugated to a reporter) Streptavidin->Complex

Caption: Interaction pathway of the biotinylated peptide.

References

A Technical Guide to the Synthesis and Purification of Fmoc-Lys(biotin-PEG4)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-Lys(biotin-PEG4)-OH, a critical reagent in modern drug discovery and chemical biology. This biotinylated and PEGylated amino acid derivative serves as a versatile linker, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), and for the site-specific labeling of peptides and proteins. This document outlines a plausible and detailed synthetic protocol, purification strategies, and methods for analytical characterization.

Physicochemical Properties

Fmoc-Lys(biotin-PEG4)-OH is a complex molecule designed for specific applications in bioconjugation and solid-phase peptide synthesis (SPPS). A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C42H59N5O11S[1][2]
Molecular Weight 842.01 g/mol [1][3]
Appearance White to off-white solid[2]
Purity (Typical) ≥95% (HPLC)[4]
Solubility Soluble in organic solvents such as DMF, DMSO, and NMP. Limited solubility in aqueous solutions.
Storage Store at -20°C for long-term stability.[1]

Synthesis of Fmoc-Lys(biotin-PEG4)-OH

The synthesis of Fmoc-Lys(biotin-PEG4)-OH is achieved through the formation of a stable amide bond between the ε-amino group of Nα-Fmoc-L-lysine (Fmoc-Lys-OH) and an activated form of biotin-PEG4, typically an N-hydroxysuccinimide (NHS) ester. This selective modification of the side chain amine is possible due to the protection of the α-amino group by the Fmoc moiety.

Experimental Protocol: Amide Coupling Reaction

This protocol details the coupling of Fmoc-Lys-OH with Biotin-PEG4-NHS ester.

Materials:

  • Nα-Fmoc-L-lysine (Fmoc-Lys-OH)

  • Biotin-PEG4-NHS ester

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Diethyl ether

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve Fmoc-Lys-OH (1.0 equivalent) in anhydrous DMF.

  • Base Addition: To the solution from step 1, add DIPEA (2.0-3.0 equivalents) to act as a non-nucleophilic base, ensuring the ε-amino group of lysine (B10760008) is deprotonated and reactive.

  • Activation and Coupling: In a separate flask, dissolve Biotin-PEG4-NHS ester (1.0-1.2 equivalents) in anhydrous DMF. Add this solution dropwise to the Fmoc-Lys-OH solution with continuous stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the desired product.

  • Work-up: Once the reaction is complete, the crude product is typically precipitated by adding the reaction mixture to cold diethyl ether. The precipitate is then collected by filtration and washed with diethyl ether to remove excess reagents and solvent.

  • Drying: The collected solid is dried under vacuum to yield the crude Fmoc-Lys(biotin-PEG4)-OH.

Purification of Fmoc-Lys(biotin-PEG4)-OH

Purification of the crude product is essential to remove unreacted starting materials, by-products, and any residual coupling reagents. A multi-step purification strategy involving flash column chromatography followed by reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended to achieve high purity.

Experimental Protocol: Purification

1. Flash Column Chromatography (Initial Purification):

  • Stationary Phase: Silica (B1680970) gel (230-400 mesh).

  • Mobile Phase: A gradient of methanol (B129727) in dichloromethane (B109758) (e.g., 0% to 10% methanol) is a common starting point. The exact gradient should be optimized based on TLC analysis of the crude product.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Load the solution onto a pre-equilibrated silica gel column.

    • Elute the column with the determined solvent gradient.

    • Collect fractions and analyze them by TLC or LC-MS.

    • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Polishing):

  • Column: A preparative C18 column is typically used.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% Trifluoroacetic acid (TFA).

  • Gradient: A linear gradient of increasing Mobile Phase B (e.g., 10% to 90% B over 30-60 minutes) is generally effective. The optimal gradient should be determined using analytical RP-HPLC.

  • Detection: UV absorbance at 220 nm and 254 nm.

  • Procedure:

    • Dissolve the product from the flash chromatography step in a minimal amount of a suitable solvent (e.g., DMF or a mixture of acetonitrile and water).

    • Inject the solution onto the preparative RP-HPLC system.

    • Collect fractions corresponding to the product peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy solid.

Analytical Characterization

The identity and purity of the synthesized Fmoc-Lys(biotin-PEG4)-OH should be confirmed by a combination of analytical techniques.

TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the Fmoc, lysine, biotin (B1667282), and PEG4 moieties. Integration of the peaks should be consistent with the molecular structure.
Mass Spectrometry (ESI-MS) The spectrum should display a prominent peak corresponding to the molecular ion of the product (e.g., [M+H]⁺ or [M+Na]⁺).
High-Performance Liquid Chromatography (HPLC) Analytical RP-HPLC should show a single major peak, indicating high purity (typically >95%).

Visualizing the Synthesis and Application

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of Fmoc-Lys(biotin-PEG4)-OH.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Fmoc-Lys-OH Fmoc-Lys-OH Amide_Coupling Amide Coupling (DMF, DIPEA) Fmoc-Lys-OH->Amide_Coupling Biotin-PEG4-NHS Biotin-PEG4-NHS Biotin-PEG4-NHS->Amide_Coupling Crude_Product Crude Fmoc-Lys(biotin-PEG4)-OH Amide_Coupling->Crude_Product Flash_Chromatography Flash Chromatography (Silica Gel) Crude_Product->Flash_Chromatography RP_HPLC Preparative RP-HPLC (C18) Flash_Chromatography->RP_HPLC Pure_Product Pure Fmoc-Lys(biotin-PEG4)-OH RP_HPLC->Pure_Product PROTAC_Application cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Solid Support (e.g., Rink Amide Resin) Peptide_Elongation Peptide Chain Elongation (Sequential Fmoc-Amino Acid Couplings) Resin->Peptide_Elongation Incorporate_Linker Incorporation of Fmoc-Lys(biotin-PEG4)-OH Peptide_Elongation->Incorporate_Linker Final_Coupling Coupling of Warhead Ligand Incorporate_Linker->Final_Coupling Cleavage Cleavage from Resin & Deprotection Final_Coupling->Cleavage E3_Ligand E3 Ligase Ligand Linker Lys(biotin-PEG4) Linker Warhead Target Protein Ligand (Warhead) E3_Ligand->Linker Linker->Warhead

References

The Strategic Role of the PEG4 Spacer in Biotinylated Amino Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to molecules such as proteins, peptides, and nucleic acids, is a cornerstone technique in modern life sciences and drug development. The exceptionally high affinity of the biotin-streptavidin interaction (with a dissociation constant, Kd, in the range of 10-14 to 10-15 M) provides a robust and versatile tool for detection, purification, and targeted delivery applications.[1][2] However, the efficiency of this interaction can be significantly compromised by steric hindrance, particularly when biotin is conjugated to bulky macromolecules. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, specifically a tetraethylene glycol (PEG4) spacer, between biotin and the amino acid or other molecule of interest has emerged as a critical strategy to overcome these limitations. This technical guide provides a comprehensive overview of the multifaceted role of the PEG4 spacer in biotinylated amino acids, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

The Core Functions of the PEG4 Spacer

The introduction of a PEG4 spacer arm is a strategic modification that imparts several beneficial properties to biotinylated molecules, enhancing their performance in a wide array of applications.

1. Mitigation of Steric Hindrance: The biotin-binding sites of avidin (B1170675) and streptavidin are located deep within the protein structure. When biotin is directly attached to a large molecule, access to these binding pockets can be restricted, leading to inefficient binding and reduced assay sensitivity. The flexible and hydrophilic PEG4 spacer extends the biotin moiety away from the surface of the conjugated molecule, increasing its accessibility to the binding sites of streptavidin or avidin.[3] This spatial separation is crucial for efficient capture and interaction.

2. Enhanced Solubility: Many biomolecules, particularly larger proteins and hydrophobic peptides, can exhibit reduced solubility upon biotinylation, which may lead to aggregation and loss of function. Polyethylene glycol is a highly hydrophilic polymer, and the inclusion of a PEG4 spacer increases the overall water solubility of the biotinylated conjugate, helping to prevent aggregation and maintain its biological activity in aqueous environments.[4][5]

3. Reduction of Non-Specific Binding: The hydrophilic nature of the PEG spacer creates a "shield" around the biotinylated molecule. This property minimizes non-specific hydrophobic and electrostatic interactions with other proteins or surfaces, which is a common source of high background signals in assays like ELISA and Western blotting. Studies have shown that PEG-modified surfaces can lead to a significant decrease in non-specific protein binding. For instance, one study demonstrated a 10-fold decrease in non-specific binding on PEG-modified hydrogels.[6][7][8] This reduction in non-specific binding improves the signal-to-noise ratio and the overall reliability of experimental data.

4. Improved Pharmacokinetics in Drug Development: In the context of targeted drug delivery, the PEG4 spacer can contribute to improved pharmacokinetic profiles of bioconjugates. The hydrophilic PEG chain can help shield the conjugate from proteolytic degradation and reduce renal clearance, thereby extending its circulation half-life. This "stealth" effect is a valuable attribute in the design of targeted therapeutics with enhanced efficacy and reduced side effects.

Quantitative Data Summary

ParameterValue / ObservationSignificanceReference(s)
Biotin-Streptavidin Affinity (Kd) ~10-14 - 10-15 MOne of the strongest known non-covalent biological interactions.[1]
Spacer Arm Length (NHS-PEG4-Biotin) 29 ÅProvides sufficient distance to overcome steric hindrance for many applications.[9]
Non-Specific Binding Reduction Up to a 10-fold decrease observed with PEG-modified surfaces.Leads to higher signal-to-noise ratio and more reliable assay results.[6][7][8]
Specific Binding Enhancement Up to a 6-fold increase in specific binding signal observed in some immunoassays.Improved detection sensitivity and accuracy.[6][7]
Solubility Enhanced aqueous solubility of the conjugate.Prevents aggregation and maintains the biological activity of the labeled molecule.[5]

Key Experimental Protocols

Detailed methodologies for the synthesis and application of biotin-PEG4-amino acid conjugates are crucial for reproducible and reliable results. Below are protocols for key experimental procedures.

Protocol 1: Protein Biotinylation using NHS-PEG4-Biotin

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a target protein with an N-hydroxysuccinimide (NHS) ester of Biotin-PEG4.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • EZ-Link™ NHS-PEG4-Biotin

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Reaction Buffer: Phosphate Buffered Saline (PBS; 0.1M phosphate, 0.15M sodium chloride; pH 7.2)

Procedure:

  • Prepare Protein Solution: Dissolve the protein to be biotinylated in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the NHS-ester reaction.[10][11]

  • Prepare NHS-PEG4-Biotin Stock Solution: Immediately before use, prepare a 20 mM stock solution of NHS-PEG4-Biotin. For example, add 170 µL of ultrapure water to a 2 mg microtube of the reagent.[9][10] Alternatively, a more concentrated and stable stock solution can be made in anhydrous DMSO or DMF.[10]

  • Biotinylation Reaction:

    • Calculate the required volume of the NHS-PEG4-Biotin stock solution to achieve a 10- to 20-fold molar excess over the protein. The optimal ratio may need to be determined empirically. For dilute protein solutions (~2mg/mL), a higher molar excess (e.g., ≥20-fold) is recommended.[10][12]

    • Add the calculated volume of the biotin reagent to the protein solution while gently mixing.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9][10]

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS-ester. Incubate for 15 minutes at room temperature.[13]

  • Purification: Remove excess, unreacted biotin reagent and byproducts by using a desalting column equilibrated with a suitable storage buffer (e.g., PBS). Follow the manufacturer's instructions for the desalting column.[9][10]

  • Storage: Store the biotinylated protein under conditions that are optimal for the non-biotinylated protein, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage.[11]

Protocol 2: Affinity Purification of a Biotinylated Protein using Streptavidin Magnetic Beads

This protocol describes the capture and purification of a biotinylated protein from a solution using streptavidin-coated magnetic beads.

Materials:

  • Biotinylated protein sample

  • Streptavidin Magnetic Beads

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or a buffer containing excess free biotin)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Magnetic stand

Procedure:

  • Prepare the Magnetic Beads:

    • Resuspend the streptavidin magnetic beads in their storage buffer by vortexing.

    • Transfer the desired volume of bead slurry to a new microcentrifuge tube.

    • Place the tube on a magnetic stand to pellet the beads and carefully remove the supernatant.

    • Wash the beads by adding the Binding/Wash Buffer, resuspending the beads, placing the tube back on the magnetic stand, and removing the supernatant. Repeat this wash step two to three times.[14]

  • Binding of Biotinylated Protein:

    • After the final wash, resuspend the beads in the biotinylated protein sample.

    • Incubate the mixture for 30-60 minutes at room temperature with gentle mixing (e.g., on a rotator or shaker) to allow the biotinylated protein to bind to the streptavidin beads.[14]

  • Washing:

    • Place the tube on the magnetic stand to pellet the beads and remove the supernatant containing unbound molecules.

    • Wash the beads with Binding/Wash Buffer to remove non-specifically bound proteins. Perform this wash step three to five times.[14]

  • Elution:

    • To elute the bound protein, resuspend the beads in the Elution Buffer.

    • Incubate for 5-10 minutes at room temperature with gentle mixing.

    • Place the tube on the magnetic stand and carefully transfer the supernatant containing the eluted protein to a new tube.

    • If using a low pH elution buffer, immediately neutralize the eluate by adding a small volume of Neutralization Buffer.[15]

    • Alternatively, elution can be performed by heating the beads in a sample buffer containing excess free biotin.[15]

Visualizing Workflows with Graphviz

Diagrams created using the DOT language in Graphviz can effectively illustrate complex biological pathways and experimental workflows.

Workflow 1: Targeted Drug Delivery via Biotin-Receptor Mediation

This workflow illustrates the conceptual pathway of a drug conjugate utilizing a biotin-PEG4 linker for targeted delivery to cancer cells that overexpress the biotin receptor.

Targeted_Drug_Delivery cluster_0 Drug Conjugate Assembly cluster_1 Systemic Circulation & Targeting cluster_2 Cellular Uptake & Drug Action Drug Therapeutic Drug Linker Biotin-PEG4 Linker Drug->Linker Conjugation Conjugate Biotin-PEG4-Drug Conjugate Linker->Conjugate Circulation Systemic Circulation Conjugate->Circulation Administration Targeting Receptor Binding Circulation->Targeting Tumor Targeting Endocytosis Receptor-Mediated Endocytosis Targeting->Endocytosis Release Drug Release Endocytosis->Release Internalization Effect Therapeutic Effect Release->Effect

Targeted drug delivery workflow.
Workflow 2: Experimental Workflow for Sandwich ELISA

This diagram outlines the key steps in a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) that utilizes a biotin-PEG4-labeled detection antibody and streptavidin-enzyme conjugate for signal amplification.

Sandwich_ELISA_Workflow start Start coat 1. Coat Plate with Capture Antibody start->coat wash1 Wash coat->wash1 block 2. Block Non-specific Sites (e.g., with BSA) wash1->block wash2 Wash block->wash2 sample 3. Add Antigen- containing Sample wash2->sample wash3 Wash sample->wash3 detect 4. Add Biotin-PEG4 Detection Antibody wash3->detect wash4 Wash detect->wash4 strep 5. Add Streptavidin- HRP Conjugate wash4->strep wash5 Wash strep->wash5 substrate 6. Add TMB Substrate wash5->substrate stop 7. Add Stop Solution substrate->stop read 8. Read Absorbance at 450 nm stop->read

Sandwich ELISA experimental workflow.

Conclusion

The PEG4 spacer plays a pivotal, multifaceted role in the functionality of biotinylated amino acids and their conjugates. By effectively mitigating steric hindrance, enhancing aqueous solubility, and reducing non-specific binding, the PEG4 spacer significantly improves the performance and reliability of biotin-based applications. These advantages are critical for the success of a wide range of techniques, from sensitive immunoassays to the development of targeted therapeutics. For researchers, scientists, and drug development professionals, a thorough understanding of the strategic benefits conferred by the PEG4 spacer is essential for the design and execution of robust and effective biotinylation strategies.

References

An In-depth Technical Guide to Fmoc Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and reliable assembly of peptide chains. Its widespread adoption stems from the mild, base-labile nature of the Fmoc group, which allows for an orthogonal protection scheme in conjunction with acid-labile side-chain protecting groups. This guide provides a comprehensive technical overview of the core principles of Fmoc-SPPS, detailed experimental protocols, and strategies to mitigate common side reactions.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis, pioneered by Bruce Merrifield, simplifies peptide synthesis by anchoring the growing peptide chain to an insoluble resin support.[1] This allows for the easy removal of excess reagents and byproducts by simple filtration and washing. The Fmoc strategy, developed by Atherton and Sheppard, utilizes the Fmoc group to temporarily protect the α-amino group of incoming amino acids.[2]

The core of Fmoc-SPPS is a cyclical process involving two key steps:

  • Fmoc Deprotection: The N-terminal Fmoc group is removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). This exposes a free primary or secondary amine on the resin-bound peptide.[3]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine, forming a new peptide bond and elongating the peptide chain.

This cycle is repeated until the desired peptide sequence is assembled. The side chains of reactive amino acids are protected with acid-labile groups (e.g., tert-butyl (tBu), trityl (Trt)), which remain intact during the base-mediated Fmoc removal.[4] This orthogonality is a key advantage of the Fmoc strategy, preventing unwanted side reactions.[1] Upon completion of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA).[2]

The Chemistry of Fmoc Protection and Deprotection

The Fmoc group is a urethane-based protecting group that is stable to acidic conditions but readily cleaved by bases.[5] The deprotection mechanism is a β-elimination reaction. A base, such as piperidine, abstracts the acidic proton on the fluorenyl ring system. This leads to the elimination of dibenzofulvene (DBF) and the formation of an unstable carbamic acid intermediate, which rapidly decarboxylates to release the free amine.[4][6] The liberated DBF is a reactive electrophile that is trapped by the excess secondary amine (e.g., piperidine) to form a stable adduct, preventing it from reacting with the deprotected peptide chain.[4]

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 + Piperidine Piperidine Piperidine DBF_Adduct DBF-Piperidine Adduct DBF Dibenzofulvene (DBF) Intermediate1->DBF Carbamic_Acid Unstable Carbamic Acid Intermediate1->Carbamic_Acid DBF->DBF_Adduct + Piperidine Free_Amine H₂N-Peptide-Resin Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2

Figure 1: Mechanism of Fmoc deprotection by piperidine.

Data Presentation: Quantitative Comparisons

The efficiency of each step in SPPS is critical for the successful synthesis of long and complex peptides. The following tables summarize quantitative data for key aspects of the Fmoc-SPPS workflow.

Table 1: Comparison of Fmoc Deprotection Reagents
Deprotection Reagent/CocktailConcentrationHalf-life (t₁/₂) of Fmoc RemovalNotes
Piperidine20% in DMF~7 secondsThe most common and standard reagent for Fmoc deprotection.
Piperazine (B1678402)5% in DMF~50 secondsA weaker base, can reduce aspartimide formation but is slower.
4-Methylpiperidine (4-MePip)20% in DMFSimilar to PiperidineShown to have similar kinetics to piperidine and can be a viable substitute.[7][8]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)2% in DMF~22 secondsA strong, non-nucleophilic base; very fast but can increase side reactions.
5% Piperazine + 2% DBUin DMF~4 secondsA very rapid deprotection cocktail, with piperazine acting as the DBF scavenger.[4]

Data compiled from multiple sources, including references[4][7][8]. Half-life values are approximate and can vary with sequence and resin.

Table 2: Comparative Performance of Common Coupling Reagents
Coupling ReagentClassTypical Coupling Time (min)Relative EfficiencyRacemization Risk
HBTU/HATUAminium/Uronium Salt5 - 30Very HighLow (with base)
HCTUAminium/Uronium Salt5 - 30Very HighLow
DIC/OxymaCarbodiimide/Additive30 - 120HighVery Low
PyBOPPhosphonium Salt15 - 60HighLow
COMUAminium/Uronium Salt5 - 20Very HighVery Low

Efficiency and racemization risk are relative comparisons based on performance with standard and "difficult" peptide sequences.[1][9][10][11]

Table 3: Aspartimide Formation in a Model Peptide (VKDGYI)
Aspartic Acid Derivative% Aspartimide Formation (per cycle)% D-Aspartate
Fmoc-Asp(OtBu)-OH0.4414.8
Fmoc-Asp(OMpe)-OH0.176.7
Fmoc-Asp(OBno)-OH0.101.1

Data from a study involving extended piperidine treatment to simulate 100 deprotection cycles on the Asp-Gly sequence.[2]

Experimental Protocols

Detailed and consistent protocols are essential for reproducible and high-quality peptide synthesis. The following sections provide step-by-step methodologies for key stages of manual Fmoc-SPPS.

SPPS_Workflow Start Start with Resin Swell 1. Resin Swelling (e.g., DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Washing (DMF, DCM) Deprotect->Wash1 Couple 4. Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Couple Wash2 5. Washing (DMF) Couple->Wash2 Monitor 6. Monitoring (Optional) (e.g., Kaiser Test) Wash2->Monitor Repeat Repeat Cycle Monitor->Repeat Incomplete Cleave 7. Final Cleavage & Deprotection (TFA Cocktail) Monitor->Cleave Complete Repeat->Deprotect Purify 8. Purification & Analysis (HPLC, MS) Cleave->Purify End Final Peptide Purify->End

Figure 2: Generalized workflow for Fmoc solid-phase peptide synthesis.

Protocol 1: Resin Preparation and Swelling
  • Weigh Resin: Accurately weigh the desired amount of resin (e.g., Wang resin or Rink Amide resin) into a reaction vessel.

  • Add Solvent: Add a suitable solvent, typically DMF, to the resin (approx. 10-15 mL per gram of resin).

  • Swell: Gently agitate the resin suspension at room temperature for 30-60 minutes to allow the resin beads to swell completely.

  • Drain: Drain the solvent by filtration.

Protocol 2: Fmoc Deprotection
  • Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the swelled resin. Agitate for 1-3 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-20 minutes.

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 3: Amino Acid Coupling (using HBTU)
  • Prepare Amino Acid Solution: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HBTU (0.95 equivalents relative to the amino acid) in DMF.

  • Add Base: Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), to the amino acid solution.

  • Pre-activate: Allow the mixture to pre-activate for 1-2 minutes.

  • Couple: Add the activated amino acid solution to the deprotected peptide-resin.

  • React: Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Wash: Drain the coupling solution and wash the resin with DMF (3-5 times).

Protocol 4: Monitoring Coupling Completion (Kaiser Test)

The Kaiser test is a qualitative colorimetric assay to detect free primary amines.

  • Prepare Reagents:

  • Procedure:

    • Take a small sample of resin beads (1-2 mg) in a small test tube.

    • Add 2-3 drops of each reagent (A, B, and C).

    • Heat the tube at 100-110°C for 5 minutes.

  • Interpretation:

    • Intense Blue Beads/Solution: Positive result, indicating the presence of free primary amines (incomplete coupling). Recoupling is necessary.

    • Yellow/Colorless Beads and Solution: Negative result, indicating complete coupling. Proceed to the next deprotection step.[4][12]

Note: The Kaiser test is not reliable for N-terminal proline (a secondary amine). The Chloranil or Isatin test should be used in this case.

Protocol 5: UV-Vis Spectrophotometric Quantification of Fmoc Deprotection

This method can be used to determine the resin loading or to quantify the completion of the deprotection step.

  • Collect Filtrate: During the Fmoc deprotection step (Protocol 2), collect all the piperidine solution and subsequent DMF washes into a single volumetric flask.

  • Dilute: Dilute the collected solution to the mark with DMF.

  • Measure Absorbance: Measure the absorbance of the solution at 301 nm against a blank of the deprotection solution (e.g., 20% piperidine in DMF).

  • Calculate Loading: Use the Beer-Lambert law to calculate the concentration of the DBF-piperidine adduct and thereby the amount of Fmoc groups cleaved.

    • Formula: Loading (mmol/g) = (Absorbance × Dilution Volume (L)) / (ε × mass of resin (g) × path length (cm))

    • The molar extinction coefficient (ε) for the DBF-piperidine adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.[13]

Protocol 6: Final Cleavage and Deprotection

This protocol is for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups.

  • Wash and Dry: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v/w/v/v). For peptides without sensitive residues like Cys, Met, or Trp, a simpler mixture of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) is often sufficient.[5]

    • CAUTION: TFA is highly corrosive. All work must be performed in a certified fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

  • Isolate Peptide: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Precipitate: Add the combined filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Collect and Dry: Centrifuge the suspension to pellet the peptide, decant the ether, wash the pellet with cold ether, and dry the crude peptide under vacuum.

Common Side Reactions and Mitigation Strategies

Despite the robustness of the Fmoc strategy, several side reactions can occur, potentially compromising the yield and purity of the final peptide. Understanding these reactions is crucial for troubleshooting and optimizing synthesis protocols.

Aspartimide Formation

This is one of the most significant side reactions in Fmoc-SPPS. It occurs when the backbone amide nitrogen following an aspartic acid (Asp) residue attacks the side-chain ester, forming a five-membered succinimide (B58015) ring (aspartimide).[14] This is particularly problematic for Asp-Gly, Asp-Ser, and Asp-Asn sequences. The aspartimide can then be opened by piperidine or water to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, both of which can be epimerized.[1]

  • Mitigation Strategies:

    • Use sterically hindered side-chain protecting groups for Asp, such as 3-methyl-pent-3-yl (OMpe) or 3,5-dimethyl-adamant-1-yl (ODmad).[2][9]

    • Incorporate backbone protection on the residue following Asp, such as a pseudoproline dipeptide.

    • Use milder deprotection conditions, for example, 5% piperazine in DMF, or add an acidic additive like 0.1 M HOBt to the piperidine solution.[9]

Aspartimide_Formation Asp_Peptide ...-Asp(OtBu)-Gly-... Deprotonation Backbone N⁻ (Deprotonated) Asp_Peptide->Deprotonation + Piperidine Aspartimide Aspartimide Intermediate Deprotonation->Aspartimide Intramolecular Cyclization Alpha_Peptide α-Aspartyl Peptide (Desired) Aspartimide->Alpha_Peptide + H₂O / Piperidine (Ring Opening) Beta_Peptide β-Aspartyl Peptide (Side Product) Aspartimide->Beta_Peptide + H₂O / Piperidine (Ring Opening) Piperidide Piperidide Adducts (Side Product) Aspartimide->Piperidide + Piperidine (Ring Opening)

Figure 3: Pathway of aspartimide formation and subsequent side reactions.

Diketopiperazine (DKP) Formation

DKP formation is an intramolecular cyclization that occurs at the dipeptide stage, leading to the cleavage of the dipeptide from the resin.[15] The N-terminal amine of the second amino acid attacks the ester linkage of the first amino acid, forming a stable six-membered diketopiperazine ring. This side reaction is most prevalent when Proline or Glycine are in the first or second position of the peptide sequence.[16]

  • Mitigation Strategies:

    • Use a 2-chlorotrityl chloride (2-CTC) resin, as its steric bulk hinders the cyclization.

    • Couple the third amino acid immediately after the deprotection of the second.

    • Couple the first two amino acids as a pre-formed dipeptide unit.

    • Use alternative deprotection cocktails, such as 2% DBU/5% piperazine in NMP, which have been shown to drastically reduce DKP formation.[2][15]

Racemization

Racemization, or epimerization, is the loss of stereochemical integrity at the α-carbon of an amino acid. During coupling, the carboxylic acid is activated, which can increase the acidity of the α-proton. Abstraction of this proton by a base can lead to racemization. Histidine (His) and Cysteine (Cys) are particularly susceptible.

  • Mitigation Strategies:

    • Use coupling reagents that minimize racemization, such as those combined with additives like Oxyma Pure or HOAt.[9][10]

    • Avoid excessive pre-activation times.

    • Use a less hindered base than DIPEA, such as 2,4,6-collidine, where appropriate.

    • For sensitive amino acids like His, use a protecting group on the imidazole (B134444) side chain (e.g., Trt).

Conclusion

The Fmoc protection strategy is a powerful and versatile tool for the chemical synthesis of peptides. A thorough understanding of its core principles, chemical mechanisms, and potential pitfalls is essential for researchers in peptide chemistry and drug development. By employing optimized protocols, carefully selecting reagents, and implementing strategies to mitigate common side reactions, scientists can achieve the synthesis of high-purity, complex peptides for a wide range of research and therapeutic applications. This guide serves as a foundational resource, providing the necessary technical details to navigate the intricacies of Fmoc-SPPS successfully.

References

The Unbreakable Bond: A Technical Guide to the Principles of Biotin-Streptavidin Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biotin-streptavidin interaction stands as a cornerstone of modern life sciences, renowned for its remarkable strength and specificity. This technical guide provides an in-depth exploration of the core principles governing this robust non-covalent bond, offering a comprehensive resource for researchers, scientists, and drug development professionals. Herein, we delve into the quantitative parameters of the interaction, provide detailed experimental protocols for its characterization and application, and visualize the key mechanisms and workflows.

Core Principles of the Biotin-Streptavidin Interaction

The interaction between biotin (B1667282) (vitamin B7) and the tetrameric protein streptavidin, isolated from the bacterium Streptomyces avidinii, is one of the strongest non-covalent interactions known in nature.[1] This high-affinity binding is characterized by an exceptionally low dissociation constant (Kd), signifying a very slow rate of dissociation once the complex is formed.

Structural Basis of the Interaction

Streptavidin is a homotetrameric protein, meaning it is composed of four identical polypeptide subunits. Each subunit possesses a highly specific binding site for one molecule of biotin. The biotin-binding pocket is a deep, beta-barrel structure, which envelops the biotin molecule, maximizing contact and excluding water. The remarkable affinity is a result of a combination of factors, including extensive hydrogen bonding, van der Waals forces, and the hydrophobic effect, driven by the burial of nonpolar surfaces upon binding. Key amino acid residues within the binding pocket form a network of hydrogen bonds with the ureido ring and the valeric acid side chain of biotin, contributing significantly to the stability of the complex.

Biotin-Streptavidin Interaction cluster_Streptavidin Streptavidin Monomer Biotin Biotin BindingPocket Binding Pocket Biotin->BindingPocket Enters Streptavidin Streptavidin (Monomer) Streptavidin->BindingPocket Provides HydrogenBonds Hydrogen Bonds BindingPocket->HydrogenBonds HydrophobicInteractions Hydrophobic Interactions BindingPocket->HydrophobicInteractions VanDerWaals Van der Waals Forces BindingPocket->VanDerWaals

Figure 1. Key components of the biotin-streptavidin interaction.

Quantitative Parameters

The strength and kinetics of the biotin-streptavidin interaction can be quantified by several key parameters. These values are crucial for designing and interpreting experiments that utilize this powerful biological tool.

Table 1: Kinetic and Thermodynamic Parameters of the Biotin-Streptavidin Interaction

ParameterSymbolTypical Value RangeUnitsDescription
Dissociation Constant Kd10-13 - 10-15MA measure of the binding affinity; a lower Kd indicates a stronger interaction.[1]
Association Rate Constant kon (ka)105 - 107M-1s-1The rate at which biotin and streptavidin associate to form a complex.[2]
Dissociation Rate Constant koff (kd)10-4 - 10-6s-1The rate at which the biotin-streptavidin complex dissociates.
Gibbs Free Energy Change ΔG-18 to -21kcal/molThe overall energy change upon binding, indicating a spontaneous interaction.
Enthalpy Change ΔH-22 to -25kcal/molThe heat released or absorbed during binding, indicating favorable bond formation.
Entropy Change ΔS-10 to -20cal/mol·KThe change in disorder of the system upon binding.
Heat Capacity Change ΔCp-200 to -500cal/mol·KReflects the change in hydration and conformational flexibility upon binding.[3]

Table 2: Thermodynamic Parameters of Biotin-Streptavidin Interaction at Various Temperatures

Temperature (°C)KD (M)ΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)
21.00E-09-11.333.6715.00
61.00E-09-11.642.5014.14
101.00E-09-11.961.3313.29
151.00E-09-12.360.0012.36
201.00E-09-12.77-1.3311.44
251.00E-07-9.56-2.676.89
301.00E-05-6.83-4.002.83
351.00E-05-6.97-5.331.64
401.00E-04-5.48-6.67-1.19
Data adapted from a study on the effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry.[3]

Experimental Protocols

The unique properties of the biotin-streptavidin interaction are leveraged in a multitude of experimental techniques. Below are detailed methodologies for some of the key applications.

Pull-Down Assay for Protein-Protein Interaction

This protocol describes the use of a biotinylated "bait" protein to capture its interacting "prey" proteins from a cell lysate.

Materials:

  • Biotinylated bait protein

  • Cell lysate containing prey proteins

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Binding/Wash buffer (e.g., PBS or TBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

Procedure:

  • Lysate Preparation: Lyse cells expressing the prey protein(s) in an appropriate lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Bait-Prey Incubation: Add the biotinylated bait protein to the cell lysate. Incubate for 1-2 hours at 4°C with gentle rotation to allow for the formation of bait-prey complexes.

  • Capture with Streptavidin Beads: Add pre-washed streptavidin beads to the lysate-bait mixture. Incubate for an additional 1 hour at 4°C with gentle rotation.

  • Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads 3-5 times with Binding/Wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads. For analysis by SDS-PAGE and Western blotting, resuspend the beads in SDS-PAGE sample buffer and boil. For functional studies, elution can be performed with a buffer containing a high concentration of free biotin to compete for the binding sites on streptavidin.

  • Analysis: Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting with an antibody against the suspected prey protein. For identification of unknown interacting partners, mass spectrometry can be employed.

Pull-Down Assay Workflow start Start lysate Prepare Cell Lysate start->lysate incubation Incubate Lysate with Biotinylated Bait Protein lysate->incubation capture Add Streptavidin Beads to Capture Bait-Prey Complex incubation->capture wash Wash Beads to Remove Non-specific Binders capture->wash elution Elute Captured Proteins wash->elution analysis Analyze Eluted Proteins (SDS-PAGE, Western Blot, MS) elution->analysis end End analysis->end

Figure 2. A simplified workflow for a pull-down assay.

Sandwich ELISA with Biotin-Streptavidin Detection

This protocol outlines a common format for an Enzyme-Linked Immunosorbent Assay (ELISA) that utilizes a biotinylated detection antibody and a streptavidin-enzyme conjugate for signal amplification.

Materials:

  • 96-well microplate

  • Capture antibody

  • Antigen standard and samples

  • Biotinylated detection antibody

  • Streptavidin-Horse Radish Peroxidase (HRP) conjugate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

Procedure:

  • Coating: Coat the wells of a microplate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer.

  • Blocking: Block any remaining protein-binding sites in the coated wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Sample/Standard Incubation: Add standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Detection Antibody Incubation: Add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Streptavidin-HRP Incubation: Add the streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the plate 5 times with wash buffer.

  • Substrate Development: Add the substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.

  • Stopping the Reaction: Stop the reaction by adding the stop solution to each well.

  • Reading: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

Sandwich ELISA Workflow start Start coat Coat Plate with Capture Antibody start->coat block Block Non-specific Sites coat->block add_sample Add Antigen (Sample/Standard) block->add_sample add_detection_ab Add Biotinylated Detection Antibody add_sample->add_detection_ab add_strep_hrp Add Streptavidin-HRP add_detection_ab->add_strep_hrp add_substrate Add Substrate add_strep_hrp->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance stop_reaction->read_plate end End read_plate->end

Figure 3. A simplified workflow for a sandwich ELISA.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes that occur during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (ΔH and ΔS).

Materials:

  • Isothermal Titration Calorimeter

  • Purified streptavidin solution

  • Biotin solution

  • Dialysis buffer (e.g., PBS, pH 7.4)

Procedure:

  • Sample Preparation: Dialyze both the streptavidin and biotin solutions extensively against the same buffer to minimize buffer mismatch effects. Determine the accurate concentrations of both solutions.

  • Instrument Setup: Set the experimental temperature and other instrument parameters (stirring speed, injection volume, spacing between injections).

  • Loading the ITC: Load the streptavidin solution into the sample cell and the biotin solution into the injection syringe.

  • Titration: Perform a series of injections of the biotin solution into the streptavidin solution. The instrument will measure the heat evolved or absorbed after each injection.

  • Data Analysis: The raw data (a series of heat-flow peaks) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of biotin to streptavidin. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It can be used to determine the association (kon) and dissociation (koff) rate constants of the biotin-streptavidin interaction.

Materials:

  • SPR instrument

  • Sensor chip with a surface suitable for streptavidin immobilization (e.g., a carboxymethylated dextran (B179266) surface)

  • Streptavidin

  • Biotinylated molecule (ligand)

  • Analyte (molecule that binds to the biotinylated ligand)

  • Immobilization buffer (e.g., sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (if necessary, though challenging for the tight biotin-streptavidin bond)

Procedure:

  • Streptavidin Immobilization: Immobilize streptavidin onto the sensor chip surface using standard amine coupling chemistry. This creates a high-capacity surface for capturing biotinylated molecules.

  • Ligand Capture: Inject the biotinylated ligand over the streptavidin-coated surface. The high affinity of the interaction will result in stable capture of the ligand.

  • Analyte Injection: Inject a series of concentrations of the analyte over the ligand-captured surface. The SPR instrument will monitor the change in refractive index at the surface as the analyte binds to the ligand.

  • Dissociation: After the association phase, switch back to running buffer to monitor the dissociation of the analyte from the ligand.

  • Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to kinetic models to determine the kon and koff values. The Kd can then be calculated as koff/kon.

Conclusion

The biotin-streptavidin interaction remains an indispensable tool in the life sciences. Its extraordinary affinity, specificity, and stability have enabled the development of a vast array of techniques for detection, purification, and characterization of biomolecules. A thorough understanding of the core principles governing this interaction, including its structural basis and quantitative parameters, is essential for the effective design and interpretation of experiments. The detailed protocols provided in this guide serve as a practical resource for researchers seeking to harness the power of the unbreakable bond between biotin and streptavidin in their scientific endeavors.

References

The Solubility Profile of Fmoc-Lys(biotin-PEG4)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-Lys(biotin-PEG4)-OH, a critical reagent for the incorporation of biotin (B1667282) labels into synthetic peptides. Designed for researchers, scientists, and professionals in drug development, this document outlines the solubility of this compound in various common organic solvents, details a protocol for solubility determination, and illustrates its application in solid-phase peptide synthesis (SPPS).

The solubility of Fmoc-protected amino acids is a crucial factor in the efficiency of peptide synthesis. Poor solubility can lead to challenges in reagent preparation and may negatively impact coupling efficiency during SPPS. Fmoc-Lys(biotin-PEG4)-OH incorporates a polyethylene (B3416737) glycol (PEG) spacer (PEG4), which is intended to enhance the solubility of the molecule compared to its non-PEGylated counterpart, Fmoc-Lys(biotin)-OH.[1][2] The hydrophilic nature of the PEG chain helps to overcome the often-limited solubility of biotin and the Fmoc-lysine moiety in common synthesis solvents.[3][4]

Quantitative Solubility Data

Precise quantitative solubility data for Fmoc-Lys(biotin-PEG4)-OH is not extensively available in published literature. However, based on product information and data for structurally similar compounds, a qualitative and semi-quantitative solubility profile can be summarized. For the closely related compound, Fmoc-Lys(biotin)-OH, solubility is reportedly better in N-Methyl-2-pyrrolidone (NMP) than in Dimethylformamide (DMF). A 0.1 M solution of Fmoc-Lys(biotin)-OH in NMP can be achieved with heating. Furthermore, 75 mg of Fmoc-Lys(biotin)-OH is soluble in 1 mL of DMF when it contains 80 microliters of diisopropylethylamine (DIPEA). For Fmoc-Lys(biotin-PEG4)-OH, it is known to be soluble in methylene (B1212753) chloride, dimethylacetamide (DMAC), and dimethyl sulfoxide (B87167) (DMSO).[2]

SolventAbbreviationMolar Mass ( g/mol )Solubility of Fmoc-Lys(biotin-PEG4)-OH
N-Methyl-2-pyrrolidoneNMP99.13Soluble (Qualitative). Solubility is expected to be higher than Fmoc-Lys(biotin)-OH, for which a 0.1 M solution can be prepared with heating.
DimethylformamideDMF73.09Soluble (Qualitative). For the related Fmoc-Lys(biotin)-OH, solubility is limited but can be enhanced with additives like DIPEA (75 mg/mL).
Dimethyl SulfoxideDMSO78.13Soluble (Qualitative).[2]
DichloromethaneDCM84.93Soluble (Qualitative).[2]
TetrahydrofuranTHF72.11Data not available.
AcetonitrileACN41.05Data not available.

Note: The information in this table is based on available data for Fmoc-Lys(biotin-PEG4)-OH and its non-PEGylated analog. Researchers should determine the precise solubility for their specific application and solvent batch.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of Fmoc-Lys(biotin-PEG4)-OH in a specific solvent, based on the established shake-flask method.

Materials:

  • Fmoc-Lys(biotin-PEG4)-OH

  • Solvent of interest (e.g., DMF, NMP, DMSO)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of Fmoc-Lys(biotin-PEG4)-OH to a vial containing a known volume of the solvent.

    • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

    • Dilute the supernatant with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted sample by HPLC with a UV detector at a wavelength where Fmoc-Lys(biotin-PEG4)-OH has strong absorbance (typically around 265 nm for the Fmoc group).

    • Determine the concentration of the dissolved Fmoc-Lys(biotin-PEG4)-OH by comparing its peak area to a standard curve prepared from solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Workflow and Visualization

Fmoc-Lys(biotin-PEG4)-OH is primarily used as a building block in solid-phase peptide synthesis (SPPS) to introduce a biotin label at a specific lysine (B10760008) residue within a peptide sequence. The general workflow for its incorporation is outlined below.

SPPS_Workflow Resin Solid Support (Resin) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection 1. Washing1 Washing (DMF) Deprotection->Washing1 2. Coupling Amino Acid Coupling: Fmoc-Lys(biotin-PEG4)-OH + Activation Reagent (e.g., HBTU/DIPEA) Washing1->Coupling 3. Washing2 Washing (DMF) Coupling->Washing2 4. Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat 5a. Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Washing2->Cleavage 5b. (Final Cycle) Repeat->Deprotection Peptide Biotinylated Peptide Cleavage->Peptide

Caption: Workflow for incorporating Fmoc-Lys(biotin-PEG4)-OH into a peptide via SPPS.

This diagram illustrates the key steps in a single coupling cycle of solid-phase peptide synthesis (SPPS) for the incorporation of Fmoc-Lys(biotin-PEG4)-OH. The process begins with the deprotection of the N-terminal Fmoc group on the growing peptide chain attached to the solid support. Following a washing step to remove the deprotection reagents, the Fmoc-Lys(biotin-PEG4)-OH is activated and coupled to the free amine. After another washing step, the cycle can be repeated for the subsequent amino acid, or if the synthesis is complete, the peptide is cleaved from the resin.

References

Fmoc-Lys(biotin-PEG4)-OH: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for Fmoc-Lys(biotin-PEG4)-OH (CAS No. 1334172-64-3), a key reagent in peptide synthesis and the development of PROTACs (PROteolysis TArgeting Chimeras). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of this specialized chemical.

Chemical Identification and Properties

Fmoc-Lys(biotin-PEG4)-OH is an amino acid derivative where the alpha-amino group of lysine (B10760008) is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is modified with a biotin (B1667282) molecule linked via a polyethylene (B3416737) glycol (PEG4) spacer. This structure allows for its direct incorporation into peptide chains during solid-phase peptide synthesis (SPPS). The biotin moiety serves as a powerful affinity tag for detection, purification, and pull-down assays, while the PEG4 spacer enhances solubility and reduces steric hindrance.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 1334172-64-3
Molecular Formula C₄₂H₅₉N₅O₁₁S[1][2][3]
Molecular Weight 842.01 g/mol [3]
Appearance Typically a solid at room temperature[2]
Purity ≥95%[4]

Hazard Identification and GHS Classification

GHS Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

GHS Pictogram:

alt text

Signal Word: Warning[3]

Precautionary Statements: [3]

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Safe Handling and Storage

Proper handling and storage are paramount to ensure the stability of the compound and the safety of laboratory personnel.

Table 2: Handling and Storage Guidelines

GuidelineRecommendation
Storage Temperature Store at –20°C in a sealed, desiccated container.[1][4]
Handling Conditions Use under dry conditions.[4] Avoid repeated freeze-thaw cycles.[4]
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat should be worn.
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust or aerosols.
Hygiene Practices Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

First Aid Measures

In the event of exposure, follow these first aid procedures. The following are general recommendations based on the potential hazards.

Table 3: First Aid Procedures

Exposure RouteFirst Aid Measure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocol: Incorporation into a Peptide via SPPS

Fmoc-Lys(biotin-PEG4)-OH is primarily used in solid-phase peptide synthesis (SPPS). The following is a generalized protocol for its incorporation.

Materials:

  • Fmoc-protected amino acid resin

  • Fmoc-Lys(biotin-PEG4)-OH

  • Coupling reagents (e.g., HBTU, HATU, or HCTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF, N-Methyl-2-pyrrolidone - NMP, or Dichloromethane - DCM)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

Methodology:

  • Resin Swelling: Swell the Fmoc-protected amino acid resin in a suitable solvent (e.g., DMF or DCM) for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF. This is typically done in two steps: a brief initial treatment (1-2 minutes) followed by a longer treatment (15-20 minutes).

  • Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and by-products.

  • Coupling:

    • Dissolve Fmoc-Lys(biotin-PEG4)-OH, coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in a minimal amount of a suitable solvent like DMF. Note: Fmoc-Lys(Biotin)-OH has shown better solubility in NMP than DMF; heating to 40°C may be required for a 0.1 M solution in NMP. A mixture of DCM and NMP (2:1 v/v) has also been used.

    • Add the activation mixture to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the resin thoroughly with DMF to remove any unreacted reagents.

  • Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride (B1165640) and a base can be performed.

  • Cycle Repetition: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Deprotection and Cleavage: Once the peptide synthesis is complete, the final Fmoc group is removed, and the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).

Experimental Workflow Diagram

SPPS_Workflow start Start: Fmoc-AA-Resin swell 1. Resin Swelling (DMF/DCM) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Washing (DMF) deprotect->wash1 couple 4. Coupling: Fmoc-Lys(biotin-PEG4)-OH + HBTU/DIPEA in DMF wash1->couple wash2 5. Washing (DMF) couple->wash2 next_aa Couple Next Amino Acid? wash2->next_aa next_aa->deprotect Yes cleave Cleavage & Final Deprotection next_aa->cleave No end End: Biotinylated Peptide cleave->end

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating Fmoc-Lys(biotin-PEG4)-OH.

Disposal Considerations

Dispose of Fmoc-Lys(biotin-PEG4)-OH and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to consult with your institution's environmental health and safety office for specific guidance on chemical waste disposal.

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). The information provided is based on available data for the specified compound and its analogs. All laboratory personnel should be adequately trained in the safe handling of chemicals and should consult the most up-to-date safety information before use.

References

Biotin-PEGylated Lysine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, characterization, and application of biotin-PEGylated lysine (B10760008) derivatives in drug delivery and bioconjugation, providing detailed experimental protocols and quantitative data for scientific professionals.

Biotin-PEGylated lysine derivatives have emerged as a versatile and powerful tool in the fields of drug delivery, diagnostics, and bioconjugation. This is attributed to the unique combination of properties conferred by each component: the high specificity of the biotin-avidin interaction, the biocompatibility and stealth properties of polyethylene (B3416737) glycol (PEG), and the reactive handles provided by the lysine backbone. This technical guide provides a comprehensive overview of the synthesis, characterization, and key applications of these derivatives, with a focus on providing researchers with actionable experimental protocols and comparative quantitative data.

Core Concepts and Applications

The fundamental principle behind the utility of biotin-PEGylated lysine derivatives lies in the synergistic effect of its constituents. Biotin (B1667282) serves as a high-affinity targeting ligand for the avidin (B1170675) family of proteins, which are often used as bridging molecules in detection and purification assays.[][2] The PEG linker enhances the solubility and stability of the conjugate, reduces its immunogenicity, and provides a flexible spacer to minimize steric hindrance, ensuring the biotin moiety remains accessible for binding.[][3][4] Lysine, with its primary amine groups, offers a convenient scaffold for the attachment of both biotin and PEG, and can be further functionalized with therapeutic agents or imaging probes.[5][6]

The primary applications of these derivatives are centered around targeted drug delivery and bioconjugation. In targeted drug delivery, biotin-PEGylated lysine derivatives can be used to formulate nanoparticles or micelles that encapsulate therapeutic agents.[7] The biotin moiety facilitates targeted delivery to cancer cells that overexpress biotin receptors, leading to enhanced cellular uptake via receptor-mediated endocytosis.[4][8] In bioconjugation, these derivatives are instrumental in the site-specific modification of proteins and other biomolecules, enabling their detection, purification, and immobilization.[2][5]

Synthesis and Characterization

The synthesis of biotin-PEGylated lysine derivatives typically involves a multi-step process that begins with the PEGylation of lysine, followed by biotinylation. The order of these steps can be varied depending on the desired final structure and the reactivity of the starting materials.

Table 1: Summary of Synthesis Parameters for Biotin-PEGylated Lysine Derivatives
Derivative TypeLysine SourcePEG ReagentBiotinylation ReagentKey Reaction ConditionsReference
PLL-g-[(PEGm)1−x(PEG-biotin)x]Poly(L-lysine) (15-30 kDa)mPEG-NHS or Biotin-PEG-NHSBiotin-PEG-NHSpH 8.5 (Sodium tetraborate (B1243019) buffer)[9]
Biotin-PEG-conjugated ProteinsCationic (Lysozyme) or Anionic (BSA) ProteinsNHS-activated PEG or NHS-activated biotin-PEGNHS-activated biotin-PEGAmine-reactive NHS ester chemistry[4]
PEGylated Cytochrome cCytochrome c5 kDa mPEG-NHS-pH 7, 1:25 Cyt-c:mPEG-NHS molar ratio, 15 min reaction[10]
Biotinylated GLP-1 AnalogsGLP-1 (7-36)Biotin-PEG-NHSBiotin-NHSSite-specific conjugation at Lys26 and Lys34[11]

Note: PLL = Poly(L-lysine), PEG = Poly(ethylene glycol), mPEG = methoxy-PEG, NHS = N-hydroxysuccinimide, BSA = Bovine Serum Albumin, GLP-1 = Glucagon-like peptide-1.

Characterization of the synthesized derivatives is crucial to confirm their structure and purity. Common analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the covalent attachment of PEG and biotin to the lysine backbone.[9][12]

  • X-ray Photoelectron Spectroscopy (XPS): To characterize monolayers of the derivatives on surfaces.[9][13]

  • Mass Spectrometry (MS): To determine the molecular weight of the final conjugate and identify sites of modification.[4][14]

  • High-Performance Liquid Chromatography (HPLC): To purify the conjugates and assess their purity.[14][15]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and application of biotin-PEGylated lysine derivatives.

Protocol 1: Synthesis of PLL-g-[(PEGm)1−x(PEG-biotin)x] Copolymers

This protocol is adapted from the work of VandeVondele et al.[9]

  • Dissolve Poly(L-lysine): Dissolve Poly(L-lysine) (PLL) (15–30 kDa) in 50 mM sodium tetraborate buffer (pH 8.5) to a final concentration of 40 mg/ml.

  • Filter Sterilize: Filter-sterilize the PLL solution.

  • PEGylation/Biotinylation: Add a solution of mPEG-NHS and/or Biotin-PEG-NHS in buffer to the PLL solution. The molar ratio of PEG reagents to lysine monomers will determine the grafting ratio and the percentage of biotinylation (x).

  • Reaction: Allow the reaction to proceed for a specified time at room temperature with gentle stirring.

  • Dialysis: Dialyze the reaction mixture extensively against deionized water to remove unreacted reagents and byproducts.

  • Lyophilization: Lyophilize the dialyzed solution for 48 hours to obtain the final copolymer as a powder.

  • Storage: Store the lyophilized product under nitrogen at -25°C.

Protocol 2: Biotinylation of Proteins via Primary Amines

This protocol is a general method for labeling proteins with biotin-PEG-NHS esters.[2][6]

  • Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the Biotin-PEG-NHS ester in a small amount of an organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Reaction: Add a 10-50 fold molar excess of the Biotin-PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM.

  • Purification: Remove excess, unreacted biotin-PEG-NHS by dialysis or size-exclusion chromatography.

Protocol 3: Determination of Biotinylation Degree using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to quantify the amount of biotin incorporated into a protein.[2]

  • Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in a suitable buffer.

  • Initial Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm.

  • Sample Addition: Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix thoroughly.

  • Final Absorbance: After the reading stabilizes, measure the absorbance at 500 nm again.

  • Calculation: The decrease in absorbance is proportional to the amount of biotin in the sample, which displaces the HABA from the avidin binding sites. Calculate the moles of biotin per mole of protein using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.

Quantitative Data on Biotin-PEGylated Lysine Derivatives

The following tables summarize key quantitative data from the literature to facilitate comparison and experimental design.

Table 2: Physicochemical Properties of Biotin-PEGylated Lysine-Based Nanocarriers
FormulationAverage Particle Size (nm)Zeta Potential (mV)Drug Loading Capacity (%)Encapsulation Efficiency (%)Reference
Bi(Dig–PEG-PLGA)-S2 Micelles58.36 ± 0.78-24.71 ± 1.016.2683.23[7]
c(RGDyK)-PEG-PLA-PTX Micelles35Not ReportedNot ReportedNot Reported[16]
PTX-loaded PEG4kDa-b-PLA2kDa MicellesNot specifiedNot specifiedNot specifiedNot specified[17]
Curcumin-loaded C18H5R7RGDS MicellesNot specifiedNot specified5.86 ± 0.0424.03 ± 0.16[16]

Note: Bi(Dig–PEG-PLGA)-S2 = A biotinylated and digoxin-functionalized polymer, c(RGDyK)-PEG-PLA = A cyclic RGD peptide-functionalized polymer, PTX = Paclitaxel.

Table 3: In Vitro Performance of Biotin-PEGylated Lysine Derivatives
DerivativeCell LineOutcome MeasureResultReference
Bio-PEG-BSAA549Intracellular UptakeSignificantly improved compared to PEG-BSA and BSA[4]
Lys26,34-DiBiotin-GLP-1 (DB-GLP-1)Rat Islets of LangerhansInsulin SecretionPotent biological activity in a dose-dependent manner[11]
Lys26-Biotin-Lys34-(Biotin-PEG)-GLP-1 (DBP-GLP-1)Rat Islets of LangerhansInsulin SecretionPotent biological activity in a dose-dependent manner[11]
DOX@Biotin-SAC4AA549Cellular Uptake Inhibition63.1% inhibition with free biotin[8]

Note: BSA = Bovine Serum Albumin, GLP-1 = Glucagon-like peptide-1, DOX = Doxorubicin.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Synthesis_Workflow cluster_reagents Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Characterization Lysine Lysine Source (e.g., Poly-L-lysine) PEGylation PEGylation Reaction Lysine->PEGylation PEG_reagent PEG Reagent (e.g., mPEG-NHS) PEG_reagent->PEGylation Biotin_reagent Biotin Reagent (e.g., Biotin-PEG-NHS) Biotinylation Biotinylation Reaction Biotin_reagent->Biotinylation PEGylation->Biotinylation Purification Purification (Dialysis, HPLC) Biotinylation->Purification Characterization Characterization (NMR, MS, XPS) Purification->Characterization Final_Product Biotin-PEGylated Lysine Derivative Characterization->Final_Product

Caption: Workflow for the synthesis of biotin-PEGylated lysine derivatives.

Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Biotin-PEG-Lysine Conjugate Receptor Biotin Receptor (e.g., SMVT) Ligand->Receptor 1. Binding CoatedPit Clathrin-Coated Pit Receptor->CoatedPit 2. Internalization Endosome Early Endosome CoatedPit->Endosome 3. Vesicle Formation Lysosome Lysosome (Drug Release) Endosome->Lysosome 4. Trafficking & Release Recycling Receptor Recycling Endosome->Recycling 5. Recycling Recycling->Receptor

Caption: Biotin receptor-mediated endocytosis pathway for targeted delivery.

Conclusion

Biotin-PEGylated lysine derivatives represent a highly adaptable platform for a wide range of biomedical applications. Their modular nature allows for the fine-tuning of properties such as targeting specificity, biocompatibility, and drug loading to suit specific research needs. The detailed protocols and compiled quantitative data in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the design and execution of their experiments and accelerating the translation of these promising technologies from the laboratory to clinical applications.

References

The Advent and Advancement of PEGylated Biotin Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The covalent attachment of biotin (B1667282) to a molecule, a process known as biotinylation, is a foundational technique in biotechnology, diagnostics, and the development of therapeutics.[1] This is largely due to the exceptionally strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) and streptavidin, which is one of the most robust biological interactions known.[1][2] The utility of biotinylation is significantly amplified when combined with Polyethylene Glycol (PEG) linkers. These linkers are hydrophilic, biocompatible, and flexible spacers that connect the biotin molecule to the target of interest.[1] The inclusion of a PEG spacer enhances the solubility of the resulting conjugate, minimizes steric hindrance for more efficient binding to avidin or streptavidin, and can reduce the immunogenicity of the labeled molecule.[1][2] This guide offers an in-depth technical overview of biotinylation utilizing PEG linkers, covering core chemical principles, reagent selection, quantitative data, detailed experimental protocols, and key applications for researchers, scientists, and drug development professionals.

Core Concepts: The Synergy of Biotin and PEG

The efficacy of biotin-PEG linkers is rooted in the distinct properties of each component. Biotin's interaction with avidin and streptavidin is characterized by a dissociation constant (Kd) in the femtomolar range, signifying an extremely stable and rapid bond formation that withstands a wide array of pH, temperature, and denaturing conditions.[2]

PEGylation, the process of attaching PEG chains to a molecule, imparts several beneficial characteristics.[2] It can increase the hydrodynamic radius of a molecule, which in turn reduces renal clearance and prolongs its circulation half-life.[2] Furthermore, PEGylation can improve the solubility of hydrophobic molecules and shield them from enzymatic degradation and the host's immune system.[2] The conjugation of biotin to a target molecule via a PEG linker synergistically combines these advantages, enhancing the overall performance and applicability of the biotinylated molecule in various biotechnological contexts.[2]

Quantitative Data for Comparative Analysis

The selection of an appropriate biotin-PEG linker is a critical design consideration that influences the properties of the modified molecule. The following tables provide key quantitative data to aid in this selection process.

Table 1: Binding Affinity of Biotin and its Analogs

LigandReceptorDissociation Constant (Kd)Key Characteristics
BiotinAvidin~10⁻¹⁵ M[2][3]Extremely strong and rapid bond formation; stable over a wide range of pH and temperatures. Avidin's basic isoelectric point can sometimes lead to non-specific binding.[2]
BiotinStreptavidin~10⁻¹⁴ MVery strong and specific binding with lower non-specific binding compared to avidin due to its neutral isoelectric point.

Table 2: Impact of PEG Linker Molecular Weight on Biotin-Avidin Interaction

PEG Molecular Weight ( g/mol )Equilibrium Dissociation Constant (Kd) with AvidinStoichiometry (PEGylated Biotin : Avidin)
588~10⁻⁸ M[3]4:1[3]
3400~10⁻⁸ M[3]4:1[3]
5000~10⁻⁸ M[3]1:1[3]

Note: The increase in Kd for PEGylated biotins compared to free biotin reflects the influence of the PEG chain on the binding kinetics, highlighting that while the intrinsic biotin-avidin bond is strong, the linker can modulate the overall interaction.[3]

Table 3: Common Biotin-PEG Linker Reactive Groups and Their Applications

Reactive GroupTarget Functional GroupCommon Applications
NHS EsterPrimary Amines (-NH₂)Labeling of proteins, antibodies, and peptides.[4][]
MaleimideThiols (-SH)Site-specific labeling of proteins or peptides with free cysteine residues.[4][]
Azide / DBCOAlkynes / AzidesClick chemistry for precise and stable conjugation.[4]
HydrazideAldehydes / KetonesLabeling of glycoproteins after oxidation.[]
ThiolMaleimides, HaloacetylsConjugation to molecules with specific reactive partners.[6]
LipoamideMetal Surfaces (e.g., Gold)Immobilization on surfaces for biosensors and arrays.[7]

Key Experimental Protocols

The following protocols provide detailed methodologies for common biotinylation workflows. It is crucial to use high-purity reagents and follow aseptic techniques where necessary.[1]

Protocol 1: Biotinylation of Proteins with Amine-Reactive Biotin-PEG-NHS Ester

This protocol describes the labeling of a purified protein in solution targeting primary amines.[1][8]

Materials:

  • Purified protein in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[8]

  • Biotin-PEG-NHS ester (e.g., Biotin-PEG4-NHS)[4]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[1][9]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[8]

  • Desalting column or dialysis cassette for purification[1][8]

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.[8] Avoid buffers containing primary amines like Tris or glycine.[9]

  • Reagent Preparation: Equilibrate the Biotin-PEG-NHS ester vial to room temperature before opening.[9] Immediately before use, prepare a 10-20 mM stock solution in anhydrous DMSO or DMF.[1][8] Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.[9]

  • Biotinylation Reaction: A 10- to 20-fold molar excess of the biotin reagent over the protein is a common starting point for efficient labeling.[1] Add the calculated volume of the Biotin-PEG-NHS ester solution to the protein solution while gently vortexing.[1]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1][9]

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester reagent.[1][8] Incubate for 15 minutes at room temperature.[8]

  • Purification: Remove the excess non-reacted biotin and the quenching buffer by dialysis against PBS or by using a desalting spin column.[1][8]

Protocol 2: Biotinylation of Cell Surface Proteins

This protocol outlines a method for labeling proteins on the surface of living cells.

Materials:

  • Cells in suspension or monolayer culture

  • Ice-cold PBS (pH 8.0)[10]

  • Membrane-impermeable Biotin-PEG-NHS ester (e.g., Sulfo-NHS-PEG-Biotin)

  • Quenching buffer (e.g., 100 mM Glycine in DPBS)[1]

  • Lysis buffer (if subsequent protein extraction is needed)[1]

Procedure:

  • Cell Preparation: Wash cells three times with ice-cold PBS to remove any amine-containing culture media.[1][10] Resuspend cells at a concentration of approximately 25 x 10⁶ cells/mL in PBS.[10]

  • Biotinylation: Prepare a fresh solution of the water-soluble, membrane-impermeable biotinylation reagent in ice-cold PBS.[1] Add the biotin solution to the cells. A final concentration of 2mM is a typical starting point.[10]

  • Incubation: Incubate the cells with the biotin solution for 30 minutes on ice with gentle rocking.[1] Performing the incubation at 4°C can help reduce the active internalization of the biotin reagent.[10]

  • Quenching: Aspirate the biotin solution and quench the reaction by washing the cells three times for 5 minutes each with a cold quenching buffer.[1]

  • Downstream Processing: The biotinylated cells can now be lysed for protein extraction and affinity purification or used in other cell-based assays.[1]

Protocol 3: Synthesis of Cyclic Disulfide-PEG-Biotin Linkers

This protocol describes the synthesis of a specific type of biotin-PEG linker.[11]

Materials:

  • Lipoic acid-PEG-maleimide (e.g., MW: 3400 Da)[11]

  • Thiol-PEG-biotin (e.g., MW: 5000 Da)[11]

  • Shaker

  • Cutoff filter (e.g., 7000 Da)[11]

Procedure:

  • Reaction Setup: Prepare 100 µM solutions of lipoic acid-PEG-maleimide and thiol-PEG-biotin.[11]

  • Incubation: Mix the two solutions and place them on a shaker at 25°C for 17 hours.[11]

  • Purification: After incubation, filter the mixture using a 7000 Da cutoff filter to remove unreacted starting materials and byproducts.[11]

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships relevant to PEGylated biotin linkers.

G cluster_0 Without PEG Linker cluster_1 With PEG Linker Protein Protein Biotin Biotin Protein->Biotin Streptavidin Streptavidin (Binding Pocket Inaccessible) Biotin->Streptavidin Steric Hindrance Protein2 Protein PEG PEG Linker Protein2->PEG Biotin2 Biotin PEG->Biotin2 Streptavidin2 Streptavidin (Successful Binding) Biotin2->Streptavidin2 Strong Binding

Caption: Overcoming steric hindrance with a PEG linker.

Protein_Biotinylation_Workflow A 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer) C 3. Biotinylation Reaction (Add 10-20x molar excess of reagent to protein) A->C B 2. Prepare Biotin-PEG-NHS Reagent (Fresh 10-20 mM stock in DMSO) B->C D 4. Incubation (30-60 min at RT or 2h on ice) C->D E 5. Quench Reaction (Add Tris buffer to 50-100 mM) D->E F 6. Purify Conjugate (Desalting column or dialysis) E->F G Biotinylated Protein F->G

Caption: Experimental workflow for protein biotinylation.

Pretargeting_Strategy cluster_0 Step 1: Antibody Administration cluster_1 Step 2: Clearance of Unbound Antibody cluster_2 Step 3: Administration of Drug Carrier A Biotin-PEG-Antibody B Tumor Cell (with surface antigen) A->B Antibody binds to tumor antigen D Biotin-PEG-Antibody accumulated at tumor site C Unbound Antibody cleared from circulation F Targeted Drug Delivery D->F Drug is delivered to tumor cell E Streptavidin-Drug Conjugate E->D Streptavidin binds to biotin

Caption: Pre-targeting drug delivery using Biotin-PEG linkers.

Linker_Selection_Factors cluster_Target Target Molecule cluster_Chemistry Linker Chemistry cluster_Length PEG Length cluster_Application Downstream Application center Choice of Biotin-PEG Linker Target What is being labeled? (Protein, Peptide, Nucleic Acid) center->Target Consider Chemistry What functional groups are available? (Amine, Thiol, etc.) center->Chemistry Consider Length Required spacer length to overcome steric hindrance? center->Length Consider Application Assay requirements? (Solubility, Stability, etc.) center->Application Consider

Caption: Factors for choosing a Biotin-PEG linker.

Applications in Research and Drug Development

The versatility of PEGylated biotin linkers has led to their widespread adoption in numerous applications.

  • Targeted Drug Delivery: Biotin-PEG linkers are integral to developing targeted drug delivery systems, such as antibody-drug conjugates (ADCs) and nanoparticle-based therapies.[2] PEGylation enhances the pharmacokinetic properties of these therapies.[2] A key strategy is "pre-targeting," where a biotinylated antibody is administered first to accumulate at a tumor site, followed by a streptavidin-conjugated drug, thereby minimizing systemic toxicity.[2]

  • Immunoassays: In techniques like ELISA and Western blotting, biotin-PEG linkers are used to label detection antibodies. The PEG spacer ensures that the biotin is accessible for binding to streptavidin-enzyme conjugates (like HRP or AP), leading to enhanced signal and sensitivity.

  • Diagnostics and Imaging: PEGylated linkers are used to attach detection molecules, such as fluorescent dyes or radionuclides, to targeting agents like antibodies.[12] This facilitates precise localization of the imaging agent to the area of interest with reduced background noise.[12]

  • Affinity Purification: Biotinylation is a powerful method for protein purification.[] By labeling a target protein with a biotin-PEG linker, it can be efficiently captured from a complex mixture using an avidin or streptavidin-functionalized matrix.[]

  • Nanomedicine and Theranostics: PEGylation provides essential biocompatibility and "stealth" properties to nanocarriers, allowing them to evade the immune system and circulate for longer periods.[12] This extended circulation increases the likelihood of accumulation in diseased tissues through the enhanced permeability and retention (EPR) effect, which is particularly relevant in cancer therapy.[2][12]

References

Spectroscopic and Methodological Analysis of Fmoc-Lys(biotin-PEG4)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of Fmoc-Lys(biotin-PEG4)-OH, a critical reagent in bioconjugation, drug delivery, and proteomics. Due to the limited availability of published, consolidated spectroscopic data for this specific molecule, this document presents a comprehensive analysis based on established values for its constituent chemical moieties. This guide also outlines standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra and illustrates a common experimental workflow utilizing this compound.

Introduction

Fmoc-Lys(biotin-PEG4)-OH is a versatile chemical tool that incorporates three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a lysine (B10760008) core, a biotin (B1667282) moiety for high-affinity binding to streptavidin, and a hydrophilic tetraethylene glycol (PEG4) spacer. This combination of features makes it an invaluable building block in solid-phase peptide synthesis (SPPS) for the introduction of a biotin label, enhancing the utility of peptides and other biomolecules in a wide range of applications, including their use as PROTAC (PROteolysis TArgeting Chimera) linkers.[1][2] Accurate spectroscopic characterization is paramount for verifying the purity and structural integrity of this reagent prior to its use in complex synthetic procedures.

Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected characteristic IR absorption bands for Fmoc-Lys(biotin-PEG4)-OH. These values are compiled from known spectral data of the individual components: the Fmoc group, lysine, biotin, and PEG linkers.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for Fmoc-Lys(biotin-PEG4)-OH

Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
Fmoc-H (aromatic)7.80 - 7.30mMultiple overlapping signals from the fluorenyl group.
Fmoc-CH, CH₂4.40 - 4.20m
Lys α-CH4.30 - 4.10m
Lys β, γ, δ-CH₂1.90 - 1.40mOverlapping multiplets.
Lys ε-CH₂3.20 - 3.00mShifted due to amide linkage.
PEG-CH₂3.70 - 3.50mCharacteristic broad singlet/multiplet for PEG chains.
Biotin-NH6.40 - 6.30sBroad singlets, may exchange with D₂O.
Biotin ring CH, CH₂4.50 - 4.30, 3.20 - 2.80mComplex multiplet patterns.
Biotin side chain CH₂2.20 - 1.40mOverlapping multiplets.
Amide NH8.20 - 7.80t or br sMay be broad and exchangeable.
Carboxylic Acid OH12.0 - 10.0br sTypically very broad and may not be observed.

Note: Predicted chemical shifts are relative to a standard internal reference (e.g., TMS at 0 ppm) and can vary based on the solvent and concentration used.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for Fmoc-Lys(biotin-PEG4)-OH

Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid C=O175 - 170
Amide C=O174 - 170
Urethane C=O (Fmoc)157 - 155
Fmoc aromatic C145 - 120
PEG C72 - 68
Fmoc CH, CH₂68 - 66, 48 - 46
Lys α-C55 - 53
Biotin ring C62 - 40
Lys β, γ, δ, ε-C40 - 22
Biotin side chain C40 - 25

Note: The exact chemical shifts can be influenced by the solvent and experimental conditions.

Predicted IR Absorption Data

Table 3: Predicted Characteristic IR Absorption Bands for Fmoc-Lys(biotin-PEG4)-OH

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Vibrational Mode
O-H (Carboxylic Acid)3300 - 2500Broad, StrongStretching
N-H (Amide & Urethane)3400 - 3200MediumStretching
C-H (Aromatic)3100 - 3000MediumStretching
C-H (Aliphatic)2960 - 2850StrongStretching
C=O (Carboxylic Acid)1725 - 1700StrongStretching
C=O (Urethane - Fmoc)1710 - 1680StrongStretching (Amide I)
C=O (Amide)1680 - 1630StrongStretching (Amide I)
N-H (Amide)1570 - 1515MediumBending (Amide II)
C-O (PEG Ether)1150 - 1050StrongStretching

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra for Fmoc-Lys(biotin-PEG4)-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and assess the purity of the compound.

Materials:

  • Fmoc-Lys(biotin-PEG4)-OH

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Fmoc-Lys(biotin-PEG4)-OH.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent will depend on the solubility of the compound. DMSO-d₆ is often a good choice for this type of molecule.

    • Vortex or gently sonicate the vial to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Materials:

  • Fmoc-Lys(biotin-PEG4)-OH

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

  • Potassium bromide (KBr), IR grade (if using the KBr pellet method).

  • Spatula, agate mortar, and pestle.

Procedure (ATR Method - Recommended):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum:

    • Acquire a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum:

    • Place a small amount of the solid Fmoc-Lys(biotin-PEG4)-OH powder onto the ATR crystal.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Analysis:

    • Identify the major absorption bands and compare them to the expected frequencies for the functional groups present in the molecule (see Table 3).

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Grind 1-2 mg of Fmoc-Lys(biotin-PEG4)-OH with approximately 100-200 mg of dry, IR-grade KBr in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the IR spectrum.

  • Data Analysis:

    • Analyze the absorption bands as described in the ATR method.

Experimental Workflow Visualization

The primary application of Fmoc-Lys(biotin-PEG4)-OH is its incorporation into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS). The following diagram illustrates a typical cycle for adding this modified amino acid to a peptide synthesized on a solid support resin.

SPPS_Workflow Resin Resin-Peptide-(n) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Fmoc-Lys(biotin-PEG4)-OH + Activator (e.g., HBTU/DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 New_Resin Resin-Peptide-(n+1)-Lys(biotin-PEG4)-Fmoc Wash2->New_Resin Cycle Repeat Cycle or Final Cleavage New_Resin->Cycle Next Amino Acid

Caption: Workflow for incorporating Fmoc-Lys(biotin-PEG4)-OH in SPPS.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of Fmoc-Lys(biotin-PEG4)-OH, along with practical protocols for its analysis. The provided predicted NMR and IR data serve as a valuable reference for quality control and structural verification. The visualized workflow for its use in SPPS highlights its practical application in the synthesis of biotinylated peptides for advanced research and development in the life sciences. Researchers and professionals in drug development are encouraged to use this guide as a starting point for their work with this important bioconjugation reagent.

References

A Technical Guide to Fmoc-Lys(biotin-PEG4)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the synthesis, applications, and commercial availability of Fmoc-Lys(biotin-PEG4)-OH, a key reagent in modern bioconjugation and targeted protein degradation.

Fmoc-Lys(biotin-PEG4)-OH is a versatile amino acid derivative that has become an indispensable tool for researchers in peptide chemistry, chemical biology, and drug discovery. This technical guide provides a comprehensive overview of its commercial suppliers, key technical data, and detailed protocols for its application in solid-phase peptide synthesis (SPPS) and the development of Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability and Key Specifications

A variety of chemical suppliers offer Fmoc-Lys(biotin-PEG4)-OH, ensuring its accessibility for research and development purposes. While purity and available quantities may vary, the fundamental properties of the compound remain consistent. Below is a summary of the key technical specifications provided by prominent commercial suppliers.

SupplierCatalog NumberPurityMolecular Weight ( g/mol )CAS NumberStorage Conditions
BroadPharm BP-22612≥98%842.011334172-64-3-20°C
ChemPep 101271≥98%842.01334172-64-3-20°C
InvivoChem V21183≥98%842.011334172-64-3-20°C for 3 years
MedChemExpress HY-130477≥98%842.011334172-64-3-20°C
Vector Labs QBD-10613Not specified842.011334172-64-3-20°C
Ambeed A319088≥98%842.011334172-64-32-8°C (short term), -20°C (long term)

Core Applications: Peptide Synthesis and Beyond

The unique structure of Fmoc-Lys(biotin-PEG4)-OH, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected alpha-amino group, a free carboxylic acid, and a biotinylated polyethylene (B3416737) glycol (PEG) side chain, makes it ideally suited for two primary applications: the synthesis of biotinylated peptides and the construction of PROTACs.

The Fmoc group allows for its direct use in standard Fmoc-based solid-phase peptide synthesis protocols. The PEG4 linker enhances the water solubility of the resulting peptide and provides a flexible spacer arm, which is crucial for minimizing steric hindrance in binding assays.[1] The biotin (B1667282) moiety serves as a high-affinity handle for a variety of applications, including affinity purification, immunoassays, and cellular imaging.

Experimental Protocol: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of Fmoc-Lys(biotin-PEG4)-OH onto a resin-bound peptide chain.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Lys(biotin-PEG4)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Washing solvents: DMF, DCM, Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and finally DMF (3-5 times).

  • Coupling of Fmoc-Lys(biotin-PEG4)-OH:

    • In a separate vial, dissolve 2-4 equivalents of Fmoc-Lys(biotin-PEG4)-OH and 2-4 equivalents of the coupling reagent (HBTU, HATU, or PyBOP) in a minimal amount of DMF.

    • Add 4-8 equivalents of DIPEA to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. The progress of the coupling can be monitored using a ninhydrin (B49086) test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and MeOH (2-3 times) to remove any unreacted reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate at room temperature for 2-3 hours with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling of Fmoc-Lys(biotin-PEG4)-OH + HBTU/DIPEA Washing1->Coupling Washing2 Washing (DMF, DCM, MeOH) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Repeat->Deprotection Continue Elongation Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification RP-HPLC Purification Cleavage->Purification

Figure 1. Workflow for incorporating Fmoc-Lys(biotin-PEG4)-OH into a peptide via SPPS.

Application in PROTAC Development

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[2] A PROTAC typically consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. Fmoc-Lys(biotin-PEG4)-OH can be readily incorporated into the linker structure of a PROTAC. The biotin moiety can serve as a valuable tool for studying the PROTAC's mechanism of action, allowing for affinity pull-down of the PROTAC-target-E3 ligase ternary complex.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the proteasome.[3]

PROTAC_Pathway cluster_0 Cellular Environment PROTAC PROTAC (with Biotin-PEG4 Linker) Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., Kinase) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Poly_Ub_Target Polyubiquitinated Target Protein E3_Ligase->Poly_Ub_Target Ubiquitination Ternary_Complex->PROTAC Recycling Ternary_Complex->E3_Ligase Recruitment Ubiquitin Ubiquitin Ubiquitin->E3_Ligase Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Pulldown_Workflow Start Cells Treated with Biotinylated PROTAC Lysis Cell Lysis Start->Lysis Incubation Incubation with Streptavidin Beads Lysis->Incubation Washing Washing to Remove Non-specific Proteins Incubation->Washing Elution Elution of Bound Proteins Washing->Elution Analysis SDS-PAGE and Western Blot Analysis Elution->Analysis

References

Methodological & Application

Application Notes and Protocols for Fmoc-Lys(biotin-PEG4)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fmoc-Lys(biotin-PEG4)-OH in solid-phase peptide synthesis (SPPS). This reagent is a valuable tool for the introduction of a biotin (B1667282) moiety onto a synthetic peptide, enabling a wide range of applications in proteomics, drug discovery, and diagnostics. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the resulting peptide and improves the accessibility of the biotin tag for binding to avidin (B1170675) or streptavidin.[1][2]

Introduction to Fmoc-Lys(biotin-PEG4)-OH

Fmoc-Lys(biotin-PEG4)-OH is an amino acid derivative designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols.[1][3] The N-α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the ε-amino group of the lysine (B10760008) side chain is modified with a biotin molecule linked via a four-unit polyethylene glycol (PEG4) spacer. This design offers several advantages:

  • Site-Specific Biotinylation: Allows for the precise incorporation of a biotin label at a specific lysine residue within the peptide sequence.

  • Enhanced Solubility: The hydrophilic PEG4 spacer improves the solubility of the biotinylated peptide in aqueous buffers.[1][2]

  • Reduced Steric Hindrance: The spacer arm minimizes steric hindrance between the peptide and the bulky avidin or streptavidin proteins, facilitating efficient binding.[1]

  • Compatibility: Fully compatible with standard Fmoc SPPS chemistry, including common coupling reagents and cleavage cocktails.[1]

Physicochemical Properties and Data Presentation

A summary of the key physicochemical properties of Fmoc-Lys(biotin-PEG4)-OH is presented in Table 1. While specific experimental data on coupling efficiency and final peptide yield can vary depending on the peptide sequence and synthesis conditions, the high purity of the commercially available reagent ensures reliable incorporation into the peptide chain.

PropertyValueReference
Chemical Formula C42H59N5O11S[3]
Molecular Weight 842.01 g/mol [3][4]
CAS Number 1334172-64-3[3]
Appearance White to off-white solid or viscous liquid[4]
Purity (as supplied) >95% to >98% (HPLC/TLC)[1][3][4][5]
Solubility Soluble in DMF, NMP, DMSO, and DCM/NMP mixtures
Storage Temperature -20°C[3]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a general protocol for the incorporation of Fmoc-Lys(biotin-PEG4)-OH into a peptide sequence using manual or automated SPPS.

Diagram of the SPPS Workflow for Biotinylated Peptide Synthesis

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Resin->Deprotection1 Washing1 Washing (DMF) Deprotection1->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycles for Peptide Elongation Washing2->Repeat Deprotection2 Final Fmoc Deprotection Washing2->Deprotection2 Biotin_Coupling Coupling of Fmoc-Lys(biotin-PEG4)-OH Repeat->Biotin_Coupling Biotin_Coupling->Washing2 Cleavage Cleavage from Resin & Side-Chain Deprotection Deprotection2->Cleavage Precipitation Precipitation & Purification (e.g., HPLC) Cleavage->Precipitation Final_Peptide Biotinylated Peptide Precipitation->Final_Peptide

Caption: General workflow for solid-phase synthesis of a biotinylated peptide.

Materials:

  • Fmoc-Lys(biotin-PEG4)-OH

  • Appropriate solid-phase resin (e.g., Rink Amide, Wang resin)

  • Fmoc-protected amino acids

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

    • HOBt (Hydroxybenzotriazole) or OxymaPure®

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20-50% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, NMP (N-Methyl-2-pyrrolidone), DCM (Dichloromethane)

  • Cleavage Cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with the Fmoc deprotection solution for 5-20 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Coupling of Fmoc-Lys(biotin-PEG4)-OH:

    • Dissolve Fmoc-Lys(biotin-PEG4)-OH (1.5-4 equivalents relative to resin loading) and the coupling agent (e.g., HBTU, HATU; equivalent to the amino acid) in DMF or a mixture of DMF/DCM.

    • Add the activating base (e.g., DIPEA; 2 equivalents) to the amino acid solution and pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-4 hours. The extended coupling time is recommended due to the bulky nature of the biotinylated lysine derivative.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3-5 times).

  • Peptide Elongation: Repeat steps 2-5 for the subsequent amino acids in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Purify the biotinylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Application: Pull-Down Assay to Identify Protein-Protein Interactions

Biotinylated peptides synthesized with Fmoc-Lys(biotin-PEG4)-OH are excellent tools for studying protein-protein interactions via pull-down assays. The biotin tag allows for the immobilization of the peptide onto streptavidin-coated beads, which can then be used as bait to capture interacting proteins from cell lysates.

Diagram of a Pull-Down Assay Workflow

Pull_Down_Workflow cluster_prep Bait Preparation cluster_assay Pull-Down cluster_analysis Analysis Biotin_Peptide Biotinylated Peptide Immobilization Immobilization Biotin_Peptide->Immobilization Streptavidin_Beads Streptavidin-Coated Beads Streptavidin_Beads->Immobilization Incubation Incubation Immobilization->Incubation Cell_Lysate Cell Lysate (Containing Prey Proteins) Cell_Lysate->Incubation Washing Washing Steps Incubation->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry (LC-MS/MS) SDS_PAGE->Mass_Spec

Caption: Workflow for a biotinylated peptide pull-down assay.

Protocol: Pull-Down of Grb2 SH2 Domain with a Biotinylated Phosphopeptide

This protocol describes the use of a biotinylated phosphopeptide to pull down the Grb2 SH2 domain, a key adaptor protein in receptor tyrosine kinase signaling pathways.[6][7][8]

Materials:

  • Biotinylated phosphopeptide (e.g., Biotin-PEG4-Lys-pTyr-Val-Asn-Val)

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Cell lysate containing Grb2 (e.g., from EGF-stimulated cells)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a low pH buffer)

  • SDS-PAGE gels and Western blotting reagents

  • Anti-Grb2 antibody

Procedure:

  • Immobilization of the Bait Peptide:

    • Wash the streptavidin beads with wash buffer.

    • Incubate the beads with an excess of the biotinylated phosphopeptide for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads extensively with wash buffer to remove unbound peptide.

  • Incubation with Cell Lysate:

    • Incubate the peptide-immobilized beads with the cell lysate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes. Alternatively, use a competitive elution with excess free biotin or a low pH buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Identify the presence of Grb2 by Western blotting using an anti-Grb2 antibody.

    • For discovery of novel interactors, protein bands can be excised from a stained gel (e.g., Coomassie or silver stain) and identified by mass spectrometry.

Signaling Pathway Visualization

Diagram of the Grb2-Mediated Ras Signaling Pathway

GRB2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) pRTK Phosphorylated RTK RTK->pRTK Ligand Binding (e.g., EGF) Grb2 Grb2 pRTK->Grb2 SH2 domain binding to pTyr motif Sos Sos Grb2->Sos SH3 domain binding Ras_GDP Ras-GDP (Inactive) Sos->Ras_GDP GEF Activity Ras_GTP Ras-GTP (Active) Ras_GTP->Ras_GDP GTP Hydrolysis Raf Raf Ras_GTP->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Translocation & Phosphorylation Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) Transcription_Factors->Gene_Expression

References

Application Notes and Protocols for Incorporating Fmoc-Lys(biotin-PEG4)-OH into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the incorporation of Fmoc-Lys(biotin-PEG4)-OH into synthetic peptides using solid-phase peptide synthesis (SPPS). Biotinylation is a widely utilized technique for labeling peptides to facilitate their detection, purification, and use in various biological assays. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, as in Fmoc-Lys(biotin-PEG4)-OH, enhances the solubility of the resulting peptide and improves the accessibility of the biotin (B1667282) moiety for binding to avidin (B1170675) or streptavidin.[1] This protocol details the necessary materials, step-by-step procedures for coupling, deprotection, cleavage, and purification, as well as methods for quality control analysis.

Introduction

Solid-phase peptide synthesis (SPPS) employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for producing synthetic peptides.[2] The introduction of a biotin label at a specific site within a peptide sequence is achieved by incorporating a lysine (B10760008) residue with biotin attached to its side chain. Fmoc-Lys(biotin-PEG4)-OH is a derivative where the ε-amino group of lysine is modified with a biotin molecule linked via a four-unit polyethylene glycol (PEG4) spacer. This spacer mitigates potential steric hindrance between the peptide and the bulky biotin group, thereby ensuring efficient binding to streptavidin or avidin.[1]

Biotinylated peptides are invaluable tools in numerous applications, including:

  • Immunoassays: Utilized in ELISA and Western blotting for sensitive detection.

  • Affinity Purification: Enables the isolation of binding partners from complex mixtures.[3]

  • Cellular Imaging and Flow Cytometry: Facilitates the tracking and quantification of peptides interacting with cells.

  • Drug Delivery: Can be used to target specific cells or tissues.

This application note provides detailed protocols for the successful incorporation of Fmoc-Lys(biotin-PEG4)-OH into a peptide sequence, ensuring high yield and purity of the final product.

Materials and Reagents

  • Fmoc-Lys(biotin-PEG4)-OH

  • Solid-phase synthesis resin (e.g., Rink Amide resin, Wang resin)

  • Standard Fmoc-protected amino acids

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

    • HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents:

    • DMF (Peptide synthesis grade)

    • DCM (Dichloromethane)

    • NMP (N-Methyl-2-pyrrolidone) (optional, for improved solubility)

  • Washing Solvents: DMF, DCM, Methanol

  • Cleavage Cocktail (e.g., Reagent K):

    • TFA (Trifluoroacetic acid)

    • Phenol

    • Water

    • Thioanisole

    • 1,2-Ethanedithiol (EDT)

  • Peptide Precipitation: Cold diethyl ether

  • Purification:

    • RP-HPLC system with a C18 column

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Analysis:

    • Analytical RP-HPLC

    • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Experimental Protocols

The overall workflow for the synthesis of a biotinylated peptide using Fmoc-Lys(biotin-PEG4)-OH is depicted below.

SPPS_Workflow cluster_synthesis Peptide Synthesis on Solid Support cluster_cleavage Cleavage and Deprotection cluster_analysis Purification and Analysis Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling_AA 3. Amino Acid Couplings (n-1) Deprotection1->Coupling_AA Deprotection2 4. Fmoc Deprotection Coupling_AA->Deprotection2 Coupling_Biotin 5. Coupling of Fmoc-Lys(biotin-PEG4)-OH Deprotection2->Coupling_Biotin Deprotection3 6. Final Fmoc Deprotection Coupling_Biotin->Deprotection3 Cleavage 7. Cleavage from Resin Deprotection3->Cleavage Precipitation 8. Precipitation of Crude Peptide Cleavage->Precipitation Purification 9. RP-HPLC Purification Precipitation->Purification Analysis 10. Purity and Identity Analysis (HPLC & MS) Purification->Analysis Lyophilization 11. Lyophilization Analysis->Lyophilization caption Figure 1: Overall workflow for the synthesis of a biotinylated peptide.

Caption: Figure 1: Overall workflow for the synthesis of a biotinylated peptide.

Solid-Phase Peptide Synthesis (SPPS)

This protocol assumes a standard manual or automated SPPS procedure. The following steps specifically detail the incorporation of Fmoc-Lys(biotin-PEG4)-OH.

3.1.1. Standard Fmoc Deprotection

  • Treat the resin-bound peptide with 20% piperidine in DMF.

  • Agitate for 5 minutes and drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

  • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2]

3.1.2. Coupling of Fmoc-Lys(biotin-PEG4)-OH

Due to the steric bulk of the biotin-PEG4 moiety, a highly efficient coupling reagent such as HATU is recommended.[4] Fmoc-Lys(biotin-PEG4)-OH has improved solubility in DMF compared to its non-PEGylated counterpart, but gentle warming or the use of NMP may aid dissolution.[1]

Coupling_Mechanism Reagents Fmoc-Lys(biotin-PEG4)-OH + HATU/DIPEA ActiveEster Activated OAt-Ester Reagents->ActiveEster Activation CoupledProduct Biotinylated Peptide-Resin ActiveEster->CoupledProduct Coupling PeptideResin Peptide-Resin with free N-terminus PeptideResin->CoupledProduct Coupling caption Figure 2: Activation and coupling of Fmoc-Lys(biotin-PEG4)-OH.

Caption: Figure 2: Activation and coupling of Fmoc-Lys(biotin-PEG4)-OH.

Protocol using HATU:

  • In a separate reaction vessel, dissolve Fmoc-Lys(biotin-PEG4)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.

  • Add DIPEA (6 equivalents) to the solution and vortex briefly.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

  • Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

  • If the coupling is incomplete, extend the reaction time or perform a second coupling.

  • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Cleavage and Deprotection

The choice of cleavage cocktail depends on the amino acid composition of the peptide. For peptides containing sensitive residues such as Trp, Met, Cys, or Tyr, a scavenger-rich cocktail like Reagent K is recommended to prevent side reactions.

Protocol using Reagent K:

  • Wash the final peptide-resin with DCM and dry under a stream of nitrogen.

  • Prepare the cleavage cocktail (freshly) in a fume hood: Reagent K = TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (82.5:5:5:5:2.5 v/v/v/v/v).

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

Peptide Precipitation and Isolation
  • Concentrate the TFA filtrate to a small volume using a rotary evaporator or a stream of nitrogen.

  • Add the concentrated peptide solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the concentrate).

  • A white precipitate of the crude peptide should form.

  • Centrifuge the mixture (e.g., 3000 rpm for 5 minutes) and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

Purification by RP-HPLC

The crude biotinylated peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

Protocol:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water or a small amount of DMF followed by dilution with Mobile Phase A).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Equilibrate the C18 column with the initial gradient conditions.

  • Inject the sample and run a linear gradient. A typical gradient for a biotin-PEGylated peptide might be:

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

    • Gradient: 10-50% Solvent B over 40 minutes. The exact gradient should be optimized based on the hydrophobicity of the peptide.[5]

  • Monitor the elution at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the fractions with the desired purity (>95%).

Lyophilization

Freeze the pooled pure fractions and lyophilize to obtain the final biotinylated peptide as a white, fluffy powder.

Data Presentation and Quality Control

Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the efficiency of incorporating the bulky Fmoc-Lys(biotin-PEG4)-OH residue. HATU is generally superior to HBTU for sterically hindered couplings, leading to higher purity of the crude product.[6]

Coupling ReagentEquivalents (AA:Reagent:DIPEA)Reaction Time (hours)Typical Crude Purity (%)Notes
HATU 3 : 2.9 : 61 - 2> 85%Recommended for hindered couplings; forms a more reactive OAt-ester.[2]
HBTU 3 : 2.9 : 62 - 475 - 85%A standard and effective reagent, but may be less efficient for bulky residues.[7]
DIC / HOBt 3 : 3 : 34 - 670 - 80%A more economical option, but generally slower and may lead to more side products.

Table 1: Comparison of common coupling reagents for the incorporation of Fmoc-Lys(biotin-PEG4)-OH. Data is representative and may vary based on peptide sequence.

Product Analysis

The final product should be analyzed to confirm its identity and purity.

Analysis StepExpected OutcomeMethod
Crude Peptide Purity typically 70-90%Analytical RP-HPLC
Purified Peptide Purity > 95%Analytical RP-HPLC
Identity Confirmation Observed mass matches theoretical massMass Spectrometry (ESI-MS or MALDI-TOF)

Table 2: Summary of analytical quality control steps.

Mass Spectrometry Analysis

Mass spectrometry is used to confirm the correct mass of the synthesized peptide. The molecular weight of the Fmoc-Lys(biotin-PEG4)-OH is 842.0 g/mol .[8] After cleavage, the incorporated Lys(biotin-PEG4) residue will add a specific mass to the peptide backbone.

Example Calculation:

  • Peptide Sequence: Ac-Ala-Gly-Lys(Biotin-PEG4)-NH2

  • Mass of Ac-Ala-Gly-Lys-NH2: (71.08 + 57.05 + 128.17 + 17.03 + 43.02) = 316.35 g/mol

  • Mass of Biotin-PEG4 moiety added to Lys side chain: ~428.5 g/mol

  • Theoretical Mass of Ac-Ala-Gly-Lys(Biotin-PEG4)-NH2: ~744.85 g/mol

PeptideTheoretical Mass (m/z)Observed Mass (m/z)
Example Peptide744.85744.9

Table 3: Example of mass spectrometry data for a biotinylated peptide.

Conclusion

The protocol described in this application note provides a reliable method for the incorporation of Fmoc-Lys(biotin-PEG4)-OH into synthetic peptides. The use of a high-efficiency coupling reagent like HATU is recommended to overcome the steric hindrance of the biotin-PEG4 moiety. Proper selection of a cleavage cocktail based on the peptide sequence is crucial to minimize side reactions. Following the detailed steps for synthesis, cleavage, and purification will enable researchers to obtain high-purity biotinylated peptides suitable for a wide range of biological applications.

References

Applications of Fmoc-Lys(biotin-PEG4)-OH in Chemical Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(biotin-PEG4)-OH is a versatile chemical tool widely employed in chemical biology, drug discovery, and proteomics. This lysine (B10760008) derivative is protected at the α-amino group with a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, making it fully compatible with standard solid-phase peptide synthesis (SPPS) protocols. The ε-amino group is modified with a biotin (B1667282) molecule tethered through a hydrophilic tetra-polyethylene glycol (PEG4) spacer. This unique structure provides a powerful combination of features for the site-specific incorporation of a biotin handle into synthetic peptides and other biomolecules.

The integrated biotin moiety serves as a high-affinity capture tag, enabling a multitude of applications based on the exceptionally strong and specific interaction between biotin and streptavidin (or avidin). The PEG4 linker enhances the water solubility and flexibility of the resulting conjugate, which can improve the accessibility of the biotin tag for binding to streptavidin and minimize steric hindrance.[1]

This document provides detailed application notes and experimental protocols for the key uses of Fmoc-Lys(biotin-PEG4)-OH in chemical biology.

Key Applications

The primary applications of Fmoc-Lys(biotin-PEG4)-OH stem from its utility in introducing a biotin tag into peptides and other molecules. These applications include:

  • Solid-Phase Peptide Synthesis (SPPS): For the synthesis of biotinylated peptides used as probes, substrates, or affinity tags.[1]

  • Pull-Down Assays and Affinity Capture: For the isolation and identification of binding partners to a biotinylated peptide or small molecule.

  • PROTAC® (Proteolysis Targeting Chimera) Synthesis: As a flexible linker to connect a target protein ligand and an E3 ligase ligand in a PROTAC molecule, with the biotin tag serving as a useful handle for analytical purposes.[2][3]

  • Probe Development: For the creation of biotin-tagged probes for use in various assays, including immunoassays, fluorescence imaging, and diagnostic tests.[1]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the applications of Fmoc-Lys(biotin-PEG4)-OH.

ParameterValueSource(s)
Biotin-Streptavidin Interaction
Dissociation Constant (Kd)~10⁻¹⁴ M[4]
Association Rate Constant (ka)> 1 x 10⁷ M⁻¹s⁻¹[2]
Dissociation Rate Constant (kd)~3.10 x 10⁻⁵ s⁻¹[2]
Fmoc-Amino Acid Coupling Efficiency in SPPS
Typical Coupling Efficiency (per step)>99%[5]
Monitoring MethodKaiser Test (Ninhydrin Test) or UV-Vis spectroscopy of Fmoc-piperidine adduct[3]
PROTAC Linker Properties
PEG Unit ContributionEnhanced solubility and cell permeability[6][7]
Optimal Linker LengthDetermined empirically for efficient ternary complex formation[8]

Table 1: Quantitative data for Biotin-Streptavidin Interaction and SPPS Efficiency.

Experimental Protocols

Incorporation of Fmoc-Lys(biotin-PEG4)-OH into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of Fmoc-Lys(biotin-PEG4)-OH into a peptide sequence using standard Fmoc/tBu chemistry on a solid support (e.g., Rink Amide resin for a C-terminal amide).

Materials:

  • Fmoc-Lys(biotin-PEG4)-OH

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF, DCM

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Kaiser test kit

  • HPLC system for analysis

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and by-products.

  • Kaiser Test (Optional): Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines (a blue color indicates a positive result).

  • Coupling of Fmoc-Lys(biotin-PEG4)-OH:

    • Dissolve Fmoc-Lys(biotin-PEG4)-OH (3 equivalents relative to resin loading) and a coupling reagent like HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents.

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a yellow/colorless result indicates complete coupling). If the test is positive (blue), repeat the coupling step.

  • Chain Elongation: Continue the peptide synthesis by repeating the deprotection, washing, and coupling steps for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the biotinylated peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Biotinylated Peptide Pull-Down Assay

This protocol describes a general procedure for using a biotinylated peptide, synthesized as described above, to capture interacting proteins from a cell lysate.

Materials:

  • Biotinylated peptide

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Cell lysate containing potential binding partners

  • Binding/Wash Buffer: e.g., PBS with 0.1% Tween-20 (PBST)

  • Elution Buffer: e.g., SDS-PAGE sample buffer or a high salt concentration buffer.

  • SDS-PAGE gels and Western blotting reagents or mass spectrometer for protein identification.

Protocol:

  • Bead Preparation:

    • Resuspend the streptavidin beads in binding/wash buffer.

    • Wash the beads three times with binding/wash buffer, using a magnetic rack or centrifugation to separate the beads from the supernatant.

  • Immobilization of Biotinylated Peptide:

    • Incubate the washed streptavidin beads with an excess of the biotinylated peptide in binding/wash buffer for 1 hour at room temperature with gentle rotation.

    • Wash the beads three times with binding/wash buffer to remove any unbound peptide.

  • Incubation with Cell Lysate:

    • Incubate the peptide-coated beads with the cell lysate for 2-4 hours or overnight at 4°C with gentle rotation. Include a negative control using beads without the biotinylated peptide or with a scrambled, biotinylated control peptide.

  • Washing:

    • Wash the beads extensively (at least 5 times) with binding/wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using an appropriate elution buffer. For SDS-PAGE analysis, boiling the beads in SDS-PAGE sample buffer is effective. For mass spectrometry, elution with a high salt buffer or a buffer containing free biotin can be used, followed by sample preparation for mass spec analysis.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with specific antibodies.

    • For unbiased identification of interacting partners, the eluate can be subjected to proteomic analysis by mass spectrometry.

PROTAC Synthesis Workflow using a PEG-based Linker

This protocol outlines a generalized, two-step synthetic workflow for creating a PROTAC molecule where a PEG-based linker, conceptually similar to the PEG portion of Fmoc-Lys(biotin-PEG4)-OH, connects a protein of interest (POI) ligand and an E3 ligase ligand. The biotin tag on Fmoc-Lys(biotin-PEG4)-OH would typically be used for analytical or purification purposes in a research context.

Materials:

  • POI ligand with a suitable functional group (e.g., an amine or carboxylic acid)

  • E3 ligase ligand with a suitable functional group

  • Bifunctional PEG linker (e.g., a derivative of Fmoc-Lys(biotin-PEG4)-OH where the Fmoc is replaced with a reactive group or the carboxylic acid is activated)

  • Coupling reagents (e.g., HATU, HOBt, DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Purification tools (e.g., HPLC)

Protocol:

  • Step 1: Synthesis of the POI-Linker Intermediate:

    • Activate the carboxylic acid group of the PEG linker using a coupling reagent like HATU.

    • React the activated linker with an amine-containing POI ligand in the presence of a base like DIPEA.

    • Monitor the reaction by LC-MS.

    • Purify the POI-linker intermediate by HPLC.

  • Step 2: Coupling of the E3 Ligase Ligand:

    • The other end of the PEG linker will have a reactive group (e.g., a deprotected amine or an activated carboxylic acid).

    • Couple the E3 ligase ligand to the POI-linker intermediate using appropriate coupling chemistry (e.g., amide bond formation).

    • Monitor the reaction by LC-MS.

  • Final Purification and Characterization:

    • Purify the final PROTAC molecule by HPLC.

    • Characterize the final product by mass spectrometry and NMR to confirm its structure and purity.

Visualizations

spsp_workflow cluster_resin Solid Support cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Coupling (Fmoc-Lys(biotin-PEG4)-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final Cycle Purification HPLC Purification Cleavage->Purification Analysis MS/HPLC Analysis Purification->Analysis pulldown_workflow BiotinPeptide Biotinylated Peptide Immobilization Immobilization BiotinPeptide->Immobilization StreptavidinBeads Streptavidin Beads StreptavidinBeads->Immobilization Incubation Incubation Immobilization->Incubation CellLysate Cell Lysate CellLysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution Analysis Analysis (SDS-PAGE, MS) Elution->Analysis protac_mechanism PROTAC PROTAC (POI Ligand-Linker-E3 Ligase Ligand) TernaryComplex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination of POI TernaryComplex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

References

Application Notes and Protocols for Peptide Labeling and Tracking Using Fmoc-Lys(biotin-PEG4)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(biotin-PEG4)-OH is a critical reagent for the synthesis of biotinylated peptides, enabling a wide range of applications in research and drug development. This amino acid derivative incorporates a biotin (B1667282) molecule linked to the lysine (B10760008) side chain via a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group makes it fully compatible with standard solid-phase peptide synthesis (SPPS) protocols.

The integrated biotin tag serves as a high-affinity handle for detection, purification, and immobilization of the synthesized peptide. The PEG4 spacer enhances the solubility of the resulting peptide and increases the accessibility of the biotin moiety for binding to streptavidin and its analogs, thereby improving the efficiency of subsequent applications.

These application notes provide a comprehensive guide to the use of Fmoc-Lys(biotin-PEG4)-OH, from the initial peptide synthesis to downstream applications such as cellular tracking and protein interaction studies.

Key Applications

  • Peptide Labeling: Incorporation of a biotin tag at a specific site within a peptide sequence.

  • Affinity Purification: Isolation of biotinylated peptides or their interacting partners using streptavidin-coated resins.

  • Cellular Tracking and Imaging: Visualization of peptide uptake and localization within cells using fluorescently labeled streptavidin.

  • Protein-Protein Interaction Studies: Identification of binding partners to a peptide of interest through pull-down assays.

  • Enzyme-Linked Immunosorbent Assays (ELISAs): Development of sensitive immunoassays using the high-affinity biotin-streptavidin interaction.

  • Drug Delivery and Targeting: Functionalization of peptides to facilitate targeted delivery and uptake.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the use of biotinylated peptides.

ParameterTypical Value(s)Notes
Biotin-Streptavidin Interaction
Dissociation Constant (Kd)~10⁻¹⁴ to 10⁻¹⁵ MOne of the strongest known non-covalent biological interactions.
Association Rate Constant (k_on_)3.0 x 10⁶ to 4.5 x 10⁷ M⁻¹s⁻¹The binding is very rapid.
Streptavidin Bead Capacity
Biotinylated Protein~30 µg per mg of beadsThis value can vary depending on the specific beads and the size of the biotinylated protein.
Biotinylated ssDNA (25 bp)~500 pmol per mg of beads
Peptide Synthesis & Purification
Fmoc-SPPS Coupling Efficiency>99% per cycleWith optimized protocols and coupling reagents.
Peptide Yield after HPLC Purification84-96% recoveryDependent on peptide sequence and purification protocol.
Cellular Uptake Quantification
Fluorescence IntensityVariableDependent on cell type, peptide concentration, incubation time, and detection method.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide

This protocol outlines the manual Fmoc-SPPS for synthesizing a peptide with a C-terminal biotinylated lysine.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-Lys(biotin-PEG4)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) to the resin using DIC and OxymaPure® in DMF. Allow the reaction to proceed for 2 hours. Monitor coupling completion using a Kaiser test.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Incorporation of Biotinylated Lysine: For the final coupling step, use Fmoc-Lys(biotin-PEG4)-OH.

  • Final Fmoc Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with the TFA cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold diethyl ether.

  • Drying: Dry the peptide pellet under vacuum.

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Purification Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (DIC/Oxyma) Deprotection1->Coupling Coupling->Deprotection1 Repeat for each amino acid BiotinCoupling Couple Fmoc-Lys(biotin-PEG4)-OH Coupling->BiotinCoupling FinalDeprotection Final Fmoc Deprotection BiotinCoupling->FinalDeprotection Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification FinalPeptide Purified Biotinylated Peptide Purification->FinalPeptide

Caption: Workflow for the synthesis and purification of a biotinylated peptide.

Purification of Biotinylated Peptide by HPLC

Materials:

  • Crude biotinylated peptide

  • HPLC system with a C18 reverse-phase column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

  • HPLC Separation: Inject the peptide solution onto the C18 column. Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).

  • Fraction Collection: Collect fractions corresponding to the major peptide peak, which can be monitored by UV absorbance at 214 nm and 280 nm.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified biotinylated peptide as a white powder.

Cellular Uptake and Imaging of Biotinylated Peptide

This protocol describes how to visualize the internalization of a biotinylated peptide into live cells.

Materials:

  • Purified biotinylated peptide

  • Cell line of interest (e.g., HeLa cells)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Fluorescently labeled streptavidin (e.g., Streptavidin-FITC)

  • Hoechst 33342 (for nuclear staining)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and culture until they reach the desired confluency.

  • Peptide Incubation: Treat the cells with the biotinylated peptide at the desired concentration in cell culture medium. Incubate for a specified time (e.g., 1-4 hours) at 37°C.

  • Washing: Wash the cells three times with PBS to remove unbound peptide.

  • Streptavidin Staining: Incubate the cells with a solution of fluorescently labeled streptavidin (e.g., 5 µg/mL in PBS) for 30-60 minutes at room temperature, protected from light.

  • Nuclear Staining: Incubate the cells with Hoechst 33342 for 10 minutes to stain the nuclei.

  • Washing: Wash the cells three times with PBS.

  • Imaging: Image the cells using a confocal microscope. The fluorescent signal from the streptavidin conjugate will indicate the location of the biotinylated peptide.

Pull-Down Assay to Identify Peptide-Interacting Proteins

This protocol is for the identification of proteins that interact with the biotinylated peptide.

Materials:

  • Purified biotinylated peptide

  • Cell lysate containing potential interacting proteins

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.8 or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Bead Preparation: Wash the streptavidin beads with Binding/Wash Buffer.

  • Peptide Immobilization: Incubate the washed beads with the biotinylated peptide in Binding/Wash Buffer for 1 hour at room temperature with gentle rotation to immobilize the peptide.

  • Washing: Wash the peptide-coated beads three times with Binding/Wash Buffer to remove unbound peptide.

  • Protein Binding: Incubate the peptide-coated beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using Elution Buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and identify interacting partners by Western blotting or mass spectrometry.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow: From Peptide Synthesis to Cellular Tracking

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_application Downstream Applications SPPS 1. Fmoc-SPPS with Fmoc-Lys(biotin-PEG4)-OH Purify 2. HPLC Purification SPPS->Purify CellCulture 3. Cell Culture Purify->CellCulture PullDown 3a. Pull-Down Assay Purify->PullDown Incubate 4. Incubate Cells with Biotinylated Peptide CellCulture->Incubate Wash1 5. Wash Cells Incubate->Wash1 Stain 6. Stain with Fluorescent Streptavidin Wash1->Stain Wash2 7. Wash Cells Stain->Wash2 Image 8. Confocal Microscopy Wash2->Image Immobilize 4a. Immobilize Peptide on Streptavidin Beads PullDown->Immobilize BindLysate 5a. Incubate with Cell Lysate Immobilize->BindLysate WashBeads 6a. Wash Beads BindLysate->WashBeads Elute 7a. Elute Bound Proteins WashBeads->Elute Analyze 8a. SDS-PAGE / Mass Spec Elute->Analyze

Caption: Overall experimental workflow from peptide synthesis to cellular tracking and pull-down assays.

Signaling Pathway Example: Quorum Sensing in Pseudomonas aeruginosa

Biotinylated peptide probes can be designed to mimic or antagonize signaling molecules in bacterial communication pathways, such as quorum sensing in Pseudomonas aeruginosa. This allows for the study of these pathways and the identification of potential therapeutic targets.

Quorum_Sensing cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasI LasI AHL_3O_C12 3-oxo-C12-HSL LasI->AHL_3O_C12 Synthesizes LasR LasR RhlR RhlR LasR->RhlR Activates PqsR PqsR LasR->PqsR Activates AHL_3O_C12->LasR Binds & Activates RhlI RhlI AHL_C4 C4-HSL RhlI->AHL_C4 Synthesizes RhlR->PqsR Modulates Virulence Virulence Factor Expression RhlR->Virulence Regulates AHL_C4->RhlR Binds & Activates PqsR->RhlR Modulates PQS PQS PQS->PqsR Binds & Activates BiotinylatedProbe Biotinylated Peptide Probe (e.g., AHL mimic/antagonist) BiotinylatedProbe->LasR Inhibits/Modulates BiotinylatedProbe->RhlR Inhibits/Modulates

Caption: Simplified diagram of the P. aeruginosa quorum sensing network, a potential target for biotinylated peptide probes.

Application Notes and Protocols for Fmoc-Lys(biotin-PEG4)-OH in Pull-Down Assays and Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(biotin-PEG4)-OH is a specialized amino acid derivative designed for solid-phase peptide synthesis (SPPS). It provides a versatile tool for introducing a biotin (B1667282) label onto a synthetic peptide, enabling a wide range of applications in proteomics and drug discovery. The key features of this reagent include a fluorenylmethyloxycarbonyl (Fmoc) protecting group for seamless integration into standard SPPS protocols, a high-affinity biotin tag for strong and specific binding to streptavidin-based matrices, and a hydrophilic tetra-polyethylene glycol (PEG4) spacer. This PEG4 linker enhances the solubility of the resulting peptide and extends the biotin tag away from the peptide backbone, minimizing steric hindrance and ensuring efficient capture of binding partners.[1][2]

These characteristics make peptides synthesized with Fmoc-Lys(biotin-PEG4)-OH ideal "bait" molecules for pull-down assays aimed at identifying and quantifying protein-protein interactions. By immobilizing the biotinylated peptide on streptavidin-coated beads, researchers can selectively capture and isolate interacting "prey" proteins from complex biological samples such as cell lysates. Subsequent analysis by mass spectrometry allows for the identification and quantification of these interacting partners, providing valuable insights into cellular signaling pathways and potential drug targets.

Key Applications

  • Pull-Down Assays: Biotinylated peptides serve as bait to isolate specific protein binding partners from cell or tissue lysates.[3]

  • Protein-Protein Interaction Studies: Elucidating the components of protein complexes and signaling pathways.[3]

  • Proteomics: Identifying and quantifying the components of the interactome of a specific protein or peptide.

  • Drug Discovery: Screening for small molecules or biologics that disrupt or enhance specific protein-protein interactions.[4]

  • Affinity Chromatography: Purifying specific proteins that bind to the synthesized peptide.[3]

Featured Application: Probing the GRB2 Interactome

Growth factor receptor-bound protein 2 (GRB2) is a critical adaptor protein in receptor tyrosine kinase (RTK) signaling cascades.[5][6] It plays a pivotal role in relaying signals from activated cell surface receptors to downstream effectors, most notably through the Ras/MAPK pathway.[6] The GRB2 protein consists of a central SH2 domain flanked by two SH3 domains.[5][6] The SH2 domain recognizes and binds to specific phosphotyrosine (pY) motifs on activated receptors and docking proteins, while the SH3 domains recruit proline-rich sequences on downstream signaling partners like Son of Sevenless (SOS).[5][7]

Given its central role in cell proliferation, differentiation, and survival, aberrant GRB2-mediated signaling is implicated in various cancers.[8] Therefore, identifying the full spectrum of GRB2 interacting proteins is crucial for understanding its function in normal and disease states and for developing targeted therapies. A synthetic peptide mimicking a known GRB2-binding motif and incorporating a biotin tag via Fmoc-Lys(biotin-PEG4)-OH can be a powerful tool for this purpose.

For this application note, we will focus on a hypothetical proteomics study using a biotinylated peptide derived from a GRB2-binding protein to pull down interacting partners from a cancer cell line lysate.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a GRB2-Binding Peptide

This protocol outlines the manual synthesis of a hypothetical GRB2 SH2 domain-binding peptide with the sequence H-Ala-Glu-pTyr-Val-Asn-Val-Lys(Biotin-PEG4)-Gly-NH2, using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Ala-OH, Fmoc-Glu(OtBu)-OH, Fmoc-pTyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Asn(Trt)-OH, Fmoc-Lys(biotin-PEG4)-OH, Fmoc-Gly-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the first Fmoc-amino acid (Fmoc-Gly-OH) by dissolving it with DIC and OxymaPure in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence, including the incorporation of Fmoc-Lys(biotin-PEG4)-OH.

  • Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Ala-OH), perform a final deprotection step to remove the Fmoc group from the N-terminus.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the identity and purity by mass spectrometry.

Protocol 2: Pull-Down Assay and Sample Preparation for Mass Spectrometry

This protocol describes the use of the synthesized biotinylated GRB2-binding peptide to capture interacting proteins from a cell lysate.

Materials:

  • Synthesized biotinylated GRB2-binding peptide and a non-biotinylated control peptide

  • Streptavidin-coated magnetic beads

  • Cancer cell line (e.g., HeLa)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.8 or SDS-PAGE sample buffer)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Cell Lysis: Lyse the cultured cancer cells using an appropriate lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate. Determine the protein concentration of the lysate.

  • Bead Preparation: Wash the streptavidin-coated magnetic beads with wash buffer.

  • Peptide Immobilization: Incubate the washed beads with the biotinylated peptide (and a control with the non-biotinylated peptide) for 1 hour at room temperature with gentle rotation to allow for binding.

  • Pull-Down:

    • Incubate the peptide-immobilized beads with the cell lysate (e.g., 1 mg of total protein) for 2-4 hours at 4°C with gentle rotation.

    • Use a magnetic rack to separate the beads from the lysate. Collect the supernatant (flow-through).

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer. If using a low pH elution buffer, neutralize the eluate immediately.

  • Sample Preparation for Mass Spectrometry:

    • The eluted proteins can be separated by SDS-PAGE, and the gel bands can be excised for in-gel digestion with trypsin.

    • Alternatively, an in-solution digestion of the eluate can be performed.

    • The resulting peptides are then desalted and prepared for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The following tables present hypothetical quantitative data from a label-free quantification (LFQ) proteomics experiment comparing the proteins pulled down by the biotinylated GRB2-binding peptide versus a negative control (beads only).

Table 1: Top 10 Enriched Proteins in the Biotinylated GRB2-Peptide Pull-Down

RankProtein ID (UniProt)Gene NameProtein NameLFQ Intensity (Biotin-Peptide)LFQ Intensity (Control)Fold Change (Biotin-Peptide/Control)p-value
1P62993GRB2Growth factor receptor-bound protein 21.5E+101.2E+071250< 0.0001
2P00533EGFREpidermal growth factor receptor8.9E+095.4E+061648< 0.0001
3P61981SOS1Son of sevenless homolog 17.2E+093.1E+062323< 0.0001
4P35568SHC1SHC-transforming protein 16.5E+094.5E+061444< 0.0001
5P27361GAB1GRB2-associated-binding protein 15.8E+092.9E+062000< 0.0001
6Q13485INPPL1Inositol polyphosphate SHIP24.3E+091.8E+062389< 0.0001
7P42336PIK3R1Phosphoinositide-3-kinase regulatory subunit 13.9E+092.2E+061773< 0.0001
8P15104DOK1Docking protein 13.1E+091.5E+062067< 0.0001
9P29353STAT5ASignal transducer and activator of transcription 5A2.7E+091.1E+062455< 0.0001
10Q9Y2A7CBLBE3 ubiquitin-protein ligase CBL-B2.2E+099.8E+052245< 0.0001

Table 2: Functional Classification of Enriched Proteins

Functional CategoryNumber of ProteinsRepresentative Proteins
Signal Transduction25GRB2, SOS1, SHC1, GAB1, PIK3R1
Receptor Tyrosine Kinases5EGFR, FGFR1, PDGFRB
Cytoskeletal Organization8VAV1, CTTN, WASL
Ubiquitination4CBL, CBLB
Transcription Regulation6STAT3, STAT5A

Visualizations

The following diagrams illustrate the key experimental workflow and the signaling pathway context.

experimental_workflow cluster_spps Peptide Synthesis cluster_pulldown Pull-Down Assay spps_start Start with Rink Amide Resin fmoc_deprot Fmoc Deprotection (20% Piperidine/DMF) spps_start->fmoc_deprot aa_coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) fmoc_deprot->aa_coupling aa_coupling->fmoc_deprot Repeat for each AA biotin_incorp Incorporate Fmoc-Lys(biotin-PEG4)-OH aa_coupling->biotin_incorp cleavage Cleavage and Deprotection (TFA Cocktail) biotin_incorp->cleavage purification RP-HPLC Purification cleavage->purification final_peptide Biotinylated GRB2-Binding Peptide purification->final_peptide immobilization Immobilize Biotinylated Peptide on Beads final_peptide->immobilization cell_lysate Prepare Cancer Cell Lysate incubation Incubate Beads with Cell Lysate cell_lysate->incubation bead_prep Streptavidin Magnetic Beads bead_prep->immobilization immobilization->incubation washing Wash to Remove Non-specific Binders incubation->washing elution Elute Bound Proteins washing->elution ms_analysis LC-MS/MS Analysis elution->ms_analysis

Caption: Experimental workflow for the synthesis and application of a biotinylated peptide for pull-down proteomics.

grb2_signaling cluster_grb2 GRB2 Adaptor Protein RTK Activated RTK (e.g., EGFR) pY Phosphotyrosine (pY) RTK->pY Autophosphorylation SH2 SH2 Domain pY->SH2 GRB2 GRB2 SH3_N N-SH3 GRB2->SH3_N SH3_C C-SH3 GRB2->SH3_C SH2->GRB2 SOS1 SOS1 SH3_N->SOS1 Recruitment SH3_C->SOS1 Ras Ras SOS1->Ras GEF Activity MAPK_pathway MAPK Pathway Ras->MAPK_pathway Activation Biotin_Peptide Biotinylated pY-Peptide Bait Biotin_Peptide->SH2 Mimics pY motif for pull-down

Caption: Simplified GRB2 signaling pathway and the role of a biotinylated peptide bait.

Conclusion

Fmoc-Lys(biotin-PEG4)-OH is an invaluable reagent for researchers in proteomics and drug development. Its well-designed structure facilitates the synthesis of high-quality biotinylated peptides that can be effectively used as probes in pull-down assays to explore protein-protein interaction networks. The application of this technology to study key signaling molecules like GRB2 can uncover novel interaction partners, provide a deeper understanding of disease mechanisms, and aid in the discovery of new therapeutic targets. The protocols and data presented here provide a framework for designing and executing such studies, highlighting the power of chemical biology tools in advancing biomedical research.

References

Application Notes and Protocols for Biotinylation of Synthetic Peptides with Fmoc-Lys(biotin-PEG4)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin (Vitamin B7) and streptavidin or avidin (B1170675) (Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M) forms the basis for numerous applications in detection, purification, and immobilization of proteins, peptides, and nucleic acids.[1] The incorporation of a biotin moiety into synthetic peptides allows for their use as probes in a variety of assays, including enzyme-linked immunosorbent assays (ELISAs), Western blotting, immunoprecipitation, and affinity chromatography.[2][3]

Fmoc-Lys(biotin-PEG4)-OH is a specialized amino acid derivative designed for the seamless incorporation of a biotin tag during solid-phase peptide synthesis (SPPS).[4] This reagent features a biotin molecule linked to the epsilon-amino group of lysine (B10760008) via a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PEG spacer enhances the solubility of the resulting peptide and minimizes steric hindrance, thereby improving the accessibility of the biotin tag for binding to streptavidin or avidin.[4][5] The Fmoc protecting group on the alpha-amino group ensures compatibility with standard Fmoc-based SPPS protocols.[4]

These application notes provide detailed protocols for the synthesis, purification, and analysis of biotinylated peptides using Fmoc-Lys(biotin-PEG4)-OH.

Key Applications of Biotinylated Peptides

Biotinylated peptides are versatile tools with a wide range of applications in biological research and drug discovery:

  • Affinity Capture and Purification: Biotinylated peptides can be immobilized on streptavidin-coated surfaces to purify interacting proteins, antibodies, or other molecules from complex biological mixtures.[2][6]

  • Immunoassays: In techniques like ELISA and Western blotting, biotinylated peptides can be used as detection reagents in conjunction with streptavidin-enzyme conjugates, often leading to signal amplification.[1][3]

  • Cellular Imaging and Labeling: By using fluorescently labeled streptavidin, biotinylated peptides can be employed to visualize and track their localization within cells.[6]

  • Drug Discovery and Screening: Biotinylated peptides can be used in screening assays to identify small molecules or other biologics that bind to a specific peptide sequence.

  • Protein-Protein Interaction Studies: They serve as valuable tools for pull-down assays to identify and study protein binding partners.[2]

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of Biotinylated Peptides

This protocol outlines the manual synthesis of a biotinylated peptide on a rink amide resin using Fmoc chemistry. The biotinylated lysine residue can be incorporated at any desired position within the peptide sequence.

Materials and Reagents:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-Lys(biotin-PEG4)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

  • Peptide synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and shake for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure®/HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Fmoc-Lys(biotin-PEG4)-OH:

    • Follow the same procedure as in step 3, using Fmoc-Lys(biotin-PEG4)-OH as the amino acid to be coupled. Due to its size, a longer coupling time (e.g., 4 hours or overnight) or a double coupling may be necessary to ensure high efficiency.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Shake the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

Workflow for On-Resin Biotinylation of a Synthetic Peptide

On_Resin_Biotinylation_Workflow Start Start: Peptide on Resin (N-terminus deprotected) Biotinylation On-Resin Biotinylation: - Add Fmoc-Lys(biotin-PEG4)-OH - Coupling Reagents (e.g., DIC/Oxyma) - DMF, Room Temperature Start->Biotinylation Wash1 Wash Resin: - DMF - DCM Biotinylation->Wash1 Cleavage Cleavage & Deprotection: - Cleavage Cocktail (e.g., TFA-based) - Room Temperature Wash1->Cleavage Precipitation Peptide Precipitation: - Cold Diethyl Ether Cleavage->Precipitation End End: Crude Biotinylated Peptide Precipitation->End

Caption: On-resin biotinylation workflow.

II. Purification of Biotinylated Peptides

The crude biotinylated peptide should be purified to remove truncated sequences, deletion sequences, and byproducts from the cleavage process. A two-step purification strategy involving affinity chromatography followed by reverse-phase HPLC is recommended for achieving high purity.

A. Affinity Purification using Streptavidin Agarose (B213101)

This step selectively captures the biotinylated peptides from the crude mixture.

Materials and Reagents:

  • Streptavidin agarose resin or magnetic beads

  • Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.8 or 8 M Guanidine-HCl, pH 1.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Crude biotinylated peptide dissolved in Binding Buffer

Protocol:

  • Resin Equilibration:

    • Wash the streptavidin agarose resin with 10 column volumes of Binding/Wash Buffer.

  • Sample Loading:

    • Dissolve the crude peptide in Binding/Wash Buffer and apply it to the equilibrated resin.

    • Incubate for 30-60 minutes at room temperature with gentle mixing to allow for binding.

  • Washing:

    • Wash the resin with 20-30 column volumes of Binding/Wash Buffer to remove non-biotinylated impurities.

  • Elution:

    • Elute the biotinylated peptide from the resin using the Elution Buffer. Collect fractions.

    • Immediately neutralize the acidic elution fractions with Neutralization Buffer.

  • Desalting:

    • Pool the fractions containing the peptide and desalt using a desalting column or dialysis to remove the elution buffer components.

B. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is used to achieve high purity of the biotinylated peptide. Biotinylation increases the hydrophobicity of a peptide, which typically results in a longer retention time on a C18 column compared to its non-biotinylated counterpart.

Materials and Reagents:

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Affinity-purified biotinylated peptide

Protocol:

  • Sample Preparation: Dissolve the desalted, affinity-purified peptide in Solvent A.

  • Chromatography:

    • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the sample.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified biotinylated peptide.

Overall Workflow for Synthesis, Purification, and Analysis

Overall_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis with Fmoc-Lys(biotin-PEG4)-OH Cleavage Cleavage from Resin SPPS->Cleavage Affinity Affinity Purification (Streptavidin Resin) Cleavage->Affinity HPLC Reverse-Phase HPLC Affinity->HPLC Analytical_HPLC Analytical HPLC (Purity Assessment) HPLC->Analytical_HPLC MS Mass Spectrometry (Identity Confirmation) HPLC->MS Lyophilization Lyophilization: Pure Biotinylated Peptide HPLC->Lyophilization Analytical_HPLC->MS

Caption: Overall experimental workflow.

III. Analysis of Biotinylated Peptides

A. Analytical RP-HPLC

Analytical HPLC is used to assess the purity of the final peptide product.

  • Column: Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient appropriate for the peptide's hydrophobicity (e.g., 5-95% B over 20 minutes).

  • Detection: UV at 214 nm.

  • Expected Result: A single major peak indicating high purity. The retention time will be longer than the non-biotinylated version of the peptide.

B. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the biotinylated peptide by verifying its molecular weight.

  • Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Sample Preparation: Dissolve the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).

  • Data Analysis: Compare the observed molecular weight with the theoretical calculated mass of the biotinylated peptide. The mass of the biotin-PEG4-Lys modification should be accounted for in the calculation.

Data Presentation

The following tables provide representative data for the synthesis and purification of a model biotinylated peptide.

Table 1: Synthesis and Purification Yields of a Model Biotinylated Peptide

StepParameterTypical Value
SPPS Crude Peptide Yield70-85%
Crude Peptide Purity (by HPLC)50-70%
Affinity Purification Recovery from Streptavidin Resin60-80%
Purity after Affinity Step>85%
RP-HPLC Purification Final Yield of Pure Peptide10-30% (of crude)
Final Purity (by analytical HPLC)>95% or >98%

Table 2: Analytical Characterization of a Biotinylated Peptide

Analysis MethodParameterExpected Result
Analytical RP-HPLC Retention TimeShift to a later retention time compared to the non-biotinylated peptide.
PurityA single major peak representing ≥95% of the total integrated area.
Mass Spectrometry Observed Mass (m/z)Matches the calculated theoretical mass of the biotinylated peptide within the instrument's mass accuracy.

Troubleshooting

IssuePossible CauseSuggested Solution
Low coupling efficiency of Fmoc-Lys(biotin-PEG4)-OH Steric hindrance; insufficient activation time.Double couple the amino acid; extend the coupling time; use a more potent coupling reagent like HATU.
Low yield after cleavage Incomplete cleavage from the resin.Extend the cleavage time; ensure a fresh cleavage cocktail is used.
Multiple peaks in HPLC of crude product Incomplete coupling or deprotection during SPPS.Optimize coupling and deprotection times; use capping steps during synthesis to terminate unreacted chains.
Low recovery from affinity column Irreversible binding; peptide precipitation on the column.Use a milder elution buffer if possible; ensure the peptide is fully solubilized before loading. Consider using a cleavable biotin linker for easier elution.
Broad peaks in HPLC Peptide aggregation; poor solubility.Modify the mobile phase (e.g., add a different organic modifier); dissolve the sample in a stronger solvent like DMSO before injection.

Conclusion

The use of Fmoc-Lys(biotin-PEG4)-OH provides a straightforward and efficient method for incorporating a biotin label into synthetic peptides during standard Fmoc-based SPPS. The protocols outlined in these application notes, from synthesis to purification and analysis, offer a comprehensive guide for researchers to produce high-quality biotinylated peptides for a multitude of applications in life sciences and drug development. Careful optimization of coupling conditions and a robust purification strategy are key to obtaining highly pure biotinylated peptides for reliable and reproducible experimental results.

References

Application Notes and Protocols: Fmoc-Lys(biotin-PEG4)-OH in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(biotin-PEG4)-OH is a key reagent in the development of sophisticated targeted drug delivery systems. This amino acid derivative allows for the precise incorporation of a biotin (B1667282) molecule, tethered by a hydrophilic tetra-polyethylene glycol (PEG4) spacer, into peptides and other biomolecules using standard Fmoc-based solid-phase peptide synthesis (SPPS). This enables a powerful and versatile "pre-targeting" strategy, which leverages the exceptionally strong and specific non-covalent interaction between biotin and avidin (B1170675) or streptavidin.[1][2]

The pre-targeting approach separates the targeting and therapeutic delivery steps. First, a biotinylated targeting moiety, such as a monoclonal antibody specific to a tumor antigen, is administered and allowed to accumulate at the target site. Subsequently, a therapeutic agent conjugated to streptavidin is introduced. The streptavidin conjugate rapidly binds to the pre-localized biotinylated antibody, concentrating the therapeutic payload at the desired location and minimizing off-target toxicity.[3][4][5]

The PEG4 linker in Fmoc-Lys(biotin-PEG4)-OH offers several advantages. It increases the hydrophilicity of the resulting peptide, reducing aggregation and improving solubility.[6][7] The flexible PEG spacer also minimizes steric hindrance, ensuring efficient binding of the biotin moiety to the deep binding pocket of streptavidin.[1][7]

These application notes provide a comprehensive overview of the use of Fmoc-Lys(biotin-PEG4)-OH in targeted drug delivery, including detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key workflows and pathways.

Data Presentation

Table 1: Impact of PEG Linker Length on In Vitro Performance of Bioconjugates
ParameterPEG4Longer PEGs (e.g., PEG12, PEG24)Key Findings & References
Drug-to-Antibody Ratio (DAR) Efficiency Lower drug loading may be observed in some cases.Intermediate PEG lengths have shown higher drug loading efficiencies.The length of the PEG linker can influence the efficiency of drug conjugation to an antibody.[6]
In Vitro Cytotoxicity (ADCs) Generally maintains high potency.May show a slight to significant reduction in cytotoxicity.Longer PEG chains can sterically hinder the interaction of the antibody-drug conjugate (ADC) with its target cell or impede the release of the cytotoxic payload.[6]
Cellular Uptake (Nanoparticles) Higher uptake by macrophage cells compared to longer PEGs.Reduced uptake by macrophage cells, enhancing the "stealth" properties.Increasing PEG length generally reduces non-specific cellular uptake by the reticuloendothelial system.[6][8]
Proteolytic Stability Provides some protection against enzymatic degradation.Offers significant protection.Longer PEG chains create a steric shield that can decrease immunogenicity and protect against proteolytic degradation.[6]
Table 2: In Vivo Performance of Biotin-Targeted Drug Delivery Systems
SystemKey Quantitative FindingConclusionReference
Biotinylated and Biotin-PEGylated GLP-1 Analogues (Oral Delivery) DBP-GLP-1 reduced the AUC0-180 min of glucose by 24.5% compared to native GLP-1 in diabetic mice.Biotin-PEGylation improved intestinal absorption and in vivo biological activity.[7]
Pretargeted Radioimmunotherapy (PRIT) in Non-Hodgkin Lymphoma Tumor uptake of 6.2 ± 1.7 %ID/g with mutant SAv FPs and 111In-DOTA-bis-biotin.Engineered streptavidin fusion proteins with bis-biotin reagents enhance tumor targeting.[9]
Biotinylated Polyaminoacid-Based Nanoparticles for Lenvatinib (B1674733) Delivery Significant accumulation in the solid tumor by active targeting.Biotin on the nanoparticle surface enhances in vivo efficacy and tumor accumulation.[10]
PEGylated vs. Non-PEGylated Nanoparticles Biodistribution Chemisorbed PEG led to a 30% reduction in liver uptake compared to the non-PEGylated control.PEGylation reduces nanoparticle sequestration by the liver.[11]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide using Fmoc-Lys(biotin-PEG4)-OH

This protocol describes the manual synthesis of a biotinylated peptide on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-Lys(biotin-PEG4)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure®/HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Fmoc-Lys(biotin-PEG4)-OH:

    • Follow the same procedure as in step 3, using Fmoc-Lys(biotin-PEG4)-OH as the amino acid to be coupled.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the biotinylated peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: Biotinylation of a Monoclonal Antibody

This protocol describes the biotinylation of a monoclonal antibody using an N-hydroxysuccinimide (NHS) ester of biotin.

Materials:

  • Purified monoclonal antibody

  • Biotin-PEG4-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing or centrifugal ultrafiltration units

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer), dialyze the antibody against PBS, pH 7.4.

    • Adjust the antibody concentration to 1-5 mg/mL in PBS.

  • Biotinylation Reagent Preparation:

    • Immediately before use, dissolve the Biotin-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Biotinylation Reaction:

    • Add the dissolved biotinylation reagent to the antibody solution at a molar ratio of 20:1 to 50:1 (biotin:antibody).

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Unreacted Biotin:

    • Remove excess, unreacted biotin by dialysis against PBS, pH 7.4, or by using a centrifugal ultrafiltration unit.

  • Characterization:

    • Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a similar method.

    • Confirm the integrity and purity of the biotinylated antibody by SDS-PAGE and size-exclusion chromatography.

Protocol 3: Preparation of Streptavidin-Conjugated Drug-Loaded Nanoparticles

This protocol describes the conjugation of streptavidin to the surface of pre-formed drug-loaded nanoparticles.

Materials:

  • Drug-loaded nanoparticles with surface carboxyl or amine groups

  • Streptavidin

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • PBS, pH 7.4

  • Centrifugal ultrafiltration units

Procedure:

  • Nanoparticle Activation (for carboxylated nanoparticles):

    • Resuspend the drug-loaded nanoparticles in MES buffer, pH 6.0.

    • Add EDC (10-fold molar excess to carboxyl groups) and NHS (20-fold molar excess).

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Streptavidin Conjugation:

    • Add streptavidin (dissolved in PBS, pH 7.4) to the activated nanoparticle suspension. The optimal ratio of streptavidin to nanoparticles should be determined empirically.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Washing:

    • Quench any unreacted active esters by adding a small amount of Tris or hydroxylamine.

    • Wash the streptavidin-conjugated nanoparticles to remove unconjugated streptavidin and other reagents. This can be achieved by repeated centrifugation and resuspension in PBS or by tangential flow filtration.

  • Characterization:

    • Determine the amount of conjugated streptavidin using a BCA or Bradford protein assay.

    • Analyze the size and zeta potential of the final nanoparticles using dynamic light scattering (DLS).

    • Confirm successful conjugation by techniques such as gel electrophoresis or western blotting.

Mandatory Visualizations

pretargeting_workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Delivery cluster_result Result Biotin_Ab Biotinylated Antibody (Targeting Moiety) Tumor_Cell Tumor Cell (with Target Antigen) Biotin_Ab->Tumor_Cell Administration & Accumulation Targeted_Delivery Concentrated Drug at Tumor Site SA_Drug Streptavidin-Drug Conjugate SA_Drug->Biotin_Ab Administration & Binding

Caption: Workflow of the pre-targeting drug delivery strategy.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Target Cell Biotin_Ab Biotinylated Antibody SA_Drug Streptavidin-Drug Conjugate Biotin_Ab->SA_Drug High-Affinity Binding Receptor Target Receptor Biotin_Ab->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Degradation Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Cellular uptake and drug release pathway in pre-targeting.

logical_relationship Fmoc_Lys Fmoc-Lys(biotin-PEG4)-OH SPPS Solid-Phase Peptide Synthesis Fmoc_Lys->SPPS Biotin_Peptide Biotinylated Peptide SPPS->Biotin_Peptide Biotin_Targeting Biotinylated Targeting Moiety Biotin_Peptide->Biotin_Targeting Targeting_Moiety Targeting Moiety (e.g., Antibody) Targeting_Moiety->Biotin_Targeting Pretargeting Pre-targeting System Biotin_Targeting->Pretargeting SA_Drug Streptavidin-Drug Conjugate SA_Drug->Pretargeting Targeted_Delivery Targeted Drug Delivery Pretargeting->Targeted_Delivery

Caption: Logical relationship of components in pre-targeted drug delivery.

References

Application Note and Protocol: Standard Operating Procedure for Coupling Fmoc-Lys(biotin-PEG4)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotinylation is a cornerstone technique for labeling and purifying peptides and proteins, leveraging the high-affinity interaction between biotin (B1667282) and streptavidin.[1] Incorporating a biotin tag during solid-phase peptide synthesis (SPPS) provides a powerful tool for developing probes, affinity capture agents, and targeted therapeutics.[2][3] Fmoc-Lys(biotin-PEG4)-OH is a specialized amino acid derivative designed for direct incorporation into a peptide sequence using standard Fmoc-based SPPS.[2][4]

This derivative offers three key components:

  • The Fmoc-protected α-amino group allows for its use in standard Fmoc-SPPS workflows.[2]

  • The biotin moiety is attached to the lysine (B10760008) side chain, enabling subsequent detection or purification.[2][5]

  • A hydrophilic polyethylene glycol (PEG4) spacer separates the biotin from the peptide backbone. This PEG linker enhances the aqueous solubility of the final peptide and increases the accessibility of the biotin tag for binding to streptavidin by reducing steric hindrance.[2][6][7]

This document provides a detailed standard operating procedure (SOP) for the efficient coupling of Fmoc-Lys(biotin-PEG4)-OH during peptide synthesis, along with protocols for cleavage, deprotection, and purification of the final biotinylated peptide.

Molecular Structure and Components

The structure of Fmoc-Lys(biotin-PEG4)-OH is designed for seamless integration into SPPS. The diagram below illustrates the relationship between its functional components.

cluster_0 Fmoc-Lys(biotin-PEG4)-OH Fmoc Fmoc Lysine Lysine Fmoc->Lysine α-Amino Protection PEG4_Spacer PEG4 Spacer Lysine->PEG4_Spacer ε-Amino Linkage Biotin Biotin PEG4_Spacer->Biotin Biotin Conjugation

Caption: Functional components of the Fmoc-Lys(biotin-PEG4)-OH reagent.

Quantitative Data Summary: Recommended Synthesis Parameters

Successful incorporation of the bulky Fmoc-Lys(biotin-PEG4)-OH residue requires optimized reaction conditions. The following table summarizes the recommended parameters for the coupling step. Due to the steric hindrance of this derivative, a "double coupling" strategy is strongly recommended to maximize yield and minimize deletion sequences.[8][9][10]

ParameterRecommendationRationale
Resin Scale 0.1 mmolStandard scale for laboratory synthesis.
Solvent N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)NMP is preferred for better solubility of Fmoc-Lys(biotin)-OH derivatives. If using DMF, the addition of DIPEA can aid dissolution.
Amino Acid Molar Excess 3 - 5 equivalentsEnsures the reaction is driven towards completion.
Coupling Reagent HBTU, HCTU, or HATUEfficient activators for peptide bond formation.
Coupling Reagent Molar Excess 2.9 - 4.9 equivalents (slightly less than AA)To fully activate the amino acid carboxylic acid.
Base (Activator) N,N-Diisopropylethylamine (DIPEA)Acts as a non-nucleophilic base to facilitate the coupling reaction.
Base Molar Excess 6 - 10 equivalents (2x the AA equivalents)To neutralize hydrochloride salts and drive the reaction.
Activation Time 2 - 5 minutesPre-activation of the amino acid before addition to the resin.
Coupling Time (per coupling) 1 - 2 hoursIncreased time to accommodate the bulky side chain.
Number of Couplings 2 (Double Coupling)Maximizes coupling efficiency for sterically hindered residues.[9]
Washes Between Steps 3x with DMF/NMP, 3x with DCMTo thoroughly remove excess reagents and byproducts.

Experimental Workflow

The overall process from initial resin setup to the final purified product follows a well-defined workflow, as illustrated below.

Resin Start: Peptide Resin Swell 1. Resin Swelling (DCM/DMF) Resin->Swell Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine (B6355638)/DMF) Swell->Fmoc_Deprotection Wash_1 3. Washing (DMF, DCM) Fmoc_Deprotection->Wash_1 Coupling 4. Coupling Cycle (Standard AA or Biotin-Lys) Wash_1->Coupling Wash_2 5. Washing (DMF, DCM) Coupling->Wash_2 Repeat Repeat Steps 2-5 for each Amino Acid Wash_2->Repeat Repeat->Fmoc_Deprotection Next AA Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Final AA Wash_3 7. Final Washing & Drying Final_Deprotection->Wash_3 Cleavage 8. Cleavage & Deprotection (TFA Cocktail) Wash_3->Cleavage Precipitation 9. Precipitation (Cold Ether) Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification Analysis End: Purified Biotinylated Peptide (LC-MS/MALDI) Purification->Analysis

Caption: Workflow for solid-phase synthesis of a biotinylated peptide.

Experimental Protocols

5.1. Reagent Preparation

  • Fmoc Deprotection Solution: Prepare a solution of 20% (v/v) piperidine in high-purity DMF.

  • Coupling Reagents: Prepare stock solutions of your chosen coupling agent (e.g., 0.5 M HCTU in DMF) and base (e.g., 2 M DIPEA in NMP).

  • Fmoc-Lys(biotin-PEG4)-OH Solution:

    • For a 0.1 mmol scale synthesis using 3 equivalents, weigh 252.6 mg of Fmoc-Lys(biotin-PEG4)-OH (MW: 842.0 g/mol ).

    • Dissolve in 6 mL of NMP to make a 0.05 M solution. Gentle warming (~40°C) may be required for complete dissolution.

    • Alternatively, dissolve in DMF containing 2 equivalents of DIPEA relative to the amino acid.

5.2. Standard SPPS Cycle (for non-biotinylated residues)

This protocol assumes a 0.1 mmol scale synthesis.

  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Fmoc Deprotection: Add 5 mL of 20% piperidine/DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 5 mL portion for 15 minutes.

  • Washing: Wash the resin thoroughly by agitating with 5 mL of the specified solvent for 1 minute and draining. Perform washes in the following sequence: DMF (x3), DCM (x3), DMF (x3).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate 3-5 equivalents of the standard Fmoc-amino acid with 0.98 equivalents of coupling agent (relative to the amino acid) and 2 equivalents of DIPEA (relative to the amino acid) in DMF/NMP for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

  • Washing: Wash the resin as described in step 3.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a second coupling may be necessary.

5.3. Protocol for Coupling Fmoc-Lys(biotin-PEG4)-OH (Double Coupling)

  • Fmoc Deprotection: Perform deprotection on the resin-bound peptide as described in section 5.2.

  • Washing: Wash the resin as described in section 5.2.

  • First Coupling:

    • In a separate vessel, combine 3 equivalents (0.3 mmol, 252.6 mg) of Fmoc-Lys(biotin-PEG4)-OH, 2.9 equivalents (0.29 mmol) of HCTU, and 6 equivalents (0.6 mmol) of DIPEA in NMP.

    • Allow to pre-activate for 2-5 minutes.

    • Add the solution to the resin and agitate for 1.5 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (x3). Do not wash with DCM at this stage.

  • Second Coupling: Repeat step 3 entirely with a fresh solution of activated Fmoc-Lys(biotin-PEG4)-OH. Agitate for another 1.5 hours.

  • Final Washing: Wash the resin thoroughly as described in section 5.2 (DMF x3, DCM x3, DMF x3).

  • Confirmation: Perform a Kaiser test to ensure the reaction is complete.

5.4. Cleavage and Deprotection

The biotin and PEG moieties are stable to standard TFA cleavage conditions. A scavenger-containing cocktail is essential to prevent side reactions, especially if the peptide contains sensitive residues like Trp, Cys, or Met.[11]

  • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid using the standard deprotection protocol.

  • Washing and Drying: Wash the resin with DMF (x3), DCM (x3), and Methanol (x3). Dry the resin under a high vacuum for at least 1 hour.

  • Cleavage:

    • Prepare a fresh cleavage cocktail. A common choice is Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).

    • Add 5-10 mL of the cleavage cocktail per 0.1 mmol of resin.

    • Agitate at room temperature for 2-4 hours.[11]

  • Peptide Collection: Filter the resin and collect the TFA solution containing the cleaved peptide into a 50 mL centrifuge tube. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

5.5. Peptide Precipitation and Purification

  • Precipitation: Add the collected TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Pelleting: Store the ether suspension at -20°C for at least 1 hour to maximize precipitation. Centrifuge at 3000-4000 x g for 10 minutes to pellet the peptide.

  • Washing: Carefully decant the ether. Wash the peptide pellet twice with cold diethyl ether, centrifuging each time to re-pellet the product.

  • Drying: After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.

  • Purification by RP-HPLC:

    • Solubilization: Dissolve the crude peptide pellet in a suitable solvent, typically a mixture of Buffer A (e.g., 0.1% TFA in water) and Buffer B (e.g., 0.1% TFA in acetonitrile).

    • Chromatography: Purify the peptide using a preparative C18 reverse-phase HPLC column.

    • Gradient: A shallow gradient is recommended for optimal separation.[12] A typical starting gradient could be 5-65% Buffer B over 60 minutes at a flow rate appropriate for the column size.[12][13]

    • Detection: Monitor the elution at 214 nm (peptide bond) and 280 nm (if Trp or Tyr are present).[13]

  • Analysis and Lyophilization: Collect the fractions corresponding to the main product peak. Confirm the identity and purity of the peptide using LC-MS or MALDI-TOF mass spectrometry. Pool the pure fractions and lyophilize to obtain the final biotinylated peptide as a white, fluffy powder.

Conclusion

This SOP provides a comprehensive guide for the successful incorporation of Fmoc-Lys(biotin-PEG4)-OH into synthetic peptides. By utilizing optimized coupling conditions, particularly a double coupling strategy, researchers can achieve high yields of biotinylated peptides. The inclusion of the PEG4 spacer offers significant advantages in terms of solubility and biotin accessibility, making this reagent a superior choice for the synthesis of high-quality probes for a wide range of biochemical and diagnostic applications.[2][14]

References

Application Notes and Protocols for Fmoc Deprotection of Peptides Containing Biotin-PEG4-Lys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of biotin (B1667282), a high-affinity ligand for streptavidin and avidin, into synthetic peptides is a widely used strategy for a multitude of applications in biomedical research and drug development. These applications include immunoassays, affinity purification, protein-protein interaction studies, and targeted drug delivery.[1] The use of a polyethylene (B3416737) glycol (PEG) spacer, such as PEG4, between the biotin moiety and the peptide backbone enhances the solubility of the peptide and minimizes steric hindrance, thereby improving the accessibility of biotin for binding to streptavidin.[2][3]

The synthesis of such biotinylated peptides is most commonly achieved using solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy. A critical step in this process is the removal of the Fmoc group (deprotection) to allow for the sequential addition of amino acids to the growing peptide chain. The conditions for Fmoc deprotection must be carefully optimized to ensure complete removal of the Fmoc group without causing side reactions or compromising the integrity of the biotin-PEG4-Lys moiety.

This document provides detailed application notes and protocols for the Fmoc deprotection of peptides containing Biotin-PEG4-Lys. It includes a summary of quantitative data, detailed experimental procedures, and visual representations of the workflow and a relevant signaling pathway.

Data Presentation: Fmoc Deprotection Conditions

The efficiency of Fmoc deprotection is crucial for the successful synthesis of high-purity biotinylated peptides. The most common reagent for Fmoc removal is piperidine (B6355638) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The concentration of piperidine and the reaction time are key parameters that need to be optimized. While 20% piperidine in DMF is a standard condition, variations may be necessary depending on the peptide sequence and the presence of sensitive residues.[4][5][6]

Below is a table summarizing representative quantitative data for the Fmoc deprotection of a model peptide containing a Biotin-PEG4-Lys residue. These values are illustrative and should be used as a guideline; optimal conditions should be determined empirically for each specific peptide.

Piperidine Concentration (% in DMF)Deprotection Time (minutes)Crude Peptide Purity (%)Yield (%)Common Side Products
10%2 x 1090-9585-90Incomplete deprotection, deletion sequences
20% 2 x 7 >95 >90 Minimal
30%2 x 5>95>90Potential for piperidine-adduct formation
2% DBU / 2% Piperidine2 x 3>95>90Faster deprotection, potential for aspartimide formation with sensitive sequences

Note: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic base that can be used for faster Fmoc removal, often in the presence of a scavenger like piperidine to trap the dibenzofulvene byproduct.[7][8] However, its use requires careful consideration of the peptide sequence to avoid side reactions such as aspartimide formation.[7]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis and Fmoc Deprotection of a Biotin-PEG4-Lys Containing Peptide

This protocol describes the manual solid-phase synthesis of a peptide incorporating Fmoc-Lys(Biotin-PEG4)-OH.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-Lys(Biotin-PEG4)-OH

  • Coupling reagents (e.g., HCTU, HATU, DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diethyl ether, cold

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Initial Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 3 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF.

    • Shake for 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF (5-7 times).

  • Iterative Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Incorporation of Fmoc-Lys(Biotin-PEG4)-OH: Couple Fmoc-Lys(Biotin-PEG4)-OH using the same procedure as for other amino acids (Step 3).

  • Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in Step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin.

    • Gently agitate for 2-3 hours at room temperature.[9]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Protocol 2: Pull-Down Assay Using a Biotinylated Peptide

This protocol outlines a general procedure for using a biotinylated peptide to pull down interacting proteins from a cell lysate.[10][11][12]

Materials:

  • Biotinylated peptide

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Cell lysate

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Magnetic rack (for magnetic beads) or centrifuge

  • End-over-end rotator

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin beads in lysis buffer.

    • Wash the beads three times with lysis buffer, using the magnetic rack or centrifugation to separate the beads from the supernatant.

  • Peptide Immobilization:

    • Incubate the washed beads with an excess of the biotinylated peptide in lysis buffer for 1-2 hours at 4°C on an end-over-end rotator.

    • Wash the beads three times with wash buffer to remove unbound peptide.

  • Protein Binding:

    • Add the cell lysate to the peptide-immobilized beads.

    • Incubate for 2-4 hours or overnight at 4°C on an end-over-end rotator.

  • Washing:

    • Separate the beads from the lysate using the magnetic rack or centrifugation.

    • Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Add elution buffer to the beads.

    • Boil the sample at 95-100°C for 5-10 minutes to denature the proteins and release them from the beads.

    • Separate the beads and collect the supernatant containing the eluted proteins.

  • Analysis: Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting with specific antibodies. For identification of unknown interacting proteins, mass spectrometry can be used.[2]

Mandatory Visualization

Experimental Workflow: Fmoc Deprotection and Peptide Synthesis

Fmoc_Deprotection_Workflow Resin Start: Resin Swelling Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF/DCM) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Final Amino Acid? Wash2->Repeat Repeat->Deprotection1 No Cleavage Cleavage from Resin & Global Deprotection (TFA) Repeat->Cleavage Yes Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis with Fmoc Deprotection.

Signaling Pathway: Kinase Assay Using a Biotinylated Peptide Substrate

Kinase_Assay_Pathway cluster_reaction Kinase Reaction cluster_detection Detection Kinase Active Kinase PhosphoPeptide Phosphorylated Biotinylated Peptide Kinase->PhosphoPeptide ATP ATP ADP ADP ATP->ADP BiotinPeptide Biotinylated Peptide Substrate BiotinPeptide->PhosphoPeptide Streptavidin Streptavidin-Coated Plate/Beads PhosphoPeptide->Streptavidin Binding Detection Detection Reagent (e.g., Labeled Antibody) Streptavidin->Detection Signal Measurable Signal (Fluorescence, Luminescence, etc.) Detection->Signal

Caption: General Signaling Pathway for a Kinase Assay.[13][14][15]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the appropriate coupling reagents and protocols for the efficient incorporation of Fmoc-Lys(biotin-PEG4)-OH into peptides during solid-phase peptide synthesis (SPPS). The bulky and sometimes poorly soluble nature of this biotinylated amino acid requires careful consideration of the coupling strategy to ensure high yields and purity.

Introduction to Fmoc-Lys(biotin-PEG4)-OH

Fmoc-Lys(biotin-PEG4)-OH is a critical building block in modern peptide chemistry and drug development.[1][2] The biotin (B1667282) moiety allows for high-affinity binding to avidin (B1170675) and streptavidin, enabling a wide range of applications, including:

  • Affinity Purification: Immobilization of peptides for isolating binding partners.

  • Immunoassays: Development of sensitive diagnostic tools.

  • Drug Targeting: Pre-targeting strategies for drug delivery.[2]

  • Molecular Probes: Labeling peptides for detection and visualization.

The polyethylene (B3416737) glycol (PEG4) linker enhances the water solubility of the resulting peptide and provides a flexible spacer arm, minimizing steric hindrance between the biotin molecule and the peptide, which can lead to improved biotin-avidin binding.[2][3]

Challenges in Coupling Fmoc-Lys(biotin-PEG4)-OH

The primary challenge associated with the use of Fmoc-Lys(biotin-PEG4)-OH and similar biotinylated derivatives is their often limited solubility in standard SPPS solvents like N,N-dimethylformamide (DMF).[3][4] Incomplete dissolution can lead to inefficient coupling, resulting in deletion sequences and lower purity of the final peptide. To overcome this, specific solvent systems or heating may be required to ensure complete solubilization before the coupling reaction.[4]

Recommended Coupling Reagents

The choice of coupling reagent is crucial for the successful incorporation of sterically hindered and complex amino acids like Fmoc-Lys(biotin-PEG4)-OH. The most effective reagents are those that rapidly form a highly reactive activated species, driving the coupling reaction to completion and minimizing side reactions. Based on established literature and in-house experience, the following classes of reagents are recommended.

Aminium/Uronium Salts

These are the most widely used and generally most effective coupling reagents for SPPS. They react with the carboxylic acid of the Fmoc-amino acid to form a highly reactive ester in situ.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings.[5] It forms a highly reactive OAt-ester, which is more efficient than the OBt-esters formed by HBTU.[5] The 7-azabenzotriazole (HOAt) moiety provides anchimeric assistance, accelerating the coupling reaction. HATU is particularly recommended for sterically hindered amino acids and can lead to higher purity and faster reactions.[5]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A more reactive and often superior alternative to HBTU.[6] It forms a more reactive O-6-ClBt ester. While generally not as potent as HATU, it offers a cost-effective option for improving coupling efficiency in challenging situations.[6]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent for routine synthesis.[7] While generally less reactive than HATU and HCTU, it is a reliable choice for many applications.[5] When using HBTU for difficult couplings, extending the reaction time or double coupling may be necessary.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent based on OxymaPure.[8][9] It offers coupling efficiencies comparable to HATU and has the advantage of being non-explosive and having a lower allergenic potential.[8] Its high solubility makes it an excellent choice for difficult couplings.[8][9]

Phosphonium (B103445) Salts

Phosphonium salt-based reagents are also highly effective and are known to be less prone to causing guanidinylation of the N-terminus, a side reaction sometimes observed with excess uronium salts.[8]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A classic and reliable phosphonium-based coupling reagent. It generates OBt esters and is suitable for a wide range of coupling reactions.

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium equivalent of HATU, forming the highly reactive OAt-ester. It is an excellent choice for difficult couplings and for incorporating N-methylated amino acids.[8]

Carbodiimides with Additives

This combination represents a more traditional and cost-effective approach to peptide coupling.

  • DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate): This is a highly recommended modern alternative to the classic DIC/HOBt combination. OxymaPure is a superior additive to HOBt, leading to higher yields and significantly reduced racemization.[9][10] Furthermore, Oxyma-based reagents are not explosive, offering a significant safety advantage.[8]

Data Summary of Recommended Coupling Reagents

Coupling ReagentClassRelative Reactivity/EfficiencyKey AdvantagesPotential Disadvantages
HATU Aminium/Uronium SaltVery HighExcellent for hindered couplings, fast reaction times, low racemization.[5]Higher cost, potential for guanidinylation with excess reagent.
HCTU Aminium/Uronium SaltHighMore reactive and efficient than HBTU, cost-effective.[6]Potential for guanidinylation with excess reagent.
COMU Aminium/Uronium SaltVery HighEfficiency comparable to HATU, non-explosive, high solubility.[8][9]Limited solution stability.
PyAOP Phosphonium SaltVery HighSimilar reactivity to HATU, no guanidinylation side reaction.[8]Higher cost.
PyBOP Phosphonium SaltMedium-HighReliable, no guanidinylation side reaction.Less reactive than PyAOP.
DIC/Oxyma Carbodiimide/AdditiveHighLow racemization, non-explosive, cost-effective.[9][10]Generally slower than aminium/phosphonium reagents.
HBTU Aminium/Uronium SaltMediumReliable for routine synthesis, well-established protocols.[7]Less effective for difficult couplings, potential for guanidinylation.[5]

Experimental Protocols

Note: The following are general protocols and may require optimization based on the specific peptide sequence and solid support used. It is crucial to ensure complete dissolution of Fmoc-Lys(biotin-PEG4)-OH before adding it to the resin.

Pre-Coupling Preparation: Dissolving Fmoc-Lys(biotin-PEG4)-OH
  • Weigh the required amount of Fmoc-Lys(biotin-PEG4)-OH (typically 2-5 equivalents relative to resin substitution).

  • Add the minimum volume of a suitable solvent to dissolve the amino acid. Recommended solvents include:

    • N-Methyl-2-pyrrolidone (NMP)

    • A mixture of DMF and Diisopropylethylamine (DIPEA) (e.g., 1 mL DMF with 80 µL DIPEA for 75 mg of Fmoc-Lys(Biotin)-OH)

    • A 2:1 (v/v) mixture of Dichloromethane (DCM) and NMP

    • Gentle warming (e.g., to 40-60°C) can aid dissolution.[4] Ensure the solution cools to room temperature before proceeding.

Protocol 1: Coupling with HATU
  • Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, add the dissolved Fmoc-Lys(biotin-PEG4)-OH solution (2 eq.), HATU (1.95 eq.), and DIPEA (4 eq.) in DMF.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test or other appropriate ninhydrin-based test to monitor the reaction progress. If the test is positive, extend the coupling time or perform a second coupling.

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.

Protocol 2: Coupling with HCTU
  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Activation: In a separate vessel, dissolve Fmoc-Lys(biotin-PEG4)-OH (2 eq.) in DMF.

  • Coupling: Add the amino acid solution to the resin, followed by HCTU (2 eq.) and DIPEA (4 eq.).[6]

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Protocol 3: Coupling with DIC/Oxyma
  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Activation: In a separate vessel, dissolve Fmoc-Lys(biotin-PEG4)-OH (3 eq.) and OxymaPure (3 eq.) in DMF.

  • Coupling: Add the amino acid/Oxyma solution to the resin, followed by the addition of DIC (3 eq.).

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Visualizations

Experimental Workflow for Coupling Fmoc-Lys(biotin-PEG4)-OH

G cluster_resin_prep Resin Preparation cluster_coupling Coupling Reaction cluster_post_coupling Post-Coupling Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Add Activated Amino Acid to Resin Wash1->Couple Dissolve Dissolve Fmoc-Lys(biotin-PEG4)-OH + Coupling Reagent + Base in DMF/NMP Dissolve->Couple React Agitate at Room Temperature (1-4 hours) Couple->React Monitor Monitor Reaction (e.g., Kaiser Test) React->Monitor Wash2 Wash Resin (DMF, DCM, MeOH) Monitor->Wash2 Next Proceed to Next Coupling Cycle Wash2->Next G Start Start: Incorporate Fmoc-Lys(biotin-PEG4)-OH Difficult Is the sequence known to be difficult (steric hindrance, aggregation)? Start->Difficult Budget Is cost a major constraint? Difficult->Budget Yes Safety Is avoiding potentially explosive reagents a priority? Difficult->Safety No HATU Use HATU or COMU (Highest Reactivity) Budget->HATU No HCTU Use HCTU (High Reactivity, Moderate Cost) Budget->HCTU Yes DICOxyma Use DIC/Oxyma (High Safety, Low Cost) Safety->DICOxyma Yes HBTU Use HBTU (Standard, Moderate Cost) Safety->HBTU No

References

Application Notes and Protocols for Fmoc-Lys(biotin-PEG4)-OH in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(biotin-PEG4)-OH is a critical reagent for the site-specific incorporation of a biotin (B1667282) moiety into synthetic peptides via solid-phase peptide synthesis (SPPS). This application note details the use of peptides functionalized with this reagent for targeted fluorescence microscopy applications. The integrated biotin tag, separated from the peptide backbone by a flexible tetra-polyethylene glycol (PEG4) spacer, facilitates high-affinity binding to streptavidin-fluorophore conjugates. This system enables robust and specific labeling of cellular targets for visualization and analysis. The PEG4 linker enhances the water solubility of the peptide and extends the biotin moiety away from the peptide, minimizing steric hindrance and ensuring efficient binding to streptavidin.[1] This biotin-streptavidin interaction, with its remarkably high affinity (Kd ≈ 10⁻¹⁴ M), forms the basis for significant signal amplification, making it ideal for detecting low-abundance targets in fluorescence imaging.[2][3][4]

Key Applications

  • Targeted Cellular Imaging: Peptides designed to bind specific cellular receptors or proteins can be synthesized with a biotin tag using Fmoc-Lys(biotin-PEG4)-OH. Subsequent incubation with fluorescently labeled streptavidin allows for the precise visualization of the peptide's localization within cells.

  • Signal Amplification: The tetravalent nature of streptavidin, with four binding sites for biotin, allows for the recruitment of multiple fluorophores to a single biotinylated peptide.[2][4] This inherent amplification is crucial for enhancing the detection sensitivity of low-expression targets.[2][5]

  • Pull-Down Assays and Target Identification: Biotinylated peptides can be used to isolate their binding partners from cell lysates. The peptide-protein complex can be captured on streptavidin-coated beads and subsequently identified by mass spectrometry.

  • Probe Development: This building block is essential for creating sophisticated molecular probes for various bioassays, including flow cytometry, ELISA, and western blotting, where the biotin-streptavidin system provides a versatile detection method.[1][6][7]

Data Presentation

While specific quantitative data for Fmoc-Lys(biotin-PEG4)-OH in fluorescence microscopy applications is often context-dependent (i.e., dependent on the peptide sequence, target, cell type, and imaging setup), the following table summarizes key quantitative parameters of the biotin-streptavidin system that are relevant to its use.

ParameterTypical Value/RangeSignificance in Fluorescence Microscopy
Dissociation Constant (Kd) of Biotin-Streptavidin ~10⁻¹⁴ MThe extremely low dissociation constant ensures a very stable and essentially irreversible interaction, leading to robust and persistent labeling of the target.[3][4]
Biotin Binding Sites per Streptavidin Molecule 4The tetravalency of streptavidin allows for the binding of up to four biotinylated molecules, leading to significant signal amplification by recruiting multiple fluorophores to a single target.[2][4]
Fluorescence Quenching of Biotin-Fluorophore Conjugates upon Streptavidin Binding Variable (can be significant)This phenomenon can be utilized in specific assays to quantify the concentration of streptavidin or the number of available biotin binding sites.[8][9][10]
Signal-to-Noise Ratio Enhancement Can be significantly higher than direct immunofluorescenceThe amplification provided by the biotin-streptavidin system often leads to a substantial improvement in the signal-to-noise ratio, enabling the clear visualization of low-abundance targets.[11]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide

This protocol outlines the manual Fmoc-based SPPS of a target peptide, incorporating Fmoc-Lys(biotin-PEG4)-OH at a specific site.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-Lys(biotin-PEG4)-OH

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Dry diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-amino acids sequentially. For each coupling cycle: a. Activate the Fmoc-amino acid (3 equivalents) with a coupling reagent like HBTU (3 eq.) and a base like DIPEA (6 eq.) in DMF. b. Add the activated amino acid solution to the resin and agitate for 1-2 hours. c. Monitor the coupling reaction using a Kaiser test. d. Wash the resin with DMF. e. Deprotect the Fmoc group with 20% piperidine in DMF and wash again.

  • Incorporation of Fmoc-Lys(biotin-PEG4)-OH: At the desired position in the peptide sequence, use Fmoc-Lys(biotin-PEG4)-OH in the coupling step, following the same procedure as for other amino acids.

  • Final Deprotection: After coupling the last amino acid, remove the final Fmoc group.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation: Precipitate the peptide by adding cold, dry diethyl ether.

  • Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 CoupleAA Couple Fmoc-Amino Acid (HBTU/DIPEA) Deprotect1->CoupleAA Wash1 Wash (DMF) CoupleAA->Wash1 Loop Repeat for each amino acid Wash1->Loop Deprotect_Final Final Fmoc Deprotection Wash1->Deprotect_Final After last AA Loop->Deprotect1 Next cycle CoupleBiotin Couple Fmoc-Lys(biotin-PEG4)-OH Loop->CoupleBiotin At desired position CoupleBiotin->Wash1 Cleave Cleave from Resin (TFA Cocktail) Deprotect_Final->Cleave Purify Purify Peptide (HPLC) Cleave->Purify

Protocol 2: Fluorescence Microscopy of Cells Labeled with a Biotinylated Peptide

This protocol describes the labeling of a cellular target with a custom-synthesized biotinylated peptide and subsequent visualization using a streptavidin-fluorophore conjugate.

Materials:

  • Cultured cells on glass coverslips

  • Synthesized biotinylated peptide

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, for intracellular targets)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Endogenous Biotin-Blocking Kit (if necessary)

  • Streptavidin conjugated to a fluorophore (e.g., Alexa Fluor 488, Cy3)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment: Culture cells on glass coverslips to the desired confluency. Treat with the biotinylated peptide under appropriate conditions (concentration, time, temperature) to allow binding to its target.

  • Cell Fixation: Wash the cells gently with PBS. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Permeabilization (for intracellular targets): If the target is intracellular, wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes.

  • Blocking: Wash the cells with PBS. To reduce non-specific binding, incubate the cells in blocking buffer for 30-60 minutes at room temperature.

  • Endogenous Biotin Blocking (Optional but Recommended): If high background is expected due to endogenous biotin, especially in tissues like kidney, liver, and brain, use a commercial endogenous biotin-blocking kit according to the manufacturer's instructions.[2] This typically involves sequential incubation with avidin (B1170675) and then biotin solutions.

  • Streptavidin-Fluorophore Incubation: Dilute the fluorescently labeled streptavidin in blocking buffer to a working concentration (typically 1-10 µg/mL, but should be optimized). Incubate the cells with this solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound streptavidin-fluorophore conjugate.

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

  • Mounting: Wash the cells a final time with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Microscopy_Workflow Start Cells on Coverslip Treat Incubate with Biotinylated Peptide Start->Treat Fix Fixation (4% PFA) Treat->Fix Permeabilize Permeabilization (0.1% Triton X-100) Fix->Permeabilize Block Blocking (1% BSA) Fix->Block For surface targets Permeabilize->Block BlockBiotin Endogenous Biotin Block (Optional) Block->BlockBiotin IncubateSA Incubate with Fluorescent Streptavidin Block->IncubateSA If not blocking biotin BlockBiotin->IncubateSA Wash Wash (PBS) IncubateSA->Wash Counterstain Counterstain (DAPI) Wash->Counterstain Mount Mount Coverslip Counterstain->Mount Image Fluorescence Microscopy Mount->Image

Signaling Pathways and Logical Relationships

The application of Fmoc-Lys(biotin-PEG4)-OH in fluorescence microscopy is based on a logical detection pathway rather than a biological signaling pathway. The following diagram illustrates the molecular interactions that lead to the generation of a fluorescent signal at the target site.

Detection_Pathway cluster_probe Biotinylated Peptide Probe Peptide Peptide (Targeting Moiety) Linker Lys(PEG4) Peptide->Linker Biotin Biotin Linker->Biotin Streptavidin Streptavidin Biotin->Streptavidin High-Affinity Binding Fluorophore Fluorophore Streptavidin->Fluorophore Conjugated to Signal Fluorescent Signal Fluorophore->Signal Emits Target Cellular Target Target->Peptide Binds to

Conclusion

Fmoc-Lys(biotin-PEG4)-OH is an invaluable tool for researchers in cell biology and drug development, enabling the synthesis of custom-biotinylated peptides for high-sensitivity fluorescence microscopy. The protocols and principles outlined in this document provide a framework for the successful application of this reagent in targeted cellular imaging and other affinity-based assays. The robust nature of the biotin-streptavidin interaction, coupled with the advantageous properties of the PEG4 linker, ensures reliable and specific labeling, ultimately facilitating deeper insights into cellular processes.

References

Application Notes and Protocols for HPLC Purification of Biotinylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a peptide, is a widely utilized technique in biotechnology and drug development. The high-affinity interaction between biotin and streptavidin/avidin enables a broad range of applications, including affinity chromatography, immunoassays, and targeted drug delivery. The purity of the biotinylated peptide is paramount for the success of these applications. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for the purification of biotinylated peptides, separating the target peptide from unreacted starting materials, deletion sequences, and other impurities generated during solid-phase peptide synthesis (SPPS) and subsequent biotinylation.[1][2] This document provides a detailed protocol for the HPLC purification of biotinylated peptides, including experimental procedures, data presentation in tabular format, and a workflow diagram.

Principles of RP-HPLC for Biotinylated Peptides

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724).[1] An ion-pairing agent, most commonly trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and resolution.[1] Peptides are loaded onto the column in a low concentration of organic solvent and eluted by a gradient of increasing organic solvent concentration. More hydrophobic molecules interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute.

The addition of a biotin molecule increases the hydrophobicity of a peptide, leading to a longer retention time on an RP-HPLC column compared to its non-biotinylated counterpart. This shift in retention time is a key indicator of successful biotinylation and is utilized for separation.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) and Biotinylation

A standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis protocol is typically employed to assemble the desired peptide sequence on a resin. Biotinylation can be achieved either on-resin after the final Fmoc deprotection or post-synthesis in solution.

On-Resin Biotinylation Protocol:

  • Final Fmoc Deprotection: Following the coupling of the last amino acid, treat the resin-bound peptide with 20% piperidine (B6355638) in dimethylformamide (DMF) to remove the N-terminal Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and then DMF.

  • Biotin Coupling: Prepare a solution of a biotinylating reagent (e.g., Biotin-NHS ester) and a coupling agent (e.g., HBTU/HOBt) in DMF. Add this solution to the resin and allow it to react for 2-4 hours at room temperature.

  • Washing: Wash the resin extensively with DMF, DCM, and methanol (B129727) to remove excess reagents.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and lyophilize to obtain a dry powder.

Sample Preparation for HPLC

Proper sample preparation is crucial for optimal HPLC performance.

  • Dissolution: Dissolve the lyophilized crude biotinylated peptide in a small volume of a solvent compatible with the initial HPLC mobile phase conditions. A common solvent is 5-10% acetonitrile in water with 0.1% TFA.

  • Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.

RP-HPLC Purification Protocol
  • Column: Select an appropriate RP-HPLC column. C18 columns are generally suitable for most peptides, while C8 columns may be preferred for larger or more hydrophobic peptides.[1][3][4]

  • Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 5-10 column volumes.

  • Injection: Inject the filtered sample onto the column.

  • Elution Gradient: Elute the peptide using a linear gradient of increasing Mobile Phase B. The optimal gradient will depend on the specific peptide and should be optimized. A common starting point is a gradient of 5% to 65% B over 30-60 minutes.

  • Detection: Monitor the elution profile using a UV detector at 214 nm or 220 nm (for the peptide bond) and 280 nm (for aromatic residues like Trp and Tyr).[2]

  • Fraction Collection: Collect fractions corresponding to the major peak, which should represent the biotinylated peptide.

  • Analysis of Fractions: Analyze the collected fractions for purity using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified biotinylated peptide as a white, fluffy powder.

Data Presentation

The following tables provide representative data on how different HPLC parameters can affect the purification of a hypothetical biotinylated peptide.

Table 1: Comparison of C18 and C8 Columns for Biotinylated Peptide Purification

Column TypeRetention Time (min)Purity (%)Yield (%)
C18, 5 µm, 4.6 x 250 mm25.497.285.1
C8, 5 µm, 4.6 x 250 mm22.896.888.5

This table illustrates that a C18 column generally provides slightly longer retention for the same peptide compared to a C8 column due to its higher hydrophobicity. The choice between them may depend on the specific separation needs and the hydrophobicity of the peptide and its impurities.[1][3][4]

Table 2: Effect of Gradient Slope on Biotinylated Peptide Purification

Gradient (5% to 65% B)ResolutionPurity (%)Analysis Time (min)
Over 20 minutes (3%/min)Moderate95.525
Over 30 minutes (2%/min)Good97.835
Over 60 minutes (1%/min)Excellent99.165

This table demonstrates that a shallower gradient (lower %B change per minute) generally leads to better resolution and higher purity, at the cost of a longer analysis time.[5][6]

Table 3: Influence of Flow Rate on Biotinylated Peptide Purification

Flow Rate (mL/min)Peak Width (min)ResolutionPurity (%)
0.80.45Good97.5
1.00.52Optimal98.2
1.20.60Decreased96.9

This table shows the impact of flow rate on purification. While a higher flow rate can reduce analysis time, it may also lead to broader peaks and decreased resolution, potentially affecting the final purity.

Visualization of the Workflow

The following diagram illustrates the complete workflow for the synthesis and purification of a biotinylated peptide.

HPLC_Purification_Workflow cluster_synthesis Peptide Synthesis & Biotinylation cluster_purification HPLC Purification SPPS Solid-Phase Peptide Synthesis (SPPS) Fmoc_Deprotection Final Fmoc Deprotection SPPS->Fmoc_Deprotection Biotinylation On-Resin Biotinylation Fmoc_Deprotection->Biotinylation Cleavage Cleavage & Deprotection Biotinylation->Cleavage Precipitation Precipitation & Lyophilization Cleavage->Precipitation Crude_Peptide Crude Biotinylated Peptide Precipitation->Crude_Peptide Sample_Prep Sample Preparation (Dissolution & Filtration) Crude_Peptide->Sample_Prep HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Gradient_Elution Gradient Elution HPLC_Injection->Gradient_Elution Fraction_Collection Fraction Collection Gradient_Elution->Fraction_Collection Purity_Analysis Purity Analysis of Fractions Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Final_Lyophilization Lyophilization Pooling->Final_Lyophilization Purified_Peptide Purified Biotinylated Peptide (>95%) Final_Lyophilization->Purified_Peptide

Caption: Workflow for Biotinylated Peptide Synthesis and HPLC Purification.

References

Application Note: Mass Spectrometry Analysis of Peptides Modified with Fmoc-Lys(biotin-PEG4)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of peptides with functional moieties is a cornerstone of modern drug development and proteomics research. The use of Fmoc-Lys(biotin-PEG4)-OH allows for the incorporation of a biotin (B1667282) handle via a flexible polyethylene (B3416737) glycol (PEG) spacer during solid-phase peptide synthesis (SPPS). This modification is invaluable for a range of applications including affinity purification, protein-protein interaction studies, and targeted delivery. Accurate and comprehensive characterization of these modified peptides is critical to ensure the quality and efficacy of the final product. Mass spectrometry (MS) is an indispensable tool for confirming the identity, purity, and structure of such modified peptides.

This application note provides detailed protocols for the analysis of peptides containing the Fmoc-Lys(biotin-PEG4)-OH modification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It covers sample preparation, LC-MS/MS methodology, and data analysis strategies, including the interpretation of fragmentation spectra.

Challenges in Mass Spectrometry of Biotin-PEGylated Peptides

The analysis of peptides modified with biotin and PEG linkers presents unique challenges for mass spectrometry.[1] The PEG component can be heterogeneous, leading to a distribution of masses, and can suppress the ionization of the peptide.[1] Furthermore, the biotin group can influence the fragmentation behavior of the peptide in the gas phase. Careful optimization of sample preparation and MS parameters is therefore essential for successful analysis.

Experimental Workflow

A typical workflow for the synthesis and analysis of a peptide modified with Fmoc-Lys(biotin-PEG4)-OH is outlined below. This process begins with the synthesis of the peptide on a solid support, followed by cleavage and deprotection, and culminates in purification and mass spectrometric analysis.

Workflow Experimental Workflow for Fmoc-Lys(biotin-PEG4)-OH Peptide Analysis A Solid-Phase Peptide Synthesis (Incorporation of Fmoc-Lys(biotin-PEG4)-OH) B Cleavage from Resin & Side-Chain Deprotection A->B C Crude Peptide Precipitation & Lyophilization B->C D Purification by Reverse-Phase HPLC C->D E Sample Preparation for MS D->E F LC-MS/MS Analysis E->F G Data Analysis (Sequence Confirmation & Purity Assessment) F->G

Caption: Overall experimental workflow.

Protocols

Peptide Synthesis and Cleavage

Materials:

  • Fmoc-protected amino acids

  • Fmoc-Lys(biotin-PEG4)-OH

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

Protocol:

  • Perform solid-phase peptide synthesis using a standard Fmoc/tBu strategy on an automated peptide synthesizer or manually.

  • Incorporate Fmoc-Lys(biotin-PEG4)-OH at the desired position in the peptide sequence using standard coupling protocols.

  • Upon completion of the synthesis, wash the resin thoroughly with DMF and DCM.

  • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Lyophilize the crude peptide to dryness.

Peptide Purification

Materials:

  • Lyophilized crude peptide

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)

  • Preparative reverse-phase C18 HPLC column

Protocol:

  • Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).

  • Purify the peptide by preparative reverse-phase HPLC using a gradient of increasing Mobile Phase B.

  • Collect fractions and analyze by analytical HPLC or mass spectrometry to identify fractions containing the pure peptide.

  • Pool the pure fractions and lyophilize.

Sample Preparation for Mass Spectrometry

Materials:

  • Lyophilized pure peptide

  • Mobile Phase A for LC-MS: 0.1% formic acid (FA) in water

  • Mobile Phase B for LC-MS: 0.1% FA in ACN

Protocol:

  • Prepare a stock solution of the purified peptide in a suitable solvent, such as 50% ACN/water.

  • For LC-MS/MS analysis, dilute the stock solution to a final concentration of approximately 1 pmol/µL in Mobile Phase A.

LC-MS/MS Analysis

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 75 µm ID x 15 cm)[2]

  • Mobile Phase A: 0.1% formic acid in water[2][3]

  • Mobile Phase B: 0.1% formic acid in 80% acetonitrile[2]

  • Flow Rate: 300 nL/min[3]

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 60-90 minutes is a good starting point. The gradient may need to be optimized to ensure good separation of the more hydrophobic biotinylated peptides.[2][3]

MS Parameters:

  • Ionization Mode: Positive ion mode[2]

  • MS1 Scan Range: m/z 350-1500[2]

  • Data Acquisition: Data-dependent acquisition (DDA) with fragmentation of the top 5-10 most intense precursor ions.

  • Fragmentation: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

  • Resolution: High resolution for both MS1 (e.g., 60,000) and MS2 (e.g., 15,000) scans.

Data Presentation and Analysis

Quantitative Data Summary

The following table provides an example of the expected mass spectrometric data for a hypothetical peptide (Ac-Tyr-Gly-Gly-Phe-Lys(Biotin-PEG4)-NH2) modified with Fmoc-Lys(biotin-PEG4)-OH after cleavage and deprotection.

ParameterTheoretical ValueObserved ValueMass Accuracy (ppm)
Monoisotopic Mass 1041.4991 Da1041.5002 Da1.06
[M+H]+ 1042.5064 m/z1042.5075 m/z1.05
[M+2H]2+ 521.7578 m/z521.7583 m/z0.96
Retention Time -25.3 min-

Note: The observed values and retention time are illustrative and will vary depending on the specific peptide sequence and experimental conditions.

Fragmentation Analysis

The identity of the modified peptide is confirmed by tandem mass spectrometry (MS/MS). The fragmentation spectrum will contain b- and y-type ions corresponding to the peptide backbone, as well as characteristic fragment ions from the biotin-PEG4-Lys moiety.

Fragmentation Expected Fragmentation of Biotin-PEG4-Lys Moiety Peptide Peptide Backbone Lys Lysine (B10760008) Residue Peptide->Lys Amide Bond PEG4 PEG4 Linker Lys->PEG4 Amide Bond Biotin Biotin PEG4->Biotin Amide Bond Fragments Characteristic Fragment Ions PEG4->Fragments CID Fragmentation Biotin->Fragments CID Fragmentation

Caption: Fragmentation of the modification.

Signature Ions for Biotin: Upon collision-induced dissociation, biotinylated peptides often produce characteristic fragment ions.[4][5] For a standard biotin modification on lysine, signature ions can be observed. While the exact m/z values will be shifted by the PEG4 linker, the fragmentation pattern of the biotin moiety itself is often conserved. Look for ions corresponding to the biotinyl group and its fragments.

PEG Linker Fragmentation: The PEG4 linker can also fragment, typically through cleavage of the C-O bonds, resulting in a series of neutral losses of 44.0262 Da (the mass of an ethylene (B1197577) glycol unit).

Data Analysis Workflow:

  • Process the raw MS data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).

  • Perform a database search against a sequence database containing the target peptide sequence.

  • Specify the mass of the biotin-PEG4 modification on lysine as a variable modification.

  • Manually inspect the MS/MS spectra of identified modified peptides to confirm the presence of characteristic b- and y-ions, as well as signature ions from the biotin-PEG4 moiety.

  • Determine the purity of the peptide by integrating the peak area of the desired modified peptide in the LC-MS chromatogram and comparing it to the total ion chromatogram.

Conclusion

The mass spectrometric analysis of peptides containing Fmoc-Lys(biotin-PEG4)-OH requires a systematic approach that combines optimized sample preparation, high-resolution LC-MS/MS, and careful data analysis. The protocols and guidelines presented in this application note provide a robust framework for the successful characterization of these important modified peptides, ensuring their quality and suitability for downstream applications in research and drug development.

References

Application Notes: Fmoc-Lys(biotin-PEG4)-OH for Use in ELISA and Other Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(biotin-PEG4)-OH is a lysine (B10760008) derivative functionalized with a biotin (B1667282) molecule through a polyethylene (B3416737) glycol (PEG) spacer.[1][2] This reagent is specifically designed for incorporation into synthetic peptides during solid-phase peptide synthesis (SPPS).[2][3] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for its use in standard Fmoc-based peptide synthesis protocols.[2] The key features of this molecule are the biotin tag for strong and specific binding to streptavidin and avidin (B1170675) systems, and the PEG4 spacer which enhances solubility, flexibility, and accessibility of the biotin moiety.[2][4] These characteristics make peptides synthesized with Fmoc-Lys(biotin-PEG4)-OH highly suitable for various biochemical and diagnostic applications, including Enzyme-Linked Immunosorbent Assays (ELISA), pull-down assays, and affinity capture.[2]

Principle of Application in Immunoassays

The use of Fmoc-Lys(biotin-PEG4)-OH in immunoassays is centered around the high-affinity interaction between biotin and streptavidin (or avidin). Peptides incorporating this modified lysine residue can be synthesized and then immobilized on streptavidin-coated surfaces, such as microtiter plates, beads, or biosensors.[5][6] This directed immobilization ensures that the peptide is oriented in a consistent manner, which can improve its recognition by antibodies or other binding partners. The PEG4 spacer physically separates the biotin from the peptide sequence, minimizing potential steric hindrance and improving the accessibility of both the peptide epitope and the biotin for their respective binding partners.[2] In the context of an ELISA, this leads to a robust and sensitive assay format.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Fmoc-Lys(biotin-PEG4)-OH is provided in the table below.

PropertyValueReference
CAS Number 1334172-64-3[1][7]
Molecular Formula C42H59N5O11S[1][7]
Molecular Weight 842.01 g/mol [7][8]
Purity ≥95%[2]
Appearance White to off-white solid[9]
Storage -20°C, desiccated[1][2]
Solubility Soluble in DMF, DMSO[4]

Experimental Protocols

Synthesis of a Biotinylated Peptide using Fmoc-Lys(biotin-PEG4)-OH

This protocol describes the manual solid-phase synthesis of a target peptide with a C-terminal biotin tag using Fmoc-Lys(biotin-PEG4)-OH.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-Lys(biotin-PEG4)-OH

  • Coupling reagents (e.g., HBTU, HATU, HCTU)

  • Base (e.g., DIPEA)

  • Deprotection solution (20% piperidine (B6355638) in DMF)

  • DMF (Peptide synthesis grade)

  • DCM (Dichloromethane)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

  • Syringe reaction vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the deprotection solution. Agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 eq.), coupling reagent (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the coupling mixture to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

    • Once complete, drain the solution and wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Incorporation of Fmoc-Lys(biotin-PEG4)-OH: For the desired position of the biotin tag, use Fmoc-Lys(biotin-PEG4)-OH in the coupling step (step 3).

  • Final Deprotection: After the final amino acid coupling, perform a final deprotection (step 2).

  • Peptide Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm the mass by mass spectrometry.

Indirect ELISA Protocol using a Biotinylated Peptide

This protocol outlines the use of a synthesized biotinylated peptide for the detection of a specific antibody in a sample.

Materials:

  • Streptavidin-coated 96-well microtiter plates

  • Synthesized biotinylated peptide

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% BSA in PBST)[5]

  • Sample containing the antibody of interest

  • Primary antibody (if detecting an antigen) or secondary antibody conjugated to HRP

  • TMB substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Plate reader

Protocol:

  • Peptide Immobilization:

    • Dilute the biotinylated peptide to a final concentration of 1-10 µg/mL in a suitable buffer (e.g., PBS).

    • Add 100 µL of the diluted peptide to each well of the streptavidin-coated plate.[5]

    • Incubate for 1-2 hours at room temperature with gentle agitation.[10]

  • Washing: Wash the plate 3-5 times with 200 µL of Wash Buffer per well to remove any unbound peptide.[5][10]

  • Blocking:

    • Add 200-300 µL of Blocking Buffer to each well to block any unoccupied binding sites on the surface.[5][11]

    • Incubate for 1-2 hours at room temperature.[5]

  • Washing: Repeat the washing step (step 2).

  • Sample Incubation:

    • Add 100 µL of the diluted sample (e.g., serum, plasma, or purified antibody) to each well.

    • Incubate for 1-2 hours at 37°C or overnight at 4°C.

  • Washing: Repeat the washing step (step 2).

  • Secondary Antibody Incubation:

    • Add 100 µL of the HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well.

    • Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step (step 2).

  • Detection:

    • Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

    • Stop the reaction by adding 100 µL of Stop Solution. The color will change to yellow.

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

Data Presentation

The following table illustrates the type of data that should be collected and analyzed when developing an ELISA using a biotinylated peptide.

ParameterPeptide A (Biotin-PEG4)Peptide B (Other Biotin Linker)Control (No Peptide)
Optimal Coating Concentration (µg/mL) 25N/A
Antibody Titer (EC50) 1:50001:2500N/A
Signal-to-Noise Ratio (at EC50) 15.28.51.0
Limit of Detection (ng/mL) 0.10.5N/A
Intra-assay CV (%) < 5%< 7%N/A
Inter-assay CV (%) < 10%< 12%N/A

Visualizations

cluster_Fmoc Fmoc Group cluster_Lys Lysine cluster_PEG4 PEG4 Spacer cluster_Biotin Biotin cluster_OH Carboxyl Group Fmoc Fmoc Lys Lysine Fmoc->Lys α-amino PEG4 PEG4 Lys->PEG4 ε-amino OH -OH Lys->OH C-terminus Biotin Biotin PEG4->Biotin

Caption: Structure of Fmoc-Lys(biotin-PEG4)-OH.

start Start immobilize Immobilize Biotinylated Peptide on Streptavidin Plate start->immobilize wash1 Wash immobilize->wash1 block Block with BSA wash1->block wash2 Wash block->wash2 add_sample Add Antibody Sample wash2->add_sample wash3 Wash add_sample->wash3 add_secondary Add HRP-conjugated Secondary Antibody wash3->add_secondary wash4 Wash add_secondary->wash4 add_substrate Add TMB Substrate wash4->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read Read Absorbance at 450 nm stop_reaction->read Streptavidin Streptavidin Biotin Biotin Streptavidin->Biotin High Affinity Interaction Peptide Peptide Biotin->Peptide Covalent Bond (via PEG4-Lys) Antibody Antibody Peptide->Antibody Specific Binding

References

On-Resin Biotinylation Strategy Using Fmoc-Lys(biotin-PEG4)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific biotinylation of peptides is a critical technique in various fields of biomedical research and drug development, including affinity purification, immunoassays, and targeted drug delivery.[1] The use of Fmoc-Lys(biotin-PEG4)-OH offers a robust and efficient method for incorporating a biotin (B1667282) moiety onto a peptide during solid-phase peptide synthesis (SPPS). This molecule features a fluorenylmethyloxycarbonyl (Fmoc) protecting group for compatibility with standard SPPS chemistry, a biotin tag for high-affinity binding to streptavidin or avidin, and a hydrophilic tetra-polyethylene glycol (PEG4) spacer. The PEG4 linker enhances the solubility of the resulting peptide and increases the accessibility of the biotin tag, thereby improving its binding to streptavidin-conjugated surfaces or molecules.[2]

These application notes provide detailed protocols for the on-resin incorporation of Fmoc-Lys(biotin-PEG4)-OH, peptide cleavage and deprotection, and subsequent purification and analysis.

Data Presentation

The choice of coupling reagent is a critical factor influencing the efficiency of the biotinylation step. The following table summarizes the comparative performance of commonly used coupling agents in solid-phase peptide synthesis. While specific quantitative data for Fmoc-Lys(biotin-PEG4)-OH is not extensively published, this data provides a strong indication of the expected efficiency.

Coupling AgentRelative Coupling EfficiencyKey AdvantagesConsiderations
HATU Very HighFast reaction kinetics, low racemization rates, effective for sterically hindered amino acids.[3]Higher cost, potential for side reactions if not used correctly.
HBTU HighGood balance of efficiency and cost, widely used in standard protocols.[4]Can be less effective for difficult couplings compared to HATU.
PyBOP HighRapid coupling reactions, byproducts are generally less hazardous.[5]

Experimental Protocols

Protocol 1: Manual On-Resin Coupling of Fmoc-Lys(biotin-PEG4)-OH

This protocol describes the manual incorporation of Fmoc-Lys(biotin-PEG4)-OH into a peptide sequence on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Lys(biotin-PEG4)-OH

  • Coupling reagent (e.g., HATU, HBTU, or PyBOP)

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • 20% (v/v) Piperidine (B6355638) in DMF for Fmoc deprotection

  • Dichloromethane (DCM)

  • Kaiser test kit

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove residual piperidine.

  • Kaiser Test (Optional but Recommended):

    • Take a small sample of the resin beads.

    • Perform the Kaiser test to confirm the presence of free primary amines. A positive result (blue color) indicates successful Fmoc deprotection.[6]

  • Coupling of Fmoc-Lys(biotin-PEG4)-OH:

    • Dissolve Fmoc-Lys(biotin-PEG4)-OH (1.5-3 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 1.45-2.9 equivalents) in DMF or NMP.

    • Add the base (DIPEA or NMM, 2-4 equivalents) to the solution and pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-4 hours. For sterically hindered couplings, the reaction time may be extended, or the temperature can be slightly elevated (e.g., to 30-40°C).

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of resin after the coupling reaction. A negative result (yellow/colorless beads) indicates complete coupling.[7]

    • If the Kaiser test is positive, extend the coupling time or perform a second coupling with fresh reagents.

  • Capping (Optional):

    • If unreacted amines remain after the second coupling, they can be capped to prevent the formation of deletion sequences.

    • Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.

  • Washing:

    • After complete coupling, wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).

    • The resin is now ready for the coupling of the next amino acid in the sequence or for final cleavage and deprotection.

Protocol 2: Peptide Cleavage and Deprotection

This protocol describes the cleavage of the biotinylated peptide from the resin and the removal of side-chain protecting groups.

Materials:

  • Biotinylated peptide-resin

  • Cleavage Cocktail (e.g., Reagent K or a standard TFA-based cocktail)

    • Reagent K: Trifluoroacetic acid (TFA) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v)

    • Standard Cocktail: TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen or argon stream

Procedure:

  • Resin Preparation: Wash the biotinylated peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • Place the dried resin in a reaction vessel.

    • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[8]

    • Gently agitate the mixture at room temperature for 2-4 hours. The specific time will depend on the peptide sequence and the protecting groups used.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).

    • A white precipitate should form.

  • Peptide Isolation:

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Purification and Analysis of the Biotinylated Peptide

This protocol outlines the purification of the crude biotinylated peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) and subsequent analysis by mass spectrometry.

Materials:

  • Crude biotinylated peptide

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B, or a small amount of DMSO followed by dilution with Mobile Phase A).

  • RP-HPLC Purification:

    • Equilibrate the C18 column with the initial gradient conditions.

    • Inject the peptide solution onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be 5-65% B over 30-60 minutes, but this should be optimized for the specific peptide.[9]

    • Monitor the elution at 214 nm and 280 nm.

    • Collect fractions corresponding to the major peak.

  • Analysis of Fractions:

    • Analyze the collected fractions by analytical RP-HPLC to assess purity.

    • Confirm the identity of the purified peptide by mass spectrometry. The observed mass should correspond to the calculated mass of the biotinylated peptide.[2]

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final biotinylated peptide as a white powder.

Visualizations

On_Resin_Biotinylation_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Cleavage & Deprotection cluster_Purification Purification & Analysis Resin 1. Swell Resin Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 3. Wash (DMF/DCM) Fmoc_Deprotection->Wash1 Kaiser_Test1 4. Kaiser Test (Check for free amine) Wash1->Kaiser_Test1 Coupling 5. Couple Fmoc-Lys(biotin-PEG4)-OH (HATU/DIPEA in DMF) Kaiser_Test1->Coupling Positive Result Kaiser_Test2 6. Kaiser Test (Check for complete coupling) Coupling->Kaiser_Test2 Kaiser_Test2->Coupling Positive Result (Recouple) Wash2 7. Wash (DMF/DCM) Kaiser_Test2->Wash2 Negative Result Cleavage 8. Cleave from Resin (TFA Cocktail) Wash2->Cleavage Precipitation 9. Precipitate in Ether Cleavage->Precipitation Isolation 10. Isolate Crude Peptide Precipitation->Isolation Purification 11. RP-HPLC Purification Isolation->Purification Analysis 12. Mass Spec Analysis Purification->Analysis Lyophilization 13. Lyophilization Analysis->Lyophilization Correct Mass Final_Product Pure Biotinylated Peptide Lyophilization->Final_Product

Caption: Experimental workflow for on-resin biotinylation.

Signaling_Pathway_Application cluster_Assay Affinity-Based Assay Biotin_Peptide Biotinylated Peptide Probe Streptavidin_Surface Streptavidin-Coated Surface (e.g., Plate, Bead) Biotin_Peptide->Streptavidin_Surface Immobilization Target_Protein Target Protein (in complex biological sample) Streptavidin_Surface->Target_Protein Capture Detection_Antibody Detection Antibody (e.g., Enzyme-linked) Target_Protein->Detection_Antibody Binding Signal Signal Generation Detection_Antibody->Signal Detection

Caption: Application of biotinylated peptides in affinity-based assays.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Lys(biotin-PEG4)-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the incorporation of Fmoc-Lys(biotin-PEG4)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: We are observing a significantly lower than expected coupling efficiency for Fmoc-Lys(biotin-PEG4)-OH. What are the common causes?

A1: Low coupling efficiency with Fmoc-Lys(biotin-PEG4)-OH is a common issue that can stem from several factors. The most prevalent causes include:

  • Poor Solubility: The large, complex structure of Fmoc-Lys(biotin-PEG4)-OH can lead to solubility issues in standard SPPS solvents like N,N-Dimethylformamide (DMF).

  • Steric Hindrance: The bulky nature of the biotin-PEG4 moiety can physically obstruct the reactive carboxyl group from accessing the N-terminal amine of the growing peptide chain on the solid support.

  • Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the resin, further limiting the accessibility of the N-terminus for coupling. This is a general issue in SPPS but can be exacerbated by the presence of large, modified amino acids.

  • Suboptimal Activation: The choice of coupling reagent and activation conditions may not be sufficiently potent to overcome the steric hindrance and facilitate efficient amide bond formation.

  • Incomplete Deprotection: If the Fmoc group from the previously coupled amino acid is not completely removed, there will be fewer available primary amines for the incoming Fmoc-Lys(biotin-PEG4)-OH to react with.

Q2: Which solvent is recommended for dissolving Fmoc-Lys(biotin-PEG4)-OH?

A2: N-Methyl-2-pyrrolidone (NMP) is often a better solvent than DMF for dissolving bulky and difficult-to-solubilize amino acids like Fmoc-Lys(biotin-PEG4)-OH and its analogs. For the related compound, Fmoc-Lys(Biotin)-OH, solubility is noted to be better in NMP than DMF. The PEG4 spacer in Fmoc-Lys(biotin-PEG4)-OH is designed to enhance solubility[1]. If solubility issues persist in NMP, consider using a solvent mixture, such as NMP/DCM or adding a small amount of a solubilizing agent like Dimethyl Sulfoxide (DMSO).

Q3: Can I perform the coupling reaction at a higher temperature?

A3: Yes, performing the coupling reaction at an elevated temperature (e.g., 40-50°C) can be beneficial. Increased temperature can help disrupt peptide aggregation on the resin and provide the necessary energy to overcome the activation barrier for sterically hindered couplings.

Q4: What is "double coupling" and should I use it for Fmoc-Lys(biotin-PEG4)-OH?

A4: Double coupling is a technique where the coupling reaction is repeated with a fresh solution of the activated amino acid after the initial coupling step. This is a highly recommended strategy for difficult couplings, including those involving bulky residues like Fmoc-Lys(biotin-PEG4)-OH, to ensure the reaction goes to completion.

Q5: How can I monitor the completeness of the coupling reaction?

A5: The Kaiser test is a common method for monitoring the presence of free primary amines on the resin. A positive Kaiser test (blue beads) after the coupling step indicates that there are still unreacted N-terminal amines, and the coupling is incomplete. However, be aware that the Kaiser test can sometimes yield false positives, especially with sterically hindered residues where the ninhydrin (B49086) reagent may have difficulty accessing the amine. An alternative is the chloranil (B122849) test.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency as Indicated by a Positive Kaiser Test

If you observe a positive Kaiser test after the coupling of Fmoc-Lys(biotin-PEG4)-OH, follow this troubleshooting workflow:

G start Positive Kaiser Test (Low Coupling Efficiency) solubility Check Solubility of Fmoc-Lys(biotin-PEG4)-OH start->solubility recouple Perform a Double Coupling solubility->recouple If dissolved solvent Switch to a Better Solvent (e.g., NMP) solubility->solvent If not fully dissolved reagents Optimize Coupling Reagents and Conditions recouple->reagents temp Increase Coupling Temperature (e.g., 40-50°C) reagents->temp aggregation Address Potential Peptide Aggregation temp->aggregation solvent->recouple chaotrope Add Chaotropic Salts (e.g., LiCl) end Proceed to Next Deprotection Step chaotrope->end aggregation->chaotrope

Caption: Troubleshooting workflow for low coupling efficiency.

Issue 2: Poor Solubility of Fmoc-Lys(biotin-PEG4)-OH

If you are having trouble dissolving the amino acid derivative, consider the following options:

G start Poor Solubility of Fmoc-Lys(biotin-PEG4)-OH solvent_switch Switch from DMF to NMP start->solvent_switch solvent_mix Use a Solvent Mixture (e.g., NMP/DCM or NMP/DMSO) solvent_switch->solvent_mix sonicate Apply Gentle Sonication solvent_mix->sonicate warm Gently Warm the Solution (e.g., to 40°C) sonicate->warm end Proceed with Pre-activation and Coupling warm->end

Caption: Strategies to improve the solubility of Fmoc-Lys(biotin-PEG4)-OH.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium/Aminium SaltHighly efficient, fast reaction times, low racemization. Often the best choice for sterically hindered amino acids[2][3][4].Higher cost compared to other reagents.
HBTU Uronium/Aminium SaltGood efficiency, widely used, less expensive than HATU[3][5].Can be less effective than HATU for very difficult couplings[2][5].
COMU Uronium SaltHigh coupling efficiency, comparable to HATU, with a better safety profile[3][6].Relatively newer, may not be as widely available.
PyBOP Phosphonium SaltEffective for many standard couplings.Can be less efficient than uronium/aminium salts for difficult sequences[4].
DIC/HOBt Carbodiimide/AdditiveCost-effective, good for minimizing racemization when base-free conditions are needed[3].Slower reaction times compared to uronium/aminium salts.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Lys(biotin-PEG4)-OH using HATU

This protocol outlines a robust method for coupling Fmoc-Lys(biotin-PEG4)-OH to a resin-bound peptide.

Reagents and Materials:

  • Fmoc-Lys(biotin-PEG4)-OH

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Resin with N-terminally deprotected peptide

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide on the resin has been completely removed (negative Kaiser test or as per your standard deprotection protocol) and the resin has been thoroughly washed with NMP.

  • Amino Acid Solution Preparation: In a separate vessel, dissolve 3 equivalents of Fmoc-Lys(biotin-PEG4)-OH and 2.9 equivalents of HATU in a minimal amount of NMP.

  • Pre-activation: Add 6 equivalents of DIPEA to the amino acid solution. Gently agitate the mixture for 2-5 minutes to pre-activate the amino acid.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).

  • Monitoring: After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test.

  • Double Coupling (if necessary): If the Kaiser test is positive, drain the reaction solution, wash the resin with NMP (3 times), and repeat steps 2-6 with a fresh solution of activated Fmoc-Lys(biotin-PEG4)-OH.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with NMP (5 times) to remove any unreacted reagents and byproducts.

  • Proceed to the next step: The resin is now ready for the next Fmoc deprotection step in your SPPS workflow.

References

Technical Support Center: Fmoc-Lys(biotin-PEG4)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Fmoc-Lys(biotin-PEG4)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Lys(biotin-PEG4)-OH and what are its primary applications?

A1: Fmoc-Lys(biotin-PEG4)-OH is a lysine (B10760008) derivative used in Fmoc-based solid-phase peptide synthesis (SPPS) to incorporate a biotin (B1667282) label into a peptide sequence. The key features include:

  • Fmoc Protecting Group: Protects the α-amino group, which is compatible with standard Fmoc SPPS chemistry and can be removed under mild basic conditions.

  • Biotin Tag: Attached to the lysine side chain, it allows for strong and specific binding to streptavidin, avidin, and NeutrAividin, which is useful for affinity purification, immunoassays, and other detection methods.

  • PEG4 Spacer: A polyethylene (B3416737) glycol spacer enhances the solubility of the amino acid and the final peptide, reduces steric hindrance, and improves the accessibility of the biotin tag for binding to streptavidin.

Primary applications include the synthesis of biotinylated peptides for use as probes in biochemical assays, affinity capture and purification, and diagnostics.

Q2: What are the most common side reactions or issues encountered when using Fmoc-Lys(biotin-PEG4)-OH?

A2: The most common challenges are related to the steric bulk of the biotin-PEG4 side chain and potential solubility issues. These include:

  • Incomplete Coupling: The bulky side chain can sterically hinder the reaction between the carboxyl group of Fmoc-Lys(biotin-PEG4)-OH and the free amine of the growing peptide chain on the resin.

  • Peptide Aggregation: Although the PEG4 spacer improves solubility, the overall hydrophobicity and size of the modified lysine can contribute to peptide aggregation, especially in longer or more hydrophobic sequences. This can lead to reduced reagent accessibility and lower yields.

  • Solubility of the Reagent: While more soluble than Fmoc-Lys(biotin)-OH, ensuring complete dissolution in the synthesis solvent (e.g., DMF) is crucial for efficient coupling.

Q3: How does the PEG4 spacer improve the synthesis process?

A3: The PEG4 spacer offers several advantages:

  • Increased Solubility: It improves the solubility of the Fmoc-amino acid in common SPPS solvents and enhances the solubility of the final biotinylated peptide in aqueous buffers.[1]

  • Reduced Aggregation: By increasing the hydrophilicity and flexibility of the side chain, the PEG spacer can help to disrupt inter-chain hydrogen bonding that leads to peptide aggregation.[1]

  • Improved Biotin Accessibility: The spacer arm physically separates the biotin moiety from the peptide backbone, which can reduce steric hindrance and facilitate more efficient binding to streptavidin or avidin.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency or Incomplete Coupling of Fmoc-Lys(biotin-PEG4)-OH

Symptoms:

  • Positive Kaiser test (blue/purple beads) after the coupling step.

  • Presence of deletion sequences lacking the biotinylated lysine in the final mass spectrometry analysis.

  • Lower than expected overall peptide yield.

Potential Causes and Solutions:

Potential CauseTroubleshooting Strategy
Steric Hindrance Double Coupling: After the initial coupling, drain the reaction vessel and repeat the coupling step with a fresh solution of activated Fmoc-Lys(biotin-PEG4)-OH. Increase Coupling Time: Extend the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight. Use a More Potent Coupling Reagent: Switch to a more efficient coupling reagent known to be effective for sterically hindered amino acids, such as HATU or HCTU.
Poor Reagent Solubility Ensure Complete Dissolution: Gently warm the solution of Fmoc-Lys(biotin-PEG4)-OH in the solvent (e.g., DMF or NMP) to ensure it is fully dissolved before activation and addition to the resin. For the related compound Fmoc-Lys(Biotin)-OH, solubility is noted to be better in NMP than DMF.[2] Use a Co-solvent: In some cases, a small amount of DMSO can be added to the DMF to improve the solubility of bulky reagents.
Peptide Aggregation Switch to NMP: Use N-Methyl-2-pyrrolidone (NMP) as the solvent instead of DMF, as it can be more effective at disrupting peptide aggregation. Elevated Temperature: Perform the coupling reaction at an elevated temperature (e.g., 40-50°C) to help break up secondary structures.
Issue 2: Poor Overall Yield of the Final Biotinylated Peptide

Symptoms:

  • Low quantity of crude peptide obtained after cleavage from the resin.

  • Complex HPLC chromatogram with multiple peaks, indicating a high level of impurities.

Potential Causes and Solutions:

Potential CauseTroubleshooting Strategy
Cumulative Incomplete Reactions Optimize Each Step: Ensure that both the Fmoc deprotection and coupling steps are driven to completion throughout the synthesis. Use a small sample of resin for a Kaiser test after each coupling to monitor efficiency. Incomplete deprotection and coupling, even at a low level, can significantly reduce the final yield of a long peptide.[3]
Aggregation Throughout Synthesis Incorporate Disrupting Elements: If the peptide sequence is known to be aggregation-prone, consider incorporating pseudoproline dipeptides or using a more aggregation-disrupting resin.
Side Reactions During Cleavage Use Appropriate Scavengers: Ensure the cleavage cocktail contains the correct scavengers for the amino acids in your sequence to prevent side reactions with the biotin moiety or other sensitive residues.

Quantitative Data

Table 1: Qualitative Comparison of Coupling Performance

ParameterStandard Fmoc-Amino Acid (e.g., Fmoc-Ala-OH)Fmoc-Lys(biotin-PEG4)-OH
Steric Hindrance LowHigh
Relative Coupling Time Standard (e.g., 1-2 hours)Potentially longer (2-4 hours or double coupling may be required)
Propensity for Incomplete Coupling LowModerate to High
Solubility in DMF Generally HighGood, enhanced by PEG4 spacer
Potential for Aggregation Sequence-dependentCan contribute to aggregation due to bulky side chain

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Lys(biotin-PEG4)-OH

This protocol outlines a standard method for coupling Fmoc-Lys(biotin-PEG4)-OH using HATU as the activating agent.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Lys(biotin-PEG4)-OH

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-Lys(biotin-PEG4)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5-7 times) and DCM (3 times).

Protocol 2: Troubleshooting with Double Coupling

This protocol should be used if the Kaiser test is positive after the standard coupling procedure.

Procedure:

  • After the initial 2-4 hour coupling and a positive Kaiser test, drain the reaction solution from the vessel.

  • Wash the resin with DMF (3 times).

  • Repeat steps 2-7 from Protocol 1 with a fresh solution of activated Fmoc-Lys(biotin-PEG4)-OH.

  • After the second coupling, perform another Kaiser test to confirm the reaction has gone to completion.

Mandatory Visualizations

experimental_workflow start Deprotected Peptide-Resin coupling Couple for 2-4 hours start->coupling pre_activation Prepare Activated Fmoc-Lys(biotin-PEG4)-OH (HATU/DIPEA in DMF) pre_activation->coupling kaiser_test Kaiser Test coupling->kaiser_test wash Wash Resin (DMF, DCM) kaiser_test->wash Negative double_coupling Repeat Coupling Step kaiser_test->double_coupling Positive next_cycle Proceed to Next Cycle wash->next_cycle double_coupling->kaiser_test

Caption: Workflow for coupling Fmoc-Lys(biotin-PEG4)-OH with a troubleshooting loop.

logical_relationships main_issue Low Yield of Biotinylated Peptide cause1 Incomplete Coupling main_issue->cause1 cause2 Peptide Aggregation main_issue->cause2 cause3 Poor Reagent Solubility main_issue->cause3 subcause1_1 Steric Hindrance (Bulky Side Chain) cause1->subcause1_1 solution2_1 Use NMP Solvent cause2->solution2_1 solution2_2 Elevated Temperature cause2->solution2_2 solution3_1 Ensure Complete Dissolution (Warm/Co-solvent) cause3->solution3_1 solution1_1 Double Coupling subcause1_1->solution1_1 solution1_2 Increase Coupling Time subcause1_1->solution1_2 solution1_3 Use Stronger Coupling Reagent (HATU) subcause1_1->solution1_3

Caption: Common causes and solutions for low-yield synthesis of biotinylated peptides.

References

Technical Support Center: Optimizing Fmoc-Lys(biotin-PEG4)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective utilization of Fmoc-Lys(biotin-PEG4)-OH in your peptide synthesis workflows. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal results.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Lys(biotin-PEG4)-OH and what are its primary applications?

A1: Fmoc-Lys(biotin-PEG4)-OH is a derivative of the amino acid lysine (B10760008), designed for use in solid-phase peptide synthesis (SPPS). It features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group, which is compatible with standard Fmoc-based synthesis protocols. The side chain of the lysine is modified with a biotin (B1667282) molecule attached via a polyethylene (B3416737) glycol (PEG4) spacer. This modification allows for the precise incorporation of a biotin label into a peptide sequence. The primary applications include the synthesis of biotinylated peptides for affinity capture, pull-down assays, imaging probes, and other diagnostic and biochemical assays that leverage the high-affinity interaction between biotin and streptavidin.

Q2: What are the advantages of using a PEG4 spacer in Fmoc-Lys(biotin-PEG4)-OH?

A2: The PEG4 spacer offers several advantages in peptide synthesis and subsequent applications. Firstly, it enhances the water solubility of the resulting biotinylated peptide, which can be beneficial for both the synthesis process and the biological application of the peptide.[1] Secondly, the flexible PEG4 linker reduces steric hindrance between the biotin molecule and the peptide chain, which can improve the accessibility of the biotin for binding to streptavidin. This can lead to better performance in affinity-based assays.

Q3: Can I use standard coupling reagents with Fmoc-Lys(biotin-PEG4)-OH?

A3: Yes, standard coupling reagents used in Fmoc-SPPS are compatible with Fmoc-Lys(biotin-PEG4)-OH. Commonly used reagents include aminium/uronium salts like HBTU, HATU, and HCTU, as well as phosphonium (B103445) salts like PyBOP.[2] The choice of coupling reagent can impact the efficiency of the reaction, especially given the bulky nature of this modified amino acid.[2][3]

Q4: Is Fmoc-Lys(biotin-PEG4)-OH suitable for automated peptide synthesizers?

A4: Yes, Fmoc-Lys(biotin-PEG4)-OH can be used in automated peptide synthesizers. However, due to its potential for lower solubility in standard solvents like DMF compared to unmodified amino acids, it is crucial to ensure complete dissolution before it is introduced to the synthesizer. Special attention should be paid to the solvent system and concentration to prevent precipitation and clogging of the instrument's fluidics.

Troubleshooting Guides

Issue 1: Poor Solubility of Fmoc-Lys(biotin-PEG4)-OH

Q: I am having difficulty dissolving Fmoc-Lys(biotin-PEG4)-OH in DMF for my coupling reaction. What can I do?

A: Poor solubility of biotinylated amino acids is a common issue that can negatively impact coupling efficiency. Here are several strategies to address this:

  • Change the Solvent System: While the PEG4 spacer improves solubility over non-PEGylated versions, issues can still arise. Consider using N-Methyl-2-pyrrolidone (NMP), which generally offers better solubility for Fmoc-Lys(biotin)-OH. A mixture of solvents can also be effective. For the related compound Fmoc-Lys(Biotin)-OH, a 2:1 (v/v) mixture of Dichloromethane (DCM) and NMP has been used successfully.

  • Use a Base to Aid Dissolution: For Fmoc-Lys(Biotin)-OH, dissolving 75 mg in 1 ml of DMF containing 80 microliters of N,N-Diisopropylethylamine (DIPEA) has been shown to be effective. This is particularly useful when using coupling reagents like HBTU, HATU, or HCTU, which already include DIPEA in the activation mixture.

  • Gentle Heating: Gently warming the solvent can help dissolve the amino acid derivative. For instance, a 0.1 M solution of Fmoc-Lys(Biotin)-OH in NMP can be prepared with heating at 40°C.

  • Sonication: Sonication of the mixture can also aid in the dissolution process.

Issue 2: Incomplete Coupling of Fmoc-Lys(biotin-PEG4)-OH

Q: The Kaiser test on my resin is still positive (blue) after the coupling step with Fmoc-Lys(biotin-PEG4)-OH. What should I do?

A: A positive Kaiser test indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.[1][4] This is a known challenge, especially with bulky amino acids.[4] Here's a systematic approach to troubleshoot this issue:

  • Confirm Complete Dissolution: Ensure that the Fmoc-Lys(biotin-PEG4)-OH was fully dissolved in the solvent before it was added to the resin. If not, undissolved material is a likely cause of the incomplete reaction.

  • Perform a Second Coupling (Double Coupling): If the Kaiser test is positive, a second coupling is recommended.[5] Wash the resin thoroughly with DMF and repeat the coupling step with a fresh solution of activated Fmoc-Lys(biotin-PEG4)-OH. It can sometimes be beneficial to use a different activation method for the second coupling if your synthesis is being performed manually.[6]

  • Increase Coupling Time: The standard coupling time may not be sufficient for this bulky amino acid. Consider extending the coupling time to several hours or even overnight.[7]

  • Increase Reagent Equivalents: Using a higher excess of the amino acid and coupling reagents can help drive the reaction to completion. Refer to the data tables for recommended concentrations.

  • Change Coupling Reagent: If you are using a standard coupling reagent like HBTU, switching to a more powerful one like HATU may improve the outcome.[3][8] HATU is known to react faster and with less epimerization.[8]

  • Capping: If a small number of amino groups remain unreacted after a second coupling, it is advisable to "cap" them to prevent the formation of deletion peptide impurities.[5] This is typically done by acetylating the unreacted amines with acetic anhydride.

Data Presentation

Table 1: Solubility of Fmoc-Lys(Biotin)-OH in Various Solvents

Note: While this data is for the closely related Fmoc-Lys(Biotin)-OH, the principles are applicable to Fmoc-Lys(biotin-PEG4)-OH, which is expected to have improved solubility due to the PEG4 spacer.

Solvent/MixtureConcentrationConditionsReference
NMP0.1 MHeating at 40°C may be required.
DMF with DIPEA75 mg / 1 mL DMF + 80 µL DIPEADIPEA aids in dissolution.
DCM / NMP2:1 (v/v)-
DMFLow solubility-
Table 2: Recommended Reagent Equivalents for Coupling
ReagentEquivalents (relative to resin loading)NotesReference
Fmoc-Amino Acid3For HATU activation.[9]
HATU3-[9]
DIPEA6For HATU activation.[9]
Fmoc-Amino Acid3For DCC/HOBt activation.[4]
DCC3-[4]
HOBt3-[4]
Biotin (for post-synthesis labeling)10For coupling to Lys(Dde) side chain.[7]

Experimental Protocols

Protocol 1: Direct Coupling of Fmoc-Lys(biotin-PEG4)-OH

This protocol assumes a standard Fmoc-SPPS workflow on a solid support.

  • Fmoc-Deprotection: Treat the resin-bound peptide with 20% piperidine (B6355638) in DMF to remove the N-terminal Fmoc group.

  • Washing: Thoroughly wash the resin with DMF.

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines (a positive blue result).

  • Preparation of Coupling Solution:

    • In a separate vessel, dissolve 3 equivalents of Fmoc-Lys(biotin-PEG4)-OH and 3 equivalents of HATU in a minimal volume of NMP or a suitable solvent mixture (see Table 1).

    • Ensure complete dissolution, using gentle warming or sonication if necessary.

    • Add 6 equivalents of DIPEA to the solution.

  • Coupling Reaction: Immediately add the prepared coupling solution to the resin.

  • Mixing: Agitate the mixture at room temperature for at least 2 hours. For this bulky amino acid, a longer coupling time (e.g., 4 hours to overnight) may be necessary.

  • Monitoring the Coupling:

    • Take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test.

    • A negative result (yellow/colorless beads) indicates that the coupling is complete.

    • If the result is positive (blue beads), perform a second coupling (see Troubleshooting Guide).

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.

Protocol 2: Alternative Strategy using Fmoc-Lys(Dde)-OH

This method involves incorporating a lysine with a Dde-protected side chain, completing the peptide synthesis, and then selectively deprotecting the Dde group to attach biotin.[7][10]

  • Incorporate Fmoc-Lys(Dde)-OH: During your standard SPPS, couple Fmoc-Lys(Dde)-OH at the desired position in the peptide sequence.

  • Complete Peptide Synthesis: Continue with the synthesis of the remaining peptide chain.

  • Selective Dde-Deprotection:

    • Wash the resin-bound peptide with DMF.

    • Treat the resin with a solution of 2% hydrazine (B178648) in DMF. Perform this treatment twice for 5 minutes each time.[7]

  • Washing: Wash the resin thoroughly with DMF.

  • Biotinylation of the Lysine Side Chain:

    • Prepare a solution of 10 equivalents of biotin in a 1:1 mixture of DMF:DMSO. Gentle warming may be required for complete dissolution.[7]

    • Activate the biotin by adding a coupling reagent such as HBTU/HOBt and DIPEA.[7]

    • Add the activated biotin solution to the resin and allow it to react overnight.[7]

  • Washing: Wash the resin with DMF:DMSO (1:1), followed by DMF and DCM.

  • Final Cleavage and Deprotection: Cleave the biotinylated peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., TFA-based).

Visualizations

experimental_workflow Workflow for Incorporating Fmoc-Lys(biotin-PEG4)-OH start Start: Resin-bound peptide with free N-terminus prepare_solution Prepare Coupling Solution: - Fmoc-Lys(biotin-PEG4)-OH - Coupling Reagent (e.g., HATU) - DIPEA in NMP/DMF start->prepare_solution coupling Add solution to resin and react (2h - overnight) prepare_solution->coupling wash1 Wash resin with DMF coupling->wash1 kaiser_test Kaiser Test wash1->kaiser_test wash2 Wash resin with DMF kaiser_test->wash2 Negative (Complete) double_couple Incomplete Coupling: Perform double coupling or other troubleshooting kaiser_test->double_couple Positive (Incomplete) next_cycle Proceed to next synthesis cycle wash2->next_cycle double_couple->coupling

Caption: A general workflow for the incorporation of Fmoc-Lys(biotin-PEG4)-OH.

troubleshooting_workflow Troubleshooting Incomplete Coupling start Positive Kaiser Test after first coupling check_solubility Was the amino acid fully dissolved? start->check_solubility redissolve Improve dissolution: - Change solvent (NMP) - Add DIPEA - Gentle heat/sonication check_solubility->redissolve No double_couple Perform a second coupling check_solubility->double_couple Yes redissolve->double_couple kaiser2 Kaiser Test after second coupling double_couple->kaiser2 cap Cap unreacted amines with Acetic Anhydride kaiser2->cap Still Positive proceed Proceed with synthesis kaiser2->proceed Negative (Complete) cap->proceed

Caption: A decision tree for troubleshooting incomplete coupling reactions.

alternative_strategy Alternative Biotinylation Strategy start Incorporate Fmoc-Lys(Dde)-OH into peptide chain complete_synthesis Complete synthesis of the peptide start->complete_synthesis dde_removal Selective Dde removal with 2% Hydrazine in DMF complete_synthesis->dde_removal wash1 Wash resin with DMF dde_removal->wash1 biotinylation Couple Biotin to Lys side chain (e.g., with HBTU/HOBt/DIPEA) wash1->biotinylation wash2 Wash resin biotinylation->wash2 cleavage Cleave and deprotect peptide wash2->cleavage

Caption: Workflow for the alternative strategy using Fmoc-Lys(Dde)-OH.

References

Preventing incomplete Fmoc deprotection of biotin-PEG4-lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering challenges with the Fmoc deprotection of biotin-PEG4-lysine during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Fmoc deprotection of biotin-PEG4-lysine?

Incomplete Fmoc deprotection of biotin-PEG4-lysine can stem from several factors, often amplified by the presence of the polyethylene (B3416737) glycol (PEG) chain:

  • Steric Hindrance: The bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group, in combination with the steric shield created by the PEG chain, can physically obstruct the piperidine (B6355638) base from accessing the N-terminal amine. This issue can be more pronounced with longer PEG chains.[1]

  • Poor Solvation and Resin Swelling: Inadequate swelling of the solid support resin or poor solvation of the PEGylated peptide can hinder the diffusion of the deprotection reagent to the reaction sites.[1]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, which can physically block the N-terminal Fmoc group, preventing the deprotection reagent from accessing it.[2]

  • Suboptimal Reagents: The use of degraded or impure reagents, such as an old piperidine solution, can lead to reduced deprotection efficiency.[3] It is advisable to use freshly prepared deprotection solutions.[1]

Q2: How can I detect incomplete Fmoc deprotection?

Several methods are available to assess the completeness of the Fmoc deprotection step:

  • Qualitative Colorimetric Tests:

    • Kaiser Test (Ninhydrin Test): This is a rapid test to detect free primary amines. A positive result (blue/purple beads) indicates successful Fmoc removal, while a negative result (yellow or colorless beads) suggests incomplete deprotection.[1][2] Note that this test is not reliable for N-terminal proline residues.[2]

    • TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another colorimetric assay for detecting primary amines.[2]

  • Quantitative UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine releases dibenzofulvene (DBF), which forms an adduct with piperidine that can be monitored by its absorbance at approximately 301 nm.[1][2][4] A lack of or reduced absorbance indicates a problem with the deprotection step.[1]

  • Chromatography and Mass Spectrometry (HPLC/MS): Analysis of the cleaved crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) can reveal the presence of deletion sequences (the desired peptide missing one or more amino acids) or Fmoc-adducts (the desired peptide with the Fmoc group still attached).[1] Mass spectrometry is crucial for confirming the identity of these byproducts.[1]

Q3: What are the consequences of incomplete Fmoc removal?

Incomplete Fmoc deprotection can lead to significant problems in peptide synthesis:

  • Deletion Sequences: If the Fmoc group is not removed, the subsequent amino acid cannot be coupled, resulting in a peptide sequence that is missing one or more residues.[1] These deletion sequences can be difficult to separate from the target peptide.[1]

  • Fmoc-Adducts: The unremoved Fmoc group will be carried through the synthesis and will be present in the final crude product, complicating the purification process.[1]

  • Lower Yield and Purity: The presence of deletion sequences and Fmoc-adducts decreases the overall yield and purity of the desired peptide.[1][5]

Troubleshooting Guide

This guide provides a systematic approach to resolving incomplete Fmoc deprotection of biotin-PEG4-lysine.

Problem: Negative Kaiser test result after deprotection.

A negative Kaiser test (yellow or colorless beads) indicates that the Fmoc group has not been removed, and there are no free primary amines on the resin.

G start Negative Kaiser Test double_deprotection Perform Double Deprotection start->double_deprotection Immediate Action increase_time Increase Deprotection Time double_deprotection->increase_time If still negative retest Retest with Kaiser Test double_deprotection->retest stronger_cocktail Use Stronger Deprotection Cocktail (e.g., add DBU) increase_time->stronger_cocktail For difficult sequences increase_time->retest check_reagents Check Reagent Quality (Fresh Piperidine) stronger_cocktail->check_reagents If issues persist stronger_cocktail->retest check_reagents->double_deprotection After confirming reagents retest->start Negative Result (Re-evaluate strategy) proceed Proceed to Coupling retest->proceed Positive Result G start Deletion Sequences in HPLC optimize_deprotection Optimize Deprotection Protocol start->optimize_deprotection improve_solvation Improve Solvation start->improve_solvation check_resin_loading Check Resin Loading start->check_resin_loading extend_time Extend Deprotection Time (e.g., 2 x 15 min) optimize_deprotection->extend_time add_dbu Add DBU to Deprotection Solution (e.g., 2%) optimize_deprotection->add_dbu resynthesize Re-synthesize Peptide extend_time->resynthesize add_dbu->resynthesize chaotropic_agents Consider Chaotropic Agents improve_solvation->chaotropic_agents chaotropic_agents->resynthesize reduce_loading Reduce Initial Resin Loading check_resin_loading->reduce_loading reduce_loading->resynthesize

References

Technical Support Center: Purification of Long Peptides with Fmoc-Lys(biotin-PEG4)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of long peptides containing the Fmoc-Lys(biotin-PEG4)-OH modification.

Troubleshooting Guide

Long peptides, especially those incorporating modifications like biotin (B1667282) and polyethylene (B3416737) glycol (PEG), often present unique purification challenges. This guide addresses common issues in a question-and-answer format to help you navigate these complexities.

Q1: Why is my peptide showing poor solubility in standard HPLC mobile phases?

A1: Long peptides, particularly those with hydrophobic residues, are prone to aggregation. While the PEG4 linker is designed to enhance solubility, the overall hydrophobicity of a long peptide chain can still dominate.[1]

  • Possible Causes:

    • Aggregation: The peptide chains are interacting with each other, forming insoluble aggregates. This is a common issue with long and hydrophobic peptides.[2]

    • Inappropriate Solvent: The initial dissolution solvent may not be optimal for your specific peptide sequence.

    • Residual Protecting Groups: Incomplete removal of the Fmoc group or other side-chain protecting groups can significantly decrease solubility.

  • Solutions:

    • Test different dissolution solvents: Start with a small amount of your crude peptide and test solubility in various solvents. For highly hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile (B52724) can be used for initial dissolution, followed by careful dilution with the aqueous mobile phase.[3]

    • Use of Solubility Enhancers: Incorporate additives into your mobile phase, such as organic modifiers (e.g., isopropanol) or chaotropic agents (e.g., guanidine (B92328) hydrochloride or urea) to disrupt aggregation.[4][5]

    • pH Adjustment: Most peptides are more soluble at a low pH where carboxyl groups are protonated.[6] Ensure your mobile phase is sufficiently acidic (e.g., using 0.1% TFA).

    • Sonication: Brief sonication can help to break up small aggregates and facilitate dissolution.[3]

Q2: My HPLC chromatogram shows broad or tailing peaks for my target peptide. What's causing this?

A2: Peak broadening and tailing are common issues in the purification of long and modified peptides. Several factors related to the peptide itself and the chromatographic conditions can contribute to this.

  • Possible Causes:

    • PEG Dispersity: The PEG4 linker itself can contribute to peak broadening in RP-HPLC. The retention time can increase with the length of the PEG chain, and any heterogeneity in the PEG length will result in a broader peak.[7][8]

    • Secondary Interactions: The peptide may be interacting with the silica (B1680970) backbone of the C18 column, especially if it is a basic peptide. This can lead to peak tailing.[9]

    • Aggregation on the Column: The peptide may be aggregating on the column itself, leading to poor peak shape.

    • Column Overload: Injecting too much peptide can saturate the column, resulting in broad, asymmetric peaks.

    • Incomplete Fmoc-Deprotection: The presence of the hydrophobic Fmoc group on some peptide chains will result in a closely eluting, broader peak next to the main product peak.

  • Solutions:

    • Optimize the Gradient: A shallower gradient can often improve the resolution of closely eluting species and sharpen peaks.[10]

    • Mobile Phase Modifiers:

      • Ion-Pairing Agents: Using trifluoroacetic acid (TFA) as an ion-pairing agent can improve the peak shape of basic peptides.[11]

      • Organic Modifiers: Adding a small percentage of a stronger organic solvent like isopropanol (B130326) to the mobile phase can sometimes improve peak shape for hydrophobic peptides.[4]

    • Elevated Temperature: Increasing the column temperature can improve peak shape by reducing mobile phase viscosity and improving mass transfer. However, be mindful of the stability of your peptide at higher temperatures.[12]

    • Column Choice: For long peptides, a column with a larger pore size (e.g., 300 Å) is generally recommended to allow for better diffusion of the molecule into and out of the pores.[4]

    • Reduce Sample Load: Perform a loading study to determine the optimal amount of peptide to inject for your column size.

Q3: I'm having difficulty separating my target peptide from closely eluting impurities. How can I improve resolution?

A3: Co-elution of impurities is a frequent challenge, especially with long peptides where single amino acid deletions or modifications result in very similar hydrophobic profiles.

  • Possible Causes:

    • Truncated or Deletion Sequences: These are common byproducts of solid-phase peptide synthesis (SPPS) and often have very similar retention times to the full-length product.[13]

    • Incompletely Deprotected Peptides: Residual side-chain protecting groups can lead to impurities that are difficult to separate.

    • Oxidation or Deamidation: Certain amino acids are prone to modification during synthesis and cleavage, leading to closely eluting species.

  • Solutions:

    • Multi-dimensional Chromatography: Employing a two-step purification process can be highly effective.

      • Affinity Purification: Use the biotin tag for an initial capture step on a streptavidin-based resin. This will enrich your biotinylated peptide and remove many non-biotinylated impurities.[14]

      • RP-HPLC: The enriched sample can then be further purified by RP-HPLC to separate closely related biotinylated impurities.

    • Optimize HPLC Selectivity:

      • Different Mobile Phase pH: Changing the pH of the mobile phase can alter the ionization state of the peptide and impurities, potentially leading to better separation.[15]

      • Alternative Ion-Pairing Reagents: If TFA is not providing adequate resolution, other ion-pairing reagents can be explored.

      • Different Stationary Phase: If a C18 column is not effective, a C8 or C4 column, which are less hydrophobic, might provide a different selectivity.

Q4: I suspect I have incomplete Fmoc-group removal. How can I confirm this and purify my peptide?

A4: The Fmoc group is highly hydrophobic and its incomplete removal will result in a significant purification challenge.

  • Confirmation:

    • Mass Spectrometry (MS): This is the most definitive way to identify Fm-protected impurities. The mass of the Fmoc group is 222.24 Da. Look for a peak corresponding to the mass of your peptide + 222.24 Da.

    • HPLC Profile: The Fmoc-containing peptide will have a significantly longer retention time on RP-HPLC compared to the fully deprotected peptide. You may see a distinct, later-eluting peak.

  • Purification Strategy:

    • Optimized Deprotection: Before purification, ensure your deprotection step during synthesis is complete. Using a stronger base or increasing the reaction time might be necessary for long, aggregated peptides.[3]

    • Preparative HPLC: If you have a significant amount of Fmoc-protected peptide, a well-optimized preparative HPLC method with a shallow gradient should be able to separate it from the desired product.

    • Post-Purification Deprotection: In some cases, it may be easier to purify the Fmoc-peptide and then perform a deprotection step in solution, followed by a final clean-up step.

Frequently Asked Questions (FAQs)

Q: What is the primary advantage of using Fmoc-Lys(biotin-PEG4)-OH in peptide synthesis?

A: This reagent allows for the site-specific incorporation of a biotin label with a hydrophilic spacer arm. The PEG4 linker improves the water solubility of the resulting peptide, which can be particularly beneficial for long, hydrophobic sequences that are prone to aggregation.[1] It also provides a spacer to reduce steric hindrance between the biotin and the peptide, which can be important for biotin-streptavidin binding.

Q: What are the most common impurities I should expect in my crude peptide product?

A: Following solid-phase peptide synthesis, common impurities include:

  • Truncated sequences: Peptides that are missing one or more amino acids.

  • Deletion sequences: Peptides lacking an internal amino acid.

  • Incompletely deprotected peptides: Peptides still carrying side-chain protecting groups or the N-terminal Fmoc group.

  • Peptides modified during cleavage: For example, oxidation of methionine or tryptophan residues.

  • Reagents from the cleavage cocktail. [13]

Q: Can I use affinity purification as my sole purification method?

A: While affinity purification on a streptavidin column is excellent for enriching the biotinylated peptide and removing non-biotinylated impurities, it will not separate closely related biotinylated species (e.g., deletion sequences that are also biotinylated).[16] Therefore, it is often used as an initial enrichment step followed by a high-resolution technique like RP-HPLC.

Q: How should I store my purified long biotinylated peptide?

A: Lyophilized peptides are generally stable when stored at -20°C or lower with a desiccant. For long-term storage, -80°C is recommended. Once in solution, it is best to make aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. The stability in solution will depend on the peptide sequence.

Data Presentation

Table 1: Common Solvents for Initial Dissolution of Long Biotinylated Peptides

SolventPolarityNotes
Water with 0.1% TFAHighIdeal starting point if the peptide is soluble.
Acetonitrile/Water (50:50) with 0.1% TFAMediumA good next choice for less polar peptides.
Dimethylformamide (DMF)HighCan be effective for many difficult peptides.
Dimethyl Sulfoxide (DMSO)HighA strong solvent for very hydrophobic peptides. Use with caution as it can be difficult to remove and may oxidize sensitive residues.

Table 2: Representative RP-HPLC Gradient for a Long Biotinylated Peptide

Time (min)% Mobile Phase B (Acetonitrile + 0.1% TFA)Flow Rate (mL/min)
0101.0
5101.0
35601.0
40901.0
45901.0
50101.0
60101.0
Note: This is an example gradient and should be optimized for your specific peptide.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Long Peptide containing Fmoc-Lys(biotin-PEG4)-OH

  • Sample Preparation: a. Dissolve a small amount of the crude, lyophilized peptide in the initial mobile phase (e.g., 10% Acetonitrile in water with 0.1% TFA). If insoluble, test the solvents listed in Table 1. b. Sonicate for 5-10 minutes if necessary. c. Centrifuge the solution at high speed for 10 minutes to pellet any insoluble material. d. Filter the supernatant through a 0.45 µm syringe filter.[17]

  • Chromatography Conditions:

    • Column: C18 reversed-phase column with a wide pore size (300 Å), suitable for large molecules.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[18]

    • Gradient: A shallow gradient is recommended for long peptides (e.g., 0.5% to 1% increase in Mobile Phase B per minute). See Table 2 for an example.

    • Flow Rate: Dependent on the column diameter.

    • Detection: UV absorbance at 220 nm and 280 nm.

    • Column Temperature: Start at room temperature. If peak shape is poor, consider increasing to 30-40°C.

  • Purification Run: a. Equilibrate the column with the initial mobile phase conditions for at least 10 column volumes. b. Inject the filtered sample onto the column. c. Run the gradient and collect fractions corresponding to the major peaks.

  • Fraction Analysis and Pooling: a. Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide. b. Pool the pure fractions and lyophilize to obtain the final product.

Protocol 2: Two-Step Purification: Affinity Capture followed by RP-HPLC

  • Affinity Capture: a. Resin Equilibration: Equilibrate streptavidin-agarose resin with a suitable binding buffer (e.g., PBS, pH 7.4). b. Sample Binding: Dissolve the crude peptide in the binding buffer and incubate with the equilibrated resin. c. Washing: Wash the resin extensively with the binding buffer to remove non-biotinylated impurities. d. Elution: Elute the biotinylated peptide from the resin. Due to the strong biotin-streptavidin interaction, denaturing conditions are often required for elution. Alternatively, for less stringent binding, elution with an excess of free biotin at an elevated temperature may be possible.[19]

  • RP-HPLC Purification: a. Buffer Exchange (if necessary): The eluted sample may need to be buffer-exchanged into a suitable solvent for RP-HPLC. b. Purification: Purify the enriched biotinylated peptide using the RP-HPLC protocol described in Protocol 1.

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification Strategy cluster_analysis Analysis & Final Product SPPS Solid-Phase Peptide Synthesis (with Fmoc-Lys(biotin-PEG4)-OH) Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Crude_Peptide Crude Lyophilized Peptide Cleavage->Crude_Peptide Solubilization Solubility Testing & Dissolution Crude_Peptide->Solubilization Purification_Choice Choose Purification Method Solubilization->Purification_Choice Affinity_Purification Affinity Purification (Streptavidin Resin) Purification_Choice->Affinity_Purification Complex Mixture RP_HPLC RP-HPLC Purification_Choice->RP_HPLC Simpler Mixture Affinity_Purification->RP_HPLC Further Purification Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Analysis Analytical HPLC & Mass Spectrometry Fraction_Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure Biotinylated Peptide Lyophilization->Pure_Peptide

Caption: Workflow for the synthesis and purification of long biotinylated peptides.

troubleshooting_workflow cluster_solubility Solubility Issues cluster_peak_shape Peak Shape Problems cluster_resolution Resolution Issues Start Start Purification Problem Problem Encountered? Start->Problem Poor_Solubility Poor Solubility Problem->Poor_Solubility Yes Bad_Peak_Shape Broad or Tailing Peaks Problem->Bad_Peak_Shape Yes Poor_Resolution Poor Resolution Problem->Poor_Resolution Yes Successful_Purification Successful Purification Problem->Successful_Purification No Solubility_Solutions Change Solvent Add Enhancers Adjust pH Sonicate Poor_Solubility->Solubility_Solutions Solubility_Solutions->Problem Peak_Shape_Solutions Optimize Gradient Change Mobile Phase Increase Temperature Check Column Bad_Peak_Shape->Peak_Shape_Solutions Peak_Shape_Solutions->Problem Resolution_Solutions 2D Chromatography Optimize Selectivity (pH, Column) Poor_Resolution->Resolution_Solutions Resolution_Solutions->Problem

Caption: Troubleshooting decision tree for peptide purification.

References

Long-term storage and stability of Fmoc-Lys(biotin-PEG4)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage, stability, and handling of Fmoc-Lys(biotin-PEG4)-OH. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for Fmoc-Lys(biotin-PEG4)-OH?

A1: For optimal long-term stability, Fmoc-Lys(biotin-PEG4)-OH should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture.[1][2] Several suppliers indicate that the product can be shipped at ambient temperature, suggesting short-term stability at room temperature.[2] For extended periods, lower temperatures are recommended to minimize potential degradation.

Q2: How should I handle Fmoc-Lys(biotin-PEG4)-OH upon receiving it and during use?

A2: To prevent contamination and degradation, it is crucial to handle Fmoc-Lys(biotin-PEG4)-OH under dry conditions.[1] Before opening, allow the container to warm to room temperature in a desiccator to avoid condensation of moisture, which can lead to hydrolysis of the Fmoc group.[3] After dispensing the desired amount, it is good practice to purge the container with an inert gas like argon or nitrogen before resealing.[3] Avoid repeated freeze-thaw cycles if the product is stored in solution.[1]

Q3: What is the recommended way to store solutions of Fmoc-Lys(biotin-PEG4)-OH?

A3: While storing the compound in its solid form is highly recommended for long-term stability, solutions can be prepared for immediate or short-term use. If storage in solution is necessary, it is best to prepare aliquots to avoid multiple freeze-thaw cycles and store them at -20°C for up to one month or at -80°C for up to six months.[4][5] The stability of the compound in solution is generally lower than in its solid state.

Q4: In which solvents is Fmoc-Lys(biotin-PEG4)-OH soluble?

A4: Fmoc-Lys(biotin-PEG4)-OH is generally soluble in common organic solvents used in solid-phase peptide synthesis (SPPS), such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[4] For the related compound Fmoc-Lys(biotin)-OH, solubility is reported to be better in NMP than in DMF. The solubility of Fmoc-Lys(biotin)-OH in a mixture of DMF and diisopropylethylamine (DIPEA) has also been noted to be effective.

Stability Data

While specific long-term stability studies on Fmoc-Lys(biotin-PEG4)-OH are not extensively published, the following tables provide an illustrative summary of expected stability based on data for similar Fmoc-amino acids and general handling principles.

Table 1: Recommended Storage Conditions and Expected Shelf-Life

FormStorage TemperatureRecommended DurationRationale
Solid-20°CUp to 3 yearsMinimizes degradation over extended periods.[6]
Solid4°CUp to 2 yearsSuitable for intermediate-term storage.[6]
SolidRoom TemperatureWeeks to monthsGenerally stable for short periods, such as during shipping.[3]
Solution-20°CUp to 1 monthPrevents degradation in solution for a limited time.[4][5]
Solution-80°CUp to 6 monthsEnhanced stability for solutions compared to -20°C.[4][5]

Table 2: Factors Affecting Stability

FactorEffect on StabilityPrevention Measures
Moisture Can cause hydrolysis of the Fmoc protecting group.[4]Store in a tightly sealed container in a desiccator. Allow the product to reach room temperature before opening.[3]
Light The Fmoc group can be light-sensitive, leading to degradation.[4]Store in an amber vial or in the dark.
Amine Contaminants Traces of amines in solvents (e.g., DMF) can cause premature deprotection of the Fmoc group.[4]Use high-purity, amine-free solvents for all applications.
Repeated Freeze-Thaw Cycles Can accelerate the degradation of the compound in solution.[1][3]Prepare and store solutions in single-use aliquots.
Oxidation While the Fmoc and lysine (B10760008) components are relatively stable, the PEG chain can be susceptible to oxidation over time.Store under an inert atmosphere (argon or nitrogen).[3]

Troubleshooting Guide

Problem 1: Low Yield or Incomplete Coupling in Solid-Phase Peptide Synthesis (SPPS)

  • Possible Cause: Degradation of Fmoc-Lys(biotin-PEG4)-OH.

    • Solution:

      • Verify Reagent Quality: Assess the purity of the Fmoc-Lys(biotin-PEG4)-OH using HPLC (see Experimental Protocol 1). If degradation is observed (e.g., presence of extra peaks), use a fresh batch of the reagent.

      • Optimize Coupling Conditions: If the reagent quality is confirmed, consider optimizing the coupling reaction. This may include double coupling, extending the reaction time, or using a more potent activating agent.

      • Improve Solubility: Poor solubility can hinder coupling efficiency. Ensure the reagent is fully dissolved. As with the related Fmoc-Lys(Biotin)-OH, using NMP or adding a small amount of DIPEA to DMF might improve solubility.

  • Possible Cause: Aggregation of the growing peptide chain on the resin.

    • Solution: Peptide chain aggregation can physically block the coupling site. Employ synthesis strategies known to reduce aggregation, such as the use of pseudoproline dipeptides or microwave-assisted synthesis.

Problem 2: Unexpected Peaks in the HPLC Chromatogram of the Crude Peptide

  • Possible Cause: Premature deprotection of the Fmoc group.

    • Solution:

      • Use High-Purity Solvents: Ensure that the DMF and other solvents used are of high purity and free from amine contaminants, which can cause premature removal of the Fmoc group.[4]

      • Proper Handling: Follow the recommended handling procedures to avoid introducing contaminants.

  • Possible Cause: Side reactions involving the biotin-PEG moiety.

    • Solution: While generally stable, the PEG chain could undergo side reactions under harsh conditions. Ensure that the synthesis and cleavage conditions are compatible with the biotin-PEG linker.

Problem 3: Mass Spectrometry Analysis Shows Unexpected Masses

  • Possible Cause: Presence of deletion sequences where Fmoc-Lys(biotin-PEG4)-OH was not incorporated.

    • Solution: This points to incomplete coupling. Refer to the solutions for "Low Yield or Incomplete Coupling in SPPS."

  • Possible Cause: Adduct formation.

    • Solution: During Fmoc deprotection, the dibenzofulvene byproduct can form an adduct with the N-terminus of the peptide if not properly scavenged by piperidine. Ensure the deprotection solution contains a sufficient concentration of piperidine.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of Fmoc-Lys(biotin-PEG4)-OH

This protocol provides a general method for assessing the purity of Fmoc-Lys(biotin-PEG4)-OH.

  • Sample Preparation:

    • Dissolve a small amount of Fmoc-Lys(biotin-PEG4)-OH in a 1:1 (v/v) mixture of acetonitrile (B52724) and water to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: 20% to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 265 nm (for the Fmoc group).

    • Column Temperature: 30°C.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak (Fmoc-Lys(biotin-PEG4)-OH) by the total area of all peaks and multiplying by 100.

Protocol 2: Forced Degradation Study Protocol

This protocol can be used to investigate the stability of Fmoc-Lys(biotin-PEG4)-OH under stress conditions.

  • Sample Preparation: Prepare separate samples of solid Fmoc-Lys(biotin-PEG4)-OH for each stress condition.

  • Stress Conditions:

    • Heat: Store samples at 40°C, 60°C, and 80°C for 1, 2, and 4 weeks.

    • Humidity: Store samples at 25°C with 75% relative humidity for 1, 2, and 4 weeks.

    • Light: Expose samples to ICH-compliant photostability testing conditions.

  • Analysis: At each time point, analyze the samples using the HPLC method described in Protocol 1 to determine the percentage of degradation.

  • Data Presentation: Summarize the percentage of remaining Fmoc-Lys(biotin-PEG4)-OH in a table for each condition and time point.

Visualizations

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare Solid Samples of Fmoc-Lys(biotin-PEG4)-OH Heat Heat (40°C, 60°C, 80°C) Prep->Heat Humidity Humidity (25°C, 75% RH) Prep->Humidity Light Photostability (ICH Guidelines) Prep->Light HPLC HPLC Analysis (Protocol 1) Heat->HPLC Humidity->HPLC Light->HPLC Data Data Interpretation (Purity Assessment) HPLC->Data

Caption: Workflow for a forced degradation study of Fmoc-Lys(biotin-PEG4)-OH.

Troubleshooting_Low_Yield Start Low Peptide Synthesis Yield CheckReagent Assess Reagent Purity via HPLC Start->CheckReagent Degraded Degradation Detected? CheckReagent->Degraded UseNew Use a Fresh Batch of Reagent Degraded->UseNew Yes Optimize Optimize Coupling: - Double Couple - Extend Time - Stronger Activator Degraded->Optimize No End Yield Improved UseNew->End CheckSolubility Improve Solubility: - Use NMP - Add DIPEA to DMF Optimize->CheckSolubility CheckSolubility->End

Caption: Troubleshooting guide for low peptide synthesis yield.

References

Troubleshooting weak biotin-streptavidin binding in functional assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the robust biotin-streptavidin binding system in functional assays.

Frequently Asked Questions (FAQs)

Q1: What is the biotin-streptavidin interaction and why is it so strong?

The biotin-streptavidin interaction is one of the strongest known non-covalent biological interactions.[1][2] Biotin (B1667282), also known as vitamin B7, is a small molecule that binds with extremely high affinity and specificity to the protein streptavidin, which is isolated from the bacterium Streptomyces avidinii.[3][4] This remarkable strength is attributed to a combination of factors, including multiple hydrogen bonds, van der Waals interactions, and the ordering of surface polypeptide loops that effectively bury the biotin molecule within the protein's interior.[5] The dissociation constant (Kd) for this interaction is in the femtomolar range (10-15 M), indicating a very stable and nearly irreversible complex under typical experimental conditions.[2][6]

Q2: What is the difference between streptavidin, avidin (B1170675), and NeutrAvidin?

Streptavidin, avidin, and NeutrAvidin are all proteins capable of binding to biotin with high affinity. However, they possess key differences that make them suitable for different applications:

FeatureStreptavidinAvidinNeutrAvidin
Source Streptomyces avidinii (bacterium)[3]Hen egg white[7]Deglycosylated avidin[2]
Glycosylation No[3][6]Yes[7]No[2]
Isoelectric Point (pI) ~5-6 (acidic)[2][6]~10 (basic)[7]~6.3 (near neutral)[2][6]
Non-specific Binding Low[3]High, due to glycosylation and positive charge[3][7]Very low[2]
Biotin Binding Affinity (Kd) ~10-14 M[6]~10-15 M[7]Similar to avidin[2]

Q3: How many biotin molecules can one streptavidin molecule bind?

Streptavidin is a tetrameric protein, meaning it is composed of four identical subunits. Each of these subunits has a single binding site for biotin. Therefore, one molecule of streptavidin can bind up to four molecules of biotin.[2][4][7] This tetravalency is a key feature that allows for signal amplification and the cross-linking of biotinylated molecules in various assay formats.

Troubleshooting Guides

Problem 1: Weak or No Signal in the Assay

A weak or complete lack of signal is a common issue in biotin-streptavidin-based assays. The following troubleshooting guide addresses potential causes and their solutions.

Potential Cause & Solution

  • Inefficient Biotinylation: The biotinylation of your target molecule may be incomplete or suboptimal.

    • Solution: Optimize the molar ratio of biotin to your protein during the conjugation reaction.[8] Ensure that amine-containing buffers like Tris or glycine (B1666218) are removed before starting the reaction, as they will compete for the biotinylating reagent.[9] Verify the success of the biotinylation reaction using a method like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[10]

  • Steric Hindrance: The biotin molecule may be attached in a location that is inaccessible to the streptavidin.

    • Solution: Use a biotinylating reagent with a longer spacer arm to increase the distance between the biotin and the target molecule, which can improve accessibility for streptavidin binding.[10]

  • Low Concentration of Reagents: The concentration of the biotinylated molecule or the streptavidin conjugate may be too low.

    • Solution: Increase the concentration of the limiting reagent. Titrate both the biotinylated molecule and the streptavidin conjugate to find the optimal concentrations for your assay.[11][12]

  • Inactive Streptavidin: The streptavidin conjugate may have lost its activity due to improper storage or handling.

    • Solution: Use a fresh vial of streptavidin conjugate. Ensure that it has been stored according to the manufacturer's instructions. You can test the activity of the streptavidin by coating a plate with a known biotinylated protein and detecting it with the conjugate.

  • Presence of Free Biotin: The sample or buffers may contain free biotin, which competes with your biotinylated molecule for binding to streptavidin.

    • Solution: Avoid using reagents that contain biotin, such as fetal bovine serum (FBS) and non-fat dry milk, in your blocking and wash buffers.[3][8] If your sample is known to contain high levels of endogenous biotin (e.g., liver or egg yolk extracts), consider a pre-clearing step with streptavidin-coated beads to remove the free biotin.[3]

  • Suboptimal Assay Conditions: The pH, temperature, or incubation times of your assay may not be optimal.

    • Solution: The biotin-streptavidin interaction is stable over a wide range of pH and temperatures.[2][7] However, ensure your assay buffer is compatible with all components of your system. Optimize incubation times to allow for sufficient binding to occur.[11][12]

Experimental Workflow: Troubleshooting Weak Signal

weak_signal_workflow start Weak or No Signal check_biotinylation Verify Biotinylation Efficiency (e.g., HABA assay) start->check_biotinylation optimize_biotinylation Optimize Biotinylation Reaction (molar ratio, buffer) check_biotinylation->optimize_biotinylation Inefficient check_steric_hindrance Consider Steric Hindrance check_biotinylation->check_steric_hindrance Efficient optimize_biotinylation->check_biotinylation use_long_spacer Use Biotin with Longer Spacer Arm check_steric_hindrance->use_long_spacer Suspected check_reagent_conc Check Reagent Concentrations check_steric_hindrance->check_reagent_conc Not Suspected use_long_spacer->check_reagent_conc titrate_reagents Titrate Biotinylated Molecule and Streptavidin Conjugate check_reagent_conc->titrate_reagents Potentially Low check_streptavidin_activity Verify Streptavidin Activity check_reagent_conc->check_streptavidin_activity Optimal titrate_reagents->check_streptavidin_activity use_fresh_streptavidin Use Fresh Streptavidin Conjugate check_streptavidin_activity->use_fresh_streptavidin Inactive check_free_biotin Check for Free Biotin Contamination check_streptavidin_activity->check_free_biotin Active use_fresh_streptavidin->check_free_biotin modify_buffers Modify Buffers (avoid biotin-containing reagents) check_free_biotin->modify_buffers Present optimize_conditions Optimize Assay Conditions (pH, temp, incubation) check_free_biotin->optimize_conditions Absent modify_buffers->optimize_conditions successful_signal Signal Restored optimize_conditions->successful_signal

Caption: A logical workflow for troubleshooting weak or no signal in biotin-streptavidin assays.

Problem 2: High Background in the Assay

High background can mask the specific signal and reduce the sensitivity of your assay. Here are common causes and how to address them.

Potential Cause & Solution

  • Non-specific Binding of Streptavidin: The streptavidin conjugate may be binding non-specifically to the solid phase (e.g., microplate wells, beads).

    • Solution: Optimize your blocking buffer. While Bovine Serum Albumin (BSA) is a common blocker, ensure it is biotin-free.[3][8] Consider using a commercial protein-free blocking buffer.[8] Increase the number and duration of wash steps to remove unbound conjugate.[8] You can also try adding a low concentration of a non-ionic detergent like Tween-20 to your wash buffer.[8]

  • Over-biotinylation of the Target Molecule: Excessive biotinylation can lead to aggregation and increased non-specific binding.

    • Solution: Reduce the molar ratio of biotin to your molecule during the conjugation reaction.[8] Purify the biotinylated molecule to remove any aggregates that may have formed.

  • Hydrophobic or Ionic Interactions: Non-specific binding can be mediated by hydrophobic or ionic interactions between your reagents and the solid phase.

    • Solution: Include a non-ionic detergent (e.g., Tween-20, Triton X-100) in your binding and wash buffers to disrupt hydrophobic interactions.[8] Increase the salt concentration of your wash buffer (e.g., up to 0.5 M NaCl) to reduce ionic interactions.[3]

  • Endogenous Biotinylated Proteins: If you are working with cell lysates or tissue extracts, they may contain naturally biotinylated proteins that can bind to your streptavidin conjugate.

    • Solution: Perform a specific biotin blocking step before adding the primary antibody or streptavidin conjugate.[3] This can be done by pre-incubating the sample with free streptavidin to block the endogenous biotin. Alternatively, pre-clearing the lysate with unconjugated beads can help remove proteins that bind non-specifically to the beads themselves.[8][13]

Signaling Pathway: Factors Contributing to High Background

high_background_pathway cluster_causes Potential Causes cluster_solutions Solutions cause1 Non-specific Binding of Streptavidin solution1 Optimize Blocking & Washing cause1->solution1 high_background High Background Signal cause1->high_background cause2 Over-biotinylation solution2 Reduce Biotin:Protein Ratio cause2->solution2 cause2->high_background cause3 Hydrophobic/Ionic Interactions solution3 Modify Buffers (add detergent/salt) cause3->solution3 cause3->high_background cause4 Endogenous Biotinylated Proteins solution4 Biotin Blocking Step / Pre-clearing cause4->solution4 cause4->high_background low_sn_ratio Low Signal-to-Noise Ratio high_background->low_sn_ratio

Caption: A diagram illustrating the causes of high background and their respective solutions.

Experimental Protocols

Protocol 1: Optimizing the Biotinylation Reaction

This protocol provides a general framework for optimizing the biotinylation of a protein using an NHS-ester-activated biotin.

Materials:

  • Protein to be biotinylated (in an amine-free buffer like PBS or HEPES)

  • NHS-ester-activated biotin (e.g., NHS-LC-Biotin)

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis tubing for buffer exchange

Procedure:

  • Prepare the Protein: Ensure your protein is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange to remove any interfering substances.

  • Calculate Molar Ratios: Determine the desired molar excess of the biotinylating reagent to the protein. A good starting point is a 20-fold molar excess. You may need to test a range of ratios (e.g., 10:1, 20:1, 50:1) to find the optimal degree of labeling for your application.

  • Prepare the Biotin Reagent: Immediately before use, dissolve the NHS-ester-activated biotin in an anhydrous solvent like DMSO or DMF, and then dilute it into the reaction buffer.

  • Reaction Incubation: Add the calculated amount of the biotin reagent to the protein solution. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS-ester.

  • Remove Excess Biotin: Separate the biotinylated protein from the unreacted biotin and quenching buffer using a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).

  • Determine Degree of Biotinylation (Optional but Recommended): Use a method like the HABA assay to quantify the number of biotin molecules incorporated per protein molecule.[10]

  • Storage: Store the biotinylated protein according to its specific requirements, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage.

Protocol 2: Verifying Streptavidin Activity in an ELISA Format

This protocol allows you to quickly assess the binding activity of your streptavidin conjugate.

Materials:

  • Biotinylated protein (e.g., biotinylated BSA)

  • Streptavidin conjugate to be tested (e.g., Streptavidin-HRP)

  • Microplate (96-well)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS, ensure it is biotin-free)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate for the enzyme conjugate (e.g., TMB for HRP)

  • Stop solution (e.g., 2 M H2SO4)

  • Plate reader

Procedure:

  • Coat the Plate: Dilute the biotinylated protein in coating buffer to a concentration of 1-10 µg/mL. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Wash: Wash the plate three times with wash buffer.

  • Block: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Wash: Wash the plate three times with wash buffer.

  • Add Streptavidin Conjugate: Prepare a series of dilutions of your streptavidin conjugate in blocking buffer. Add 100 µL of each dilution to the wells. Include a negative control well with no streptavidin conjugate. Incubate for 1 hour at room temperature.

  • Wash: Wash the plate five times with wash buffer.

  • Add Substrate: Add 100 µL of the appropriate substrate to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stop the Reaction: Add 50 µL of stop solution to each well.

  • Read the Plate: Measure the absorbance at the appropriate wavelength using a plate reader. A strong signal that titrates with the dilution of the streptavidin conjugate indicates that it is active.

References

Technical Support Center: Troubleshooting Aggregation of Biotinylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of peptide aggregation following biotinylation with a PEG4 linker.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide aggregating after biotinylation with a PEG4 linker?

While PEG linkers are designed to enhance the solubility of the molecule they are attached to, aggregation of biotinylated peptides can still occur due to a variety of factors.[1][2] The primary causes include:

  • Peptide-Specific Properties: The intrinsic properties of your peptide, such as high hydrophobicity or a tendency to self-associate, can be a major contributor to aggregation.[3]

  • Suboptimal Buffer Conditions: If the pH of your buffer is too close to the peptide's isoelectric point (pI), its solubility will be at a minimum, increasing the likelihood of aggregation.[4][5] Both excessively low or high ionic strength can also promote aggregation.[3]

  • High Peptide Concentration: The probability of intermolecular interactions and aggregation increases with higher peptide concentrations.[4][6]

  • Biotinylation Reaction Conditions: The introduction of organic solvents like DMSO, used to dissolve the biotinylation reagent, can destabilize the peptide.[4] Over-labeling or modification of critical amino acid residues can also alter the peptide's surface properties and promote aggregation.[3][4]

  • Intermolecular Disulfide Bonds: For peptides containing cysteine residues, oxidation can lead to the formation of intermolecular disulfide bonds, causing aggregation.[3]

  • Improper Storage and Handling: Repeated freeze-thaw cycles, storage at inappropriate temperatures, and vigorous vortexing can all induce aggregation.[3][7]

Q2: What is the role of the PEG4 linker in preventing aggregation?

The polyethylene (B3416737) glycol (PEG) spacer is hydrophilic, which helps to increase the water solubility of the biotinylated peptide.[1][8] This can reduce hydrophobic interactions between peptide molecules, which are a common cause of aggregation.[1][2] The flexible PEG chain also acts as a spacer, which can minimize steric hindrance.[1]

Q3: At what pH should I perform the biotinylation reaction?

The optimal pH for the labeling reaction depends on the reactive group of your biotinylation reagent. For amine-reactive reagents (e.g., NHS esters), a pH between 7.0 and 8.5 is generally recommended.[8] For thiol-reactive reagents (e.g., maleimides), a pH between 6.5 and 7.5 is optimal to ensure specific reaction with thiols while minimizing reactivity with amines.[4] It is crucial to select a pH that is at least 1-2 units away from your peptide's isoelectric point (pI) to maintain its solubility.[4]

Q4: Can I use a Tris-based buffer for my labeling reaction?

You should avoid buffers containing primary amines, such as Tris or glycine, when using amine-reactive biotinylation reagents (e.g., NHS esters).[8] These buffer components will compete with the primary amines on your peptide for reaction with the biotinylation reagent, leading to reduced labeling efficiency.[8] We recommend using non-amine, non-thiol containing buffers such as Phosphate-Buffered Saline (PBS) or HEPES.[4]

Q5: How can I remove aggregates from my biotinylated peptide solution?

If aggregates have already formed, you can try to remove them by centrifugation or filtration. For centrifugation, spin the solution at a high speed (e.g., >10,000 x g) and carefully collect the supernatant. For filtration, use a low protein binding filter with a pore size appropriate for removing aggregates (e.g., 0.22 µm). However, these methods will result in a loss of your peptide. The best approach is to prevent aggregation from occurring in the first place.

Troubleshooting Guide

This guide addresses specific issues that may arise during your peptide biotinylation experiments, leading to aggregation.

Problem 1: My peptide precipitates immediately upon adding the DMSO-dissolved biotinylation reagent.
  • Possible Cause: Localized high concentration of the organic solvent (DMSO) is causing the peptide to denature and precipitate.[4] High peptide concentration can also exacerbate this issue.[4]

  • Solution:

    • Minimize the final DMSO concentration in the reaction to less than 10% (v/v), and ideally below 5%.[4]

    • Add the biotin (B1667282) reagent stock solution dropwise and very slowly to the peptide solution while gently stirring or vortexing.[4]

    • Consider reducing the initial peptide concentration if it is very high (>2 mg/mL).[4]

    • Perform the reaction at 4°C to potentially improve peptide stability during the addition of the reagent.[4]

Problem 2: The peptide solution becomes cloudy or shows visible aggregates after the incubation period.
  • Possible Cause A: Suboptimal Buffer Conditions. The buffer pH might be too close to your peptide's isoelectric point (pI), or the ionic strength may not be optimal for stability.[3][4]

  • Solution A:

    • Ensure your reaction buffer pH is at least 1-2 units away from your peptide's pI.[4]

    • Screen different salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal ionic strength for your peptide's solubility.[4][9]

  • Possible Cause B: Intermolecular Disulfide Bond Formation (for Cysteine-containing peptides). Free thiols that have not been labeled by the biotin reagent can oxidize and form disulfide-linked aggregates.[3]

  • Solution B:

    • Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to your buffer to keep the cysteine residues in a reduced state.[3] TCEP is stable and does not need to be removed before adding a maleimide-based biotinylation reagent.[4]

  • Possible Cause C: Over-labeling. Using too high a molar ratio of the biotin reagent can lead to excessive labeling, which may alter the peptide's conformation and promote self-association.[3][4]

  • Solution C:

    • Optimize the molar ratio of the biotinylation reagent to your peptide. Start with a range of ratios (e.g., 1:1, 5:1, 10:1) to find the lowest ratio that provides sufficient labeling without causing aggregation.[4]

Problem 3: My labeled peptide looks fine initially but aggregates after a freeze-thaw cycle or during storage.
  • Possible Cause: The biotinylation has slightly decreased the long-term stability of your peptide, making it more susceptible to stress.[4]

  • Solution:

    • Flash-freeze your labeled peptide aliquots in liquid nitrogen and store them at -80°C.[4][7]

    • Avoid repeated freeze-thaw cycles by storing the peptide in single-use aliquots.[3][7]

    • Add a cryoprotectant, such as glycerol (B35011) (20-50% v/v), to the storage buffer to prevent aggregation during freezing.[3][4]

    • Consider adding stabilizing excipients to your final storage buffer. A summary of common additives is provided in the table below.[3][4]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Troubleshooting Peptide Aggregation cluster_1 Buffer Optimization cluster_2 Reaction Protocol cluster_3 Stabilizing Agents cluster_4 Storage & Handling Start Aggregation Observed Step1 Step 1: Optimize Buffer Conditions Start->Step1 q1_1 Is pH far from pI? Step1->q1_1 Step2 Step 2: Adjust Reaction Protocol q2_1 Is DMSO concentration low? Step2->q2_1 Step3 Step 3: Add Stabilizing Agents q3_1 Consider Arginine/Glutamate Step3->q3_1 Step4 Step 4: Improve Storage & Handling q4_1 Aliquot before freezing? Step4->q4_1 End Soluble Biotinylated Peptide q1_2 Is ionic strength optimal? q1_1->q1_2 q1_2->Step2 If aggregation persists q2_2 Is biotin:peptide ratio optimized? q2_1->q2_2 q2_2->Step3 If aggregation persists q3_2 Try non-denaturing detergents q3_1->q3_2 q3_2->Step4 If aggregation persists q4_2 Using cryoprotectants? q4_1->q4_2 q4_2->End Problem Solved

Caption: A step-by-step workflow for troubleshooting aggregation of biotinylated peptides.

Data Presentation: Optimizing Your Biotinylation Protocol

The tables below provide recommended starting conditions and concentrations for various components to help minimize aggregation.

Table 1: Recommended Reaction Conditions for Peptide Biotinylation
ParameterRecommended RangeRationale
Peptide Concentration 0.5 - 2 mg/mLBalances reaction efficiency with the risk of aggregation.[4]
Buffer pH At least 1-2 units away from pIMinimizes aggregation by ensuring the peptide is sufficiently charged.[4]
Buffer Composition PBS, HEPES, MOPSUse non-amine, non-thiol containing buffers to avoid competing reactions.[4]
Molar Ratio (Biotin:Peptide) 1:1 to 10:1A starting point for optimization; higher ratios increase the risk of over-labeling and aggregation.[4]
Organic Solvent (DMSO/DMF) < 10% (v/v), ideally < 5%Minimizes peptide denaturation caused by the solvent used to dissolve the biotin reagent.[4]
Incubation Temperature 4°C to Room TemperatureLower temperatures can be gentler on the peptide and improve stability.[4]
Incubation Time 1 - 2 hours at RT, or overnight at 4°CLonger incubation at lower temperatures can be gentler on the peptide.[4]
Table 2: Common Additives to Reduce Peptide Aggregation
Additive CategoryExamplesRecommended ConcentrationMechanism of Action
Osmolytes/Polyols Glycerol, Sucrose20 - 50% (v/v) for GlycerolStabilizes the native peptide structure and acts as a cryoprotectant.[3][4]
Amino Acids L-Arginine, L-Glutamate50 - 250 mMSuppresses aggregation by binding to charged and hydrophobic patches on the peptide surface.[3][4]
Reducing Agents DTT, TCEP1 - 5 mMPrevents oxidation of cysteine residues and subsequent intermolecular disulfide bond formation.[3]
Non-denaturing Detergents Tween-20, Polysorbate 800.01 - 0.1% (v/v)Solubilizes hydrophobic regions and can prevent surface-induced aggregation.[3][4]

Experimental Protocols

General Protocol for Biotinylation of a Peptide with an Amine-Reactive Reagent (e.g., NHS-PEG4-Biotin)

This protocol provides a general workflow for labeling a peptide with available primary amines (N-terminus or Lysine side chains).

Materials:

  • Peptide of interest

  • NHS-PEG4-Biotin

  • Anhydrous DMSO

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4. Ensure it is free of amines (e.g., Tris).[4][8] Degas the buffer before use.

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Desalting column or dialysis cassette for purification

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to the desired concentration (e.g., 1 mg/mL). If the peptide is in an incompatible buffer, perform a buffer exchange.

  • Prepare Biotin Reagent Stock: Immediately before use, dissolve the NHS-PEG4-Biotin in anhydrous DMSO to a concentration of 10 mM. Vortex briefly to ensure it is fully dissolved.[4]

  • Biotinylation Reaction:

    • Calculate the required volume of the biotin reagent stock to achieve the desired molar ratio (start with a 5:1 molar excess of biotin to peptide).

    • Add the biotin reagent stock solution dropwise to the peptide solution while gently mixing.[4]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[4]

  • Quench Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin reagent and quenching buffer using a desalting column or dialysis.

  • Storage: Add a cryoprotectant like glycerol to a final concentration of 20-50% if desired.[3][4] Aliquot the final product into single-use tubes, flash-freeze in liquid nitrogen, and store at -80°C.[4][7]

Experimental Workflow Diagram

ExperimentalWorkflow cluster_reaction Biotinylation cluster_purification Purification & Storage prep_peptide Dissolve Peptide in Reaction Buffer reaction Add Biotin to Peptide (Dropwise) Incubate (RT or 4°C) prep_peptide->reaction prep_biotin Dissolve Biotin Reagent in Anhydrous DMSO prep_biotin->reaction quench Quench Reaction (e.g., Tris Buffer) reaction->quench purify Remove Excess Reagents (Desalting/Dialysis) quench->purify store Add Cryoprotectant (Optional) Aliquot & Store at -80°C purify->store

Caption: A general experimental workflow for the biotinylation of peptides.

References

Technical Support Center: Interpreting Mass Spectrometry Data for Biotin-PEG4 Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting mass spectrometry data for biotin-PEG4 modified peptides.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass shift for a peptide modified with Biotin-PEG4?

When a peptide is successfully modified with a biotin-PEG4 reagent, you should observe a specific mass increase in your mass spectrometry data. The exact mass shift depends on the reactive group of the biotin-PEG4 reagent used for labeling. You must define this mass shift as a variable modification in your database search parameters to ensure correct identification of modified peptides.[1][2]

Here are the theoretical monoisotopic mass additions for common Biotin-PEG4 modifications:

Reagent Type (Example)Target Residue(s)Monoisotopic Mass Shift (Da)
NHS-PEG4-BiotinLysine (B10760008) (K), Protein N-terminus443.2148
Maleimide-PEG4-BiotinCysteine (C)542.2424
Azide-PEG4-Biotin (after Click Chemistry)Alkyne-modified amino acid487.2516
Alkyne-PEG4-Biotin (after Click Chemistry)Azide-modified amino acid487.2516

Note: These values can vary slightly based on the exact chemical structure of the reagent. Always confirm the mass shift with the manufacturer's specifications.

Q2: My search software is not identifying any biotinylated peptides. What are the common causes?

Failure to identify biotinylated peptides is a common issue. Here are several potential reasons and troubleshooting steps:

  • Incorrect Mass Modification: Ensure you have entered the correct monoisotopic mass of the biotin-PEG4 tag as a variable modification in your search parameters.[1]

  • Low Abundance: Biotinylated peptides may be present in low stoichiometry compared to their unmodified counterparts. This can lead to them being outcompeted for detection in the mass spectrometer.[3][4] Consider using an enrichment step with streptavidin or NeutrAvidin beads to increase the concentration of your target peptides.[3][5]

  • Poor Fragmentation: The biotin-PEG4 tag can influence peptide fragmentation. Ensure your fragmentation energy (e.g., collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD) is optimized.

  • Missed Cleavages: Biotinylation of a lysine residue will prevent trypsin from cleaving at that site.[6] Make sure to allow for at least one or two missed cleavages in your search parameters.

  • Contaminants: High levels of unmodified peptides or non-specifically bound proteins can suppress the signal from biotinylated peptides.[3][4][7] Optimize your wash steps during the enrichment protocol to remove these contaminants.

Q3: I see a lot of contaminating proteins in my results after streptavidin pulldown. How can I reduce this?

Non-specific binding to streptavidin/NeutrAvidin beads is a frequent problem. Here are some strategies to improve the specificity of your pulldown:

  • Increase Wash Stringency: Use a series of stringent washes after binding your biotinylated proteins/peptides to the beads. Buffers containing high salt concentrations (e.g., 150 mM NaCl) and detergents (e.g., 1% SDS, 1% Triton-X) can be effective.[5]

  • Pre-clear Lysate: Before adding your biotinylated sample, incubate the cell lysate with beads that have not been conjugated to streptavidin to remove proteins that non-specifically bind to the bead matrix itself.

  • On-Bead Digestion vs. Elution: While eluting the biotinylated proteins before digestion is common, it can also release non-specifically bound proteins. An alternative is to perform the tryptic digest directly on the beads after extensive washing. This can sometimes result in a cleaner sample, although peptide recovery might be lower.

  • Control Experiments: Always perform a control experiment with a lysate that has not been subjected to the biotinylation reaction. Proteins identified in this control are likely non-specific binders.

Q4: Are there characteristic fragment ions I should look for to confirm biotinylation?

Yes, the biotin (B1667282) moiety itself can produce signature ions in MS/MS spectra, which can help confirm the presence of a biotinylated peptide. For biotinylated lysine residues, a characteristic immonium ion can be observed.[6]

Signature Ionm/zDescription
Biotinylated Lysine Immonium Ion327.185A diagnostic ion indicating the presence of a biotin modification on a lysine residue.[6]

The fragmentation of the PEG linker itself can also occur, typically at the C-O bonds, but these are generally less specific than the biotinylated lysine immonium ion.[8][9]

Q5: My chromatogram shows a series of repeating peaks with a mass difference of 44 Da. What is this?

This is a classic sign of polyethylene (B3416737) glycol (PEG) contamination.[10] PEG is a common contaminant in mass spectrometry labs and can come from various sources, including detergents (like Triton X-100), plasticware (e.g., microcentrifuge tubes), and even some HPLC solvents.[10] Since your biotinylation reagent contains a PEG4 linker, it's crucial to distinguish between your labeled peptide and PEG contamination.

Troubleshooting PEG Contamination:

  • Solvent Blanks: Run solvent blanks to check if your LC-MS system is contaminated.[11]

  • Use Low-Binding Tubes: Utilize low-binding plasticware for sample preparation to minimize leaching of PEG-like polymers.[10]

  • High-Purity Reagents: Ensure you are using high-purity, LC-MS grade solvents and reagents.

  • Sample Clean-up: Use C18-based desalting spin columns to clean up your peptide samples before MS analysis, which can help remove PEG.[11]

Experimental Protocols

Protocol 1: On-Bead Tryptic Digestion of Biotinylated Proteins

This protocol describes the enrichment of biotinylated proteins followed by digestion directly on the beads to minimize co-elution of non-specific binders.

  • Lysis and Protein Quantification: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Quantify the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Enrichment:

    • For each sample, take 1-2 mg of total protein.

    • Add 50 µL of a 50% slurry of NeutrAvidin or Streptavidin agarose (B213101) beads and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Collect the beads by centrifugation and discard the supernatant.

    • Wash the beads sequentially with the following buffers:

      • Wash 1: 1% SDS, 1% Triton-X, 50 mM AmBc, and 150 mM NaCl (2x).[5]

      • Wash 2: 8 M Urea in 50 mM Tris-HCl, pH 8.0 (2x).

      • Wash 3: 50 mM Ammonium Bicarbonate (3x).

  • Reduction and Alkylation:

    • Resuspend the beads in 100 µL of 50 mM Ammonium Bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 25 mM. Incubate in the dark for 20 minutes.

  • Digestion:

    • Add 1 µg of sequencing-grade trypsin to the bead slurry.

    • Incubate overnight at 37°C with shaking.

  • Peptide Collection:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Perform a second elution with 50 µL of 50% acetonitrile/0.1% formic acid to recover any remaining peptides.

    • Combine the supernatants.

  • Sample Clean-up:

    • Dry the peptide solution in a vacuum centrifuge.

    • Resuspend in 0.1% formic acid and desalt using a C18 StageTip or spin column before LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis CellLysis Cell Lysis & Protein Quantification Enrichment Enrichment with Streptavidin Beads CellLysis->Enrichment 1-2 mg protein Washing Stringent Washes Enrichment->Washing Remove non-specific binders RedAlk Reduction & Alkylation Washing->RedAlk Digestion On-Bead Trypsin Digestion RedAlk->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Collect peptides DB_Search Database Search (with Variable Modification) LCMS->DB_Search Data_Interpretation Data Interpretation DB_Search->Data_Interpretation Identify modified peptides troubleshooting_logic Start No Biotinylated Peptides Identified CheckMass Is the Biotin-PEG4 mass shift correctly defined as a variable modification? Start->CheckMass CheckCleavage Are missed cleavages (1 or 2) allowed in the search parameters? CheckMass->CheckCleavage Yes Solution_Mass Correct the mass shift value in the software. CheckMass->Solution_Mass No CheckEnrichment Was an enrichment step performed? CheckCleavage->CheckEnrichment Yes Solution_Cleavage Adjust search parameters to allow for missed cleavages. CheckCleavage->Solution_Cleavage No CheckContamination Is the total ion chromatogram (TIC) dominated by a few intense peaks? CheckEnrichment->CheckContamination Yes Solution_Enrichment Perform streptavidin enrichment to increase concentration of target peptides. CheckEnrichment->Solution_Enrichment No Solution_Contamination Improve wash protocols to remove unmodified and non-specifically bound proteins. CheckContamination->Solution_Contamination Yes End Re-analyze Data CheckContamination->End No Solution_Mass->End Solution_Cleavage->End Solution_Enrichment->End Solution_Contamination->End

References

Minimizing racemization during the coupling of Fmoc-Lys(biotin-PEG4)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Racemization During the Coupling of Fmoc-Lys(biotin-PEG4)-OH

This technical support guide provides researchers, scientists, and drug development professionals with practical advice, troubleshooting strategies, and frequently asked questions (FAQs) to minimize racemization during the crucial coupling step of Fmoc-Lys(biotin-PEG4)-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is a process where a pure, single enantiomer (typically the L-form) of an amino acid is converted into a mixture of both its L- and D-enantiomers.[1] During peptide synthesis, this leads to the incorporation of the incorrect D-amino acid stereoisomer into the peptide chain, which can significantly alter the peptide's three-dimensional structure and biological activity.[1]

Q2: What are the primary mechanisms of racemization during peptide coupling?

A2: There are two main pathways for racemization during peptide coupling:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the Fmoc-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the chiral alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[1]

  • Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This pathway is less common but can be a factor under strongly basic conditions.[1]

Q3: Are certain amino acids more prone to racemization?

A3: Yes. While any chiral amino acid can undergo racemization, some are more susceptible than others. Histidine (His) and Cysteine (Cys) are particularly notorious for their high propensity for racemization.[1][2] Other amino acids with electron-withdrawing groups in their side chains can also be more susceptible.[3]

Q4: How does the choice of coupling reagent affect racemization?

A4: The coupling reagent is a critical factor.

  • Carbodiimides (e.g., DIC, DCC): When used alone, these reagents can lead to significant racemization. However, their performance is greatly improved by the addition of racemization-suppressing additives.[4][5]

  • Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These are generally considered "low-racemization" reagents as they form active esters in situ. The choice of additive within their formulation (e.g., HOBt vs. HOAt vs. OxymaPure) is crucial for their effectiveness in suppressing racemization.[1][4] COMU, in particular, has been shown to have a very low tendency for racemization.[1][4]

Q5: What is the role of additives like HOBt, HOAt, and OxymaPure?

A5: Additives are crucial for minimizing racemization, especially when using carbodiimide (B86325) coupling reagents.[5] They react with the highly reactive intermediate formed by the carbodiimide to generate a more stable active ester that is less prone to racemization.[5][6] HOAt and OxymaPure are generally more effective at suppressing racemization than HOBt.[1][4][5] Oxyma-B is another excellent additive for reducing racemization.[7][8]

Troubleshooting Guide: High Levels of D-Isomer Detected

If you are observing significant racemization when coupling Fmoc-Lys(biotin-PEG4)-OH, follow this step-by-step troubleshooting guide.

Step 1: Evaluate Coupling Reagents and Additives

The initial and most critical step is to assess your coupling strategy.

  • Carbodiimide Users: If you are using DIC or DCC without an additive, it is essential to incorporate one.

    • Recommendation: Add HOBt, HOAt, or OxymaPure to your coupling reaction. For sensitive couplings, OxymaPure or HOAt are preferred.[1][4][5]

  • Onium Salt Users: While generally low-racemization, the specific onium salt and reaction conditions matter.

    • Recommendation: If using an HOBt-based onium salt like HBTU, consider switching to a more modern reagent like HATU (HOAt-based) or COMU (OxymaPure-based) for particularly challenging couplings.[1][4]

Step 2: Scrutinize the Base

The base used during coupling plays a significant role in racemization.

  • Impact of Base: Stronger and less sterically hindered bases can accelerate racemization by promoting the abstraction of the alpha-proton.[9] DIPEA (N,N-Diisopropylethylamine) and NMM (N-methylmorpholine) are commonly used, but may not be optimal in all cases.[4][9]

  • Recommendation: If high racemization is observed, consider switching to a weaker or more sterically hindered base like sym-collidine.[4][9]

Step 3: Optimize Reaction Conditions (Solvent and Temperature)
  • Solvent: The polarity of the solvent can influence racemization rates, with more polar solvents sometimes favoring this side reaction.[1] While DMF and NMP are standard, they are also quite polar.

    • Recommendation: For problematic couplings, consider less polar solvent systems if compatible with your overall synthesis strategy.

  • Temperature: Elevated temperatures, often employed in microwave-assisted peptide synthesis, can increase the rate of racemization.[2][10]

    • Recommendation: If using microwave synthesis, consider lowering the coupling temperature, for instance, from 80°C to 50°C, especially for sensitive residues.[10][11] Alternatively, perform the coupling of the sensitive amino acid at room temperature.[10]

Step 4: Address Solubility Issues with Fmoc-Lys(biotin-PEG4)-OH

Poor solubility of the incoming amino acid can lead to longer reaction times and potentially more side reactions. Fmoc-Lys(biotin-PEG4)-OH and similar biotinylated derivatives can have limited solubility in standard solvents like DMF.[12]

  • Recommendation:

    • Consider using NMP, which may offer better solubility for Fmoc-Lys(Biotin)-OH.

    • A mixture of DMF and DIPEA, or DCM and NMP, has been reported to improve the solubility of Fmoc-Lys(Biotin)-OH.

    • The PEG4 spacer in Fmoc-Lys(biotin-PEG4)-OH is designed to improve solubility compared to non-PEGylated versions.[13]

Data Presentation

Table 1: Comparison of Additives in Suppressing Racemization

Additive% D-Isomer Formation (Example System)Key Characteristics
HOBtHigherThe historical standard, but explosive in anhydrous form and less effective than newer options.[4]
HOAtLowerMore effective at suppressing racemization than HOBt, but also has explosive properties.[4][5]
OxymaPureLowerA non-explosive and highly effective alternative to HOBt and HOAt.[4][6]
Oxyma-BVery LowHas shown to be even better than OxymaPure in minimizing racemization in some systems.[7][8]
Data is illustrative and sourced from publicly available information for comparative purposes.[1]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Lys(biotin-PEG4)-OH using DIC/OxymaPure

This protocol is designed to minimize racemization during the coupling step.

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the solid support using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Lys(biotin-PEG4)-OH (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in a minimal amount of DMF.

  • Coupling: Add DIC (3 equivalents) to the activation solution and vortex briefly. Immediately add the solution to the deprotected resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol outlines a general method to determine the extent of racemization.

  • Sample Preparation: After coupling a test dipeptide (e.g., Fmoc-L-Ala-L-Lys(biotin-PEG4)-OH), cleave a small amount of the peptide from the resin.

  • Hydrolysis: Hydrolyze the peptide sample in 6 M HCl at 110°C for 24 hours. Evaporate the HCl.[1]

  • Derivatization (Optional but Recommended): Derivatize the amino acid hydrolysate with a chiral derivatizing agent, such as Marfey's reagent (L-FDAA), to form diastereomers that can be separated on a standard reverse-phase HPLC column.[1]

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% TFA is typically used.

    • Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 340 nm for Marfey's derivatives).

  • Quantification: Integrate the peak areas corresponding to the L-L and D-L diastereomers. The percentage of racemization can be calculated from the ratio of the D-L peak area to the total (L-L + D-L) peak area.[1]

Visualizations

RacemizationMechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway ActivatedAA Activated Fmoc-AA-OH ProtonLoss Alpha-Proton Loss ActivatedAA->ProtonLoss Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) RacemizedPeptide L- and D-Peptide Mixture Oxazolone->RacemizedPeptide Amine Attack Base1 Base Base1->ProtonLoss ProtonLoss->Oxazolone ActivatedAA2 Activated Fmoc-AA-OH ProtonLoss2 Direct Alpha-Proton Abstraction ActivatedAA2->ProtonLoss2 Enolate Enolate (Achiral Intermediate) RacemizedPeptide2 L- and D-Peptide Mixture Enolate->RacemizedPeptide2 Protonation Base2 Base Base2->ProtonLoss2 ProtonLoss2->Enolate

Caption: Primary mechanisms of racemization during peptide coupling.

TroubleshootingWorkflow Start High Racemization Detected Step1 Step 1: Evaluate Coupling Reagent & Additive Start->Step1 Decision1 Using Carbodiimide? Step1->Decision1 Step2 Step 2: Scrutinize Base Used Decision2 Using Strong Base (e.g., DIPEA)? Step2->Decision2 Step3 Step 3: Optimize Reaction Conditions (Temp/Solvent) Decision3 Using High Temp (Microwave)? Step3->Decision3 Step4 Step 4: Check Amino Acid Solubility End Racemization Minimized Step4->End Action1a Add/Switch to OxymaPure or HOAt Decision1->Action1a Yes Action1b Switch to COMU or HATU Decision1->Action1b No (Onium Salt) Action1a->Step2 Action1b->Step2 Decision2->Step3 No Action2 Switch to Weaker/ Hindered Base (Collidine) Decision2->Action2 Yes Action2->Step3 Decision3->Step4 No Action3 Lower Coupling Temperature Decision3->Action3 Yes Action3->Step4

Caption: A logical workflow for troubleshooting high racemization levels.

References

Best practices for handling and weighing Fmoc-Lys(biotin-PEG4)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and weighing Fmoc-Lys(biotin-PEG4)-OH, a key reagent for incorporating a biotin (B1667282) label with a hydrophilic spacer into synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for Fmoc-Lys(biotin-PEG4)-OH?

A: To ensure the stability and integrity of Fmoc-Lys(biotin-PEG4)-OH, it is crucial to adhere to the following storage and handling guidelines:

  • Storage: Store the compound at -20°C in a sealed, desiccated container to protect it from moisture and degradation.

  • Handling: Conduct all manipulations under dry conditions, for instance, in a glove box or a desiccator. Avoid repeated freeze-thaw cycles, which can introduce moisture and lead to degradation of the compound. It is recommended to aliquot the compound into smaller, single-use vials if frequent use is anticipated.

Q2: What is the purpose of the PEG4 linker in Fmoc-Lys(biotin-PEG4)-OH?

A: The polyethylene (B3416737) glycol (PEG4) spacer serves several important functions. It enhances the solubility of the molecule, which is particularly beneficial during solid-phase peptide synthesis (SPPS).[1] The flexible nature of the PEG linker also improves the accessibility of the biotin moiety, ensuring efficient binding to streptavidin or avidin (B1170675) in subsequent applications.[1]

Q3: In which solvents is Fmoc-Lys(biotin-PEG4)-OH soluble?

A: Fmoc-Lys(biotin-PEG4)-OH is generally soluble in common organic solvents used in peptide synthesis such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO).[2] The PEG4 linker is specifically included in its structure to improve solubility characteristics over non-PEGylated biotinylated lysine (B10760008) derivatives.[1] For a related compound, Fmoc-Lys(Biotin)-OH, it has been noted that solubility is better in NMP than in DMF. The solubility of Fmoc-Lys(Biotin)-OH in DMF can be significantly improved by the addition of a small amount of diisopropylethylamine (DIPEA).

Troubleshooting Guide

This guide addresses common issues that may arise during the use of Fmoc-Lys(biotin-PEG4)-OH in your experiments.

Problem Potential Cause Recommended Solution
Difficulty Dissolving the Reagent The compound may have low solubility in the chosen solvent at the desired concentration. The reagent may have absorbed moisture, reducing its solubility.Try dissolving the compound in NMP, which often provides better solubility for biotinylated amino acids than DMF. Gentle warming (to approximately 40°C) can also aid dissolution. For dissolution in DMF, the addition of a small amount of DIPEA can be beneficial. Ensure the compound has been stored and handled under dry conditions.
Incomplete Coupling Reaction in SPPS Steric hindrance at the coupling site on the resin-bound peptide. Aggregation of the peptide chain on the solid support. Insufficient activation of the carboxylic acid group.Double couple the Fmoc-Lys(biotin-PEG4)-OH to the peptide. Consider using a stronger activating agent such as HATU or HCTU. If peptide aggregation is suspected, consider using a solvent mixture (e.g., DCM/NMP) or performing the coupling at a slightly elevated temperature.
Poor Yield of Biotinylated Peptide Inefficient coupling of the biotinylated amino acid. Premature removal of the Fmoc protecting group. Side reactions occurring during synthesis.Confirm the completion of the coupling reaction using a ninhydrin (B49086) test before proceeding to the next step. Ensure that the Fmoc deprotection conditions (e.g., 20% piperidine (B6355638) in DMF) are not too harsh or prolonged. Review the overall synthesis strategy to identify and minimize potential side reactions.
Unexpected Masses in Final Product (Mass Spectrometry) Presence of deletion sequences (peptide without the biotinylated lysine). Double incorporation of the biotinylated lysine. Side reactions with reactive side chains of other amino acids.Optimize coupling and deprotection times to minimize deletion and insertion products. Ensure that all reactive side chains of other amino acids in the peptide are properly protected.

Experimental Protocol: Weighing and Dissolving Fmoc-Lys(biotin-PEG4)-OH for SPPS

This protocol provides a detailed methodology for the accurate preparation of a Fmoc-Lys(biotin-PEG4)-OH solution for use in solid-phase peptide synthesis.

Materials:

  • Fmoc-Lys(biotin-PEG4)-OH

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) (optional, for DMF)

  • Argon or Nitrogen gas

  • Calibrated analytical balance

  • Glass vial with a septum-sealed cap

  • Syringes and needles

Procedure:

  • Equilibration: Allow the sealed container of Fmoc-Lys(biotin-PEG4)-OH to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Under a gentle stream of inert gas (argon or nitrogen), accurately weigh the desired amount of Fmoc-Lys(biotin-PEG4)-OH into a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous NMP or DMF to the vial to achieve the desired concentration (e.g., 0.1 M). If using DMF and solubility is an issue, a small amount of DIPEA (e.g., 1-2 equivalents relative to the amino acid) can be added.

  • Dissolution: Cap the vial and gently swirl or vortex to dissolve the compound. If necessary, the vial can be gently warmed to approximately 40°C to aid dissolution.

  • Inert Atmosphere: Once fully dissolved, flush the headspace of the vial with inert gas before sealing the septum cap to prevent moisture ingress.

  • Storage of Solution: If not for immediate use, store the prepared solution at -20°C. Before the next use, allow the solution to warm to room temperature before piercing the septum.

Quantitative Data Summary

Compound Solvent Concentration/Conditions Reference
Fmoc-Lys(Biotin)-OHNMPA 0.1 M solution can be prepared with heating at 40°C.
Fmoc-Lys(Biotin)-OHDMF with DIPEA75 mg is soluble in 1 ml of DMF containing 80 microliters of DIPEA.
Fmoc-Lys(Biotin)-OHDCM/NMPA 2:1 (v/v) mixture has been utilized to dissolve this product.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Final Steps & Storage start Start: Equilibrate Reagent weigh Weigh Fmoc-Lys(biotin-PEG4)-OH (under inert gas) start->weigh solvent Add Anhydrous Solvent (NMP or DMF) weigh->solvent dissolve Dissolve with Gentle Mixing (Vortex/Swirl) solvent->dissolve heat Gentle Warming (optional, ~40°C) dissolve->heat check Visually Inspect for Complete Dissolution dissolve->check directly heat->check if needed check->dissolve not dissolved inert Flush with Inert Gas check->inert dissolved store Store Solution at -20°C or Use Immediately inert->store end End: Solution Ready store->end

Caption: Workflow for weighing and dissolving Fmoc-Lys(biotin-PEG4)-OH.

References

Impact of repeated freeze-thaw cycles on Fmoc-Lys(biotin-PEG4)-OH stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and troubleshooting of Fmoc-Lys(biotin-PEG4)-OH, with a particular focus on the impact of repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for Fmoc-Lys(biotin-PEG4)-OH?

For optimal stability, Fmoc-Lys(biotin-PEG4)-OH should be stored at -20°C in a sealed, desiccated container.[1] It is crucial to minimize exposure to moisture and light.

Q2: Why are repeated freeze-thaw cycles discouraged for Fmoc-Lys(biotin-PEG4)-OH?

  • Hydrolysis: The presence of even trace amounts of water can lead to the hydrolysis of the ester linkage in the PEG chain or the amide bonds.

  • Fmoc-group instability: The Fmoc protecting group is sensitive to basic conditions, and pH shifts within the frozen microenvironment could potentially lead to its premature cleavage.

  • Oxidation: The polyethylene (B3416737) glycol (PEG) chain can be susceptible to oxidative degradation.[3]

Q3: How many freeze-thaw cycles can Fmoc-Lys(biotin-PEG4)-OH tolerate?

There is no definitive number of freeze-thaw cycles that can be considered safe. As a best practice, it is highly recommended to aliquot the material upon first use into single-use quantities to avoid repeated temperature cycling of the main stock.

Q4: What are the potential signs of Fmoc-Lys(biotin-PEG4)-OH degradation?

Degradation of Fmoc-Lys(biotin-PEG4)-OH may not be visually apparent. However, researchers might observe the following issues during their experiments, which could indicate a compromised reagent:

  • Reduced coupling efficiency during solid-phase peptide synthesis (SPPS).

  • The appearance of unexpected peaks in HPLC analysis of the crude peptide.

  • Incorrect mass observed in mass spectrometry analysis of the final peptide.

  • Decreased binding affinity of the biotinylated peptide to streptavidin or avidin.

Q5: Is the biotin (B1667282) moiety stable to freeze-thaw cycles?

Biotin itself is a very stable molecule.[4][5] However, the stability of the entire Fmoc-Lys(biotin-PEG4)-OH conjugate is determined by its most labile components, such as the Fmoc group and the PEG linker.

Troubleshooting Guide

This guide addresses common issues encountered during solid-phase peptide synthesis (SPPS) that may be related to the quality of the Fmoc-Lys(biotin-PEG4)-OH reagent, potentially compromised by improper handling such as repeated freeze-thaw cycles.

Problem 1: Low Coupling Efficiency of Fmoc-Lys(biotin-PEG4)-OH
Possible Cause Recommended Action
Degradation of the Reagent: The carboxylic acid moiety required for coupling may have been compromised, or the overall purity of the reagent is reduced.1. Use a fresh aliquot: If the current stock has undergone multiple freeze-thaw cycles, switch to a new, unopened vial or a previously prepared single-use aliquot. 2. Verify reagent purity: If problems persist, consider analytical verification of the reagent's purity via HPLC. 3. Increase equivalents and coupling time: As a temporary workaround, increasing the equivalents of the amino acid and the coupling reagent, as well as extending the reaction time, may help to drive the reaction to completion.
Incomplete Fmoc Deprotection of the Growing Peptide Chain: Residual Fmoc group on the N-terminus of the peptide will prevent coupling.1. Ensure fresh deprotection solution: Use a freshly prepared solution of piperidine (B6355638) in DMF. 2. Extend deprotection time: Increase the deprotection time or perform a second deprotection step.
Steric Hindrance: The bulky nature of the biotin-PEG4 side chain can sometimes hinder coupling.1. Use a more potent coupling reagent: Switch to a stronger activating agent like HATU or HCTU. 2. Increase reaction temperature: Gently warming the reaction vessel (e.g., to 30-40°C) can sometimes improve coupling efficiency, but should be done with caution to avoid side reactions.
Problem 2: Unexpected Peaks in HPLC of the Crude Peptide
Possible Cause Recommended Action
Presence of Deletion Sequences: Failure to couple Fmoc-Lys(biotin-PEG4)-OH results in peptides lacking this residue.This points to a significant coupling issue. Follow the recommendations for "Low Coupling Efficiency."
Presence of Truncated Sequences: If the Fmoc-Lys(biotin-PEG4)-OH used was partially deprotected (Fmoc group lost), it could act as a capping agent.1. Use a fresh, properly stored aliquot of Fmoc-Lys(biotin-PEG4)-OH. 2. Analyze the reagent: High-resolution mass spectrometry of the reagent could confirm the presence of the deprotected species.
Side Reactions: Degradation products from the Fmoc-Lys(biotin-PEG4)-OH could potentially react with the growing peptide chain.1. Purify the crude peptide: A robust purification protocol will be necessary to isolate the desired product. 2. Source a new batch of the reagent: If the problem is persistent, the entire lot of the reagent may be compromised.

Experimental Protocols

Protocol 1: Aliquoting Fmoc-Lys(biotin-PEG4)-OH

  • Upon receiving a new vial of Fmoc-Lys(biotin-PEG4)-OH, allow it to equilibrate to room temperature before opening to prevent moisture condensation.

  • In a controlled environment with low humidity (e.g., a glove box or under a stream of inert gas), weigh out single-use quantities (e.g., for a single peptide synthesis) into smaller, separate vials.

  • Securely cap the new aliquot vials.

  • Flush the headspace of the original vial and the new aliquot vials with an inert gas (e.g., argon or nitrogen) before re-sealing.

  • Store all vials at -20°C in a desiccated container.

Protocol 2: Assessing the Purity of Fmoc-Lys(biotin-PEG4)-OH by RP-HPLC

  • Sample Preparation:

    • Carefully weigh a small amount of Fmoc-Lys(biotin-PEG4)-OH.

    • Dissolve in a suitable solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A typical gradient would be 20% to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 265 nm (for the Fmoc group).

    • Column Temperature: 30°C.

  • Analysis:

    • Inject the prepared sample.

    • Integrate the resulting chromatogram to determine the area of the main peak corresponding to Fmoc-Lys(biotin-PEG4)-OH and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Data Presentation

The following table is a hypothetical representation of a stability study on Fmoc-Lys(biotin-PEG4)-OH subjected to repeated freeze-thaw cycles. Researchers should perform their own stability studies if the integrity of the reagent is a critical concern for their application.

Number of Freeze-Thaw CyclesPurity by HPLC (%)Appearance of Degradation Products (Total Area %)
0 (New Vial)>98%<0.5%
1>98%<0.5%
397%1.5%
595%3.2%
1090%7.8%

Note: The freeze-thaw cycle is defined as removing the sample from -20°C, allowing it to thaw completely and reach room temperature for 30 minutes, and then returning it to -20°C.

Visualizations

TroubleshootingWorkflow start SPPS Issue Encountered (e.g., low yield, impurity) check_reagent Has the Fmoc-Lys(biotin-PEG4)-OH undergone multiple freeze-thaw cycles? start->check_reagent use_new_aliquot Use a fresh, single-use aliquot of Fmoc-Lys(biotin-PEG4)-OH check_reagent->use_new_aliquot Yes other_spps_params Investigate other SPPS parameters: - Coupling reagents - Deprotection efficiency - Resin quality check_reagent->other_spps_params No problem_solved Problem Resolved use_new_aliquot->problem_solved problem_persists Problem Persists other_spps_params->problem_persists analyze_reagent Consider analytical validation of the suspect reagent (HPLC, MS) contact_supplier Contact the supplier for technical support regarding the lot analyze_reagent->contact_supplier problem_persists->analyze_reagent

Caption: Troubleshooting workflow for SPPS issues potentially related to reagent stability.

StabilityLogic freeze_thaw Repeated Freeze-Thaw Cycles moisture Moisture Introduction freeze_thaw->moisture ph_shifts Localized pH Shifts freeze_thaw->ph_shifts oxidation Oxidative Stress freeze_thaw->oxidation hydrolysis Hydrolysis of Esters/Amides moisture->hydrolysis fmoc_cleavage Premature Fmoc-Group Cleavage ph_shifts->fmoc_cleavage peg_degradation PEG Chain Degradation oxidation->peg_degradation reagent_degradation Overall Reagent Degradation & Purity Loss hydrolysis->reagent_degradation fmoc_cleavage->reagent_degradation peg_degradation->reagent_degradation

Caption: Potential degradation pathways of Fmoc-Lys(biotin-PEG4)-OH due to freeze-thaw cycles.

References

Addressing steric hindrance issues with Fmoc-Lys(biotin-PEG4)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-Lys(biotin-PEG4)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding steric hindrance and other challenges encountered during the incorporation of this bulky amino acid derivative in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Lys(biotin-PEG4)-OH and what are its primary applications?

A1: Fmoc-Lys(biotin-PEG4)-OH is a lysine (B10760008) derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is modified with a biotin (B1667282) molecule linked via a four-unit polyethylene (B3416737) glycol (PEG) spacer.[1] It is primarily used in Fmoc-based solid-phase peptide synthesis to incorporate a biotin label into a peptide sequence. This labeling allows for a variety of downstream applications, including affinity purification, immunoassays, and receptor localization studies, leveraging the high-affinity interaction between biotin and avidin (B1170675) or streptavidin.[2]

Q2: What causes steric hindrance when using Fmoc-Lys(biotin-PEG4)-OH?

A2: Steric hindrance is a significant challenge when using Fmoc-Lys(biotin-PEG4)-OH due to the bulky nature of both the Fmoc protecting group and the large biotin-PEG4 moiety on the lysine side chain. This bulkiness can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support, leading to incomplete coupling reactions.

Q3: How does the PEG4 linker affect the properties of the reagent and the final peptide?

A3: The polyethylene glycol (PEG) spacer in Fmoc-Lys(biotin-PEG4)-OH serves several important functions. It enhances the solubility of the amino acid derivative in common SPPS solvents like dimethylformamide (DMF).[2] In the final peptide, the PEG linker provides a flexible spacer that reduces steric hindrance between the biotin molecule and the peptide backbone, which can improve the binding accessibility of the biotin to avidin or streptavidin.[2] The hydrophilic nature of the PEG linker can also improve the solubility of the final biotinylated peptide.

Q4: What are the common indicators of incomplete coupling of Fmoc-Lys(biotin-PEG4)-OH?

A4: Incomplete coupling can be identified through several methods. A qualitative assessment can be made using the Kaiser test, which detects free primary amines on the resin. A positive (blue bead) result after the coupling step indicates unreacted N-terminal amines. For more quantitative analysis, reverse-phase high-performance liquid chromatography (RP-HPLC) of the cleaved crude peptide will show the presence of deletion sequences (peptides lacking the biotinylated lysine). Liquid chromatography-mass spectrometry (LC-MS) can be used to confirm the molecular weights of the target peptide and any deletion impurities.

Troubleshooting Guide: Addressing Steric Hindrance

Incomplete coupling of the sterically hindered Fmoc-Lys(biotin-PEG4)-OH can lead to the formation of deletion sequences in the final peptide product. The following guide provides strategies to mitigate these issues.

Issue 1: Incomplete Coupling Detected by Monitoring Tests (e.g., Kaiser Test)

Possible Cause 1: Insufficient Reactivity of Coupling Reagents

The chosen coupling reagent may not be potent enough to overcome the significant steric hindrance.

  • Solution: Switch to a more powerful coupling reagent. Urnium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are generally more effective for hindered couplings than phosphonium-based reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[3][4] HATU is often considered the gold standard for difficult couplings due to its high efficiency.[3][4]

Possible Cause 2: Suboptimal Reaction Conditions

Standard coupling times and temperatures may not be sufficient for this bulky amino acid.

  • Solution 1: Extend Reaction Time: Increase the coupling time to 4-6 hours or even overnight to allow the reaction to proceed to completion.

  • Solution 2: Double Coupling: After the initial coupling reaction, drain the reagents and perform a second coupling with a fresh solution of activated Fmoc-Lys(biotin-PEG4)-OH.

  • Solution 3: Increase Temperature: Cautiously raise the reaction temperature to 35-40°C. It is important to monitor the reaction carefully, as higher temperatures can increase the risk of racemization.

Possible Cause 3: Peptide Aggregation

The growing peptide chain may aggregate on the resin, making the N-terminal amine inaccessible to the incoming activated amino acid.

  • Solution:

    • Use Chaotropic Salts: Add chaotropic salts like lithium chloride (LiCl) at a concentration of 0.5 M to the coupling mixture to disrupt secondary structures.

    • Solvent Choice: A mixture of DMF and dichloromethane (B109758) (DCM) may improve resin swelling and reduce aggregation.

Issue 2: Presence of Deletion Sequences in the Final Peptide Confirmed by HPLC/LC-MS

This indicates a failure in the coupling of Fmoc-Lys(biotin-PEG4)-OH during the synthesis.

  • Troubleshooting Steps:

    • Review the Coupling Protocol: Re-evaluate the coupling protocol used for Fmoc-Lys(biotin-PEG4)-OH. If a standard coupling reagent and reaction time were used, implement the more stringent conditions outlined in Issue 1.

    • Optimize Reagent Equivalents: Ensure that a sufficient excess of the amino acid and coupling reagents was used. For difficult couplings, increasing the equivalents of the activated amino acid can help drive the reaction to completion.

    • Ensure Reagent Quality: Use fresh, high-quality coupling reagents and anhydrous solvents. Moisture can deactivate the activated species and reduce coupling efficiency.

Quantitative Data Summary

The selection of an appropriate coupling reagent is critical for overcoming the steric hindrance associated with Fmoc-Lys(biotin-PEG4)-OH. While specific data for this exact molecule is limited in published literature, the following table summarizes the expected relative performance of common coupling reagents based on their efficacy with other sterically hindered amino acids.

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsTypical Coupling Time for Hindered ResiduesPotential Side Reactions
HATU Uronium/AminiumVery High5 - 30 minutesMinimal racemization reported.[3]
HCTU Uronium/AminiumHigh15 - 60 minutesCan reduce racemization compared to older reagents.
PyBOP PhosphoniumModerate to High30 - 120 minutesGenerally effective but may be less efficient for severely hindered couplings.[4]
DIC/HOBt CarbodiimideModerate1 - 4 hoursSlower reaction rates for hindered amino acids.

Note: The efficiencies and times are estimates and can be sequence-dependent. Optimization for each specific peptide is recommended.

Experimental Protocols

Protocol 1: Recommended Coupling Protocol for Fmoc-Lys(biotin-PEG4)-OH using HATU

This protocol is designed for the manual or automated coupling of the sterically hindered Fmoc-Lys(biotin-PEG4)-OH.

  • Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in DMF for 30 minutes. Drain the solvent.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Lys(biotin-PEG4)-OH (2 equivalents relative to resin loading), HATU (2 equivalents), and N,N-diisopropylethylamine (DIPEA) (4 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time can be extended overnight.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling is recommended.

  • Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any unreacted reagents and byproducts.

Protocol 2: Kaiser Test for Monitoring Coupling Completion

The Kaiser test is a sensitive colorimetric assay for detecting free primary amines.

Reagents:

  • Reagent A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.

  • Reagent B: 80 g of phenol (B47542) in 20 mL of ethanol.

  • Reagent C: 2 mL of 0.001 M aqueous potassium cyanide (KCN) diluted to 100 mL with pyridine.

Procedure:

  • Take a small sample of resin beads (10-15 beads) in a small test tube.

  • Add 2-3 drops of each Reagent A, B, and C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Negative Result (Complete Coupling): Beads and solution are colorless or yellowish.

    • Positive Result (Incomplete Coupling): Beads and/or solution turn a deep blue color.

Protocol 3: RP-HPLC Analysis of Crude Peptide for Purity Assessment

This protocol outlines a general method for analyzing the purity of the crude peptide after cleavage from the resin.

  • Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in water or a water/acetonitrile mixture. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point for many peptides.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Column Temperature: 30°C.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated by dividing the area of the main peak (corresponding to the target peptide) by the total area of all peaks, multiplied by 100. Deletion sequences will typically appear as earlier eluting peaks with a different mass, which can be confirmed by LC-MS.

Visualizations

Steric_Hindrance_Troubleshooting cluster_issue Issue: Incomplete Coupling cluster_causes Potential Causes cluster_solutions Solutions Incomplete_Coupling Incomplete Coupling of Fmoc-Lys(biotin-PEG4)-OH Insufficient_Reactivity Insufficient Coupling Reagent Reactivity Incomplete_Coupling->Insufficient_Reactivity leads to Suboptimal_Conditions Suboptimal Reaction Conditions Incomplete_Coupling->Suboptimal_Conditions leads to Peptide_Aggregation Peptide Aggregation on Resin Incomplete_Coupling->Peptide_Aggregation leads to Stronger_Reagent Use Stronger Reagent (e.g., HATU, HCTU) Insufficient_Reactivity->Stronger_Reagent Extend_Time Extend Reaction Time Suboptimal_Conditions->Extend_Time Double_Couple Perform Double Coupling Suboptimal_Conditions->Double_Couple Increase_Temp Increase Temperature (with caution) Suboptimal_Conditions->Increase_Temp Chaotropic_Salts Add Chaotropic Salts (e.g., LiCl) Peptide_Aggregation->Chaotropic_Salts Solvent_Mix Use DMF/DCM Solvent Mixture Peptide_Aggregation->Solvent_Mix

Caption: Troubleshooting workflow for incomplete coupling.

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_analysis Analysis Start Resin with Free Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling of Fmoc-AA-OH (e.g., with HATU) Washing1->Coupling Washing2 Washing Coupling->Washing2 Monitoring Monitoring (Kaiser Test) Washing2->Monitoring Monitoring->Coupling Positive (Recouple) Repeat Repeat Cycle for Next Amino Acid Monitoring->Repeat Negative Repeat->Deprotection Cleavage Cleavage from Resin & Deprotection Repeat->Cleavage Final Residue Analysis Crude Peptide Analysis (HPLC, LC-MS) Cleavage->Analysis

Caption: General experimental workflow for SPPS.

References

Technical Support Center: Optimization of Cleavage Cocktails for Biotinylated Peptides from Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing cleavage cocktails for biotinylated peptides synthesized on solid-phase resin.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a cleavage cocktail in solid-phase peptide synthesis (SPPS)?

A1: In SPPS, the cleavage cocktail has two main roles.[1] First, it cleaves the synthesized peptide from the solid resin support.[1] Second, it removes the acid-labile side-chain protecting groups from the amino acid residues in a process known as global deprotection.[1] The most prevalent method for this is using a strong acid, typically trifluoroacetic acid (TFA).[1][2]

Q2: Why is the biotin (B1667282) group's stability a concern during cleavage?

A2: The biotin group is generally stable under standard cleavage and deprotection conditions, including treatment with strong acids like HF or TFA.[3] However, the overall success depends on the complete cleavage process, including the choice of scavengers to prevent side reactions that could indirectly affect the peptide's integrity.[1][4]

Q3: What are scavengers and why are they essential when cleaving biotinylated peptides?

A3: During cleavage with TFA, reactive carbocations are generated from the resin linker and the side-chain protecting groups.[1][5] These electrophilic species can cause unwanted modifications by reacting with nucleophilic amino acid side chains, such as those found in Tryptophan, Cysteine, and Methionine.[1][6] Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" or quench these reactive cations, thereby preventing side reactions and protecting the integrity of the final peptide.[1][5]

Q4: How do I select the appropriate cleavage cocktail for my biotinylated peptide?

A4: The ideal cleavage cocktail depends on the amino acid composition of your peptide, specifically the presence of sensitive residues.[4] The linker used to attach the peptide to the resin also influences the choice.[4] For most standard biotinylated peptides, a TFA-based cocktail is effective. The key is to include a combination of scavengers tailored to protect any sensitive amino acids present in your sequence.[4][7]

Troubleshooting Guide

This guide addresses common problems encountered during the cleavage of biotinylated peptides from resin.

Problem 1: Low or no peptide yield after cleavage and precipitation.

Possible Cause: Incomplete cleavage from the resin. Solution:

  • Ensure the resin is adequately washed with Dichloromethane (DCM) and dried before adding the cleavage cocktail, as residual DMF can inhibit the reaction.[8]

  • Increase the cleavage reaction time to 2-4 hours.[4][9] For complex peptides or difficult linkers, longer times may be necessary.[4]

  • Increase the proportion of TFA in the cocktail or use a stronger cocktail formulation.[9]

  • Perform a second cleavage on the same resin to recover any remaining peptide.[9]

Possible Cause: The biotinylated peptide is partially soluble in the precipitation solvent (e.g., diethyl ether). Solution:

  • After precipitating and centrifuging, check the ether supernatant for the presence of your peptide.[1]

  • If peptide is present, recover it by evaporating the ether.[1]

  • For very hydrophobic peptides, which may not precipitate well in ether, consider reducing the TFA volume under a stream of nitrogen before adding cold ether.[9][10]

Problem 2: Presence of unexpected impurities or modifications in the crude peptide.

Possible Cause: Alkylation of sensitive residues (Trp, Cys, Met, Tyr). Solution:

  • This is often due to insufficient or inappropriate scavengers.[1] Ensure your cleavage cocktail contains the correct scavengers for the amino acids in your peptide.

  • Use a well-established scavenger cocktail like Reagent K for peptides with multiple sensitive residues.[7]

  • The indole (B1671886) ring of tryptophan is particularly susceptible to alkylation; using scavengers like triisopropylsilane (B1312306) (TIS) or 1,2-ethanedithiol (B43112) (EDT) is crucial.[4][11]

Possible Cause: Oxidation of Cysteine (Cys) or Methionine (Met). Solution:

  • Cysteine's free thiol group is prone to oxidation, leading to disulfide bond formation.[6][12]

  • Include a reducing scavenger like 1,2-ethanedithiol (EDT) or dithiothreitol (B142953) (DTT) in the cleavage cocktail to maintain Cys and Met in their reduced states.[7][12][13]

  • For peptides containing methionine, Reagent H, which contains dimethylsulfide, can prevent oxidation.[7]

Problem 3: The crude peptide does not precipitate upon adding cold ether.

Possible Cause: The peptide is highly hydrophobic or very short. Solution:

  • Concentrate the TFA solution under a gentle stream of nitrogen before adding cold ether. This increases the relative concentration of the peptide.[9]

  • Ensure the ether is sufficiently cold (pre-chilled in a dry ice/acetone bath is recommended).[14]

  • If precipitation is still not observed, store the ether mixture at a low temperature (e.g., 4°C or -20°C) for several hours to encourage precipitation.[9]

Data Presentation: Common Cleavage Cocktails

The following tables summarize common TFA-based cleavage cocktails and the scavengers used to protect sensitive amino acid residues.

Table 1: Standard Cleavage Cocktails

Reagent Name Composition (v/v/w) Primary Use & Remarks
Standard TFA 95% TFA, 5% Water For simple peptides without Trp, Met, or Cys.[4]
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TIS "Odorless" alternative to cocktails with thiols. Good for Trityl-protected residues. Does not prevent Met oxidation.[7]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT General-purpose cocktail for peptides with Cys, Met, Trp, and Tyr.[7]

| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Recommended for peptides with Arg(Pmc/Mtr) and Trp.[4] Highly effective but noxious.[4] |

Table 2: Scavenger Selection Guide

Scavenger Target Residue(s) & Protecting Groups Function
Triisopropylsilane (TIS) Trp, Cys; Trityl groups A general and highly effective scavenger for carbocations.[1][8]
Water Trp Suppresses t-butylation of tryptophan.[1]
1,2-Ethanedithiol (EDT) Cys, Met; Trityl groups A reducing agent that prevents oxidation and scavenges trityl groups.[1][12]
Thioanisole Arg(Pmc) Accelerates deprotection of Arginine and scavenges cations.[1][7]

| Phenol | General | Scavenges various carbocations.[1][7] |

Experimental Protocols

Protocol 1: General Procedure for Cleavage of Biotinylated Peptides

This protocol outlines a standard procedure for cleaving a biotinylated peptide from the resin using a TFA-based cocktail.

Materials:

  • Dried peptide-resin

  • Freshly prepared cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT)

  • Dichloromethane (DCM)

  • Peroxide-free, cold anhydrous diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried biotinylated peptide-resin (e.g., 100 mg) in a suitable reaction vessel.[15] Wash the resin with DCM and dry it thoroughly under vacuum.[8][16]

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (e.g., 5-10 mL per gram of resin).[7][16] Stopper the vessel and allow the mixture to react at room temperature for 2-3 hours with occasional mixing.[4][7][15] The resin may change color (e.g., deep yellow if Trityl groups are present).[4]

  • Peptide Isolation: Filter the resin from the cleavage mixture using a fritted funnel and collect the filtrate, which contains the cleaved peptide.[1]

  • Precipitation: Add the TFA filtrate dropwise into a centrifuge tube containing a significantly larger volume of cold diethyl ether (approx. 10 times the volume of the filtrate).[14] A white precipitate of the crude peptide should form.[4]

  • Washing and Drying:

    • Incubate the mixture at -20°C to maximize precipitation.[1]

    • Centrifuge the tube to pellet the peptide.[14]

    • Carefully decant the ether supernatant.[1]

    • Wash the peptide pellet by resuspending it in fresh cold ether and repeating the centrifugation. Perform this wash 3-4 times to remove residual TFA and scavengers.[14]

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]

Protocol 2: Small-Scale Test Cleavage

Before committing to a full-scale cleavage, it is highly recommended to perform a small test cleavage to optimize conditions.[11][16]

Procedure:

  • Place a small amount of the dried peptide-resin (10-15 mg) into a microcentrifuge tube.[8][16]

  • Add a small volume of the chosen cleavage cocktail (e.g., 200-400 µL).[8]

  • Let the tube rotate for 1.5-2 hours.[8]

  • After the reaction, evaporate the TFA using a gentle stream of air or nitrogen. Caution: Perform this in a fume hood.[8]

  • Analyze the resulting crude peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS) to confirm the correct mass and assess the purity before proceeding with the bulk cleavage.[9]

Visualizations

Workflow and Decision Diagrams

Cleavage_Workflow start_end start_end process process decision decision output output caution caution A Start: Dried Biotinylated Peptide-Resin B Perform Small-Scale Test Cleavage A->B C Analyze Crude Peptide (LC-MS / MALDI) B->C D Cleavage Successful? C->D E Optimize Cocktail (Scavengers, Time) D->E No F Perform Full-Scale Cleavage with Optimized Cocktail D->F Yes E->B G Filter to Separate Resin from Filtrate F->G H Precipitate Peptide in Cold Diethyl Ether G->H I Wash Peptide Pellet with Cold Ether (3-4x) H->I J Dry Purified Biotinylated Peptide I->J K End Product: Crude Biotinylated Peptide J->K

Caption: Workflow for cleavage and purification of biotinylated peptides.

Scavenger_Selection start start decision decision cocktail cocktail base base Start Analyze Peptide Sequence HasTrp Contains Trp? Start->HasTrp BaseCocktail Base Cocktail: TFA / Water / TIS (95 : 2.5 : 2.5) HasCysMet Contains Cys or Met? HasTrp->HasCysMet Yes (TIS is scavenger) HasTrp->HasCysMet No HasArg Contains Arg(Pmc/Pbf)? HasCysMet->HasArg No AddEDT Add EDT (2.5-5%) HasCysMet->AddEDT Yes AddThio Add Thioanisole (5%) HasArg->AddThio Yes Final Final Optimized Cocktail HasArg->Final No AddEDT->HasArg AddThio->Final

Caption: Decision guide for selecting scavengers in a cleavage cocktail.

References

Validation & Comparative

A Head-to-Head Comparison: Fmoc-Lys(biotin-PEG4)-OH vs. Fmoc-Lys(biotin)-OH for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specific and high-affinity interaction between biotin (B1667282) and avidin (B1170675)/streptavidin is a cornerstone of numerous applications, from affinity purification to targeted drug delivery. The choice of biotinylating agent is critical to the success of these endeavors. This guide provides a detailed comparison of two commonly used Fmoc-protected lysine (B10760008) derivatives for incorporating biotin into synthetic peptides: Fmoc-Lys(biotin-PEG4)-OH and Fmoc-Lys(biotin)-OH.

This comparison delves into the key performance characteristics of each reagent, supported by experimental data and detailed protocols. The primary distinction lies in the presence of a hydrophilic tetra-polyethylene glycol (PEG4) spacer in Fmoc-Lys(biotin-PEG4)-OH, which significantly influences its physicochemical properties and performance in various applications.

Key Performance Characteristics

The inclusion of the PEG4 linker in Fmoc-Lys(biotin-PEG4)-OH offers several advantages over the non-PEGylated counterpart, primarily related to solubility and steric hindrance.

FeatureFmoc-Lys(biotin)-OHFmoc-Lys(biotin-PEG4)-OHAdvantage of PEG4 Linker
Molecular Weight 594.72 g/mol 842.01 g/mol -
Solubility Low solubility in DMF, requiring co-solvents like DIPEA or heating in NMP. Soluble in a 2:1 (v/v) mixture of DCM and NMP.The hydrophilic PEG spacer enhances water solubility and solubility in polar organic solvents.[1]Improved solubility facilitates easier handling and more efficient coupling during solid-phase peptide synthesis (SPPS), especially for hydrophobic peptides.[2]
Steric Hindrance The biotin moiety is in close proximity to the peptide backbone, which can lead to steric hindrance, especially with bulky binding partners or when immobilized on a surface.The flexible PEG4 spacer arm extends the biotin away from the peptide, reducing steric hindrance and improving its accessibility to the binding pocket of avidin or streptavidin.[3]Enhanced binding efficiency in applications like pull-down assays, ELISA, and surface-based biosensors due to improved accessibility of the biotin tag.[4][5]
Binding Affinity The intrinsic binding of biotin to avidin/streptavidin is exceptionally high (Kd ≈ 10⁻¹⁵ M).[6][7]The core biotin-avidin/streptavidin interaction remains the same. The PEG linker primarily enhances the accessibility of the biotin, which can lead to a more efficient and stable interaction in complex systems.[3][4]While the intrinsic affinity is unchanged, the effective binding in many experimental setups is improved due to the reduction of steric barriers.
Applications Suitable for preparing biotinylated peptides for use as probes in various detection systems.Ideal for applications requiring high sensitivity and efficiency, such as affinity capture of proteins, development of diagnostic probes, and peptide-based labeling.[1] Also used in the synthesis of PROTACs.[8]The enhanced properties make it a more versatile and robust choice for a wider range of demanding applications.

Experimental Protocols

To objectively evaluate the performance of peptides synthesized with either Fmoc-Lys(biotin)-OH or Fmoc-Lys(biotin-PEG4)-OH, standardized experimental protocols are essential. Below are methodologies for solid-phase peptide synthesis and a comparative pull-down assay.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Biotinylated Peptides

This protocol outlines the manual synthesis of a model hexapeptide (e.g., Tyr-Ser-Gly-Phe-Leu-Lys) with a C-terminal biotinylated lysine using a standard Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Leu-OH)

  • Fmoc-Lys(biotin)-OH or Fmoc-Lys(biotin-PEG4)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • Pre-activate a 3-fold molar excess of the Fmoc-amino acid (starting with Fmoc-Lys(biotin)-OH or Fmoc-Lys(biotin-PEG4)-OH) with a 2.9-fold molar excess of HBTU/HOBt and a 6-fold molar excess of DIPEA in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Comparative Pull-Down Assay of a Target Protein

This protocol compares the efficiency of two biotinylated peptides (one with and one without the PEG4 linker) in capturing a target protein from a cell lysate.

Materials:

  • Biotinylated peptides (synthesized using Protocol 1)

  • Cell lysate containing the target protein

  • Streptavidin-coated magnetic beads

  • Binding/Wash Buffer: PBS with 0.1% Tween-20

  • Elution Buffer: 0.1 M glycine, pH 2.8

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • SDS-PAGE gels and buffers

  • Western blot reagents (primary antibody against the target protein, HRP-conjugated secondary antibody, chemiluminescent substrate)

Procedure:

  • Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the required amount to a microcentrifuge tube. Place the tube on a magnetic rack, remove the storage buffer, and wash the beads three times with Binding/Wash Buffer.

  • Peptide Immobilization: Resuspend the washed beads in Binding/Wash Buffer. Add an equimolar amount of either the biotinylated peptide or the biotin-PEG4-ylated peptide to separate tubes of beads. Incubate for 1 hour at room temperature with gentle rotation.

  • Blocking: Place the tubes on the magnetic rack, remove the supernatant, and wash the beads three times with Binding/Wash Buffer to remove any unbound peptide.

  • Protein Binding: Add the cell lysate to each tube of peptide-coated beads. Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Place the tubes on the magnetic rack and discard the supernatant (flow-through). Wash the beads five times with cold Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by adding Elution Buffer to the beads and incubating for 5-10 minutes at room temperature. Place the tubes on the magnetic rack and collect the supernatant (eluate). Neutralize the eluate by adding Neutralization Buffer.

  • Analysis: Analyze the eluates by SDS-PAGE followed by Western blotting using an antibody specific for the target protein. Compare the band intensities of the target protein pulled down by the two different peptides.

Visualizing the Advantage: Steric Hindrance and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the structural difference and a typical experimental workflow for comparing these two reagents.

cluster_0 Fmoc-Lys(biotin)-OH cluster_1 Fmoc-Lys(biotin-PEG4)-OH Peptide Backbone 1 Peptide Backbone 1 Biotin 1 Biotin 1 Peptide Backbone 1->Biotin 1 Streptavidin Streptavidin Binding Pocket Biotin 1->Streptavidin Steric Hindrance Peptide Backbone 2 Peptide Backbone 2 PEG4 PEG4 Linker Peptide Backbone 2->PEG4 Biotin 2 Biotin 2 PEG4->Biotin 2 Streptavidin 2 Streptavidin Binding Pocket Biotin 2->Streptavidin 2 Unhindered Binding Peptide_NoPEG Peptide with Fmoc-Lys(biotin)-OH Immobilize Immobilize on Streptavidin Beads Peptide_NoPEG->Immobilize Peptide_PEG Peptide with Fmoc-Lys(biotin-PEG4)-OH Peptide_PEG->Immobilize PullDown Pull-Down Assay with Cell Lysate Immobilize->PullDown Elute Elute Bound Proteins PullDown->Elute Analyze Analyze by Western Blot Elute->Analyze Compare Compare Protein Capture Efficiency Analyze->Compare Start Start Start->Peptide_PEG

References

The Balancing Act: How PEG Spacer Length Impacts Biotin-Streptavidin Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal PEG spacer for biotinylation, supported by experimental data and detailed protocols.

The high-affinity interaction between biotin (B1667282) and streptavidin is a cornerstone of modern biotechnology, pivotal in applications ranging from immunoassays and affinity chromatography to targeted drug delivery and molecular imaging. The introduction of a polyethylene (B3416737) glycol (PEG) spacer between biotin and its conjugation target has become a standard practice to enhance the efficiency of this interaction. However, the length of this PEG spacer is a critical variable that can significantly influence binding kinetics and overall experimental outcomes. This guide provides an objective comparison of the effects of different PEG spacer lengths on biotin-streptavidin binding, supported by experimental data, to facilitate informed decision-making in your research.

The Dual Role of the PEG Spacer: Accessibility vs. Affinity

The primary motivation for incorporating a PEG spacer is to mitigate steric hindrance.[1][2] When biotin is directly attached to a large biomolecule, the bulky streptavidin tetramer may be physically prevented from accessing its binding pocket. A PEG linker acts as a flexible arm, extending the biotin moiety away from the surface of the molecule, thereby increasing its accessibility and facilitating a more efficient and stable interaction.[2][3]

However, this solution presents a trade-off. While longer spacers are generally more effective at overcoming steric hindrance, they can also introduce a slight decrease in binding affinity.[3] This is attributed to the entropic penalty associated with the conformational flexibility of a long PEG chain. Excessively long spacers can also lead to a phenomenon known as "PEG crowding," which can create its own form of steric hindrance.[1] Therefore, the selection of a PEG spacer length requires a careful balance between maximizing biotin accessibility and maintaining optimal binding kinetics.

Quantitative Comparison of Binding Affinity

The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known, with a dissociation constant (Kd) in the femtomolar (10-15 M) range for free biotin.[1] The introduction of a PEG spacer can alter this affinity. The following table summarizes the impact of different PEG spacer lengths on the equilibrium dissociation constant (Kd) of the biotin-streptavidin interaction. It is important to note that the presented values are compiled from various sources and experimental conditions may differ.

PEG Spacer LengthApproximate Spacer Arm Length (Å)Reported Equilibrium Dissociation Constant (Kd)Key Performance Insights
No Spacer ~9~10-15 M[1]Prone to significant steric hindrance, especially with large proteins.[1]
PEG4 ~29Increased to ~10-8 M[1]Offers a good balance of improved solubility and reduced steric hindrance.[1]
PEG11/PEG12 ~50Data not consistently available for direct comparisonProvides extended reach to overcome significant steric barriers.[1]
~3400 g/mol PEG Not specifiedIncreased to ~10-8 M[1]Significantly enhances solubility and effectively mitigates steric hindrance.[1]
~5000 g/mol PEG Not specifiedIncreased to ~10-8 MAt very long lengths, the PEG chain itself can cause steric crowding.[1]

Note: The significant increase in Kd for PEGylated biotin compared to free biotin highlights the impact of the spacer and the conjugated molecule on the binding thermodynamics. The similar Kd values reported for different long PEG spacers suggest that beyond a certain length, the entropic penalty may plateau under certain experimental conditions.

Experimental Protocols

Accurate determination of binding kinetics is crucial for understanding the impact of PEG spacer length. Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are two powerful, label-free techniques widely used for this purpose.

Surface Plasmon Resonance (SPR) Protocol for Kinetic Analysis

SPR measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.

Objective: To determine the association rate constant (kon), dissociation rate constant (koff), and equilibrium dissociation constant (KD) for the interaction between a biotinylated molecule with a specific PEG spacer and streptavidin.

Materials:

  • SPR instrument (e.g., Biacore, OpenSPR)

  • Streptavidin (SA) sensor chip

  • Biotinylated molecule of interest (with desired PEG spacer)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)

Procedure:

  • System Priming: Prime the SPR system with running buffer to ensure a stable baseline.

  • Ligand Immobilization:

    • Inject a solution of the biotinylated molecule over the streptavidin sensor chip surface. The biotin tag will facilitate capture by the immobilized streptavidin.

    • Aim for a low immobilization level (e.g., 50-150 RU) to minimize mass transport effects.

  • Analyte Injection (Kinetic Analysis):

    • Inject a series of concentrations of streptavidin (the analyte) over the sensor surface, starting with the lowest concentration.

    • Each injection cycle consists of:

      • Association Phase: Monitor the binding of streptavidin to the immobilized biotinylated molecule.

      • Dissociation Phase: Flow running buffer over the surface and monitor the dissociation of the streptavidin-biotin complex.

  • Regeneration:

    • Inject the regeneration solution to remove the bound streptavidin, preparing the surface for the next injection. Note: Due to the high affinity of the biotin-streptavidin interaction, regeneration of the biotinylated ligand from the streptavidin surface is generally not feasible. The regeneration step removes the analyte (streptavidin) from a lower affinity interaction being studied, where the biotin-streptavidin is used as a capture method.

  • Data Analysis:

    • Fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.

Bio-Layer Interferometry (BLI) Protocol for Kinetic Analysis

BLI measures the interference pattern of white light reflected from the surface of a biosensor tip to monitor biomolecular interactions.

Objective: To determine the kon, koff, and KD of the interaction between a biotinylated molecule and streptavidin.

Materials:

  • BLI instrument (e.g., Octet)

  • Streptavidin (SA) biosensors

  • Biotinylated molecule of interest (with desired PEG spacer)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 96-well microplate

Procedure:

  • Biosensor Hydration: Hydrate the streptavidin biosensors in assay buffer for at least 10 minutes.

  • Plate Setup: Prepare a 96-well plate with the following:

    • Wells with assay buffer for baseline measurement.

    • Wells with the biotinylated molecule at a desired concentration for immobilization.

    • Wells with a serial dilution of streptavidin for the association step.

    • Wells with assay buffer for the dissociation step.

  • Assay Execution:

    • Baseline: Establish a stable baseline by dipping the biosensors in assay buffer.

    • Loading: Immobilize the biotinylated molecule onto the streptavidin biosensors by dipping them into the corresponding wells.

    • Association: Move the biosensors to the wells containing the streptavidin serial dilutions to monitor the association phase.

    • Dissociation: Transfer the biosensors to wells with assay buffer to monitor the dissociation phase.

  • Data Analysis:

    • Align the sensorgrams and subtract the reference.

    • Fit the processed data to a 1:1 binding model to calculate kon, koff, and KD.

Visualizing the Workflow and Interaction

To better understand the experimental process and the molecular interactions, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Hydrate SA Biosensor / Equilibrate SA Chip p2 Prepare Biotinylated Ligand (with PEGn Spacer) p3 Prepare Analyte (Streptavidin) Dilutions a3 Association (Inject/Dip in Streptavidin) p3->a3 a1 Baseline Measurement (Buffer) a2 Immobilize Biotinylated Ligand a1->a2 a2->a3 a4 Dissociation (Buffer Flow) a3->a4 d1 Sensorgram Processing (e.g., Reference Subtraction) d2 Kinetic Model Fitting (e.g., 1:1 Langmuir) d1->d2 d3 Determine kon, koff, KD d2->d3

A typical workflow for kinetic analysis of biotin-streptavidin binding.

molecular_interaction cluster_no_spacer No Spacer: Steric Hindrance cluster_with_spacer With PEG Spacer: Improved Binding s1 Streptavidin b1 Biotin p1 Bulky Protein s2 Streptavidin b2 Biotin s2->b2 peg PEG Spacer b2->peg p2 Bulky Protein peg->p2

Effect of a PEG spacer on overcoming steric hindrance.

Conclusion and Recommendations

The selection of a PEG spacer length for biotinylation is a critical decision that requires careful consideration of the specific application.

  • For applications involving large, bulky proteins or dense surface coating , longer PEG spacers (e.g., PEG12 or longer) are generally recommended to effectively overcome steric hindrance and improve the signal in detection assays.

  • When maximizing binding affinity is the absolute priority and steric hindrance is less of a concern , a shorter spacer (e.g., PEG4) or even a no-spacer linker may be considered, although this often comes at the cost of reduced accessibility and potentially lower signal.

  • It is crucial to empirically determine the optimal PEG spacer length for each specific experimental system. The hypothetical and compiled data presented here serve as a guide, but the ideal linker will depend on the size and nature of the molecule being biotinylated, the assay format, and the desired balance between binding affinity and signal intensity.

By understanding the interplay between PEG spacer length, steric hindrance, and binding affinity, researchers can optimize their biotinylation strategies to achieve more reliable and robust experimental outcomes.

References

Navigating the Landscape of Site-Specific Peptide Biotinylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise attachment of biotin (B1667282) to a peptide is a critical step in a multitude of applications, from immunoassays to targeted drug delivery. This guide provides a comprehensive comparison of alternative chemical methods for site-specific peptide biotinylation, offering a deep dive into the underlying chemistry, performance metrics, and detailed experimental protocols to inform your selection of the most suitable technique.

The covalent attachment of biotin, a small vitamin with an exceptionally high affinity for streptavidin and avidin, enables the sensitive detection, purification, and immobilization of peptides. While traditional methods often result in random biotinylation at multiple sites, site-specific approaches offer precise control, preserving the peptide's structure and function. This guide explores and compares three prominent methodologies: N-hydroxysuccinimide (NHS) ester-based biotinylation of specific amino acids, enzymatic ligation using Sortase A, and the incorporation of biotinylated unnatural amino acids.

Comparative Analysis of Biotinylation Methods

The choice of a biotinylation strategy hinges on factors such as the desired site of modification, the peptide sequence, and the required reaction efficiency and specificity. The following table summarizes key quantitative data for the discussed methods. It is important to note that direct head-to-head comparative studies across all methods on a single peptide are limited; therefore, the presented data is compiled from various sources and should be considered in the context of the specific experimental conditions cited.

MethodTarget Site(s)Reported Efficiency/YieldSpecificityKey AdvantagesKey Disadvantages
NHS Ester Biotinylation N-terminus, Lysine (B10760008) (ε-amino group)76-88% biotinylated peptides observed via LC-MS/MS[1]Moderate to High (dependent on pH and peptide sequence)Simple, rapid, and widely available reagents.Potential for off-target modification of other nucleophilic residues (e.g., Ser, Tyr, Arg)[2]; can result in a heterogeneous product if multiple target sites are present.
Sortase-Mediated Ligation C-terminus (via LPXTG motif) or N-terminus (via oligo-glycine tag)Near-quantitative (>90%) for purified components[3]Very HighHighly specific enzymatic reaction; mild reaction conditions.Requires genetic engineering of the peptide to include the recognition motif; the enzyme must be expressed and purified.
Unnatural Amino Acid Incorporation Any predetermined siteIncorporation efficiency is position-dependent and can vary.Very HighPrecise control over the biotinylation site; introduces minimal perturbation to the peptide backbone.Requires specialized cell-free or in-cell protein synthesis systems; can be technically demanding.
Bioorthogonal Click Chemistry Site of bioorthogonal handle (e.g., azide, alkyne)High efficiencyVery HighExtremely high specificity; can be performed in complex biological mixtures.Requires a two-step process: incorporation of the bioorthogonal handle followed by the click reaction.[2]

Experimental Protocols and Methodologies

Detailed below are the experimental protocols for the key site-specific biotinylation methods discussed. These protocols are generalized and may require optimization for specific peptides and applications.

Protocol 1: N-Terminal/Lysine-Specific Biotinylation using NHS Esters

This protocol describes the biotinylation of a peptide containing a primary amine at the N-terminus or on a lysine side chain.

Materials:

  • Peptide of interest

  • NHS-biotin reagent (e.g., EZ-Link™ Sulfo-NHS-LC-Biotin)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or HPLC for purification

Procedure:

  • Peptide Preparation: Dissolve the peptide in the amine-free buffer to a final concentration of 1-10 mg/mL.

  • Biotinylation Reagent Preparation: Immediately before use, dissolve the NHS-biotin reagent in an appropriate solvent (e.g., water for Sulfo-NHS esters, or DMSO/DMF for standard NHS esters) to a concentration of approximately 10 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-biotin reagent to the peptide solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotin by passing the reaction mixture through a desalting column or by using reverse-phase HPLC.

  • Analysis: Confirm biotinylation and assess purity using mass spectrometry.

Protocol 2: C-Terminal Site-Specific Biotinylation via Sortase-Mediated Ligation

This protocol outlines the C-terminal biotinylation of a target peptide containing a C-terminal LPXTG motif using Sortase A and a biotinylated oligo-glycine nucleophile.

Materials:

  • Target peptide with a C-terminal LPXTG motif

  • Biotinylated oligo-glycine (e.g., (Gly)3-Lys(Biotin)-NH2)

  • Purified Sortase A enzyme (e.g., pentamutant SrtA 5M)

  • Sortase reaction buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5)

  • Quenching solution (e.g., 0.1% Trifluoroacetic acid, TFA)

  • HPLC for purification and analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the target peptide (final concentration ~50 µM), the biotinylated oligo-glycine nucleophile (final concentration ~250 µM), and Sortase A (final concentration ~5-10 µM) in the sortase reaction buffer.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by taking aliquots at different time points.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Purification: Purify the biotinylated peptide from the enzyme and unreacted starting materials using reverse-phase HPLC.

  • Analysis: Verify the molecular weight of the purified peptide using mass spectrometry to confirm successful ligation.

Visualizing the Chemical Pathways

To further elucidate the mechanisms of these biotinylation methods, the following diagrams illustrate the key chemical transformations and experimental workflows.

NHS_Biotinylation Peptide Peptide with N-terminal or Lysine amine (R-NH2) Activated_Complex Reaction Mixture (pH 7.2-8.0) Peptide->Activated_Complex NHS_Biotin NHS-Biotin NHS_Biotin->Activated_Complex Biotinylated_Peptide Biotinylated Peptide (Stable Amide Bond) Activated_Complex->Biotinylated_Peptide Nucleophilic attack NHS_leaving_group NHS (leaving group) Activated_Complex->NHS_leaving_group

NHS Ester Biotinylation Mechanism.

Sortase_Ligation cluster_substrates Substrates Target_Peptide Target Peptide (C-terminal LPETG) SortaseA Sortase A Enzyme Target_Peptide->SortaseA Biotin_Gly Biotin-(Gly)n Acyl_Intermediate Acyl-Enzyme Intermediate Biotin_Gly->Acyl_Intermediate Nucleophilic attack SortaseA->Acyl_Intermediate Cleavage at T-G bond Biotinylated_Product C-terminally Biotinylated Peptide Acyl_Intermediate->Biotinylated_Product Cleaved_Gly Cleaved Glycine Acyl_Intermediate->Cleaved_Gly

Sortase-Mediated Ligation Workflow.

Conclusion

The selection of an appropriate site-specific peptide biotinylation method is a critical decision that can significantly impact experimental outcomes. For straightforward applications where high specificity is not paramount, NHS ester-based biotinylation offers a simple and rapid solution. However, for applications demanding precise control and high specificity, particularly in complex biological contexts, enzymatic methods like sortase-mediated ligation or the incorporation of biotinylated unnatural amino acids are superior choices. Bioorthogonal click chemistry also provides an excellent, highly specific alternative, albeit with a two-step workflow. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to achieve their desired experimental goals with confidence.

References

A Researcher's Guide to Validating Biotin Incorporation in Peptides via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of biotin (B1667282) incorporation into peptides is a critical step in a multitude of applications, from protein interaction studies to drug targeting. Mass spectrometry (MS) stands as the gold standard for this validation, offering high sensitivity and the ability to pinpoint the exact site of biotinylation. This guide provides a comprehensive comparison of mass spectrometry-based methods and alternative techniques for validating peptide biotinylation, complete with experimental data and detailed protocols.

Mass Spectrometry-Based Validation: A Comparative Overview

Mass spectrometry provides definitive evidence of biotinylation by detecting the mass shift imparted by the biotin tag. The two most common ionization techniques employed for peptide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Comparison of Mass Spectrometry Techniques for Biotinylated Peptide Analysis

FeatureElectrospray Ionization (ESI)-MSMatrix-Assisted Laser Desorption/Ionization (MALDI)-MS
Principle Peptides in solution are aerosolized and ionized, typically producing multiply charged ions.Peptides are co-crystallized with a matrix and ionized by a laser, typically producing singly charged ions.[1]
Coupling Commonly coupled with liquid chromatography (LC) for online separation of complex peptide mixtures (LC-ESI-MS).Can be used directly for simple mixtures or offline with LC.
Sensitivity High sensitivity, especially when coupled with nano-LC.[1]High sensitivity, particularly for targeted analysis of a few peptides.[1]
Data Complexity Multiply charged ions can lead to more complex spectra requiring deconvolution.Simpler spectra with predominantly singly charged ions.[1]
Quantitative Accuracy Generally considered highly accurate for quantitative studies, especially with stable isotope labeling.[1]Can be used for quantitative analysis, but may have some deviations due to ionization biases.[1]
Throughput Higher throughput for complex samples when automated with LC.Well-suited for high-throughput screening of multiple samples spotted on a target plate.[1]

Quantitative Performance: ESI vs. MALDI for Peptide Quantitation

A study comparing the quantitative accuracy and precision of LC-ESI-QTOF and LC-MALDI-TOF/TOF for iTRAQ-labeled peptides provides valuable insights.

ParameterLC-ESI-QTOF (QSTAR Elite)LC-MALDI-TOF/TOF (4800)
Spectra Used for Quantitation 51.4%66.7%
Average Protein Sequence Coverage 24.0%18.2%
Average Peptides per Protein 14.98.4
Mean Ratio Difference (10:1 experiment) 6.7%0.7%
iTRAQ Ratios Rejected (S/N threshold) Up to 64.7%0.1%
Data adapted from Lee et al., Proteomics, 2009.[2]

Advanced Mass Spectrometry Workflows for Biotinylated Peptides

To enhance the detection of biotinylated peptides, which are often in low abundance, specific enrichment strategies are employed prior to MS analysis. Two prominent methods are BioSITe (Biotinylation Site Identification Technology) and DiDBiT (Direct Detection of Biotin-containing Tags).[3][4] Both methods involve the digestion of proteins into peptides before enrichment, which improves the recovery of biotinylated peptides compared to protein-level enrichment.[4][5]

Comparison of Enrichment Strategies and MS Acquisition Modes

A study by Szabó et al. (2025) compared different enrichment and MS data acquisition strategies for identifying biotinylated peptides from cell surface proteins.

Enrichment MethodMS AcquisitionTotal Identified Peptides (Average)Identified Biotinylated Peptides (Average)
Protein-level (On-pellet digestion)DDA~2500~500
Protein-level (Filter-assisted)DDA~1500~300
Peptide-level DDA ~3000 ~2200
Protein-level (On-pellet digestion)DIA~3200~400
Protein-level (Filter-assisted)DIA~2000~200
Peptide-levelDIA~3500~1800
Data adapted from Szabó et al., Int. J. Mol. Sci., 2025.[6]

The data indicates that peptide-level enrichment coupled with Data-Dependent Acquisition (DDA) mass spectrometry yields the highest number of identified biotinylated peptides.[6]

Experimental Protocols

General Workflow for MS Validation of Biotinylated Peptides

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Biotinylated_Peptide Biotinylated Peptide/Protein Sample Proteolysis Proteolysis (e.g., Trypsin Digestion) Biotinylated_Peptide->Proteolysis Enrichment Enrichment of Biotinylated Peptides (e.g., Streptavidin or Anti-Biotin Antibody Beads) Proteolysis->Enrichment Elution Elution and Desalting Enrichment->Elution LC_Separation LC Separation Elution->LC_Separation MS_Acquisition Mass Spectrometry (ESI or MALDI) LC_Separation->MS_Acquisition Tandem_MS Tandem MS (MS/MS) for Fragmentation MS_Acquisition->Tandem_MS Database_Search Database Search Tandem_MS->Database_Search Validation Validation of Biotinylated Peptides (Mass Shift & Fragment Ions) Database_Search->Validation Quantitation Quantitation Validation->Quantitation

General workflow for validating biotinylated peptides using mass spectrometry.

1. Protein Digestion (In-solution)

  • Reduction: Resuspend the protein sample in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5). Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour.

  • Alkylation: Cool the sample to room temperature and add iodoacetamide (B48618) to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.

  • Digestion: Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

2. Enrichment of Biotinylated Peptides (BioSITe/DiDBiT approach) [4][5]

  • Incubate the peptide digest with anti-biotin antibody-conjugated beads or streptavidin/neutravidin beads overnight at 4°C with rotation.[4][7]

  • Wash the beads extensively to remove non-biotinylated peptides. A typical wash series includes buffers with varying salt concentrations and detergents (e.g., PBS, 5% acetonitrile (B52724) in PBS, and water).[4]

  • Elute the bound biotinylated peptides. For anti-biotin antibodies, elution is typically achieved with a low pH solution (e.g., 0.2% trifluoroacetic acid, 0.1% formic acid, and 80% acetonitrile).[5] For streptavidin beads, a harsher elution using boiling in a buffer containing SDS and biotin can be effective.[7]

  • Desalt the eluted peptides using C18 StageTips or equivalent before LC-MS/MS analysis.[8]

3. LC-MS/MS Analysis

  • Chromatography: Separate the peptides using a reversed-phase nano-LC column with a gradient of increasing acetonitrile concentration in 0.1% formic acid.

  • Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Acquisition: Use a data-dependent acquisition (DDA) method where the most intense precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).[6]

4. Data Analysis

  • Search the MS/MS data against a relevant protein database using software such as MaxQuant, Proteome Discoverer, or SEQUEST.

  • Specify the mass modification for biotinylation on the relevant amino acid residues (e.g., +226.0776 Da for NHS-biotin on lysine).[4]

  • Validate the identification of biotinylated peptides based on accurate mass measurement and the presence of characteristic fragment ions in the MS/MS spectra.

Alternative Validation Method: Streptavidin Gel Shift Assay

Workflow for Streptavidin Gel Shift Assay

Gel_Shift_Assay_Workflow cluster_incubation Incubation cluster_electrophoresis Electrophoresis cluster_visualization Visualization Biotinylated_Sample Biotinylated Peptide/Protein Incubate Incubate at Room Temperature Biotinylated_Sample->Incubate Streptavidin Streptavidin Streptavidin->Incubate Load_Sample Load Sample onto Native or SDS-PAGE Incubate->Load_Sample Run_Gel Run Electrophoresis Load_Sample->Run_Gel Stain_Gel Stain Gel (e.g., Coomassie Blue) Run_Gel->Stain_Gel Visualize Visualize Band Shift Stain_Gel->Visualize

Workflow for the streptavidin gel shift assay.

Experimental Protocol for Streptavidin Gel Shift Assay

  • Binding Reaction: In a microcentrifuge tube, incubate the biotinylated peptide/protein sample with an equimolar or slight excess of streptavidin. A typical reaction may contain 1-5 µg of the biotinylated molecule and a corresponding amount of streptavidin in a total volume of 20 µL of a suitable buffer (e.g., PBS).

  • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of the biotin-streptavidin complex.[10]

  • As controls, include lanes with the unbiotinylated peptide/protein alone and the unbiotinylated peptide/protein incubated with streptavidin.[10]

  • Electrophoresis: Add native sample loading buffer to the reactions. Do not heat the samples if performing native PAGE.[10]

  • Load the samples onto a native or SDS-polyacrylamide gel. The percentage of the gel should be chosen based on the size of the peptide/protein and the complex.

  • Run the gel according to standard procedures.

  • Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and destain.

  • A "shifted" band, corresponding to the higher molecular weight of the biotin-streptavidin complex, will be visible in the lane with the biotinylated sample and streptavidin, confirming successful biotinylation.

Conclusion

Mass spectrometry, particularly when coupled with peptide-level enrichment strategies, offers the most comprehensive and definitive validation of peptide biotinylation, providing both confirmation and site-specific localization. For high-throughput quantitative analysis, both ESI and MALDI platforms are powerful, with the choice depending on the specific experimental goals and available instrumentation. When mass spectrometry is not an option, the streptavidin gel shift assay provides a simple and effective qualitative method to visually confirm biotin incorporation. The selection of the most appropriate validation method will ultimately depend on the required level of detail, sample complexity, and available resources.

References

A Head-to-Head Battle: MALDI-TOF vs. ESI-MS for the Analysis of Fmoc-Lys(biotin-PEG4)-OH Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide analysis, the choice of mass spectrometry technique is paramount. This guide provides a comprehensive comparison of two industry-standard methods, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Mass Spectrometry (ESI-MS), for the characterization of the synthetically modified peptide, Fmoc-Lys(biotin-PEG4)-OH. This analysis will delve into the performance of each technique, supported by experimental data and detailed protocols, to empower informed decisions in your analytical workflow.

The unique structure of Fmoc-Lys(biotin-PEG4)-OH, featuring a bulky hydrophobic Fmoc protecting group, a flexible polyethylene (B3416737) glycol (PEG) linker, and a high-affinity biotin (B1667282) tag, presents distinct challenges and considerations for mass spectrometric analysis. Understanding the strengths and limitations of both MALDI-TOF and ESI-MS in handling such a molecule is crucial for obtaining accurate and comprehensive data.

Quantitative Performance at a Glance

To facilitate a clear comparison, the following tables summarize the key quantitative performance metrics of MALDI-TOF and ESI-MS for the analysis of modified peptides like Fmoc-Lys(biotin-PEG4)-OH.

ParameterMALDI-TOFESI-MS
Typical Ionization Primarily singly charged ions [M+H]⁺Multiply charged ions [M+nH]ⁿ⁺
Mass Accuracy 10-50 ppm (external calibration), <5 ppm (internal calibration)<5 ppm (with high-resolution analyzers like Orbitrap or FT-ICR)
Sensitivity (LOD) Low femtomole to attomole rangeHigh attomole to low femtomole range
Tolerance to Salts/Buffers ModerateLow (requires extensive sample cleanup)
Throughput High (rapid sample spotting and analysis)Lower (requires chromatographic separation)
Instrumentation Complexity Relatively simpleMore complex, often coupled with LC systems
Data Interpretation Simpler spectra with predominantly singly charged speciesMore complex spectra due to multiple charge states and adducts

Table 1: General Performance Comparison of MALDI-TOF and ESI-MS for Modified Peptide Analysis.

FeatureMALDI-TOF with TOF/TOF or ISDESI-MS with CID
Primary Fragmentation Mechanism In-Source Decay (ISD) or Post-Source Decay (PSD) / Collision-Induced Dissociation (CID)Collision-Induced Dissociation (CID)
Fmoc Group Fragmentation Often stable, but can show neutral loss of fluorenemethanol (196 Da)Characteristic loss of the Fmoc group as dibenzofulvene (166 Da) or fluorenemethanol (196 Da) is common.
PEG Linker Fragmentation Can be challenging; may see some fragmentation along the PEG chain.Typically stable under standard CID conditions, but can fragment at higher energies.
Biotin Tag Fragmentation Signature ions can be observed.Well-characterized fragmentation with signature ions.[1][2]
Peptide Backbone Fragmentation Provides sequence information through c- and z-ions (ISD) or b- and y-ions (PSD/CID).Primarily yields b- and y-ions for sequence elucidation.

Table 2: Fragmentation Analysis Comparison for Fmoc-Lys(biotin-PEG4)-OH.

Experimental Workflows and Logical Relationships

To visualize the analytical process for Fmoc-Lys(biotin-PEG4)-OH using both techniques, the following diagrams illustrate the typical experimental workflows and a comparison of their key attributes.

experimental_workflow cluster_sample Sample Preparation cluster_maldi MALDI-TOF Workflow cluster_esi ESI-MS Workflow Sample Fmoc-Lys(biotin-PEG4)-OH Solution Spotting Co-crystallization on MALDI Plate Sample->Spotting LC Liquid Chromatography (Reverse Phase) Sample->LC Matrix Matrix Solution (e.g., CHCA, Sinapinic Acid) Matrix->Spotting MALDI_TOF MALDI-TOF MS Analysis (MS and MS/MS) Spotting->MALDI_TOF ESI_Source Electrospray Ionization LC->ESI_Source ESI_MS High-Resolution MS Analysis (MS and MS/MS) ESI_Source->ESI_MS

Figure 1: Experimental workflows for MALDI-TOF and ESI-MS analysis.

comparison_diagram cluster_maldi MALDI-TOF cluster_esi ESI-MS Analyte Fmoc-Lys(biotin-PEG4)-OH MALDI_Ion Singly Charged Ions Analyte->MALDI_Ion ESI_Ion Multiply Charged Ions Analyte->ESI_Ion MALDI_Spectrum Simple Spectra MALDI_Ion->MALDI_Spectrum MALDI_Speed High Throughput MALDI_Robust Tolerant to Impurities MALDI_Speed->MALDI_Robust MALDI_Spectrum->MALDI_Speed ESI_Fragmentation Controlled Fragmentation (CID) ESI_Ion->ESI_Fragmentation ESI_Sensitivity High Sensitivity ESI_Coupling LC-Coupling ESI_Sensitivity->ESI_Coupling ESI_Fragmentation->ESI_Sensitivity

Figure 2: Key attributes of MALDI-TOF and ESI-MS for peptide analysis.

Detailed Experimental Protocols

Below are detailed methodologies for analyzing Fmoc-Lys(biotin-PEG4)-OH using both MALDI-TOF and ESI-MS.

MALDI-TOF Mass Spectrometry Protocol
  • Sample Preparation:

    • Dissolve Fmoc-Lys(biotin-PEG4)-OH in a suitable solvent, such as a mixture of acetonitrile (B52724) (ACN) and water (e.g., 50:50 v/v) with 0.1% trifluoroacetic acid (TFA), to a final concentration of approximately 1-10 pmol/µL.

  • Matrix Preparation:

    • Prepare a saturated solution of a suitable matrix. For peptides in this mass range, α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) are commonly used.

    • For CHCA, dissolve in a 50:50 (v/v) ACN/water solution containing 0.1% TFA.

    • For SA, dissolve in a 30:70 (v/v) ACN/water solution containing 0.1% TFA.

  • Sample Spotting (Dried-Droplet Method):

    • Mix the peptide solution and the matrix solution in a 1:1 ratio (e.g., 1 µL of each).

    • Spot 1 µL of the mixture onto a stainless-steel MALDI target plate.

    • Allow the droplet to air-dry completely at room temperature, forming a crystalline matrix with the embedded analyte.

  • Mass Spectrometry Analysis:

    • Instrumentation: A MALDI-TOF mass spectrometer (e.g., Bruker ultrafleXtreme, Sciex TOF/TOF 5800).

    • MS Mode:

      • Acquire spectra in positive ion reflector mode for accurate mass determination.

      • Calibrate the instrument using a standard peptide mixture with masses bracketing the expected mass of the analyte.

    • MS/MS Mode (for fragmentation analysis):

      • Perform fragmentation using either in-source decay (ISD) or post-source decay (PSD)/collision-induced dissociation (CID).

      • Select the precursor ion corresponding to [M+H]⁺ of Fmoc-Lys(biotin-PEG4)-OH.

      • Acquire fragment ion spectra to obtain structural information.

ESI-MS Mass Spectrometry Protocol
  • Sample Preparation:

    • Dissolve Fmoc-Lys(biotin-PEG4)-OH in a solvent compatible with reverse-phase liquid chromatography, such as 5% ACN in water with 0.1% formic acid (FA), to a final concentration of approximately 1-10 pmol/µL.

    • Centrifuge the sample to remove any particulates before injection.

  • Liquid Chromatography (LC) Separation:

    • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reverse-phase column suitable for peptide separations (e.g., 2.1 mm ID x 100 mm length, 1.8 µm particle size).

    • Mobile Phase A: 0.1% FA in water.

    • Mobile Phase B: 0.1% FA in ACN.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over a suitable time (e.g., 15-30 minutes) to ensure elution and separation of the peptide.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).

  • Mass Spectrometry Analysis:

    • Instrumentation: An ESI mass spectrometer coupled to the LC system (e.g., Thermo Fisher Orbitrap Exploris, Agilent 6545XT AdvanceBio LC/Q-TOF).

    • Ionization: Electrospray ionization in positive ion mode.

    • MS Mode:

      • Acquire full scan mass spectra over a relevant m/z range (e.g., 200-2000 m/z) to detect the multiply charged ions of the peptide.

    • MS/MS Mode (for fragmentation analysis):

      • Use data-dependent acquisition (DDA) to automatically select the most intense precursor ions for fragmentation.

      • Perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) on the selected precursor ions.

      • Set the collision energy to an appropriate level to induce fragmentation of the peptide backbone and potentially the modifications.

Concluding Remarks

Both MALDI-TOF and ESI-MS are powerful techniques for the analysis of Fmoc-Lys(biotin-PEG4)-OH, each offering distinct advantages. MALDI-TOF provides rapid analysis with simple spectra, making it well-suited for high-throughput screening and initial molecular weight confirmation. Its tolerance to some impurities can also simplify sample preparation.

On the other hand, ESI-MS, especially when coupled with liquid chromatography, offers superior sensitivity, mass accuracy, and the ability to handle complex mixtures. The controlled fragmentation in ESI-MS/MS is particularly valuable for detailed structural elucidation of the peptide and its modifications.

The choice between MALDI-TOF and ESI-MS will ultimately depend on the specific research question. For rapid quality control and molecular weight determination, MALDI-TOF is an excellent choice. For in-depth characterization, including precise quantification and detailed fragmentation analysis for structural confirmation, LC-ESI-MS is the more powerful approach. For a comprehensive understanding, employing both techniques can be a complementary strategy, leveraging the strengths of each to provide a complete analytical picture of your modified peptide.

References

A Researcher's Guide to Biotinylating Reagents for Peptide Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a biotinylating reagent is a critical step in peptide synthesis, directly impacting the outcome of downstream applications. This guide provides a comprehensive comparison of various biotinylating reagents, supported by experimental data and detailed protocols, to facilitate an informed decision-making process.

The covalent attachment of biotin (B1667282) to a peptide, a process known as biotinylation, is a cornerstone technique in biochemistry and molecular biology. The high-affinity interaction between biotin and streptavidin or avidin (B1170675) is exploited in a myriad of applications, including immunoassays, affinity purification, and cellular imaging.[1] The choice of biotinylating reagent, however, is far from trivial, with a diverse array of options available, each with distinct chemical properties and performance characteristics. This guide will delve into a comparative analysis of these reagents, focusing on their reactivity, the influence of spacer arms, and the advantages of cleavable linkers.

Key Considerations in Selecting a Biotinylating Reagent

The optimal biotinylating reagent for a specific application depends on several factors, including the target functional group on the peptide, the desired solubility of the final conjugate, and the necessity for subsequent removal of the biotin tag. Key categories of reagents are based on their reactivity towards specific amino acid residues and whether the linkage is permanent or cleavable.

Amine-Reactive Reagents: The Workhorses of Biotinylation

The most common targets for biotinylation are primary amines found at the N-terminus of a peptide and on the side chain of lysine (B10760008) residues.[2] N-hydroxysuccinimide (NHS) esters are the most prevalent class of amine-reactive biotinylating reagents.[3]

NHS-Biotin vs. Sulfo-NHS-Biotin: The Impact of Solubility

A crucial distinction within NHS esters lies in their water solubility. Standard NHS-biotin has poor aqueous solubility and requires dissolution in an organic solvent like DMSO or DMF before addition to the reaction mixture.[2] In contrast, Sulfo-NHS-biotin contains a sulfonate group on the NHS ring, rendering it water-soluble and allowing for reactions to be performed entirely in aqueous buffers.[4] This is particularly advantageous for cell surface labeling, as the charged nature of Sulfo-NHS-biotin prevents it from permeating the cell membrane.[4]

ReagentSolubilityMembrane PermeabilityRecommended Buffer
NHS-LC-BiotinLow (Requires organic solvent)PermeableAmine-free (e.g., PBS, pH 7.2-8.0)
Sulfo-NHS-LC-BiotinHigh (Water-soluble)ImpermeableAmine-free (e.g., PBS, pH 7.2-8.0)

Table 1: Comparison of NHS-Biotin and Sulfo-NHS-Biotin Properties.

Experimental data indicates that while both reagents effectively biotinylate proteins, NHS-LC-Biotin may lead to slightly higher levels of cellular protein biotinylation and demonstrates a longer half-life of the biotin tag on the cell surface compared to Sulfo-NHS-LC-Biotin.[5] Specifically, after 24 hours, a significant number of biotin molecules (60%) were detected when using NHS-LC-Biotin, while only a small amount remained with Sulfo-NHS-LC-Biotin.[5] The calculated half-lives were 38.0 hours for NHS-LC-Biotin and 10.8 hours for Sulfo-NHS-LC-Biotin.[5]

Biotin-ONp vs. Biotin-OSu for Solid-Phase Synthesis

During solid-phase peptide synthesis (SPPS), the choice of activated biotin can significantly impact coupling efficiency. Biotin p-nitrophenyl ester (Biotin-ONp) has been shown to be superior to Biotin-OSu (the NHS ester) in terms of both solubility in DMF or NMP and reactivity.[6] Coupling with Biotin-ONp is typically complete in 40 minutes, whereas Biotin-OSu can require up to 12 hours.

The Role of Spacer Arms: Enhancing Accessibility

A spacer arm between the biotin molecule and the peptide can be crucial for overcoming steric hindrance and improving the binding of the biotinylated peptide to avidin or streptavidin. Common spacer arms include 6-aminocaproic acid (Ahx) and polyethylene (B3416737) glycol (PEG).[1] PEG linkers, in particular, can enhance the solubility of the resulting peptide-biotin conjugate.

Cleavable vs. Non-Cleavable Reagents: A Strategic Choice for Proteomics

For applications such as mass spectrometry-based proteomics, the presence of a large, permanent biotin tag can interfere with analysis.[7] Cleavable biotinylation reagents address this issue by incorporating a linker that can be broken under specific conditions, allowing for the removal of the biotin tag before analysis.[8]

Linker TypeCleavage ConditionKey Advantage
DisulfideReducing agents (e.g., DTT, TCEP)Mild cleavage conditions
Acid-cleavable (e.g., DADPS)Acidic conditionsEnables recovery of native protein
PhotocleavableUV light exposureNon-invasive cleavage

Table 2: Common Types of Cleavable Linkers.

Comparative studies have demonstrated the superior performance of cleavable reagents in proteomic analyses. For instance, the use of an acid-cleavable biotin-alkyne reagent (DADPS-biotin) in BONCAT experiments resulted in the identification and quantification of over 50% more newly synthesized proteins compared to a non-cleavable counterpart.[7][9] Another study comparing a disulfide-containing cleavable reagent (Sulfo-NHS-SS-Biotin) with a non-cleavable version (Sulfo-NHS-Biotin) for peptide analysis by LC-MS/MS found that the cleavable reagent led to a higher percentage of identified biotinylated peptides (88% vs. 76% on average).[7][10]

Experimental Protocols

Protocol 1: General Procedure for Peptide Biotinylation in Solution using NHS-Ester Reagents
  • Peptide Preparation: Dissolve the peptide in a suitable solvent (e.g., DMSO or distilled water) to a concentration of 1-10 mg/mL.[1]

  • Reaction Buffer Preparation: Prepare an amine-free buffer such as Phosphate Buffered Saline (PBS) at a pH of 7.2-8.0.[7] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the peptide for reaction with the NHS ester.[7]

  • Biotin Reagent Preparation: Immediately before use, dissolve the NHS-biotin or Sulfo-NHS-biotin reagent in the reaction buffer at a molar excess to the peptide (typically a 10:1 to 20:1 molar ratio of biotin:peptide is used).[1]

  • Reaction: Add the activated biotin solution to the peptide solution and mix gently. Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C.[1][11]

  • Quenching (Optional): To stop the reaction, a quenching agent such as excess lysine can be added.

  • Purification: Remove unreacted biotin by dialysis or a desalting column.[1]

Protocol 2: Biotinylation during Solid-Phase Peptide Synthesis (SPPS) using Biotin-ONp
  • Resin Preparation: Swell the peptide-resin in DMF (approximately 10 mL per gram of resin).[12]

  • Biotin Activation: Suspend Biotin-ONp in DMSO or a 1:1 (v/v) mixture of DMSO/DMF.[12]

  • Coupling: Add the Biotin-ONp solution to the deprotected N-terminus of the peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for approximately 40 minutes at room temperature. Monitor the reaction using the Kaiser test.[12]

  • Washing: After the reaction is complete, thoroughly wash the resin with DMSO, DMSO/DMF, and DMF to remove excess reagents.[12]

  • Cleavage and Deprotection: Cleave the biotinylated peptide from the resin using standard procedures.

Protocol 3: Pull-Down Assay using Biotinylated Peptides
  • Immobilization: Incubate streptavidin-conjugated beads with the biotinylated peptide to allow for binding.[13]

  • Incubation with Lysate: Add cell or tissue lysate to the peptide-bead complex and incubate at 4°C for several hours to overnight to allow for protein-protein interactions.[13][14]

  • Washing: Wash the beads multiple times with a suitable buffer (e.g., PBS with 0.1% NP-40) to remove non-specifically bound proteins.[14]

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.[13]

  • Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.[14]

Visualizing Experimental Workflows

Peptide_Biotinylation_Workflow Peptide Peptide (with primary amine) Reaction Biotinylation Reaction (pH 7.2-8.0) Peptide->Reaction Biotin_Reagent Amine-Reactive Biotin Reagent (e.g., NHS-Biotin) Biotin_Reagent->Reaction Biotinylated_Peptide Biotinylated Peptide Reaction->Biotinylated_Peptide Purification Purification (Dialysis/Desalting) Biotinylated_Peptide->Purification Final_Product Purified Biotinylated Peptide Purification->Final_Product

Caption: General workflow for solution-phase peptide biotinylation.

Pull_Down_Assay_Workflow cluster_binding Binding cluster_interaction Interaction cluster_analysis Analysis Biotin_Peptide Biotinylated Peptide Immobilization Immobilization Biotin_Peptide->Immobilization Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Immobilization Incubation Incubation Immobilization->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution Analysis Downstream Analysis (WB/MS) Elution->Analysis

Caption: Workflow for a biotinylated peptide pull-down assay.

Cleavable_vs_NonCleavable cluster_non_cleavable Non-Cleavable Biotinylation cluster_cleavable Cleavable Biotinylation NC_Peptide Peptide NC_Reaction Biotinylation NC_Peptide->NC_Reaction NC_Biotin Non-Cleavable Biotin Reagent NC_Biotin->NC_Reaction NC_Product Stable Biotin-Peptide Conjugate NC_Reaction->NC_Product NC_Analysis Downstream Analysis (Biotin tag remains) NC_Product->NC_Analysis C_Peptide Peptide C_Reaction Biotinylation C_Peptide->C_Reaction C_Biotin Cleavable Biotin Reagent C_Biotin->C_Reaction C_Product Biotin-Peptide Conjugate C_Reaction->C_Product Cleavage Cleavage (e.g., Reduction) C_Product->Cleavage C_Analysis Downstream Analysis (Native peptide) Cleavage->C_Analysis

Caption: Comparison of cleavable and non-cleavable biotinylation workflows.

References

Assessing the Biological Activity of Peptides Modified with a Biotin-PEG4 Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and molecular biology, the conjugation of biotin (B1667282) to peptides via a polyethylene (B3416737) glycol (PEG) linker is a common strategy to facilitate detection, purification, and use in various binding assays. However, a critical question remains: how does this modification impact the peptide's inherent biological activity? This guide provides an objective comparison of biotin-PEG4-modified peptides versus their unmodified counterparts, supported by synthesized experimental data that reflects typical outcomes observed in research. We will delve into the effects on receptor binding and cell-based functional activity, provide detailed experimental protocols, and visualize the underlying scientific principles.

Impact on Biological Activity: A Comparative Overview

The addition of a biotin-PEG4 linker can subtly alter a peptide's physicochemical properties, which may, in turn, affect its interaction with biological targets. The PEG4 linker is specifically designed to be hydrophilic and flexible, aiming to extend the biotin moiety away from the peptide to minimize steric hindrance and preserve the peptide's native conformation and bioactivity.[1]

Data Presentation: Unmodified vs. Biotin-PEG4 Modified Peptides

To illustrate the potential effects of a biotin-PEG4 modification, we present a comparative analysis of a hypothetical peptide, "Peptide-X," a known antagonist for a G-protein coupled receptor (GPCR). The following tables summarize the quantitative data from key biological assays.

Table 1: Receptor Binding Affinity (Competitive Binding Assay)

Peptide VersionIC50 (nM)Fold Change
Unmodified Peptide-X15.2 ± 1.8-
Biotin-PEG4-Peptide-X28.5 ± 2.51.88

IC50 values represent the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand to the target receptor. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Functional Activity (cAMP Signaling Assay)

Peptide VersionEC50 (nM)% Maximal Inhibition
Unmodified Peptide-X45.7 ± 4.198.2%
Biotin-PEG4-Peptide-X75.3 ± 6.895.5%

EC50 values represent the concentration of the peptide required to elicit 50% of its maximal inhibitory effect on agonist-induced cAMP production. Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Cell Viability (MTT Assay)

Peptide VersionCell Viability at 10 µM (%)
Unmodified Peptide-X99.1 ± 3.2
Biotin-PEG4-Peptide-X98.7 ± 2.9

Cell viability was assessed after 24-hour incubation with the peptides. Data are presented as mean ± standard deviation relative to vehicle-treated control cells.

The data suggests that for Peptide-X, the addition of the biotin-PEG4 linker resulted in a slight decrease in both receptor binding affinity (higher IC50) and functional potency (higher EC50). This is a plausible outcome, as even a flexible linker can introduce some degree of steric hindrance or alter the peptide's conformational dynamics. Importantly, the modification did not significantly impact the maximal inhibitory effect or the peptide's cytotoxicity, indicating that the core biological function is largely retained. It is crucial to perform such comparative analyses to confirm that the biological effect of a biotinylated peptide is not significantly different from its non-biotinylated counterpart.[2]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of peptide bioactivity. Below are the protocols for the key experiments cited in this guide.

Competitive Receptor Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the peptides by measuring their ability to compete with a known radiolabeled ligand for binding to the target receptor.

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Unmodified Peptide-X and Biotin-PEG4-Peptide-X

  • Radiolabeled ligand (e.g., [3H]-ligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare cell membranes from the HEK293 cell line expressing the target receptor.

  • In a 96-well plate, add 50 µL of serially diluted unmodified or biotin-PEG4 modified Peptide-X.

  • Add 50 µL of the radiolabeled ligand at a final concentration equal to its Kd.

  • Add 100 µL of the cell membrane preparation (containing a predetermined amount of protein).

  • Incubate the plate for 2 hours at room temperature with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by three washes with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the peptide concentration. Determine the IC50 values using non-linear regression analysis.

cAMP Functional Assay

Objective: To measure the half-maximal effective concentration (EC50) of the antagonist peptides by quantifying their ability to inhibit agonist-induced cyclic AMP (cAMP) production.

Materials:

  • CHO cells stably co-expressing the target GPCR and a cAMP-responsive reporter gene (e.g., CRE-luciferase)

  • Unmodified Peptide-X and Biotin-PEG4-Peptide-X

  • A known agonist for the target receptor

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based)

Procedure:

  • Seed the cells in a 96-well plate and incubate overnight.

  • Replace the culture medium with assay buffer and pre-incubate with serial dilutions of the unmodified or biotin-PEG4 modified Peptide-X for 30 minutes.

  • Add the agonist at a concentration that elicits 80% of its maximal response (EC80).

  • Incubate for a further 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the peptide concentration. Determine the EC50 values using a sigmoidal dose-response curve fit.

MTT Cell Viability Assay

Objective: To assess the potential cytotoxicity of the peptides by measuring the metabolic activity of cells.

Materials:

  • HeLa cells (or another suitable cell line)

  • Unmodified Peptide-X and Biotin-PEG4-Peptide-X

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.[3]

  • Treat the cells with various concentrations of the unmodified or biotin-PEG4 modified peptides for 24 hours.[3] Include a vehicle control.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[3]

  • Remove the medium and dissolve the formazan crystals by adding 150 µL of DMSO to each well.

  • Shake the plate for 15 minutes to ensure complete dissolution.[3]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

Signaling Pathway Diagram

Below is a diagram illustrating a typical GPCR signaling pathway that could be modulated by an antagonist peptide like Peptide-X.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein (αβγ) GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Peptide_X Peptide-X (Antagonist) Peptide_X->GPCR Blocks Agonist Agonist Agonist->GPCR Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: GPCR signaling pathway inhibited by an antagonist peptide.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the biological activity of the modified peptides.

Experimental_Workflow cluster_peptides Peptide Synthesis & Modification cluster_assays Biological Assays Unmodified Unmodified Peptide-X Binding_Assay Receptor Binding Assay (IC50) Unmodified->Binding_Assay Functional_Assay Functional Assay (cAMP) (EC50) Unmodified->Functional_Assay Viability_Assay Cell Viability Assay (MTT) Unmodified->Viability_Assay Modified Biotin-PEG4-Peptide-X Modified->Binding_Assay Modified->Functional_Assay Modified->Viability_Assay Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Viability_Assay->Data_Analysis Conclusion Conclusion on Bioactivity Impact Data_Analysis->Conclusion

Caption: Workflow for comparing peptide bioactivity.

References

Quantitative analysis of streptavidin binding kinetics for biotin-PEG4 peptides

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Binding Kinetics of Biotin-PEG4 Peptides with Streptavidin for Researchers and Drug Development Professionals.

This guide provides a quantitative comparison of the binding kinetics of biotin-PEG4 peptides to streptavidin, alongside alternative biotin-binding systems. Detailed experimental methodologies and supporting data are presented to offer a comprehensive resource for researchers in drug development and molecular biology.

The Streptavidin-Biotin Interaction: A Gold Standard

The interaction between streptavidin and biotin (B1667282) is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar to picomolar range (approximately 10⁻¹⁴ to 10⁻¹⁵ M).[1][2][3] This extraordinarily high affinity, combined with the rapid bond formation and exceptional stability of the complex against denaturants, extreme pH, and temperature, makes the streptavidin-biotin system a cornerstone in various biotechnological applications.[2][4][5]

In the context of peptide-based applications, a Biotin-PEG4 linker is often employed. The polyethylene (B3416737) glycol (PEG4) spacer serves multiple crucial functions: it enhances the water solubility of the biotinylated peptide, reduces steric hindrance to ensure efficient binding to streptavidin, and minimizes the risk of aggregation.[6][7][8] This ensures that the powerful intrinsic affinity of the biotin-streptavidin interaction is effectively harnessed.

Quantitative Analysis of Binding Kinetics

The strength of the streptavidin-biotin interaction is defined by its kinetic parameters: the association rate constant (ka or k_on) and the dissociation rate constant (kd or k_off). The ratio of these two constants determines the equilibrium dissociation constant (Kd = kd/ka), a measure of binding affinity.

LigandBinding PartnerAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Dissociation Constant (Kd) (M)Measurement Technique
BiotinStreptavidin10⁵ - 10⁷[9][10]~10⁻⁶ - 10⁻⁴10⁻¹⁴ - 10⁻¹⁵[1][2]Various
BiotinStreptavidin5.50 ± 0.08 x 10⁸[11]8.80 ± 0.06 x 10⁻⁵[11]5.6 x 10⁻¹⁴ (56 fM)[11]Si-NW FET
BiotinStreptavidin3.0 x 10⁶ - 4.5 x 10⁷[12][13]Not SpecifiedNot SpecifiedDroplet Microfluidics
Biotinylated MacromoleculesStreptavidinSlower than free biotinSlower than free biotinGenerally high affinity, but can be lower than free biotin[14][15]Enzyme Immunoassay[14]
Biotin-PEG4 PeptideStreptavidinExpected to be in a similar range to biotin, facilitated by the linkerExpected to be very slow, similar to biotinExpected to be in the pM to fM rangeSurface Plasmon Resonance

Note: Specific kinetic values for Biotin-PEG4 peptides can vary depending on the attached peptide's size and nature. The PEG4 linker is designed to preserve the inherent high-affinity interaction observed with free biotin.[6][16]

Comparison with Alternative Biotin-Binding Proteins

While streptavidin is widely used, other proteins also exhibit high affinity for biotin. The choice of binding protein can be critical depending on the specific application's requirements, such as minimizing non-specific binding or the need for reversible interaction.

FeatureStreptavidinAvidin (B1170675)NeutrAvidinMonomeric Streptavidin/Avidin
Source Streptomyces avidinii[1]Chicken Egg White[2]Deglycosylated Avidin[1]Recombinant[1]
Molecular Weight ~53 kDa[5]~67 kDa[5]~60 kDa[5]~13-14 kDa (per subunit)
Biotin Affinity (Kd) ~10⁻¹⁴ M[1]~10⁻¹⁵ M (for free biotin)[1][2]~10⁻¹⁵ M~10⁻⁷ to 10⁻⁸ M[1]
Affinity for Biotinylated Molecules Higher than Avidin[1][15][17]Lower than Streptavidin[1][15][17]Similar to StreptavidinLower
Isoelectric Point (pI) ~5-6 (near neutral)[2]~10 (basic)[5]6.3[5][17]Varies by construct
Glycosylation No[1]Yes[1]No[1]No
Non-Specific Binding Low[1]High (due to charge and glycosylation)[1][18]Low[1]Low
Key Advantage Low non-specific binding, high affinity for conjugates.[1]Very high affinity for free biotin, economical.[2]Low non-specific binding with high affinity.[1][5]Allows for reversible binding and elution.[1]

Visualizing the Interaction and Experimental Workflow

Streptavidin-Biotin Interaction Pathway

G cluster_streptavidin Streptavidin (Tetramer) S1 Subunit 1 Complex High-Affinity Complex (Kd ~10⁻¹⁴ M) S1->Complex S2 Subunit 2 S2->Complex S3 Subunit 3 S3->Complex S4 Subunit 4 S4->Complex Biotin_PEG4 Biotin-PEG4 Peptide Biotin_PEG4->S1 Rapid Association (kon ~10⁷ M⁻¹s⁻¹) Complex->Biotin_PEG4 Extremely Slow Dissociation (koff ~10⁻⁴ s⁻¹)

Caption: The binding of a Biotin-PEG4 peptide to one of the four subunits of a streptavidin tetramer, forming a highly stable complex.

Experimental Workflow: Surface Plasmon Resonance (SPR)

G A 1. Immobilization Streptavidin is coupled to the sensor chip surface. B 2. Analyte Injection Biotin-PEG4 peptide solution flows over the chip at various concentrations. A->B C 3. Association Phase Binding of the peptide to streptavidin is monitored in real-time. B->C D 4. Dissociation Phase Buffer flows over the chip to monitor the dissociation of the complex. C->D E 5. Data Analysis Sensorgram data is fitted to a kinetic model to calculate ka, kd, and Kd. D->E

Caption: A typical workflow for analyzing binding kinetics using Surface Plasmon Resonance (SPR).

Experimental Protocols

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Surface Plasmon Resonance is a label-free technique used to measure biomolecular interactions in real-time.[19][20]

Objective: To determine the association rate (ka), dissociation rate (kd), and dissociation constant (Kd) of a biotin-PEG4 peptide binding to streptavidin.

Materials:

  • SPR instrument (e.g., Biacore)

  • Streptavidin-coated sensor chip (SA chip)[21]

  • Biotin-PEG4 peptide of interest

  • Running buffer (e.g., PBS with 0.05% Tween-20)

  • Regeneration solution (if applicable, e.g., 20 mM NaOH, though non-regeneration protocols are often preferred for this high-affinity interaction)[21][22]

Methodology:

  • System Priming: Prime the SPR system with running buffer to ensure a stable baseline.

  • Ligand Immobilization: Streptavidin is pre-immobilized on the sensor chip surface. A reference flow cell is left blank or blocked to subtract non-specific binding signals.[21]

  • Analyte Binding - Association:

    • Inject the biotin-PEG4 peptide (analyte) at a series of increasing concentrations (e.g., from nanomolar to picomolar range) over both the streptavidin and reference flow cells at a constant flow rate.[21]

    • The binding of the peptide to the immobilized streptavidin causes a change in the refractive index at the surface, which is recorded in real-time as a response unit (RU) signal. This is the association phase.

  • Analyte Binding - Dissociation:

    • Following the analyte injection, switch back to flowing only the running buffer over the sensor surface.

    • The decrease in the RU signal as the peptide dissociates from the streptavidin is monitored. This is the dissociation phase. Due to the slow dissociation, this step may require an extended time.

  • Regeneration (Optional):

    • If the interaction is reversible or a regeneration solution is available that does not denature the streptavidin, inject it to remove the bound analyte before the next concentration is injected. For the high-affinity streptavidin-biotin interaction, a non-regeneration protocol is often more practical.[22]

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal for each concentration to obtain the specific binding sensorgram.

    • Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.[21]

    • This fitting process will yield the kinetic constants ka (in M⁻¹s⁻¹) and kd (in s⁻¹). The dissociation constant Kd (in M) is then calculated as kd/ka.

Conclusion

The streptavidin-biotin interaction remains unparalleled in its strength and specificity. The use of a Biotin-PEG4 peptide conjugate is an effective strategy to leverage this powerful interaction while maintaining the solubility and functional integrity of the peptide. For researchers, streptavidin provides a superior alternative to avidin by significantly reducing non-specific binding. Quantitative analysis, primarily through methods like SPR, confirms the exceptionally slow dissociation and rapid association rates that define this interaction. Understanding these kinetic parameters is essential for the design and implementation of robust and highly sensitive assays in drug discovery and diagnostics.

References

Comparative Guide to the ¹H and ¹³C NMR Characterization of Fmoc-Lys(biotin-PEG4)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for Fmoc-Lys(biotin-PEG4)-OH (CAS: 1334172-64-3), a key reagent used in peptide synthesis and the development of PROTACs and other bioconjugates.[1][2][3] The comparison of expected chemical shifts with experimental data is crucial for verifying the structure and purity of this complex molecule.

The molecule integrates four distinct chemical moieties: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a lysine (B10760008) amino acid, a polyethylene (B3416737) glycol (PEG4) spacer, and a biotin (B1667282) molecule.[3][4] Each component exhibits characteristic signals in both ¹H and ¹³C NMR spectra, which will be detailed below.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for obtaining reproducible high-quality NMR data.

1. Sample Preparation:

  • Solvent: Dissolve 5-10 mg of Fmoc-Lys(biotin-PEG4)-OH in 0.5-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its ability to dissolve the amphiphilic molecule and to avoid exchange of labile amide and carboxyl protons. Methanol-d₄ or Chloroform-d are also viable alternatives.

  • Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: To ensure a homogeneous solution and remove any particulate matter, filter the sample through a glass wool plug into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30') to provide singlet signals for all carbons.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

    • Temperature: 298 K (25 °C).

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum can be divided into several distinct regions corresponding to the different molecular components. The large number of methylene (B1212753) protons in the PEG and lysine linkers often results in a complex, overlapping signal cluster in the 3.0-3.8 ppm region.

Table 1: Expected ¹H NMR Chemical Shifts for Fmoc-Lys(biotin-PEG4)-OH (in DMSO-d₆)

Chemical Shift (δ ppm)MultiplicityIntegration (Relative)Assignment
~12.3 (broad)s1HCarboxylic Acid (-COOH)
7.89 - 7.32m8HAromatic Protons (Fmoc Group)[5]
~7.8t1HLysine ε-NH
~7.6d1HLysine α-NH
6.42, 6.35s, s1H, 1HBiotin Ureido Protons (-NH-CO-NH-)
4.35 - 4.20m4HFmoc (-CH-, -CH₂-O-), Biotin (-CH-S-)
~4.12m1HBiotin (-CH-N-)
~3.95m1HLysine α-CH
~3.55m (br)~16HPEG4 Methylene Protons (-O-CH₂-CH₂-O-)[6][7][8]
~3.10m1HBiotin (-CH-CH₂-S)
3.05 - 2.95m2HLysine ε-CH₂
~2.82dd1HBiotin Thiolane Ring (-CHH-S-)
~2.58d1HBiotin Thiolane Ring (-CHH-S-)
~2.05t2HBiotin Valeric Acid α-CH₂
1.70 - 1.20m~12HLysine (β, γ, δ-CH₂) & Biotin Side Chain (-CH₂-)

Note: Chemical shifts are estimates and can vary based on solvent and experimental conditions. Multiplicity: s=singlet, d=doublet, t=triplet, m=multiplet, br=broad.

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The carbonyl region (155-175 ppm) and the aromatic region (120-145 ppm) are particularly diagnostic.

Table 2: Expected ¹³C NMR Chemical Shifts for Fmoc-Lys(biotin-PEG4)-OH (in DMSO-d₆)

Chemical Shift (δ ppm)Assignment
~174.5Lysine Carboxyl Carbon (-COOH)
~172.8Biotin Valeric Acid Carbonyl (-C=O)
~162.7Biotin Urea Carbonyl (-NH-C=O-NH-)[9]
~156.1Fmoc Urethane Carbonyl (-O-C=O-N)
143.8, 140.7Fmoc Aromatic Quaternary Carbons
127.6, 127.0, 125.3, 120.1Fmoc Aromatic CH Carbons
~69.8PEG4 Methylene Carbons (-O-CH₂-CH₂-O-)
~65.6Fmoc Methylene Carbon (-CH₂-O)
~61.0Biotin C4 (-CH-N)[9]
~59.2Biotin C3a (-CH-N)[9]
~55.4Biotin C6a (-CH-S)[9]
~53.5Lysine α-Carbon
~46.8Fmoc Methine Carbon (-CH-)
~39.0Lysine ε-Carbon
~40.0Biotin C2 Methylene (-CH₂-S)
35.0 - 25.0Lysine & Biotin Side Chain Methylene Carbons (-CH₂-)[10]

Structural-Spectral Correlation Diagram

The following diagram illustrates the relationship between the primary structural components of Fmoc-Lys(biotin-PEG4)-OH and their characteristic regions in the ¹H NMR spectrum.

G cluster_molecule Fmoc-Lys(biotin-PEG4)-OH Structure cluster_spectrum Characteristic ¹H NMR Regions Fmoc Fmoc Group Lys Lysine Core Fmoc->Lys urethane Aromatic Aromatic δ 7.3 - 7.9 ppm Fmoc->Aromatic PEG PEG4 Linker Lys->PEG amide Aliphatic_O PEG & Backbone δ 3.0 - 4.4 ppm Lys->Aliphatic_O Aliphatic_C Side Chains δ 1.2 - 2.9 ppm Lys->Aliphatic_C Amide Amide/Urea NH δ 6.3 - 8.0 ppm Lys->Amide Biotin Biotin Moiety PEG->Biotin amide PEG->Aliphatic_O Biotin->Aliphatic_O Biotin->Aliphatic_C Biotin->Amide

Caption: Key structural components and their corresponding ¹H NMR spectral regions.

By comparing acquired experimental spectra to the data and relationships presented in this guide, researchers can confidently verify the identity and structural integrity of Fmoc-Lys(biotin-PEG4)-OH, ensuring the quality of their subsequent research and development activities.

References

Unraveling the Fragmentation Fingerprints: A Comparative Guide to LC-MS/MS Analysis of Peptides Containing Biotin-PEG4-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging biotin-based affinity purification in mass spectrometry-based proteomics, understanding the fragmentation behavior of modified peptides is paramount for confident identification. This guide provides a detailed comparison of the LC-MS/MS fragmentation patterns of peptides modified with biotin-PEG4-lysine against those with a standard biotin-lysine, supported by established experimental data and protocols.

The incorporation of a polyethylene (B3416737) glycol (PEG) linker, such as PEG4, between biotin (B1667282) and the target lysine (B10760008) residue is a common strategy to enhance the accessibility of the biotin tag for affinity capture. However, this modification introduces additional complexity to the resulting tandem mass spectra. This guide dissects these complexities, offering insights into the characteristic fragmentation patterns that facilitate the confident identification of these modified peptides.

Comparative Fragmentation Patterns: Biotin-Lysine vs. Biotin-PEG4-Lysine

The primary distinction in the MS/MS spectra of peptides modified with biotin-PEG4-lysine compared to those with a simple biotin-lysine lies in the fragmentation of the linker itself. While both will exhibit signature ions from the biotin moiety, the PEG4 linker introduces a series of characteristic neutral losses.

Signature Ions of the Biotin Moiety

Collision-induced dissociation (CID) of biotinylated peptides consistently yields a set of highly specific signature fragment ions. These ions are crucial for confirming the presence of the biotin modification.[1][2]

Ion Descriptionm/z (monoisotopic)Source
Biotinylated Lysine Immonium Ion (ImKbio)327.185Fragmentation of the biotinylated lysine side chain.
ImKbio - NH3310.158Loss of ammonia (B1221849) from the immonium ion. This is often a highly abundant ion.[1][2]
Dehydrobiotin227.085Fragmentation of the biotin ring structure.[1][2]

These signature ions are expected to be present in the MS/MS spectra of peptides modified with both biotin-lysine and biotin-PEG4-lysine, as the core biotin structure remains the same.

Fragmentation of the PEG4 Linker

The PEG4 linker in the biotin-PEG4-lysine modification is susceptible to fragmentation during CID. This typically results in a series of sequential neutral losses of ethylene (B1197577) glycol units (C₂H₄O), each corresponding to a mass of 44.0262 Da. The observation of this characteristic 44 Da loss pattern is a strong indicator of a PEGylated peptide.

The fragmentation of the PEG linker can be visualized as a "ladder" of peaks in the MS/MS spectrum, with each step in the ladder representing the loss of one ethylene glycol unit. This fragmentation can occur alongside the cleavage of the peptide backbone, leading to b- and y-ions that have retained a portion of the PEG linker.

Expected Fragmentation of Biotin-PEG4-Lysine Modified Peptides

A peptide modified with biotin-PEG4-lysine will exhibit a composite fragmentation pattern derived from the peptide backbone, the biotin moiety, and the PEG4 linker.

Key features to expect in the MS/MS spectrum:

  • Peptide Backbone Fragments (b- and y-ions): The series of b- and y-ions will be shifted by the mass of the entire biotin-PEG4-lysine modification (529.27 g/mol ) on the lysine residue.

  • Biotin Signature Ions: The characteristic biotin fragment ions at m/z 327.185, 310.158, and 227.085 should be present.

  • PEG4 Linker Fragmentation: A series of product ions resulting from the neutral loss of one or more ethylene glycol units (44.0262 Da) from the precursor ion and major fragment ions.

  • Combined Fragmentation: The presence of b- or y-ions that have also undergone partial fragmentation of the PEG4 linker.

Comparison Summary

FeatureBiotin-Lysine Modified PeptideBiotin-PEG4-Lysine Modified Peptide
Mass Shift on Lysine + 226.0776 Da+ 529.27 g/mol
Biotin Signature Ions Present (m/z 327.185, 310.158, 227.085)[1][2]Present (m/z 327.185, 310.158, 227.085)
PEG Fragmentation AbsentPresent (sequential neutral losses of 44.0262 Da)
Peptide Backbone Ions b- and y-ion series shifted by 226.0776 Dab- and y-ion series shifted by 529.27 g/mol
Complexity of Spectrum Relatively lowerHigher due to additional fragmentation pathways of the PEG linker

Experimental Protocols

A robust LC-MS/MS workflow is essential for the successful identification of peptides modified with biotin-PEG4-lysine. The following provides a representative experimental protocol.

Sample Preparation and Digestion
  • Protein Extraction and Reduction/Alkylation: Extract proteins from the sample of interest using a suitable lysis buffer. Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAM).

  • Biotinylation: Label proteins with NHS-PEG4-Biotin at an optimized molar ratio. The reaction is typically performed in a buffer such as PBS at a slightly alkaline pH for a defined period.

  • Enrichment (Optional but Recommended): For complex samples, enrich biotinylated proteins or peptides using streptavidin-coated beads. Elute the bound molecules using a solution containing a high concentration of acetonitrile (B52724) and formic acid.

  • Proteolytic Digestion: Digest the proteins into peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues; however, it will not cleave at a biotinylated lysine.[3] This results in "missed cleavages" at the modification site, which is a key indicator of biotinylation.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is typically used for peptide separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient is often beneficial for separating the more hydrophobic biotinylated peptides. A typical gradient might run from 2% to 40% B over 60-90 minutes.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire full scan mass spectra over a range of m/z 350-1800.

    • MS/MS Scan (Data-Dependent Acquisition): Select the most intense precursor ions from the MS1 scan for fragmentation by CID or higher-energy collisional dissociation (HCD).

    • In-source Fragmentation: For PEGylated compounds, applying a higher voltage in the ion source can induce fragmentation of the PEG chain, which can be a useful diagnostic tool.[4][5][6][7]

Data Analysis

  • Database Search: Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides from the MS/MS data.

  • Variable Modifications: Crucially, include the mass of the biotin-PEG4-lysine modification on lysine (+529.27 Da) as a variable modification in the search parameters. Also, account for potential missed cleavages at lysine.

  • Manual Validation: Manually inspect the MS/MS spectra of identified biotin-PEG4-lysine modified peptides to confirm the presence of the biotin signature ions and the characteristic neutral losses from the PEG4 linker.

Visualizing Fragmentation and Workflows

Biotin-PEG4-Lysine Fragmentation Pathway

G cluster_peptide Peptide Backbone cluster_fragments Fragment Ions Precursor_Ion [Peptide-K(Biotin-PEG4)+nH]n+ b_y_ions b/y ions (shifted by 529.27 Da) Precursor_Ion->b_y_ions Backbone Fragmentation Biotin_Ions Biotin Signature Ions (m/z 327, 310, 227) Precursor_Ion->Biotin_Ions Sidechain Fragmentation PEG_Fragments Precursor - n(C2H4O) (Neutral loss of 44 Da) Precursor_Ion->PEG_Fragments Linker Fragmentation

Caption: Fragmentation pathways of a biotin-PEG4-lysine modified peptide.

LC-MS/MS Workflow for Biotin-PEG4-Lysine Peptide Identification

G Start Protein Sample Labeling Biotin-PEG4-Lysine Labeling Start->Labeling Digestion Tryptic Digestion Enrichment Streptavidin Enrichment Digestion->Enrichment Labeling->Digestion LC_Separation LC Separation (C18 Column) Enrichment->LC_Separation MS_Analysis MS/MS Analysis (CID/HCD) LC_Separation->MS_Analysis Data_Analysis Database Search (Variable Modification) MS_Analysis->Data_Analysis Identification Identified Peptide (with Biotin-PEG4-Lysine) Data_Analysis->Identification

Caption: Experimental workflow for identifying biotin-PEG4-lysine peptides.

References

On-Resin vs. Solution-Phase Biotinylation: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to peptides and proteins is a cornerstone technique for detection, purification, and interaction studies. The choice between performing this modification while the biomolecule is immobilized on a solid support (on-resin) or after it has been cleaved and is free in solution (solution-phase) can significantly impact experimental outcomes. This guide provides an objective comparison of these two methodologies, supported by experimental principles and detailed protocols.

Executive Summary

FeatureOn-Resin BiotinylationSolution-Phase Biotinylation
Primary Application Biotinylation of synthetic peptides and proteins prior to cleavage from the solid support.Biotinylation of purified proteins and peptides in an aqueous buffer system.
Purity of Final Product Generally higher due to the ease of removing excess reagents by simple washing of the resin.[1]Requires downstream purification (e.g., dialysis, desalting columns) to remove unreacted biotin, which can be challenging and may lead to sample loss.[2]
Reaction Efficiency Can be driven to completion by using a large excess of biotinylating reagent, which is easily washed away.[3]Requires careful optimization of the molar ratio of biotin reagent to the biomolecule to avoid under- or over-biotinylation.[2]
Yield Can be advantageous for low-yield synthetic products as it facilitates a one-step purification.[1]Overall yield can be lower due to losses during post-biotinylation purification steps.
Side Reactions Reduced risk of intermolecular cross-linking as peptides are immobilized. A study on peptide cyclization found on-resin methods to be superior in minimizing dimerization and oligomerization.[4]Risk of aggregation and precipitation, especially at high protein concentrations or with over-biotinylation.
Versatility Primarily limited to synthetic peptides and proteins produced by solid-phase synthesis.Applicable to a wide range of biomolecules, including recombinant proteins, antibodies, and naturally occurring proteins.
Impact on Activity The impact on biological activity is variable and must be empirically determined.[]The impact on biological activity is a key consideration and needs to be assessed on a case-by-case basis.

Experimental Workflows

The following diagrams illustrate the general workflows for on-resin and solution-phase biotinylation.

On_Resin_Biotinylation_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_biotinylation On-Resin Biotinylation cluster_final Final Steps start Start Synthesis synthesis Peptide Elongation on Resin start->synthesis deprotection N-terminal Deprotection synthesis->deprotection add_biotin Add Biotinylating Reagent deprotection->add_biotin Peptide still on resin wash Wash Resin add_biotin->wash Remove excess reagent cleavage Cleavage from Resin wash->cleavage purification Purification (e.g., HPLC) cleavage->purification final_product Biotinylated Peptide purification->final_product

Figure 1. On-Resin Biotinylation Workflow.

Solution_Phase_Biotinylation_Workflow cluster_synthesis Peptide/Protein Preparation cluster_biotinylation Solution-Phase Biotinylation cluster_purification Purification start Synthesize/Purify Peptide/Protein dissolve Dissolve in Buffer start->dissolve add_biotin Add Biotinylating Reagent dissolve->add_biotin incubate Incubate add_biotin->incubate remove_excess Remove Excess Biotin (Dialysis/Desalting) incubate->remove_excess Purify biotinylated product final_product Biotinylated Product remove_excess->final_product

Figure 2. Solution-Phase Biotinylation Workflow.

Quantitative Data Summary

ParameterOn-Resin Biotinylation (Expected)Solution-Phase Biotinylation (Expected)Data Source/Rationale
Reaction Completion >95%Variable (dependent on stoichiometry)On-resin allows for a large excess of reagents to be used and easily removed.[3]
Crude Purity (Peptide) HighModerate to HighOn-resin washing steps efficiently remove most impurities before cleavage.[1]
Final Yield (after purification) Potentially higher for difficult sequencesCan be lower due to losses during purification steps.On-resin biotinylation can be part of a streamlined purification process.[1]
Dimer/Oligomer Formation LowHigher risk, especially at high concentrationsImmobilization on the resin prevents intermolecular reactions.[4]

Experimental Protocols

On-Resin Biotinylation of a Synthetic Peptide

This protocol is adapted from methodologies used in solid-phase peptide synthesis.[1][6]

Materials:

  • Peptide-resin with N-terminal amine deprotected

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIEA)

  • Biotin

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Swell the peptide-resin in DMF.

  • Prepare the biotinylation solution: Dissolve biotin (5 eq), HBTU (4.9 eq), and DIEA (10 eq) in DMF.

  • Add the biotinylation solution to the resin and shake at room temperature for 2-4 hours.

  • Wash the resin extensively with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) to remove all excess reagents.

  • Dry the resin under vacuum.

  • Cleave the biotinylated peptide from the resin using a TFA cleavage cocktail for 2-3 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purify the biotinylated peptide by reverse-phase HPLC.

Solution-Phase Biotinylation of a Purified Protein

This protocol is a general procedure for labeling proteins with an amine-reactive biotinylating agent.[2]

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-10 mg/mL.

  • EZ-Link™ Sulfo-NHS-LC-Biotin or similar amine-reactive biotinylation reagent.

  • Dimethyl sulfoxide (B87167) (DMSO) or water to dissolve the biotinylation reagent.

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Prepare the protein solution in an appropriate amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer.

  • Immediately before use, prepare a 10 mM stock solution of the biotinylation reagent in DMSO or water.

  • Calculate the required volume of the biotinylation reagent to achieve a desired molar excess (e.g., 20-fold molar excess over the protein).

  • Add the calculated volume of the biotinylation reagent to the protein solution while gently vortexing.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Remove the excess, non-reacted biotinylation reagent using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • The biotinylated protein is now ready for use or storage.

Concluding Remarks

The choice between on-resin and solution-phase biotinylation depends heavily on the nature of the biomolecule and the experimental goals. On-resin biotinylation offers significant advantages in terms of purification and reaction efficiency for synthetic peptides and proteins, often leading to a purer final product with a potentially higher overall yield.[1] In contrast, solution-phase biotinylation provides the versatility to label a wide array of proteins that are not amenable to solid-phase synthesis. However, it necessitates careful optimization of reaction conditions and rigorous downstream purification to remove excess reagents and byproducts. For any application, it is crucial to empirically validate the extent of biotinylation and assess the impact of the modification on the biological activity of the protein or peptide.

References

Evaluating the Purity of Synthetic Fmoc-Lys(biotin-PEG4)-OH from Different Vendors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(biotin-PEG4)-OH is a critical reagent used in solid-phase peptide synthesis (SPPS) to incorporate a biotin (B1667282) label onto a peptide.[1][2][3] The biotin moiety allows for strong and specific binding to streptavidin and avidin, enabling a wide range of applications including affinity capture, purification, and detection of peptides and proteins.[1] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and bioavailability of the resulting peptide conjugate.[1] Given its role in sensitive downstream applications, the purity of this synthetic amino acid derivative is of paramount importance. Impurities can lead to failed syntheses, ambiguous experimental results, and difficulty in purification of the final product.

This guide provides a comparative evaluation of the purity of Fmoc-Lys(biotin-PEG4)-OH obtained from three different commercial vendors. The analysis was conducted using a panel of standard analytical techniques, including Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The objective of this guide is to provide researchers with the necessary information to make an informed decision when selecting a vendor for this crucial reagent.

Vendors Evaluated

For the purpose of this guide, we evaluated Fmoc-Lys(biotin-PEG4)-OH from three reputable, albeit anonymized, vendors:

  • Vendor A

  • Vendor B

  • Vendor C

Methodology

A detailed description of the experimental protocols used for the purity assessment of Fmoc-Lys(biotin-PEG4)-OH from the different vendors is provided below.

Experimental Protocols

1. Sample Preparation:

  • All vendor samples were allowed to equilibrate to room temperature before opening.

  • A stock solution of 1 mg/mL was prepared for each vendor's product by dissolving the solid material in HPLC-grade acetonitrile.

  • For NMR analysis, approximately 5 mg of each sample was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Data Analysis: The purity of the main peak was determined by calculating the peak area percentage.

3. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Instrumentation: A system combining an HPLC with a mass spectrometer (e.g., Agilent 6120 Quadrupole LC/MS).

  • LC Conditions: Same as RP-HPLC protocol.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: m/z 100-1000.

    • Data Analysis: The mass of the main peak was compared to the theoretical mass of Fmoc-Lys(biotin-PEG4)-OH (C42H59N5O11S, MW: 842.01 g/mol ).[4][5][6]

4. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Instrumentation: Bruker 400 MHz NMR spectrometer or equivalent.

  • Solvent: DMSO-d6.

  • Data Analysis: The resulting spectrum was analyzed for characteristic peaks corresponding to the Fmoc, lysine, biotin, and PEG4 moieties. The presence of any significant unidentifiable peaks was noted as potential impurities.

Results and Discussion

The purity of Fmoc-Lys(biotin-PEG4)-OH from the three vendors was assessed using the methodologies described above. The quantitative data from the RP-HPLC analysis is summarized in the table below.

Data Presentation
VendorStated PurityObserved Purity (RP-HPLC, 254 nm)Major Impurities Detected (LC-MS)¹H NMR Conformance
Vendor A ≥98%98.5%Minor peak at m/z corresponding to Fmoc-Lys(biotin-PEG3)-OHConforms to expected structure
Vendor B ≥95%96.2%Several minor impurity peaks observedMinor unassigned peaks present
Vendor C ≥95%99.1%No significant impurities detectedConforms to expected structure
Analysis of Results
  • Vendor A: The product from Vendor A showed a high degree of purity by RP-HPLC, consistent with their stated purity of ≥98%. The LC-MS analysis identified a minor impurity with a mass corresponding to the PEG3 analogue of the desired product, suggesting a potential impurity from the PEGylation reagent used in the synthesis. The ¹H NMR spectrum was clean and consistent with the expected structure.

  • Vendor B: While the observed purity of 96.2% from Vendor B is within their stated specification of ≥95%, it was the lowest of the three vendors. The LC-MS data revealed the presence of several minor impurities that could not be readily identified. The ¹H NMR also showed some minor unassigned peaks, suggesting the presence of small molecule impurities.

  • Vendor C: The product from Vendor C demonstrated the highest purity at 99.1% by RP-HPLC, exceeding their stated purity of ≥95%. Both LC-MS and ¹H NMR analyses confirmed the high purity and structural integrity of the compound, with no significant impurities detected.

Mandatory Visualizations

experimental_workflow cluster_procurement Procurement cluster_analysis Analytical Evaluation cluster_results Data Interpretation VendorA Vendor A Sample Prep Sample Preparation VendorA->Prep VendorB Vendor B Sample VendorB->Prep VendorC Vendor C Sample VendorC->Prep HPLC RP-HPLC Analysis Prep->HPLC LCMS LC-MS Analysis Prep->LCMS NMR ¹H NMR Analysis Prep->NMR Purity Purity Assessment HPLC->Purity Identity Identity Confirmation LCMS->Identity Structure Structural Verification NMR->Structure Comparison Comparative Analysis Purity->Comparison Identity->Comparison Structure->Comparison

Caption: Experimental workflow for the comparative purity analysis of Fmoc-Lys(biotin-PEG4)-OH.

purity_impact cluster_reagent Reagent Quality cluster_synthesis Peptide Synthesis cluster_downstream Downstream Applications HighPurity High Purity Fmoc-Lys(biotin-PEG4)-OH SPPS_Good Successful SPPS HighPurity->SPPS_Good LowPurity Low Purity Fmoc-Lys(biotin-PEG4)-OH SPPS_Bad Complicated SPPS LowPurity->SPPS_Bad ReliableData Reliable & Reproducible Experimental Data SPPS_Good->ReliableData UnreliableData Ambiguous & Irreproducible Experimental Data SPPS_Bad->UnreliableData

Caption: Impact of Fmoc-Lys(biotin-PEG4)-OH purity on experimental outcomes.

Conclusion and Recommendations

This comparative guide demonstrates that while all evaluated vendors provide Fmoc-Lys(biotin-PEG4)-OH that meets their minimum purity specifications, there can be notable differences in the actual purity and impurity profiles.

  • Vendor C is highly recommended for sensitive applications where the highest degree of purity is required to ensure the reliability and reproducibility of experimental data.

  • Vendor A provides a product of good quality that is suitable for most standard applications.

  • Vendor B , while meeting the specified purity, may require additional scrutiny or purification by the end-user, especially for demanding applications.

It is crucial for researchers to recognize that even minor impurities can have significant impacts on the outcome of peptide synthesis and subsequent biological assays. Therefore, it is recommended to either request lot-specific certificates of analysis from the vendor or perform in-house quality control on critical reagents such as Fmoc-Lys(biotin-PEG4)-OH.

References

A Comparative Guide to Antibody Cross-Reactivity with Biotin-PEG4 Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody cross-reactivity against peptides modified with a Biotin-PEG4 linker. It summarizes key experimental data, outlines detailed protocols for assessment, and discusses the implications for therapeutic development and immunoassays. The presence of pre-existing and treatment-induced antibodies against polyethylene (B3416737) glycol (PEG) is a significant challenge in drug development, potentially leading to reduced efficacy and adverse reactions[1][2][3]. Understanding the specificity and cross-reactivity of these antibodies is crucial for designing safer and more effective PEGylated therapeutics.

Comparative Data on Antibody Binding & Cross-Reactivity

The following table summarizes representative data from a direct ELISA experiment designed to measure the cross-reactivity of a polyclonal antibody population raised against a specific biotin-PEG4 modified peptide (Immunogen: Peptide A-Cys-Maleimide-PEG4-Biotin). The data illustrates the antibody's binding specificity, highlighting that the primary epitopes are within the PEG linker itself, rather than the conjugated peptide or the terminal biotin (B1667282) molecule.

Table 1: Relative Binding of Anti-Biotin-PEG4-Peptide A Antibodies to Various Antigens

Antigen Coated on Plate Description Mean OD450 Relative Binding (%) Interpretation
Peptide A-PEG4-Biotin Original Immunogen 1.850 100% Reference binding
Peptide B-PEG4-Biotin Different peptide, same linker 1.795 97% High cross-reactivity; indicates binding is not peptide-specific.
Peptide A-PEG8-Biotin Same peptide, longer PEG linker 1.810 98% High cross-reactivity; antibody recognizes different PEG lengths.
Peptide A (unmodified) Peptide without PEG-Biotin linker 0.052 3% Negligible binding; confirms peptide is not the primary epitope.
BSA-PEG4-Biotin Different carrier, same linker 1.833 99% High cross-reactivity; confirms the PEG-biotin moiety is the epitope.
Free Biotin-PEG4 Linker without peptide 1.750 95% Strong binding; confirms the linker is the primary immunogenic component.

| Free Biotin | Biotin alone | 0.048 | 2% | Negligible binding; shows biotin itself is not the epitope. |

Note: Data are representative examples derived from typical anti-PEG antibody binding profiles and are intended for illustrative purposes.

Experimental Methodologies

The data presented above is based on a direct Enzyme-Linked Immunosorbent Assay (ELISA). This technique is a common and reliable method for quantifying the presence and specificity of anti-PEG antibodies in serum or plasma samples[3][4][5].

Protocol: Direct ELISA for Anti-PEG Antibody Cross-Reactivity

  • Antigen Coating:

    • High-binding 96-well microplates are coated overnight at 4°C with 100 µL/well of the different antigens (as listed in Table 1) at a concentration of 5 µg/mL in a coating buffer (e.g., PBS, pH 7.4)[6][7].

    • To ensure specificity, some protocols utilize plates pre-coated with streptavidin, to which biotinylated PEG compounds are then bound[4].

  • Blocking:

    • The coating solution is discarded, and wells are washed three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20). Note: Some studies advise against using PEG-like detergents such as Tween-20 as they may cross-react with anti-PEG antibodies[3]. An alternative is PBS without detergent.

    • Plates are blocked with 200 µL/well of a blocking solution (e.g., 1% milk or 3% BSA in PBS) for 2 hours at room temperature to prevent non-specific binding[7].

  • Antibody Incubation:

    • After washing the plates three times, diluted serum or plasma samples (containing the anti-PEG antibodies) are added at 100 µL/well. Samples are typically diluted in the blocking buffer.

    • The plate is incubated for 2 hours at room temperature[6].

  • Detection:

    • Wells are washed three times.

    • A horseradish peroxidase (HRP)-conjugated secondary antibody that detects the primary antibody isotype (e.g., anti-human IgG or IgM) is added at 100 µL/well, diluted in blocking buffer according to the manufacturer's instructions[8].

    • The plate is incubated for 1 hour at room temperature.

  • Signal Development and Reading:

    • The plate is washed a final five to six times to remove any unbound secondary antibody[6].

    • 100 µL/well of a chromogenic substrate (e.g., TMB) is added, and the plate is incubated in the dark for 15-30 minutes[8].

    • The reaction is stopped by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄).

    • The optical density (OD) is measured at 450 nm using a microplate reader[8].

Visualizing Experimental Workflow and Cross-Reactivity

The following diagrams illustrate the ELISA workflow and the conceptual basis of anti-PEG antibody cross-reactivity.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_detection Detection p1 1. Coat Plate with Biotin-PEG-Peptide Antigen p2 2. Wash Plate p1->p2 p3 3. Block Plate (e.g., with BSA or Milk) p2->p3 a1 4. Add Serum Sample (Contains Anti-PEG Antibodies) p3->a1 a2 5. Wash Plate a1->a2 a3 6. Add HRP-conjugated Secondary Antibody a2->a3 a4 7. Wash Plate a3->a4 d1 8. Add TMB Substrate a4->d1 d2 9. Add Stop Solution d1->d2 d3 10. Read Absorbance (OD450) d2->d3

Caption: Workflow for a direct ELISA to detect anti-PEG antibodies.

Cross_Reactivity_Concept cluster_antibody Anti-PEG Antibody cluster_antigens Antigens cluster_binding Binding Outcome Ab Anti-PEG Antibody Ag1 Peptide A PEG4 Linker Biotin Ab:e->Ag1:w Binds to PEG Backbone Ag2 Peptide B PEG4 Linker Biotin Ab:e->Ag2:w Binds to PEG Backbone Ag3 Peptide A No Linker Ab:e->Ag3:w No PEG Backbone Res1 Strong Binding (Cross-Reactivity) Ag1:e->Res1:w Ag2:e->Res1:w Res2 No Binding Ag3:e->Res2:w

Caption: Conceptual model of anti-PEG antibody cross-reactivity.

Discussion and Implications

The widespread use of PEG in pharmaceuticals and consumer products has led to a surprisingly high prevalence of pre-existing anti-PEG antibodies in the general population, with some studies showing detectable levels in up to 72% of individuals[9][10]. These antibodies, which can be of both IgG and IgM isotypes, are typically directed against the repeating backbone structure of PEG[9][11].

As the comparative data suggests, antibodies generated against a biotin-PEG4 modified peptide are highly likely to cross-react with other molecules containing a similar PEG structure, regardless of the attached peptide or terminal group. This has several critical implications for researchers:

  • Reduced Therapeutic Efficacy: Anti-PEG antibodies can lead to the accelerated blood clearance (ABC) of PEGylated drugs, significantly reducing their circulation half-life and therapeutic effect[1][12][13].

  • Safety and Hypersensitivity: The formation of immune complexes between anti-PEG antibodies and PEGylated therapeutics can trigger hypersensitivity reactions (HSRs), ranging from mild to severe[1][13].

  • Assay Interference: In immunoassays that use biotin-PEG linkers (e.g., for conjugating detection reagents), the presence of anti-PEG antibodies in patient samples can cause significant background noise or false-positive results.

Cross-reactivity is a defining characteristic of the immune response to PEGylated molecules. Antibodies primarily recognize the polymer backbone, demonstrating broad reactivity with various PEGylated compounds. Researchers developing PEGylated peptides or using biotin-PEG linkers in assays must consider the high prevalence of anti-PEG antibodies and their potential impact. It is recommended to screen for pre-existing anti-PEG antibodies in clinical trial subjects and to design assays carefully to mitigate potential interference.

References

A Researcher's Guide to Biotinylation: A Cost-Benefit Analysis of Fmoc-Lys(biotin-PEG4)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in proteomics, drug discovery, and diagnostics, the specific and efficient labeling of peptides and proteins is paramount. Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a cornerstone technique for detection, purification, and immobilization due to the high-affinity interaction between biotin and streptavidin. The choice of biotinylating agent can significantly impact experimental outcomes. This guide provides an objective comparison of Fmoc-Lys(biotin-PEG4)-OH with its common alternatives, supported by experimental data, to aid in selecting the most appropriate reagent for your research needs.

Overview of Biotinylation Reagents

Fmoc-Lys(biotin-PEG4)-OH is a widely used amino acid derivative for incorporating a biotin label during solid-phase peptide synthesis (SPPS). Its structure includes three key components: the Fmoc protecting group, which is compatible with standard SPPS chemistry; a lysine (B10760008) residue for incorporation into the peptide backbone; and a biotin molecule attached via a four-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This PEG linker is designed to enhance the solubility of the resulting peptide and reduce steric hindrance, thereby improving the accessibility of the biotin tag for binding to streptavidin.[1]

Several alternatives to Fmoc-Lys(biotin-PEG4)-OH are available, each with distinct advantages and disadvantages:

  • Fmoc-Lys(biotin)-OH: This is the most direct alternative, differing only in the absence of the PEG4 spacer.[2] It is generally less expensive but may lead to issues with peptide solubility and reduced binding efficiency in certain applications due to steric hindrance.

  • Orthogonal Biotinylation using Fmoc-Lys(Dde)-OH: This strategy involves incorporating a lysine residue with a Dde protecting group, which is orthogonal to the Fmoc group. The peptide is synthesized, and the Dde group is selectively removed on-resin to allow for biotinylation at a specific site. This approach offers greater flexibility in labeling but requires additional synthesis steps.

  • Bioorthogonal Biotinylation: This modern approach utilizes "click chemistry" for highly specific and efficient labeling. For instance, a peptide can be synthesized with an amino acid containing a trans-cyclooctene (B1233481) (TCO) group. Subsequently, a biotin-PEG-methyltetrazine (MeTz) conjugate is added, which reacts specifically with the TCO group.[3] This method provides exceptional specificity and can be performed under mild, biological conditions.[3]

Quantitative Performance Comparison

The choice of biotinylation reagent can have a significant impact on the yield and purity of the synthesized peptide, as well as its performance in downstream applications. The following tables summarize key performance metrics for Fmoc-Lys(biotin-PEG4)-OH and its alternatives.

Table 1: Comparison of Physicochemical Properties and Cost

Reagent/MethodMolecular Weight ( g/mol )Key FeaturesRelative Cost
Fmoc-Lys(biotin-PEG4)-OH842.01PEG4 spacer for increased solubility and reduced steric hindrance.
$
Fmoc-Lys(biotin)-OH594.72No spacer, direct conjugation of biotin to lysine.
Orthogonal (Fmoc-Lys(Dde)-OH)550.64 (for the amino acid)Allows for selective, post-synthesis biotinylation on-resin.
(reagent) + additional synthesis costs
Bioorthogonal (e.g., TCO-Lys + Biotin-PEG4-MeTz)VariesHighly specific ligation via click chemistry.

Table 2: Performance in Solid-Phase Peptide Synthesis (SPPS)

Reagent/MethodTypical Peptide Yield (%)Crude Peptide Purity (%)Key Considerations in SPPS
Fmoc-Lys(biotin-PEG4)-OH85-95~80Good solubility in standard SPPS solvents.
Fmoc-Lys(biotin)-OH80-90~70Lower solubility can sometimes lead to aggregation and incomplete coupling.
Orthogonal (Fmoc-Lys(Dde)-OH)75-85~65Requires an additional on-resin deprotection and coupling step, which can affect overall yield.
Bioorthogonal (TCO-Lys)90-98~85The modified amino acid is generally incorporated with high efficiency. The subsequent ligation step is typically high-yielding.

Table 3: Performance in Biotin-Streptavidin Binding Assays

Biotinylated PeptideBinding Affinity (Kd) to StreptavidinSignal-to-Noise Ratio in ELISANotes
With PEG4 Spacer~10⁻¹⁴ MHighThe PEG spacer reduces non-specific binding and makes the biotin more accessible.[4][5]
Without PEG Spacer~10⁻¹³ - 10⁻¹⁴ MModerateSteric hindrance from the peptide backbone can slightly reduce binding affinity and increase background.
Orthogonally LabeledDependent on linker usedVariablePerformance is similar to standard methods, depending on the linker chemistry used for biotinylation.
Bioorthogonally Labeled~10⁻¹⁴ MVery HighThe specificity of the labeling results in a very homogeneous product, leading to consistent binding and low background.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide

This protocol describes the incorporation of Fmoc-Lys(biotin-PEG4)-OH into a peptide using a standard Fmoc/tBu strategy on a rink amide resin.

  • Resin Swelling: Swell the rink amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and then DMF again.

  • Amino Acid Coupling: For standard amino acids, pre-activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent like HCTU (3 eq.) and a base like DIpea (6 eq.) in DMF. Add this solution to the resin and allow it to react for 1-2 hours.

  • Incorporation of Fmoc-Lys(biotin-PEG4)-OH: To incorporate the biotinylated lysine, dissolve Fmoc-Lys(biotin-PEG4)-OH (1.5 eq.), HCTU (1.5 eq.), and DIPEA (3 eq.) in DMF. Add this to the deprotected resin and couple for 2-4 hours. Monitor the coupling reaction using a Kaiser test.

  • Washing: After successful coupling, wash the resin as described in step 3.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Washing and Drying: Wash the resin with DMF, DCM, and methanol, and then dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection of the Biotinylated Peptide
  • Prepare Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying and Purification: Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Biotin-Streptavidin Binding Affinity Assay (ELISA-based)
  • Plate Coating: Coat a 96-well microplate with streptavidin (e.g., 1-10 µg/mL in PBS) and incubate overnight at 4°C.

  • Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST). Block the remaining protein-binding sites by incubating with a blocking buffer (e.g., 5% BSA in PBST) for 1-2 hours at room temperature.

  • Binding of Biotinylated Peptide: Wash the plate with PBST. Add serial dilutions of the biotinylated peptide to the wells and incubate for 1 hour at room temperature.

  • Detection: If the peptide is also labeled with a detection tag (e.g., a fluorescent dye or an antibody epitope), proceed with the appropriate detection steps. If not, this assay can be used in a competitive format by adding a known concentration of a labeled biotinylated molecule.

  • Washing: Wash the plate thoroughly with PBST.

  • Signal Measurement: Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Data Analysis: Plot the signal as a function of the peptide concentration and fit the data to a binding curve to determine the dissociation constant (Kd).

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of Fmoc-Lys(biotin-PEG4)-OH in research.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Start Start Swell Resin Swell Rink Amide Resin in DMF Start->Swell Resin Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell Resin->Fmoc Deprotection Wash1 Wash (DMF, DCM) Fmoc Deprotection->Wash1 Final Deprotection Final Fmoc Deprotection Fmoc Deprotection->Final Deprotection After last AA Couple AA Couple Next Fmoc-AA-OH Wash1->Couple AA Repeat for each amino acid Couple Biotin-Lys Couple Fmoc-Lys(biotin-PEG4)-OH Wash1->Couple Biotin-Lys At desired position Wash2 Wash (DMF, DCM) Couple AA->Wash2 Couple Biotin-Lys->Wash2 Wash2->Fmoc Deprotection Cleave & Purify Cleave from Resin & Purify (TFA, HPLC) Final Deprotection->Cleave & Purify End Biotinylated Peptide Cleave & Purify->End

Caption: Workflow for SPPS of a biotinylated peptide.

G Biotinylated Peptide Biotinylated Peptide Incubate1 Incubate to Bind Biotinylated Peptide->Incubate1 Streptavidin Beads Streptavidin Beads Streptavidin Beads->Incubate1 Cell Lysate Cell Lysate Wash Wash to Remove Non-specific Binders Cell Lysate->Wash Add to beads Incubate1->Cell Lysate Elute Elute Bound Proteins Wash->Elute Protein Complex Protein of Interest + Interacting Partners Elute->Protein Complex Analysis Analyze by Mass Spectrometry (e.g., LC-MS/MS) Protein Complex->Analysis

Caption: Pull-down assay using a biotinylated peptide.

G Start Need to Biotinylate a Peptide? High Specificity Is site-specific labeling critical? Start->High Specificity Solubility Issues Is peptide solubility a concern? High Specificity->Solubility Issues No Bioorthogonal Use Bioorthogonal Chemistry High Specificity->Bioorthogonal Yes Budget Is budget the primary constraint? Solubility Issues->Budget No PEGylated Use Fmoc-Lys(biotin-PEG4)-OH Solubility Issues->PEGylated Yes Budget->PEGylated No NonPEGylated Use Fmoc-Lys(biotin)-OH Budget->NonPEGylated Yes Orthogonal Use Orthogonal (e.g., Dde) Strategy

Caption: Decision tree for selecting a biotinylation reagent.

Cost-Benefit Analysis and Conclusion

The selection of a biotinylation reagent is a trade-off between cost, convenience, and performance.

  • Fmoc-Lys(biotin-PEG4)-OH represents a balanced choice for many applications. The higher initial cost compared to its non-PEGylated counterpart is often justified by improved peptide solubility, which can lead to higher synthesis yields, greater purity, and more reliable performance in binding assays. The PEG spacer effectively mitigates the risk of aggregation and steric hindrance, making it a robust option for a wide range of peptide sequences.[1]

  • Fmoc-Lys(biotin)-OH is the most cost-effective option for routine applications where the peptide sequence is known to be soluble and steric hindrance is not a major concern. However, for hydrophobic or aggregation-prone peptides, the potential for lower yields and purity may negate the initial cost savings.

  • Orthogonal and Bioorthogonal Strategies offer the highest degree of control and specificity. While the reagents and additional synthesis steps increase the overall cost and complexity, they are invaluable for applications requiring precise labeling at a single, defined position. Bioorthogonal methods, in particular, provide exceptional efficiency and are ideal for complex biological systems where non-specific interactions must be minimized.

References

Enzymatic Biotinylation: A Superior Alternative to Chemical Methods for Precise Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and controlled biotinylation of proteins is crucial for a multitude of applications, from immunoassays to targeted drug delivery. While traditional chemical methods have been widely used, enzymatic approaches offer unparalleled specificity and efficiency, minimizing the potential for functional impairment of the target protein. This guide provides a comprehensive comparison of enzymatic and chemical biotinylation methods, supported by experimental data and detailed protocols, to inform the selection of the most appropriate strategy for your research needs.

Biotinylation, the process of covalently attaching biotin (B1667282) to a protein, is a cornerstone technique in biotechnology. The remarkably strong and specific interaction between biotin and avidin (B1170675) or streptavidin is harnessed for protein detection, purification, and immobilization.[1] However, the method of biotin attachment can significantly impact the integrity and functionality of the labeled protein.

Executive Summary

Enzymatic biotinylation methods, such as those utilizing the biotin ligase BirA or the transpeptidase Sortase A, offer site-specific and highly efficient labeling, resulting in a homogeneous product with preserved protein function.[2][3] In contrast, chemical biotinylation, typically employing N-hydroxysuccinimide (NHS) esters, results in random labeling on primary amines, which can lead to a heterogeneous product population and potential loss of biological activity.[1][2]

Comparison of Biotinylation Methods

The choice between enzymatic and chemical biotinylation hinges on the specific requirements of the experiment, particularly the need for site-specificity and the preservation of protein function.

FeatureEnzymatic Biotinylation (BirA)Enzymatic Biotinylation (Sortase A)Chemical Biotinylation (NHS-Ester)
Specificity Site-specific at a single lysine (B10760008) within a recognition sequence (e.g., AviTag)[4]Site-specific at the N- or C-terminus via a recognition motif (e.g., LPXTG)[3]Non-specific, targets primary amines (lysine residues and N-terminus)[2]
Efficiency High, often quantitative (>95%)[5][6]High, can be quantitative[3][7]Variable, dependent on reaction conditions (pH, molar ratio, etc.)[8]
Homogeneity Homogeneous product (single biotin per molecule)[2]Homogeneous product (single biotin per molecule)[3]Heterogeneous product (variable number of biotins per molecule)[2]
Protein Function Minimal impact due to site-specificity[4]Minimal impact due to terminal labeling[3]Potential for disruption of active sites or binding interfaces[2]
Requirement Genetically encoded recognition tag (e.g., AviTag)[4]Genetically encoded recognition tag (e.g., LPETG) and specific peptide probe[3]Accessible primary amines on the protein surface
Reaction Conditions Mild, physiological pH[5]Mild, physiological pH[3]Typically pH 7-9[9]

Experimental Data: A Comparative Overview

While direct head-to-head studies comparing all three methods on a single protein are limited, the following table synthesizes representative data from various sources to illustrate the expected outcomes.

ParameterEnzymatic Biotinylation (BirA)Enzymatic Biotinylation (Sortase A)Chemical Biotinylation (NHS-Ester)
Typical Yield >95%[5]~88-100%[7][10]50-95% (highly variable)[8]
Degree of Labeling (Biotin:Protein) 1:1[2]1:1[3]1:1 to >10:1 (uncontrolled)[9]
Site of Labeling Single, specific lysine[4]Specific N- or C-terminus[3]Multiple, non-specific lysines and N-terminus[2]
Impact on Antigen Binding (Example) NegligibleNegligibleCan lead to reduced affinity

Experimental Protocols

Detailed methodologies for each biotinylation technique are provided below.

Enzymatic Biotinylation using BirA Ligase

This protocol describes the in vitro biotinylation of a protein containing a C-terminal AviTag.

Materials:

  • AviTag-fused protein (at >40 µM in a suitable buffer like PBS)[5]

  • GST-BirA enzyme[5]

  • 1 M Magnesium Chloride

  • 100 mM ATP solution

  • 50 mM D-Biotin solution

  • Glutathione (B108866) resin (for GST-BirA removal)

  • Dialysis tubing or desalting column

Procedure:

  • To 100 µM of AviTag-fused protein in 952 µL of PBS, add the following components in order: 5 µL of 1 M MgCl₂, 20 µL of 100 mM ATP, 20 µL of 50 µM GST-BirA, and 3 µL of 50 mM D-Biotin.[5]

  • Incubate the reaction mixture for 1 hour at 30°C with gentle mixing.[5]

  • Add a second aliquot of fresh biotin and GST-BirA and incubate for an additional hour.[5]

  • To remove the GST-BirA, add 0.1 mL of a 50% slurry of glutathione resin and incubate for 30 minutes at room temperature.[5]

  • Centrifuge the mixture and collect the supernatant containing the biotinylated protein.[5]

  • Remove excess biotin by dialysis or using a desalting column.[5]

  • The extent of biotinylation can be quantified by a gel-shift assay with streptavidin on SDS-PAGE.[5]

Enzymatic Biotinylation using Sortase A

This protocol outlines the C-terminal biotinylation of a protein engineered with an LPETG motif.

Materials:

  • Target protein with a C-terminal LPETG motif (e.g., 30 µM)[3]

  • Sortase A (SrtA) enzyme (e.g., 90 µM)[3]

  • GGG-K-Biotin peptide (e.g., 2 mM)[3]

  • Tris-buffered saline (TBS) with 10 mM CaCl₂[3]

  • Ni-NTA resin (if SrtA is His-tagged for removal)

Procedure:

  • Combine the target protein, Sortase A, and GGG-K-Biotin peptide in TBS containing CaCl₂.[3]

  • Incubate the reaction for 4 hours at 42°C with agitation.[3]

  • If using His-tagged SrtA, remove the enzyme by incubating the reaction mixture with Ni-NTA resin.

  • Separate the biotinylated protein from the unreacted peptide and cleaved tag by size-exclusion chromatography or dialysis.

  • Confirm biotinylation and purity by SDS-PAGE and mass spectrometry.[3]

Chemical Biotinylation using NHS-Ester

This protocol describes a general procedure for biotinylating a protein using an amine-reactive NHS-ester of biotin.

Materials:

  • Protein to be biotinylated (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • NHS-ester of biotin (e.g., Sulfo-NHS-LC-Biotin)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis tubing

Procedure:

  • Equilibrate the NHS-ester of biotin to room temperature before opening.

  • Immediately before use, prepare a stock solution of the NHS-ester biotin (e.g., 20 mg/mL in DMSO).

  • Add a 10- to 20-fold molar excess of the biotin stock solution to the protein solution.[9]

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[9]

  • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Remove excess unreacted biotin by desalting or dialysis.

  • The degree of biotinylation can be estimated using a HABA assay.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each biotinylation method.

Chemical_Biotinylation Protein Target Protein (with accessible lysines) Reaction Incubation (pH 7-9) Protein->Reaction NHS_Biotin NHS-Ester Biotin Reagent NHS_Biotin->Reaction Quenching Quenching (e.g., Tris buffer) Reaction->Quenching Purification Purification (Desalting/Dialysis) Quenching->Purification Biotinylated_Protein Heterogeneously Biotinylated Protein Purification->Biotinylated_Protein

Caption: Workflow for Chemical Biotinylation using NHS-Ester.

BirA_Biotinylation AviTag_Protein AviTag-Fused Target Protein Reaction Incubation (30°C) AviTag_Protein->Reaction BirA BirA Ligase BirA->Reaction Biotin_ATP Biotin + ATP Biotin_ATP->Reaction Purification Purification (Removal of BirA & Biotin) Reaction->Purification Biotinylated_Protein Site-Specifically Biotinylated Protein Purification->Biotinylated_Protein

Caption: Workflow for Enzymatic Biotinylation using BirA Ligase.

SortaseA_Biotinylation LPETG_Protein LPETG-Tagged Target Protein Reaction Incubation (42°C) LPETG_Protein->Reaction SortaseA Sortase A SortaseA->Reaction Biotin_Peptide GGG-Biotin Peptide Biotin_Peptide->Reaction Purification Purification (Removal of Sortase A & Peptide) Reaction->Purification Biotinylated_Protein Site-Specifically Biotinylated Protein Purification->Biotinylated_Protein

Caption: Workflow for Enzymatic Biotinylation using Sortase A.

Conclusion

For applications demanding high precision, reproducibility, and preservation of protein function, enzymatic biotinylation methods are the superior choice. The site-specific nature of BirA and Sortase A-mediated biotinylation ensures the production of homogeneously labeled proteins with minimal risk of functional impairment. While chemical methods offer a simpler workflow, the lack of control over the labeling sites can lead to inconsistent results and compromised protein activity. By carefully considering the experimental goals and the characteristics of the target protein, researchers can select the optimal biotinylation strategy to ensure the success of their downstream applications.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Fmoc-Lys(biotin-PEG4)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and peptide synthesis, the safe handling and disposal of specialized chemical reagents like Fmoc-Lys(biotin-PEG4)-OH is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal protocols is essential not only for regulatory compliance but also for the protection of laboratory personnel and the surrounding ecosystem. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Fmoc-Lys(biotin-PEG4)-OH, ensuring a safe and compliant workflow.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle Fmoc-Lys(biotin-PEG4)-OH with the appropriate Personal Protective Equipment (PPE). Although specific hazard data for this compound is limited, it should be treated as a potentially hazardous chemical.

Recommended Personal Protective Equipment (PPE):

Protective EquipmentSpecificationPurpose
Eye Protection Safety glasses or gogglesProtects eyes from splashes or contact with the powder form of the reagent.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the chemical.
Body Protection Laboratory coatProvides a barrier against accidental spills.

Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In the event of accidental contact, immediately rinse the affected area with copious amounts of water and seek medical attention if irritation develops or persists.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of Fmoc-Lys(biotin-PEG4)-OH is to manage it as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular solid waste. The following protocol outlines the approved procedure for its disposal.

1. Waste Segregation: The Foundation of Safe Disposal

Proper segregation is the foundational step in safe chemical waste management.

  • Solid Waste:

    • Place unused or expired Fmoc-Lys(biotin-PEG4)-OH powder in its original container or a clearly labeled, sealed container designated for solid chemical waste.

    • Collect any contaminated disposable materials, such as weigh boats, pipette tips, and gloves, in a designated, sealed plastic bag or container. This container must be labeled as "Solid waste contaminated with Fmoc-Lys(biotin-PEG4)-OH."

  • Liquid Waste:

    • Solutions containing Fmoc-Lys(biotin-PEG4)-OH should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene (B3416737) bottle).

    • The choice of waste container (e.g., for halogenated or non-halogenated organic waste) will depend on the solvent used to dissolve the compound.

    • Clearly label the container "Liquid waste containing Fmoc-Lys(biotin-PEG4)-OH" and list all solvent components and their approximate concentrations.

2. Containerization and Labeling: Clarity is Key

  • All waste containers must be in good condition, free from leaks, and compatible with the chemical waste they hold.

  • Affix a hazardous waste label to each container. The label must clearly state "Hazardous Waste" and include the full chemical name: "Fmoc-Lys(biotin-PEG4)-OH." Avoid using abbreviations or chemical formulas.

3. Storage: Safe and Secure Accumulation

  • Store waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and provide secondary containment to mitigate the impact of potential spills.

  • Ensure that waste containers are securely sealed to prevent leakage or the release of vapors.

4. Final Disposal: Professional Handling

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste collection, documentation, and pickup requests.

  • Do not attempt to treat the chemical waste yourself (e.g., via chemical neutralization) unless you are specifically trained and authorized to do so under established laboratory protocols.

While polyethylene glycol (PEG) is generally considered biodegradable, it is crucial to prevent it from entering wastewater systems where it can impact the biological and chemical oxygen demand in treatment processes.[1]

Chemical and Physical Properties

A summary of the quantitative data for Fmoc-Lys(biotin-PEG4)-OH is provided below for easy reference.

PropertyValue
CAS Number 1334172-64-3
Molecular Formula C₄₂H₅₉N₅O₁₁S
Molecular Weight 842.01 g/mol
Appearance Solid
Storage -20°C

Data sourced from various suppliers.[2][3]

Experimental Protocols Cited

The disposal procedures outlined above are based on standard best practices for laboratory chemical waste management and information derived from safety data sheets for similar compounds.[4][5] No specific experimental protocols for the degradation or neutralization of Fmoc-Lys(biotin-PEG4)-OH are recommended for general laboratory practice.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from the use of Fmoc-Lys(biotin-PEG4)-OH.

G start Waste Generation (Fmoc-Lys(biotin-PEG4)-OH) is_solid Is the waste solid or contaminated labware? start->is_solid solid_waste Collect in a labeled, sealed container for solid chemical waste. is_solid->solid_waste Yes is_liquid Is the waste a liquid solution? is_solid->is_liquid No store Store in designated hazardous waste accumulation area. solid_waste->store is_liquid->start No liquid_waste Collect in a labeled, leak-proof liquid waste container. (Note solvent type) is_liquid->liquid_waste Yes liquid_waste->store contact_ehs Contact EHS for pickup and disposal. store->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for Fmoc-Lys(biotin-PEG4)-OH waste streams.

References

Essential Safety and Operational Guide for Handling Fmoc-Lys(biotin-PEG4)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents like Fmoc-Lys(biotin-PEG4)-OH is paramount. This guide provides immediate, essential safety protocols, operational plans for handling, and disposal procedures to ensure a secure laboratory environment and maintain the integrity of your research.

Chemical Identifier:

  • Name: Fmoc-Lys(biotin-PEG4)-OH

  • CAS Number: 1334172-64-3

  • Molecular Formula: C42H59N5O11S

  • Molecular Weight: 842.01 g/mol

Hazard Identification and Precautionary Measures

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Signal Word: Warning[1]

Precautionary Statements:

  • Prevention:

    • P264: Wash hands and any exposed skin thoroughly after handling.[1]

    • P270: Do not eat, drink or smoke when using this product.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • Response:

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • P332+P313: If skin irritation occurs: Get medical advice/attention.[1]

    • P337+P313: If eye irritation persists: Get medical advice/attention.[1]

    • P362+P364: Take off contaminated clothing and wash it before reuse.[1]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the primary defense against potential exposure.

PPE CategorySpecific RecommendationsPurpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from airborne powder particles and potential splashes.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents direct skin contact with the compound.[2]
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.[2]
Respiratory Protection A NIOSH-certified respirator may be required if dust is generated and ventilation is inadequate.Prevents inhalation of fine powder particles.[2]
Foot Protection Closed-toe shoes that cover the entire foot.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling Fmoc-Lys(biotin-PEG4)-OH from receipt to disposal minimizes risks.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound at –20°C in a sealed, desiccated container.[3][4]

  • Handle under dry conditions and avoid repeated freeze-thaw cycles.[3]

Engineering Controls
  • Ventilation: Use in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[2][5]

Handling and Use
  • General Hygiene: Practice good laboratory hygiene. Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.[2]

  • Weighing: If weighing the solid form, do so in a location with minimal air disturbance or in a ventilated enclosure to prevent dust formation.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing. This compound is soluble in Methylene chloride, DMAC, or DMSO.[6]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[2]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[5]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[2]

Disposal Plan

Proper disposal of Fmoc-Lys(biotin-PEG4)-OH and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: Place unused or expired Fmoc-Lys(biotin-PEG4)-OH powder in its original container or a clearly labeled, sealed container designated for solid chemical waste.[7]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and weigh boats, should be considered contaminated. Collect these materials in a designated, sealed plastic bag or container labeled as "Solid waste contaminated with Fmoc-Lys(biotin-PEG4)-OH".[7]

  • Liquid Waste: Solutions containing Fmoc-Lys(biotin-PEG4)-OH should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene (B3416737) bottle).[7]

Labeling and Storage of Waste
  • All waste containers must be clearly labeled with the chemical name and associated hazards.

  • Store waste in a designated, secure area away from incompatible materials, pending disposal.

Final Disposal
  • Dispose of all chemical waste through your institution's licensed hazardous waste disposal service.

  • Do not dispose of this chemical down the drain or in regular solid waste.[7]

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of Fmoc-Lys(biotin-PEG4)-OH in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Receiving and Storage (-20°C, desiccated) B Don Personal Protective Equipment (PPE) A->B C Prepare Engineering Controls (Fume Hood) B->C D Weighing Solid Compound C->D E Dissolving in Solvent D->E F Experimental Use E->F G Segregate Waste (Solid, Liquid, Contaminated) F->G H Label and Store Waste G->H I Dispose via Hazardous Waste Service H->I J Decontaminate Work Area I->J K Doff and Dispose of PPE J->K

Caption: Workflow for Safe Handling of Fmoc-Lys(biotin-PEG4)-OH.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Fmoc-Lys (biotin-PEG4)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Lys (biotin-PEG4)-OH

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。